molecular formula C11H10N2O3 B081111 Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate CAS No. 13801-51-9

Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate

Cat. No.: B081111
CAS No.: 13801-51-9
M. Wt: 218.21 g/mol
InChI Key: GVNBUTFPNJRLQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate (CAS 13801-51-9) is a high-purity chemical intermediate of significant interest in advanced chemical and pharmaceutical research. This compound belongs to the 1,5-naphthyridine family, a class of nitrogen-containing heterocycles known for their wide range of biological activities and applications in material science . It serves as a versatile building block in organic synthesis, particularly for constructing more complex molecules through reactions at its hydroxy, ester, and ring nitrogen functionalities. In the field of medicinal chemistry, the 1,5-naphthyridine scaffold is a privileged structure. Researchers utilize this compound as a core template for developing novel bioactive molecules with potential applications as antibacterial, antiviral, and anticancer agents . Its structure is amenable to various electrophilic and nucleophilic reactions, as well as cross-coupling reactions, allowing for the generation of diverse compound libraries for biological screening . Beyond pharmaceuticals, 1,5-naphthyridine derivatives are also explored in materials science for use in organic light-emitting diodes (OLEDs), sensors, and semiconductors . The compound is characterized by a molecular formula of C11H10N2O3 and a molecular weight of 218.21 g/mol . It has a density of 1.303 g/cm³ and a melting point of 268 °C (decomposition) . This product is intended for research and development purposes only. It is not intended for human or veterinary use.

Properties

IUPAC Name

ethyl 4-oxo-1H-1,5-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)7-6-13-8-4-3-5-12-9(8)10(7)14/h3-6H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNBUTFPNJRLQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376744
Record name Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13801-51-9
Record name Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Core Structure of Ethyl 4-Hydroxy-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ethyl 4-hydroxy-naphthyridine-3-carboxylate, a pivotal heterocyclic scaffold in medicinal chemistry. We will delve into its isomeric forms, with a particular focus on the synthetically and biologically significant 1,8- and 1,5-naphthyridine isomers. This document will explore its synthesis, structural nuances including tautomerism, spectroscopic characterization, and its crucial role as a building block in the development of therapeutic agents.

The Naphthyridine Core: A Privileged Scaffold

The naphthyridine framework, a bicyclic system containing two nitrogen atoms in a naphthalene-like structure, is a cornerstone in the design of biologically active molecules.[1] The arrangement of the nitrogen atoms gives rise to six possible isomers, each with a unique electronic distribution and steric profile, influencing its interaction with biological targets. Among these, the 1,8- and 1,5-naphthyridine cores are of particular interest in drug discovery.

The 1,8-naphthyridine scaffold, for instance, is the foundational structure for a class of quinolone antibiotics, with nalidixic acid being a prime example.[2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3] The 1,5-naphthyridine core is also prevalent in natural products and synthetic compounds with diverse biological activities.[4]

Table 1: Isomeric Forms of Naphthyridine

IsomerStructure
1,5-NaphthyridineA bicyclic aromatic compound with nitrogen atoms at positions 1 and 5.
1,8-NaphthyridineA bicyclic aromatic compound with nitrogen atoms at positions 1 and 8.
Other isomers include 1,6-, 1,7-, 2,6-, and 2,7-naphthyridine.

Synthesis of Ethyl 4-Hydroxy-naphthyridine-3-carboxylate: The Gould-Jacobs Reaction

The most prevalent and effective method for synthesizing ethyl 4-hydroxy-naphthyridine-3-carboxylates is the Gould-Jacobs reaction.[5] This robust reaction proceeds in two main stages: a condensation reaction followed by a high-temperature thermal cyclization.[6]

The Gould-Jacobs Reaction Mechanism

The reaction is initiated by the nucleophilic attack of an aminopyridine on diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form an intermediate. The subsequent step involves an intramolecular 6-electron cyclization at high temperatures, typically in a high-boiling point solvent like diphenyl ether, to yield the final naphthyridine product.[5]

cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Aminopyridine Aminopyridine Intermediate Intermediate Aminopyridine->Intermediate Nucleophilic attack DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Ethanol_1 Ethanol Intermediate->Ethanol_1 Elimination Cyclization_Intermediate Intermediate Product Ethyl 4-Hydroxy-naphthyridine-3-carboxylate Cyclization_Intermediate->Product High Temp. (e.g., Diphenyl Ether) Ethanol_2 Ethanol Product->Ethanol_2 Elimination

Caption: The two-step mechanism of the Gould-Jacobs reaction.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate

This protocol outlines the synthesis of a key 1,8-naphthyridine derivative.

Materials:

  • 2-Amino-6-methylpyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Hexane

  • Ethanol

Step 1: Condensation

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-amino-6-methylpyridine and a slight molar excess of DEEM.[3]

  • Heat the mixture to 120-130°C for approximately 2 hours.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the crude intermediate can be used directly in the next step without further purification.

Step 2: Thermal Cyclization

  • In a separate flask, heat diphenyl ether to approximately 250°C under a nitrogen atmosphere.[7]

  • Slowly add the crude intermediate from Step 1 to the hot diphenyl ether with vigorous stirring.[7]

  • Maintain the reaction temperature at 250°C for 15-30 minutes to facilitate the intramolecular cyclization.[3]

  • Cool the reaction mixture to room temperature, which will cause the product to precipitate.[6]

  • Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.[7]

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[3]

Structural Elucidation: Keto-Enol Tautomerism

A critical structural feature of ethyl 4-hydroxy-naphthyridine-3-carboxylate is its existence in a tautomeric equilibrium between the keto and enol forms.[3] The position of this equilibrium is influenced by factors such as the solvent, temperature, and the substitution pattern on the naphthyridine ring.

Keto Keto Form (4-oxo-1,4-dihydro...) Enol Enol Form (4-hydroxy...) Keto->Enol Tautomerization

Caption: The keto-enol tautomeric equilibrium in 4-hydroxynaphthyridines.

In the solid state and in non-polar solvents, the enol form is often favored due to the formation of intramolecular hydrogen bonds. In polar solvents, the more polar keto form can be more stabilized, shifting the equilibrium. This tautomerism has significant implications for the molecule's reactivity and its interactions with biological targets. The presence of both tautomers can be observed and quantified using NMR spectroscopy, where distinct signals for each form can be identified.

Spectroscopic Characterization

The structural confirmation of ethyl 4-hydroxy-naphthyridine-3-carboxylates relies on a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate

TechniqueKey Features and Interpretation
¹H NMR - Aromatic Protons: Signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the naphthyridine core. The coupling patterns can help determine the substitution pattern. - Ethyl Ester Protons: A characteristic quartet (for the -CH₂-) and a triplet (for the -CH₃) are observed. - Methyl Proton: A singlet for the methyl group on the naphthyridine ring. - NH/OH Proton: A broad singlet, the chemical shift of which is dependent on the solvent and concentration, representing the proton involved in the tautomerism.[8]
¹³C NMR - Carbonyl Carbons: Signals for the ester carbonyl and the C4-keto carbon (in the keto tautomer) are observed in the downfield region (typically δ 160-180 ppm). - Aromatic Carbons: A series of signals in the aromatic region (δ 110-160 ppm). - Ethyl Ester and Methyl Carbons: Signals in the upfield region.
FTIR - C=O Stretching: Strong absorption bands corresponding to the ester carbonyl and the C4-keto group (in the keto tautomer), typically in the range of 1650-1750 cm⁻¹. - O-H/N-H Stretching: A broad band in the region of 3000-3500 cm⁻¹, indicative of the hydroxyl group in the enol tautomer and the N-H in the keto tautomer. - C=C and C=N Stretching: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the aromatic rings.
Mass Spec. - Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (e.g., 232.24 g/mol for the 7-methyl-1,8-isomer).[3] - Fragmentation: Common fragmentation patterns include the loss of the ethoxy group (-OEt) from the ester and cleavage of the ester group itself.

Applications in Drug Discovery and Development

Ethyl 4-hydroxy-naphthyridine-3-carboxylates are highly valued as intermediates in the synthesis of pharmaceuticals. Their primary application lies in their conversion to more complex and potent therapeutic agents.

Precursor to Quinolone Antibiotics

The most notable application is the use of ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate as a key intermediate in the synthesis of nalidixic acid, the first quinolone antibiotic.[2] The synthesis involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by N-alkylation.

Start Ethyl 4-hydroxy-7-methyl- 1,8-naphthyridine-3-carboxylate Step1 Hydrolysis (e.g., NaOH) Start->Step1 Intermediate 4-hydroxy-7-methyl-1,8- naphthyridine-3-carboxylic acid Step1->Intermediate Step2 N-Alkylation (e.g., Ethyl Iodide) Intermediate->Step2 Final Nalidixic Acid Step2->Final

Caption: Synthetic pathway from the title compound to Nalidixic Acid.

The mechanism of action of quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[3]

Scaffold for Diverse Biological Activities

The naphthyridine core is a versatile scaffold that has been explored for a wide range of therapeutic targets. Derivatives of 1,8- and 1,5-naphthyridines have shown promise as:

  • Anticancer Agents: By targeting various kinases and other cellular pathways.[3]

  • Anti-inflammatory Drugs: Modulating inflammatory signaling pathways.[3]

  • Antiviral and Antimalarial Agents: The 1,5-naphthyridine core, in particular, is found in natural products with these activities.[4]

Conclusion

Ethyl 4-hydroxy-naphthyridine-3-carboxylate represents a class of heterocyclic compounds with immense value in medicinal chemistry and drug development. The well-established Gould-Jacobs synthesis provides a reliable route to these molecules, which serve as crucial building blocks for a plethora of biologically active compounds. A thorough understanding of their structure, including the nuances of keto-enol tautomerism, and their spectroscopic properties is essential for researchers working on the design and synthesis of novel therapeutics based on the privileged naphthyridine scaffold.

References

  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3433. [Link]
  • Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. [Link]
  • MDPI. (2021). Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]
  • MDPI. (2020).
  • SpectraBase. (n.d.). 1,8-Naphthyridine-3-carboxylic acid, 4-hydroxy-7-methyl-, ethyl ester. [Link]
  • PubChem. (n.d.). Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate.
  • ResearchGate. (2016). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. [Link]
  • ACS Publications. (2011). Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy.
  • PubMed. (2022). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. [Link]
  • ResearchGate. (2018).
  • MDPI. (2022).

Sources

physicochemical properties of Ethyl 4-Hydroxy-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-Hydroxy-naphthyridine-3-carboxylate

Abstract: The naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. Ethyl 4-hydroxy-naphthyridine-3-carboxylate represents a critical class of intermediates for the synthesis of these complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of a representative member of this class, Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate. We delve into the causality behind synthetic strategies, provide validated protocols for characterization, and present data-driven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Naphthyridine Core

The 1,8-naphthyridine scaffold, a bioisostere of quinoline, has garnered immense interest from researchers in medicinal chemistry and drug discovery.[1][2][3] Its versatile synthesis and the diverse biological activities exhibited by its derivatives make it a cornerstone of modern pharmaceutical development.[1][2] Compounds incorporating this nucleus have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anticancer, antiviral, anti-inflammatory, and neuroprotective effects.[1][2][4][5]

A pivotal compound within this chemical space is Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate . It is a valuable heterocyclic compound primarily utilized as a key intermediate in the synthesis of more complex, pharmacologically active molecules, most notably nalidixic acid and the subsequent generation of quinolone antibiotics.[3][6] Understanding its fundamental physicochemical properties is therefore essential for its effective utilization in synthetic and medicinal chemistry programs.

This guide will focus on this specific, well-documented derivative as a representative example of the broader Ethyl 4-Hydroxy-naphthyridine-3-carboxylate class.

Compound Identification:

  • Systematic Name: Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate[6]

  • Tautomeric Name: Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate[6]

  • CAS Number: 13250-96-9[7][8]

  • Molecular Formula: C₁₂H₁₂N₂O₃[6]

  • Molecular Weight: 232.24 g/mol [6][9]

Synthesis: The Gould-Jacobs Reaction

The primary and most efficient synthetic route to this class of compounds is the Gould-Jacobs reaction.[6][10] This robust method involves a two-step sequence: a condensation reaction followed by a high-temperature intramolecular cyclization.[10][11]

Mechanism Rationale: The reaction begins with a nucleophilic attack from the aminopyridine onto the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM), leading to an intermediate after the elimination of ethanol.[11] The subsequent thermal cyclization is a 6-electron electrocyclization process, which forms the second pyridine ring of the naphthyridine system.[11][12] This high-temperature step is crucial for overcoming the activation energy required for the ring-closing reaction and is typically performed in a high-boiling point solvent like Dowtherm A or diphenyl ether to achieve the necessary temperatures (approx. 250°C).[6][10]

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Isolation A 2-Amino-6-methylpyridine C Intermediate: Ethyl 2-((6-methylpyridin-2-ylamino)methylene)malonate A->C 120-130°C, 2h B Diethyl Ethoxymethylenemalonate (DEEM) B->C E Ethyl 4-hydroxy-7-methyl- 1,8-naphthyridine-3-carboxylate C->E ~250°C, 15-30 min D High-Boiling Solvent (e.g., Dowtherm A) D->E F Cooling & Precipitation E->F G Filtration & Washing (Hexane, Ethanol) F->G H Purified Product G->H

Caption: Workflow for the Gould-Jacobs Synthesis.

Experimental Protocol: Synthesis

This protocol is adapted from established methodologies for the Gould-Jacobs reaction.[6][10]

  • Condensation:

    • In a round-bottom flask fitted with a condenser, combine 2-amino-6-methylpyridine (1 molar equivalent) and diethyl ethoxymethylenemalonate (DEEM) (1.0-1.1 molar equivalents).

    • Heat the mixture with stirring at 120-130°C for approximately 2 hours.

    • Causality Insight: This temperature is sufficient to drive the condensation and elimination of ethanol without causing premature cyclization or degradation. Progress can be monitored by Thin-Layer Chromatography (TLC). The resulting intermediate can often be used in the next step without further purification.

  • Thermal Cyclization:

    • In a separate, larger flask equipped for high-temperature reactions (e.g., with a mechanical stirrer and nitrogen inlet), pre-heat a high-boiling solvent such as Dowtherm A or diphenyl ether to 250°C.

    • Slowly and carefully add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.

    • Maintain the reaction temperature at ~250°C for 15-30 minutes. The evolution of ethanol should be observed.

    • Causality Insight: The rapid addition to a pre-heated solvent ensures uniform and efficient cyclization, minimizing the formation of side products.

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature. The desired product will precipitate from the solvent.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the collected solid liberally with a non-polar solvent like hexane to remove the high-boiling point solvent.

    • Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a solid.[10]

    • Dry the purified product in a vacuum oven.

Core Physicochemical Properties

The physicochemical properties of this molecule are fundamental to its handling, reactivity, and formulation into potential drug products.

PropertyValue / DescriptionSource(s)
Appearance Yellow to brown solid[8]
Molecular Weight 232.24 g/mol [6][9]
Melting Point 272-273 °C[8]
Predicted pKa 2.83 ± 0.50[8]
Storage Sealed in dry, 2-8°C[8]
Tautomerism and Acidity (pKa)

Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate exists in a tautomeric equilibrium between the 4-hydroxy (enol) form and the 4-oxo (keto) form. The keto form is generally the more stable and predominant tautomer.[6][11]

The predicted pKa of ~2.83 suggests the molecule is a weak acid.[8] This acidity is primarily attributed to the enolic hydroxyl group. This value is critical in drug development, as it influences the compound's state of ionization at physiological pH, which in turn affects its solubility, membrane permeability, and receptor binding interactions.

Solubility Profile

While extensive quantitative solubility data is not widely published, a qualitative profile can be inferred. Recrystallization from ethanol indicates good solubility in polar protic solvents.[10] It is expected to be soluble in other polar organic solvents like DMSO and DMF, but to have low solubility in water and non-polar solvents like hexane.

Protocol: Melting Point Determination

A sharp melting point is a key indicator of purity.

  • Sample Preparation: Finely powder a small amount of the dried, purified compound.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a ramp rate of 1-2 °C per minute near the expected melting point (272-273 °C) to ensure an accurate reading.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Spectroscopic Characterization

Spectroscopic analysis provides a definitive structural confirmation of the synthesized molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Expected Absorptions:

    • ~3400 cm⁻¹ (broad): O-H stretch (from the enol tautomer) and N-H stretch.

    • ~3100-3000 cm⁻¹: Aromatic C-H stretch.

    • ~1720-1680 cm⁻¹: C=O stretch of the ethyl ester.[13]

    • ~1650 cm⁻¹: C=O stretch of the 4-oxo group (amide-like).[13]

    • ~1620, 1580 cm⁻¹: C=C and C=N stretching vibrations of the aromatic naphthyridine ring.

  • Protocol: KBr-Pellet FTIR

    • Thoroughly mix ~1-2 mg of the compound with ~100-200 mg of dry, spectroscopic grade KBr in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR (Predicted):

    • ~8.5-9.0 ppm: A singlet for the proton at position 2.

    • ~7.0-8.0 ppm: Doublets for the aromatic protons on the methyl-substituted ring.

    • ~4.4 ppm: A quartet for the -OCH₂- protons of the ethyl ester.

    • ~2.5 ppm: A singlet for the methyl group protons at position 7.

    • ~1.4 ppm: A triplet for the -CH₃ protons of the ethyl ester.

    • A broad singlet at high ppm (>10 ppm) for the N-H or O-H proton, which may be exchangeable with D₂O.

  • ¹³C NMR (Predicted):

    • ~170-175 ppm: Carbonyl carbon of the 4-oxo group.

    • ~165 ppm: Carbonyl carbon of the ethyl ester.

    • ~110-150 ppm: Multiple signals for the aromatic carbons of the naphthyridine ring.

    • ~60 ppm: -OCH₂- carbon of the ethyl ester.

    • ~25 ppm: Methyl carbon at position 7.

    • ~14 ppm: -CH₃ carbon of the ethyl ester.

UV-Visible Spectroscopy

The conjugated aromatic system of the naphthyridine ring gives rise to characteristic UV-Vis absorption.

  • Expected Absorptions: The molecule is expected to exhibit strong π→π* transitions and weaker n→π* transitions.[13] Based on similar structures, strong absorption maxima are expected in the range of 280-380 nm.[15][16] The exact wavelength and intensity can be influenced by the solvent polarity.[15]

Applications in Synthetic Chemistry

The primary value of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate lies in its role as a versatile synthetic intermediate. The functional groups—the 4-hydroxy (or 4-oxo) group, the ester at position 3, and the aromatic ring—provide multiple handles for further chemical modification.

Synthetic_Applications cluster_mods Chemical Modifications cluster_products Biologically Active Scaffolds A Ethyl 4-hydroxy-7-methyl- 1,8-naphthyridine-3-carboxylate B Hydrolysis (Ester -> Carboxylic Acid) A->B NaOH / H₂O C Halogenation (e.g., POCl₃) (4-OH -> 4-Cl) A->C Reflux D N-Alkylation (at N1) A->D Base, R-X E Nalidixic Acid Analogs (Antibacterial) B->E F Quinolone Antibiotics C->F Nucleophilic Substitution G Anticancer Agents D->G H Kinase Inhibitors D->H

Caption: Role as a key synthetic intermediate.

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory.

  • GHS Hazard Information:

    • Pictogram: GHS07 (Exclamation Mark)

    • Signal Word: Warning

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Handling: Use in a well-ventilated fume hood. Avoid generating dust. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended).[8]

Conclusion

Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is a foundational molecule in medicinal chemistry. Its well-established synthesis via the Gould-Jacobs reaction and its versatile chemical functionality make it an indispensable building block for the development of novel therapeutics. A thorough understanding of its physicochemical properties—including its tautomerism, solubility, and spectroscopic signatures—is paramount for its successful application in research and drug discovery pipelines. This guide provides the essential data and protocols to empower scientists in their synthetic endeavors with this important scaffold.

References

  • An In-depth Technical Guide to Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate. (n.d.). Benchchem.
  • Application Notes and Protocols: Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate. (n.d.). Benchchem.
  • Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis. (n.d.). Benchchem.
  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). PubMed.
  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (n.d.). Future Science.
  • Discovery and history of 1,8-naphthyridine compounds. (n.d.). Benchchem.
  • Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. (n.d.). ResearchGate.
  • Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate. (n.d.). Sigma-Aldrich.
  • ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate | 13250-96-9. (n.d.). ChemicalBook.
  • Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate. (n.d.). PubChem.
  • Gould–Jacobs reaction. (n.d.). Wikipedia.
  • 13250-96-9(ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate) Product Description. (n.d.). ChemicalBook.
  • Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate | 13250-96-9. (n.d.). Biosynth.
  • Experimental spectroscopic (FTIR, FT-Raman, FT-NMR, UV-Visible) and DFT studies of 1-ethyl-1,4-dihydro-7-methyl-4oxo-1,8 napthyridine-3-carboxylic acids. (2013). PubMed.
  • Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts.
  • UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. (n.d.). ResearchGate.
  • (PDF) UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. (n.d.). ResearchGate.

Sources

molecular weight of Ethyl 4-Hydroxy-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 4-Hydroxy-naphthyridine-3-carboxylate and its Significance in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 4-Hydroxy-naphthyridine-3-carboxylate, a pivotal heterocyclic compound in the landscape of drug discovery and development. Recognizing that the "naphthyridine" core can exist in several isomeric forms, this document will focus primarily on the well-documented and medicinally significant Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate , a key precursor to foundational antibacterial agents. We will also draw comparisons to other important isomers, such as Ethyl 4-hydroxy-[1][2]naphthyridine-3-carboxylate , to provide a broader context for researchers.

The 1,8-naphthyridine scaffold, in particular, is a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active molecules.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, most notably as antibacterial agents.[3] This guide delves into the synthesis, characterization, and critical applications of this compound, offering field-proven insights for professionals in chemical research and pharmaceutical development.

Physicochemical Properties and Isomeric Forms

The precise properties of Ethyl 4-Hydroxy-naphthyridine-3-carboxylate depend on the arrangement of nitrogen atoms in the bicyclic ring system. The table below summarizes the key data for two of the most common and relevant isomers to illustrate this distinction.

PropertyEthyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylateEthyl 4-hydroxy-[1][2]naphthyridine-3-carboxylate
Molecular Formula C₁₂H₁₂N₂O₃[4]C₁₁H₁₀N₂O₃[2][5]
Molecular Weight 232.23 g/mol [4]218.21 g/mol [2][5]
CAS Number 13250-96-9[4]13801-51-9[5][6]
Appearance Solid[1]Data not specified
Synonyms Ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate[4]-

This guide will henceforth focus on the 7-methyl-1,8-naphthyridine isomer unless otherwise specified.

Synthesis: The Gould-Jacobs Reaction

The primary and most robust method for synthesizing Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is the Gould-Jacobs reaction.[7][8] This classical approach provides an efficient pathway to the 4-hydroxy-1,8-naphthyridine scaffold and involves two critical steps: a condensation reaction followed by a high-temperature thermal cyclization.[1]

The causality behind this two-step process is elegant and effective. The initial condensation creates a flexible intermediate that is primed for intramolecular ring closure. The subsequent application of high heat in a high-boiling point solvent overcomes the activation energy required for the cyclization, leading to the formation of the stable, aromatic naphthyridine ring system.

Synthetic Pathway Overview

The reaction proceeds by first condensing an aminopyridine derivative with diethyl ethoxymethylenemalonate (DEEM). The resulting intermediate is then cyclized in a high-boiling solvent like diphenyl ether to yield the final product.[7][8]

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization A 2-Amino-4-methylpyridine C Intermediate: Ethyl 2-((4-methylpyridin-2-ylamino)methylene)malonate A->C Heat (110-120°C) B Diethyl Ethoxymethylenemalonate (DEEM) B->C Heat (110-120°C) E Final Product: Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate C->E Heat (250°C) D High-Boiling Solvent (e.g., Diphenyl Ether) D->E MOA_Diagram cluster_bacterium Bacterial Cell DNA Bacterial Chromosomal DNA Gyrase {DNA Gyrase | Topoisomerase IV} DNA->Gyrase relaxes supercoils Replication DNA Replication & Transcription Gyrase->Replication enables Death Cell Death Gyrase->Death leads to Replication->DNA duplicates Naphthyridine {Naphthyridine Antibiotic (e.g., Nalidixic Acid)} Naphthyridine->Gyrase INHIBITS

Sources

IUPAC name for Ethyl 4-Hydroxy-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 4-Hydroxynaphthyridine-3-Carboxylate: Synthesis, Properties, and Applications

Abstract

The naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of Ethyl 4-Hydroxynaphthyridine-3-carboxylate, a critical building block in the synthesis of such molecules. We will delve into the nuances of its isomeric forms, with a primary focus on the well-studied and pharmaceutically relevant Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate . The guide elucidates its structural features, including the significant keto-enol tautomerism, and presents a detailed, field-proven protocol for its synthesis via the Gould-Jacobs reaction. Furthermore, we explore its applications as a key intermediate, particularly in the development of antibacterial agents, and survey the broader pharmacological potential of the 1,8-naphthyridine core. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this versatile compound.

Introduction: The Naphthyridine Scaffold in Medicinal Chemistry

The fusion of two pyridine rings gives rise to the diazaindene family known as naphthyridines. These scaffolds are of immense interest to medicinal chemists due to their structural resemblance to quinolones and their ability to act as bioisosteres, leading to a wide spectrum of pharmacological activities.[1][2]

Isomeric Forms and Nomenclature

The term "naphthyridine" can refer to several isomers depending on the position of the nitrogen atoms in the bicyclic system. The most common isomers in drug discovery are the 1,5-, 1,6-, 1,7-, and 1,8-naphthyridines. This guide's topic, "Ethyl 4-Hydroxynaphthyridine-3-carboxylate," requires further specification. The most extensively documented and utilized isomer is Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate [2][3], a key precursor to Nalidixic acid, the first of the quinolone antibiotics.[4][5] Another notable isomer is Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.[6][7][8][9][10] Due to its historical significance and extensive documentation, this guide will focus primarily on the 1,8-naphthyridine derivative.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the compound's structure and properties is fundamental to its application.

IUPAC Nomenclature and Keto-Enol Tautomerism

The compound exists in a tautomeric equilibrium between its enol form (4-hydroxy) and its more stable keto form (4-oxo). Consequently, its IUPAC name can be rendered as Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate or, more accurately reflecting its solid state, Ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate .[2][11] This tautomerism is a critical feature influencing its reactivity and intermolecular interactions.

Figure 1: Tautomeric equilibrium of the title compound.
Physicochemical Data Summary

The key properties of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate are summarized below for quick reference.

PropertyValueReferences
CAS Number 13250-96-9[3][11]
Molecular Formula C₁₂H₁₂N₂O₃[2][11]
Molecular Weight 232.24 g/mol [2][11]
Appearance Solid[1]
IUPAC Name ethyl 7-methyl-4-oxo-1H-1,8-naphthyridine-3-carboxylate[11]
Synonyms Ethyl 4-hydroxy-7-methyl[1][9]naphthyridine-3-carboxylate[11]
Spectroscopic Profile

While raw spectra are instrument-dependent, the key identifying features are predictable:

  • Infrared (IR) Spectroscopy: The spectrum will be dominated by strong absorptions corresponding to the C=O stretches of the ester and the 4-oxo group. The ester C=O typically appears around 1720-1740 cm⁻¹. The 4-oxo group, being part of a conjugated system, will show a strong peak at a lower wavenumber, often in the 1650-1690 cm⁻¹ range. The N-H stretch of the dihydropyridine ring will be visible as a broad peak around 3200-3400 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group on the naphthyridine ring, and distinct aromatic protons. The proton at position 2 of the naphthyridine ring is typically a sharp singlet at a downfield chemical shift. The N-H proton will appear as a broad singlet.

  • Mass Spectrometry (MS): The molecular ion peak [M]+ at m/z 232 would be prominent, with fragmentation patterns corresponding to the loss of the ethoxy group (-45) from the ester.

Synthesis: The Gould-Jacobs Reaction

The most reliable and widely adopted method for synthesizing 4-hydroxy-1,8-naphthyridines is the Gould-Jacobs reaction.[1][2][12] This robust, two-step process provides a high yield of the desired scaffold.

Mechanistic Rationale

The reaction proceeds in two distinct stages:

  • Condensation: An aminopyridine derivative (e.g., 2-amino-4-methylpyridine) reacts with diethyl ethoxymethylenemalonate (DEEM). This is a nucleophilic substitution where the amino group of the pyridine attacks the electron-deficient enol ether carbon of DEEM, eliminating ethanol to form a stable vinylogous amide intermediate.[1]

  • Thermal Cyclization: The intermediate is heated in a high-boiling point solvent, such as diphenyl ether or Dowtherm A.[2][12] The high temperature provides the activation energy for an intramolecular electrophilic aromatic substitution, where the pyridine ring is attacked by one of the ester carbonyls, followed by the elimination of another molecule of ethanol to form the fused bicyclic system. The choice of a high-boiling solvent is critical to drive the reaction to completion.[1][12]

G Gould-Jacobs Synthesis Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_workup Workup & Purification Reactant1 2-Amino-4-methylpyridine Condensation Heat (110-120°C, 2h) Reactant1->Condensation Reactant2 Diethyl Ethoxymethylenemalonate (DEEM) Reactant2->Condensation Intermediate Ethyl 2-((4-methylpyridin-2-ylamino) methylene)malonate Condensation->Intermediate Cyclization Heat (250°C, 30min) Intermediate->Cyclization Solvent Diphenyl Ether Solvent->Cyclization Product Ethyl 4-hydroxy-7-methyl- 1,8-naphthyridine-3-carboxylate Cyclization->Product Cooling Cool to RT, Precipitate forms Product->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Hexane Filtration->Washing Recrystallization Recrystallize from Ethanol Washing->Recrystallization

Figure 2: Workflow diagram for the Gould-Jacobs synthesis.
Detailed Experimental Protocol

This protocol is adapted from established laboratory-scale procedures and is designed for reproducibility.[1][12]

Step 1: Synthesis of Ethyl 2-((4-methylpyridin-2-ylamino)methylene)malonate (Intermediate)

  • Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: Combine 2-amino-4-methylpyridine (10.81 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.62 g, 0.1 mol).

  • Reaction: Heat the mixture with constant stirring at 110-120°C for 2 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The disappearance of the aminopyridine spot indicates completion.

  • Outcome: The resulting crude intermediate, a thick oil or semi-solid, can be used in the next step without further purification.[1][12]

Step 2: Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (Final Product)

  • Setup: In a separate, larger round-bottom flask suitable for high temperatures, heat diphenyl ether (approx. 150 mL) to 250°C under a nitrogen atmosphere. A mechanical stirrer is recommended for vigorous agitation.

  • Addition: Slowly and carefully add the crude intermediate from Step 1 to the hot diphenyl ether.

  • Reaction: Maintain the reaction temperature at 250°C for 30 minutes. Ethanol will be observed evolving from the reaction mixture.

  • Monitoring: Monitor the completion of the cyclization by TLC.

  • Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The desired product will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the collected solid thoroughly with hexane to remove the high-boiling diphenyl ether solvent. Recrystallize the crude product from hot ethanol to obtain the pure compound as a solid.

  • Drying: Dry the final product in a vacuum oven at 60°C.

Applications in Drug Discovery and Development

Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a versatile and crucial starting material for more complex molecules.[2]

Role as a Key Pharmaceutical Intermediate

The structure possesses several handles for chemical modification: the ester can be hydrolyzed to a carboxylic acid, the 4-oxo group can be modified, and the N1 position can be alkylated. This makes it an ideal scaffold for building libraries of compounds for screening.

G Role as a Versatile Chemical Building Block Core Ethyl 4-hydroxy-7-methyl- 1,8-naphthyridine-3-carboxylate API1 Antibacterial Agents (e.g., Nalidixic Acid) Core->API1 Alkylation & Hydrolysis API2 Anticancer Agents Core->API2 Amidation & Substitution API3 Anti-inflammatory Agents Core->API3 Further Heterocyclic Fusions API4 Cannabinoid Receptor Ligands Core->API4 Side-chain Modification

Figure 3: Conceptual diagram of the title compound as a scaffold for diverse APIs.
Biological Activities of the 1,8-Naphthyridine Core

Derivatives synthesized from this core have demonstrated a remarkable range of biological activities. The scaffold's ability to intercalate with DNA or inhibit key enzymes like DNA gyrase is central to many of these effects.[5]

Biological ActivityDescriptionReferences
Antibacterial The most well-known activity. Nalidixic acid and other derivatives inhibit bacterial DNA gyrase, preventing DNA replication and repair. Effective against many Gram-negative bacteria.[4][5][13]
Anticancer Certain 1,8-naphthyridine derivatives have shown significant cytotoxicity against various cancer cell lines, including Ehrlich Ascites Carcinoma.[4][14][15]
Anti-inflammatory Some derivatives exhibit anti-inflammatory properties, potentially through the modulation of cytokine pathways.[2][15]
Antioxidant The scaffold has been incorporated into molecules designed to act as potent antioxidant agents.[14]
Cannabinoid Receptor Ligands Novel 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives have been synthesized and shown to possess a high affinity for the CB(2) cannabinoid receptor.[16]

Conclusion and Future Perspectives

Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is a cornerstone intermediate in medicinal chemistry. Its straightforward and scalable synthesis via the Gould-Jacobs reaction, combined with its versatile chemical functionality, ensures its continued relevance. While its primary historical application has been in the synthesis of first-generation quinolone antibiotics, the broad and potent biological activities of the 1,8-naphthyridine scaffold continue to inspire new research. Future efforts will likely focus on leveraging this scaffold to develop novel therapeutics in oncology, immunology, and neurobiology, moving far beyond its antibacterial origins. The continued exploration of its various isomers and their unique properties also presents a promising avenue for discovering next-generation APIs.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • PrepChem.com.
  • Alfa Chemistry.
  • United States Biological.
  • ChemicalBook.
  • PubChemLite.
  • Pharmaffiliates.
  • PubChem.
  • Sigma-Aldrich.
  • Biosynth.
  • Woźniak, M., Bąk, A., & Chrobak, E. (2021).
  • Sigma-Aldrich.
  • El-Naggar, M., et al. (2017).
  • Reddy, T. S., et al. (2014).
  • Głaszcz, G., et al. (2024).
  • Manera, C., et al. (2004). Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors. Bioorganic & Medicinal Chemistry.
  • Suryawanshi, M. R., & Dupade, D. D. (2020). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME COMPOUNDS OF 1,8-NAPHTHYRIDINE-3-CARBOXAMIDE. International Journal of Pharmaceutical Sciences and Research.

Sources

The Naphthyridine Saga: From Obscure Heterocycle to Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Allure of a Fused Pyridine System

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent a cornerstone in the edifice of medicinal chemistry.[1] Their intrinsic structural features, including hydrogen bond accepting capabilities and the ability to engage in π-stacking interactions, make them versatile scaffolds for interacting with biological targets. This guide provides a comprehensive exploration of the discovery and rich history of naphthyridine compounds, tracing their journey from an academic curiosity to a "privileged scaffold" in modern drug discovery.[2] We will delve into the seminal synthetic milestones, the pivotal discovery of their biological activities, and the evolution of structure-activity relationships that continue to drive their therapeutic applications.

There are six possible isomers of naphthyridine, each defined by the relative positions of the two nitrogen atoms in the bicyclic framework.[2] Of these, the 1,8-naphthyridine isomer has garnered the most significant attention and is the primary focus of this guide.[2]

naphthyridine_isomers cluster_15 1,5-Naphthyridine cluster_16 1,6-Naphthyridine cluster_17 1,7-Naphthyridine cluster_18 1,8-Naphthyridine cluster_26 2,6-Naphthyridine cluster_27 2,7-Naphthyridine 1,5-Naphthyridine 1,5-Naphthyridine 1,6-Naphthyridine 1,6-Naphthyridine 1,7-Naphthyridine 1,7-Naphthyridine 1,8-Naphthyridine 1,8-Naphthyridine 2,6-Naphthyridine 2,6-Naphthyridine 2,7-Naphthyridine 2,7-Naphthyridine n15 n15 n16 n16 n17 n17 n18 n18 n26 n26 n27 n27

Caption: The six structural isomers of naphthyridine.

The Genesis of a Scaffold: Early Syntheses and a Pivotal Discovery

The story of naphthyridines begins in the early 20th century, with their initial synthesis being a purely academic pursuit. A timeline of major discoveries in 1,8-naphthyridine history is shown below.[2]

timeline y1927 1927: First Synthesis of 1,8-Naphthyridine Core (Koller's Group) y1962 1962: Discovery of Nalidixic Acid (George Y. Lesher) y1927->y1962 y1980 1980s: Development of Fluoroquinolones y1962->y1980 y2000 2000s-Present: Expansion into Diverse Therapeutic Areas y1980->y2000

Caption: A timeline of major discoveries in 1,8-naphthyridine history.

The Dawn of Naphthyridine Chemistry: Koller's Inaugural Synthesis (1927)

The first documented synthesis of the 1,8-naphthyridine core was achieved by G. Koller and his group in 1927.[2][3] Their approach, while groundbreaking for its time, did not immediately trigger widespread interest in this heterocyclic system. The original synthesis involved the condensation of 2-aminonicotinaldehyde with malonic ester, followed by cyclization. While the full experimental details from the original German publication are not readily accessible, the work laid the foundational chemical principles for accessing this novel ring system.

The Turning Point: The Serendipitous Discovery of Nalidixic Acid (1962)

The trajectory of naphthyridine research was irrevocably altered in 1962 with the serendipitous discovery of nalidixic acid by George Y. Lesher and his colleagues at the Sterling-Winthrop Research Institute.[2] This pivotal moment occurred during the synthesis of the antimalarial drug chloroquine.[4] Nalidixic acid, identified as a byproduct, was the first compound of its class to exhibit potent antibacterial activity, particularly against Gram-negative bacteria.[2] This discovery was a watershed moment, establishing the 1,8-naphthyridine skeleton as a new pharmacophore for the development of antibacterial agents and laying the groundwork for the highly successful quinolone and fluoroquinolone families of antibiotics.[4][5]

The Art of the Build: Evolution of Synthetic Methodologies

The burgeoning interest in the therapeutic potential of naphthyridines spurred the development of more efficient and versatile synthetic routes. Among these, the Friedländer synthesis has emerged as a cornerstone for the construction of the 1,8-naphthyridine core.

The Friedländer Synthesis: A Robust and Versatile Approach

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile).[1] This acid- or base-catalyzed reaction proceeds through a condensation followed by a cyclodehydration to furnish the naphthyridine ring system.[1] For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde or a related derivative is the key starting material.[1]

friedlander_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Aldol-type Condensation Product Aldol-type Condensation Product 2-Aminonicotinaldehyde->Aldol-type Condensation Product Active Methylene Compound Active Methylene Compound Active Methylene Compound->Aldol-type Condensation Product Cyclized Intermediate Cyclized Intermediate Aldol-type Condensation Product->Cyclized Intermediate Intramolecular Cyclization 1,8-Naphthyridine 1,8-Naphthyridine Cyclized Intermediate->1,8-Naphthyridine Dehydration friedlander_workflow start Start reactants Combine 2-Aminonicotinaldehyde, Ketone, and Catalyst in Solvent start->reactants reaction Heat and Stir Reaction Mixture reactants->reaction workup Cool and Perform Aqueous Work-up/Extraction reaction->workup isolation Isolate Crude Product (Rotary Evaporation) workup->isolation purification Purify by Column Chromatography isolation->purification characterization Characterize Pure Product (NMR, MS, etc.) purification->characterization end End characterization->end moa_nalidixic_acid cluster_bacterium Bacterial Cell Bacterial DNA Bacterial DNA DNA Gyrase DNA Gyrase Bacterial DNA->DNA Gyrase Supercoiling/ Relaxation DNA Replication DNA Replication DNA Gyrase->DNA Replication Enables Cell Death Cell Death DNA Replication->Cell Death Inhibition leads to Cell Proliferation Cell Proliferation DNA Replication->Cell Proliferation Nalidixic Acid Nalidixic Acid Nalidixic Acid->DNA Gyrase Inhibits

Sources

The Naphthyridine Core: A Privileged Scaffold in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The naphthyridine core, a bicyclic aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry and drug development.[1][2] Its unique structural and electronic properties have made it a cornerstone for the design of a multitude of biologically active compounds. This in-depth technical guide provides a comprehensive overview of the profound biological significance of the naphthyridine core for researchers, scientists, and drug development professionals. We will explore its prevalence in natural products, delve into its diverse pharmacological activities including anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) applications, and elucidate the intricate structure-activity relationships that govern its therapeutic potential. Furthermore, this guide will detail key synthetic strategies for accessing this versatile scaffold and provide robust, step-by-step experimental protocols for the biological evaluation and synthesis of naphthyridine derivatives.

Introduction to the Naphthyridine Core

The term "naphthyridine" refers to a family of ten constitutional isomers of diazanaphthalene, characterized by a molecular formula of C₈H₆N₂. These isomers are distinguished by the relative positions of the two nitrogen atoms within the fused pyridine ring system.[3][4] The most extensively studied isomers in medicinal chemistry are the 1,8-naphthyridine and 1,5-naphthyridine scaffolds, owing to their prevalence in both natural products and clinically approved drugs.[2][5][6][7][8]

Chemical Structure and Isomers:

The six possible isomeric forms of naphthyridine are 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[8][9] The positions of the nitrogen atoms significantly influence the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape, thereby dictating its interaction with biological targets.

Physicochemical Properties:

The presence of the electronegative nitrogen atoms imparts a polar character to the naphthyridine ring system, influencing its solubility, membrane permeability, and metabolic stability. The nitrogen atoms can also act as hydrogen bond acceptors, a crucial feature for molecular recognition at the active sites of enzymes and receptors.

Historical Perspective and Prevalence in Natural Products:

Naphthyridine alkaloids are found in a variety of terrestrial and marine organisms.[3][4][10] Natural products such as canthin-6-one and aaptamine, which contain the 1,5-naphthyridine and benzo[de][11][12]naphthyridine cores respectively, have demonstrated a range of biological activities, including anticancer and antiviral properties.[3] The discovery of nalidixic acid, a synthetic 1,8-naphthyridine derivative, in the 1960s marked a pivotal moment, establishing this scaffold as a key pharmacophore in the development of quinolone antibiotics.[13]

The Broad Spectrum of Biological Activities

The versatility of the naphthyridine scaffold is evident in the wide array of biological activities exhibited by its derivatives. This section will explore its most significant therapeutic applications.

Anticancer Activity

Naphthyridine derivatives have emerged as potent anticancer agents, acting through diverse mechanisms of action.[11][12][14][15][16]

Mechanisms of Action:

  • Topoisomerase Inhibition: A prominent mechanism of action for many naphthyridine-based anticancer drugs is the inhibition of topoisomerase II.[11][12][14] These enzymes are crucial for managing DNA topology during replication and transcription. Naphthyridine derivatives can stabilize the transient DNA-topoisomerase II cleavage complex, leading to the accumulation of DNA double-strand breaks and subsequent apoptosis in cancer cells.[3][17][18] Vosaroxin is an example of a naphthyridine derivative that functions as a topoisomerase II inhibitor.[11]

  • Kinase Inhibition: Many cellular signaling pathways that are dysregulated in cancer are controlled by protein kinases. Naphthyridine derivatives have been developed as inhibitors of various kinases, including epidermal growth factor receptor (EGFR) and casein kinase 2 (CK2), thereby interfering with cancer cell proliferation, survival, and metastasis.[6]

  • Antimitotic Effects: Some naphthyridine compounds exert their anticancer effects by disrupting microtubule dynamics, which are essential for cell division.[11][12][14] They can interfere with tubulin polymerization, leading to mitotic arrest and cell death.[11]

Signaling Pathway of Topoisomerase II Inhibitors:

The following diagram illustrates the general mechanism by which topoisomerase II inhibitors, including certain naphthyridine derivatives, induce cancer cell death.

TopoII_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_cell Cellular Response DNA_Replication DNA Replication & Transcription Topo_II Topoisomerase II DNA_Replication->Topo_II introduces transient DSBs Topo_II->DNA_Replication religates DSBs Stabilized_Complex Stabilized Topo II- DNA Cleavage Complex Topo_II->Stabilized_Complex forms DNA_DSB DNA Double-Strand Breaks (DSBs) DDR DNA Damage Response (DDR) DNA_DSB->DDR activates Naphthyridine_Drug Naphthyridine-based Topo II Inhibitor Naphthyridine_Drug->Stabilized_Complex Stabilized_Complex->DNA_DSB leads to accumulation of Apoptosis Apoptosis (Cell Death) DDR->Apoptosis triggers

Caption: Mechanism of action of naphthyridine-based Topoisomerase II inhibitors.

Quantitative Data on Anticancer Activity:

The following table summarizes the in vitro cytotoxic activity of selected naphthyridine derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 16 HeLa (Cervical)0.7[11][12][14]
HL-60 (Leukemia)0.1[11][12][14]
PC-3 (Prostate)5.1[11][12][14]
Compound 47 MIAPaCa (Pancreatic)0.41[15]
K-562 (Leukemia)0.77[15]
Compound 29 PA-1 (Ovarian)0.41[15]
SW620 (Colon)1.4[15]
Bisleuconothine A HCT116 (Colon)3.18[3]
HT29 (Colon)1.09[3]
Antimicrobial Activity

The 1,8-naphthyridine core is the foundational scaffold for the quinolone class of antibiotics.

Mechanism of Action:

Naphthyridine-based antibiotics, such as nalidixic acid and gemifloxacin, function by inhibiting bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria).[13] These enzymes are essential for bacterial DNA replication, transcription, and repair. Inhibition of these enzymes leads to a bactericidal effect.

Examples of Antimicrobial Agents:

  • Nalidixic Acid: The first quinolone antibiotic, used for treating urinary tract infections caused by Gram-negative bacteria.[13]

  • Gemifloxacin: A fluoroquinolone with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[13]

  • Zabofloxacin: An investigational antibiotic for multidrug-resistant infections.[13]

Antiviral Activity

Derivatives of the naphthyridine scaffold have demonstrated promising antiviral activity, particularly against the Human Immunodeficiency Virus (HIV).

Mechanism of Action:

Certain naphthyridine derivatives act as HIV integrase inhibitors. HIV integrase is a viral enzyme that is essential for the integration of viral DNA into the host cell's genome, a critical step in the HIV replication cycle. By blocking this enzyme, these compounds can effectively halt viral replication.

Anti-inflammatory Activity

The anti-inflammatory properties of naphthyridine derivatives have also been explored.[11][12][14][15]

Mechanism of Action:

Some naphthyridine compounds have been shown to downregulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins.[15] This modulation of the inflammatory response suggests their potential in treating inflammatory disorders.

Central Nervous System (CNS) Activity

The naphthyridine scaffold has shown potential in the development of therapeutic agents for neurological disorders.[2][6]

Applications in Neurodegenerative Diseases:

Derivatives have been investigated for their potential in treating conditions like Alzheimer's disease. Their mechanisms of action in the CNS can be multifaceted, including the inhibition of enzymes like cholinesterases and the modulation of neurotransmitter receptors.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is crucial for the rational design of potent and selective naphthyridine-based drugs.

Key Insights:

  • Substituents at C2 and C7: Modifications at the C2 and C7 positions of the 1,8-naphthyridine ring have been shown to significantly impact biological activity. For instance, in anticancer derivatives, bulky aromatic groups at the C2 position can enhance cytotoxicity.[11] Methyl substitution at C7 has also been correlated with increased potency.[11][14]

  • The Role of the Carboxylic Acid at C3: In the case of quinolone antibiotics, the carboxylic acid group at the C3 position is essential for their antibacterial activity, as it is involved in binding to the DNA gyrase-DNA complex.

  • Halogenation: The introduction of halogen atoms, such as fluorine, can modulate the electronic properties and lipophilicity of the molecule, often leading to enhanced biological activity.

  • Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully employed to predict the biological activity of new naphthyridine derivatives and to guide lead optimization.[11][12][14]

Diagram of Key SAR Points for Anticancer Activity:

Caption: Key structure-activity relationship insights for 1,8-naphthyridine anticancer agents.

Synthetic Strategies for Naphthyridine Derivatives

A variety of synthetic methods have been developed to construct the naphthyridine scaffold, with the Friedländer annulation being one of the most common and versatile approaches.[8][13][14]

Overview of the Friedländer Synthesis:

The Friedländer synthesis involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). This reaction is typically catalyzed by an acid or a base.

General Workflow for Friedländer Synthesis:

Friedlander_Workflow Start Starting Materials: - 2-Aminonicotinaldehyde - Active Methylene Compound Reaction Reaction: - Condensation - Cyclization - Dehydration Start->Reaction Purification Purification: - Recrystallization or  Column Chromatography Reaction->Purification Catalyst Catalyst: - Acid or Base Catalyst->Reaction Analysis Characterization: - NMR - Mass Spectrometry - Elemental Analysis Purification->Analysis Product 1,8-Naphthyridine Derivative Analysis->Product

Sources

Introduction: The 1,8-Naphthyridine Scaffold and a Note on the Analyte

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-Hydroxy-naphthyridine-3-carboxylate Derivatives

For distribution to: Researchers, scientists, and drug development professionals.

The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Its rigid, planar structure and hydrogen bonding capabilities make it an attractive framework for designing molecules that can interact with various biological targets. This guide provides a comprehensive technical overview of the spectroscopic characterization of Ethyl 4-Hydroxy-naphthyridine-3-carboxylate.

It is important to note that while the topic of this guide is the general structure of Ethyl 4-Hydroxy-naphthyridine-3-carboxylate, comprehensive, publicly available experimental spectroscopic data for this specific unsubstituted compound is scarce. In contrast, its methylated analogue, Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate , is well-documented and commercially available.[2] Therefore, this guide will focus on the detailed spectroscopic analysis of this 7-methyl derivative as a representative and thoroughly characterized example. The presence of the methyl group at the 7-position is expected to introduce predictable changes in the NMR spectra—namely an additional singlet in the ¹H NMR and a signal in the aliphatic region of the ¹³C NMR—while having a minimal effect on the core spectroscopic features related to the naphthyridine ring and the ethyl carboxylate group.

This document will delve into the synthesis and multi-faceted spectroscopic analysis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate, providing both experimental data and the rationale behind the interpretation.

Molecular Structure and Physicochemical Properties

Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate possesses the molecular formula C₁₂H₁₂N₂O₃ and a molecular weight of 232.24 g/mol .[1] The structure features a bicyclic system of two fused pyridine rings. A key characteristic of this molecule is the tautomeric equilibrium between the 4-hydroxy and the 4-oxo forms. Spectroscopic evidence and chemical reactivity studies indicate that the equilibrium predominantly favors the 4-oxo tautomer, formally named ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.[1]

Gould_Jacobs_Reaction start Reactants: 2-amino-6-methylpyridine + Diethyl ethoxymethylenemalonate (DEEM) step1 Condensation (120-130°C, 2h) start->step1 intermediate Intermediate: Ethyl 2-((6-methylpyridin-2-ylamino)methylene)malonate step1->intermediate step2 Thermal Cyclization (High-boiling solvent, e.g., Dowtherm A, ~250°C) intermediate->step2 product Product: Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate step2->product purification Isolation & Purification (Filtration, Recrystallization) product->purification

Caption: The Gould-Jacobs Reaction Workflow.

Experimental Protocol: Synthesis
  • Condensation: In a round-bottom flask, a mixture of 2-amino-6-methylpyridine and a slight molar excess of diethyl ethoxymethylenemalonate is heated to 120-130°C for approximately 2 hours. [1]The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: The intermediate from the condensation step is added to a pre-heated high-boiling point solvent, such as Dowtherm A or diphenyl ether, at a temperature of approximately 250°C. [1]The reaction mixture is maintained at this temperature for 15-30 minutes to facilitate the intramolecular cyclization.

  • Isolation and Purification: Upon cooling, the product precipitates from the reaction mixture. The solid is collected by filtration and washed with a suitable solvent like ethanol to remove the high-boiling solvent. Further purification can be achieved by recrystallization. [1][3]

Spectroscopic Data and Analysis

A multi-spectroscopic approach is essential for the unambiguous structural elucidation and purity assessment of the title compound.

Spectroscopic_Workflow sample Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (GC-MS) sample->ms ir Infrared (IR) Spectroscopy (FTIR) sample->ir uv UV-Vis Spectroscopy sample->uv data_analysis Data Integration & Structural Elucidation nmr->data_analysis ms->data_analysis ir->data_analysis uv->data_analysis

Caption: General Spectroscopic Analysis Workflow.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

Table 2: ¹H NMR Data for Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0Singlet (broad)1HN-H (amide proton)
~8.5Singlet1HH-2
~8.2Doublet1HH-5
~7.2Doublet1HH-6
~4.2Quartet2H-OCH₂CH₃
~2.4Singlet3HAr-CH₃
~1.3Triplet3H-OCH₂CH₃

Note: Exact chemical shifts can vary slightly based on solvent and concentration. Data is interpreted from typical values for such structures and available spectra. [4]

  • Causality of Assignments:

    • The broad singlet at ~12.0 ppm is characteristic of an acidic proton, in this case, the N-H proton of the 4-oxo tautomer, which can undergo hydrogen bonding.

    • The singlet at ~8.5 ppm is assigned to H-2, which is deshielded by the adjacent nitrogen and the carbonyl group.

    • The aromatic protons H-5 and H-6 appear as doublets due to coupling with each other. H-5 is further downfield due to the anisotropic effect of the neighboring ring.

    • The ethyl group exhibits a classic quartet-triplet pattern. The -OCH₂- quartet is deshielded by the adjacent oxygen atom.

    • The singlet at ~2.4 ppm corresponds to the three protons of the methyl group at the 7-position.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, providing insight into the carbon skeleton.

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.

  • Data Acquisition: Record the spectrum on a 100 MHz or higher spectrometer using proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is required due to the low natural abundance of ¹³C.

Table 3: Predicted ¹³C NMR Data for Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate

Chemical Shift (δ, ppm)Assignment
~175C=O (amide)
~165C=O (ester)
~155-160C-7, C-8a
~145-150C-2
~135C-4a
~120C-5
~115C-6
~110C-3
~60-OCH₂CH₃
~25Ar-CH₃
~14-OCH₂CH₃

Note: This is a predicted spectrum based on typical chemical shifts for similar structures. Experimental data should be used for confirmation.

  • Causality of Assignments:

    • The two carbonyl carbons (amide and ester) are the most downfield signals, typically found above 160 ppm.

    • Quaternary carbons (C-4a, C-7, C-8a) and carbons attached to heteroatoms within the aromatic system appear in the 135-160 ppm range.

    • The remaining aromatic carbons (C-2, C-3, C-5, C-6) are found between 110-150 ppm.

    • The aliphatic carbons of the ethyl group and the methyl group appear in the upfield region (< 65 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation.

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane).

  • Data Acquisition: Inject the sample into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source. The GC will separate the compound from any impurities before it enters the MS.

Table 4: Key Fragments in the Mass Spectrum of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate

m/zInterpretation
232M⁺ (Molecular Ion)
187[M - OCH₂CH₃]⁺ (Loss of ethoxy group)
160[M - CO₂Et]⁺ (Loss of ethyl carboxylate group)

Data sourced from NIST Mass Spectrometry Data Center. [5]

  • Causality of Fragmentation:

    • The peak at m/z 232 corresponds to the molecular weight of the compound, confirming its elemental composition.

    • The fragmentation pattern is characteristic of an ethyl ester, with the initial loss of the ethoxy radical (•OCH₂CH₃, 45 Da) or the entire ethyl carboxylate group (•CO₂Et, 72 Da) being common pathways.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

  • Sample Preparation: For a solid sample, the KBr pellet technique is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Table 5: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-2800N-H StretchAmide (in 4-oxo form)
~3000C-H StretchAromatic/Aliphatic
~1720C=O StretchEster Carbonyl
~1660C=O StretchAmide Carbonyl (4-oxo)
~1600, ~1480C=C/C=N StretchNaphthyridine Ring
~1250C-O StretchEster

Note: Data interpreted from typical values and available spectra. [5]

  • Causality of Absorptions:

    • The broad band in the 3200-2800 cm⁻¹ region is indicative of the N-H stretch of the amide group, confirming the predominance of the 4-oxo tautomer.

    • Two distinct carbonyl peaks are expected: a higher frequency peak for the ester C=O (~1720 cm⁻¹) and a lower frequency peak for the conjugated amide C=O (~1660 cm⁻¹).

    • The sharp peaks in the 1600-1480 cm⁻¹ region are characteristic of the aromatic ring stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the naphthyridine ring.

  • Sample Preparation: Prepare a dilute solution of the compound (in the micromolar range) using a spectroscopic grade solvent (e.g., ethanol or acetonitrile).

  • Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of 200-600 nm.

The UV-Vis spectrum of 1,8-naphthyridine derivatives typically shows multiple absorption bands corresponding to π-π* transitions within the conjugated aromatic system. For Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate, one would expect strong absorption maxima (λmax) in the range of 250-400 nm. The exact positions and intensities of these bands are sensitive to the solvent and substitution pattern.

Conclusion

The structural elucidation of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is reliably achieved through a coordinated application of modern spectroscopic techniques. ¹H and ¹³C NMR define the precise proton and carbon environments, mass spectrometry confirms the molecular weight and key structural fragments, and IR spectroscopy verifies the presence of critical functional groups, notably confirming the dominant 4-oxo tautomer. This comprehensive spectroscopic dataset provides a definitive fingerprint for this important synthetic intermediate, ensuring its identity and purity for applications in research and drug development.

References

  • BenchChem. (2025). An In-depth Technical Guide to Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.
  • PubChem. (n.d.). Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate.
  • SpectraBase. (n.d.). 1,8-Naphthyridine-3-carboxylic acid, 4-hydroxy-7-methyl-, ethyl ester [1H NMR].
  • PubChem. (n.d.). Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate.

Sources

The Tautomeric Chameleon: A Technical Guide to 4-Hydroxy-Naphthyridine Systems for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond a Simple Isomerism

To the dedicated researcher in medicinal chemistry, the term "tautomerism" often evokes a textbook definition of a simple proton shift. However, within the rigid, electron-deficient framework of the naphthyridine core, this phenomenon transcends basic isomerism. It becomes a critical determinant of a molecule's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic potential. The subtle equilibrium between the 4-hydroxy-naphthyridine (enol) and the 4-oxo-1,4-dihydro-naphthyridine (keto) forms can dramatically alter hydrogen bonding capabilities, molecular shape, and electronic distribution. Understanding and controlling this equilibrium is not merely an academic exercise; it is a pivotal aspect of rational drug design.

This guide eschews a conventional, rigid structure. Instead, it is designed to follow a logical and practical workflow, mirroring the thought process of a scientist investigating and leveraging tautomerism in a drug discovery program. We will delve into the fundamental principles governing this equilibrium, explore robust analytical techniques for its characterization, and provide field-tested protocols. Every assertion is grounded in verifiable scientific literature to ensure the highest degree of accuracy and trustworthiness.

The Naphthyridine Core: A Landscape of Shifting Protons

The naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, presents a unique electronic environment. The positions of these nitrogen atoms within the two rings (e.g., 1,5-, 1,6-, 1,7-, 1,8-naphthyridine) significantly influence the electronic properties and, consequently, the tautomeric preference of a 4-hydroxy substituent.

The central equilibrium in these systems is the prototropic tautomerism between the aromatic enol form and the non-aromatic but often more stable keto form (also referred to as a pyridone or naphthyridinone).

Caption: The fundamental keto-enol tautomeric equilibrium in 4-hydroxy-naphthyridine systems.

In the vast majority of cases, for 6-membered nitrogen-containing heterocycles, the equilibrium lies heavily in favor of the keto (pyridone) form.[1] This preference is a complex interplay of factors including aromaticity, bond energies, and intermolecular interactions. While the enol form possesses a fully aromatic system, the keto form benefits from the high stability of the amide-like functionality and its ability to form strong intermolecular hydrogen bonds in solution and the solid state.[2]

A prime example from medicinal chemistry is Nalidixic acid , a first-generation quinolone antibiotic with a 1,8-naphthyridine core. X-ray crystallography studies unequivocally show that in the solid state, it exists in the 4-oxo (keto) form.[3][4] This structural preference is critical for its mechanism of action, which involves inhibiting bacterial DNA gyrase.[5]

Factors Influencing the Tautomeric Equilibrium: A Chemist's Toolkit

The position of the tautomeric equilibrium is not static. It is a dynamic process influenced by a variety of factors that can be modulated to favor a desired tautomer.

Solvent Effects: The Power of the Medium

The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. Polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar keto tautomer.[6] In contrast, non-polar solvents may show a comparative increase in the proportion of the enol form.

FactorInfluence on EquilibriumRationale
Solvent Polarity Polar solvents (e.g., DMSO, water, ethanol) favor the keto form.The keto tautomer generally possesses a larger dipole moment and is better solvated by polar molecules.[7]
Hydrogen Bonding Protic solvents can form hydrogen bonds with the carbonyl oxygen and N-H of the keto form, further stabilizing it.Strong intermolecular hydrogen bonding with the solvent can outweigh the intramolecular hydrogen bond that may stabilize the enol form.[8]
Temperature Increasing temperature can shift the equilibrium, often towards the less stable tautomer.The direction of the shift depends on the enthalpy and entropy changes of the tautomerization.[1]
Substituent Effects: Fine-Tuning the Equilibrium

The electronic nature of substituents on the naphthyridine ring can subtly alter the tautomeric balance. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can influence the acidity of the N-H proton and the basicity of the ring nitrogens, thereby affecting the relative stability of the tautomers. For instance, studies on related β-diketone systems have shown that substituents can have a significant impact on the keto-enol equilibrium.[9]

pH and Ionization: The Role of Acidity and Basicity

The pH of the medium is a critical determinant, as it governs the ionization state of the molecule. The pKa values associated with the N-H proton of the keto form and the phenolic proton of the enol form dictate which species will predominate at a given pH. Potentiometric and spectrophotometric titrations are key methods for determining these pKa values.[2][10]

pH_Influence cluster_forms Dominant Species start 4-Hydroxy-Naphthyridine System low_pH Low pH (Acidic) start->low_pH Protonation of ring nitrogen(s) phys_pH Physiological pH (~7.4) start->phys_pH Equilibrium between neutral tautomers high_pH High pH (Basic) start->high_pH Deprotonation to form anion low_pH_form Cationic Species phys_pH_form Neutral Keto/Enol Tautomers high_pH_form Anionic Species

Caption: Influence of pH on the speciation of 4-hydroxy-naphthyridine systems.

Analytical Characterization: Visualizing the Tautomers

A multi-pronged analytical approach is essential for the unambiguous characterization of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is arguably the most powerful technique for studying tautomerism in solution.[11] The keto and enol forms are distinct chemical entities and, if the rate of interconversion is slow on the NMR timescale, will give rise to separate sets of signals.

Key Diagnostic Signals:

  • 1H NMR:

    • Enol Form: A characteristic signal for the hydroxyl proton (-OH), typically broad and in the range of 9-15 ppm.

    • Keto Form: A signal for the N-H proton, also often broad, appearing in a similar downfield region. The proton at the C3 position will appear as a singlet.

  • 13C NMR:

    • Keto Form: A highly deshielded signal for the carbonyl carbon (C4), typically in the range of 170-180 ppm.

    • Enol Form: The C4 carbon, now part of an enol, will be shielded and appear further upfield.

Quantitative Analysis: The ratio of the tautomers can be determined by integrating the well-resolved signals corresponding to each form.[12][13] For example, the ratio of the integrals of the C3-H proton of the keto form and a corresponding proton in the enol form can provide the equilibrium constant (KT).

Protocol 1: 1H NMR for Tautomeric Ratio Determination
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the 4-hydroxy-naphthyridine derivative. Dissolve the sample in 0.6-0.7 mL of the desired deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) in a clean, dry NMR tube. Ensure complete dissolution. Causality: The choice of solvent is critical as it directly influences the tautomeric equilibrium.

  • Equilibration: Allow the solution to stand at a constant temperature (e.g., 25 °C) for at least one hour to ensure the tautomeric equilibrium is reached.

  • Instrument Setup: Acquire the 1H NMR spectrum on a spectrometer of at least 400 MHz. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Signal Assignment: Identify and assign the characteristic, well-resolved peaks for both the keto and enol tautomers.

  • Integration: Carefully integrate a non-exchangeable proton signal unique to the keto form (e.g., H3) and a corresponding signal for the enol form.

  • Calculation of Equilibrium Constant (KT):

    • KT = [Enol] / [Keto] = (Integral of Enol Signal) / (Integral of Keto Signal)

    • Percent Enol = [IntegralEnol / (IntegralEnol + IntegralKeto)] * 100

UV-Vis Spectroscopy: A Complementary Approach

UV-Vis spectroscopy can be a valuable tool for studying tautomeric equilibria, particularly when the tautomers have distinct chromophores.[14] The π-systems of the keto and enol forms are different, leading to different absorption maxima (λmax). The keto form often absorbs at a longer wavelength compared to the enol form.[6] By monitoring changes in the absorption spectrum as a function of solvent or pH, one can infer shifts in the tautomeric equilibrium.[15]

Protocol 2: UV-Vis Spectroscopy for Tautomerism Analysis
  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a non-interfering solvent (e.g., methanol or acetonitrile).

  • Sample Preparation: Prepare a series of dilute solutions (typically in the 10-4 to 10-5 M range) in various solvents of differing polarity (e.g., hexane, chloroform, acetonitrile, ethanol, water).

  • Spectral Acquisition: Record the UV-Vis spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm) using a spectrophotometer. Use the respective pure solvent as a blank.

  • Data Analysis:

    • Identify the λmax for the absorption bands in each solvent.

    • Correlate shifts in λmax and changes in molar absorptivity with solvent polarity to infer the predominant tautomer in each medium.

    • For quantitative analysis, deconvolution of overlapping spectra can be performed if the spectra of the pure tautomers are known or can be estimated.[1][16]

Computational Chemistry: In Silico Insights

Density Functional Theory (DFT) calculations have become an indispensable tool for predicting the relative stabilities of tautomers.[17][18] By calculating the Gibbs free energies of the optimized geometries of the keto and enol forms, one can predict the tautomeric equilibrium constant. It is crucial to include a solvent model (e.g., Polarizable Continuum Model - PCM) to obtain results that are relevant to solution-phase equilibria.[14]

DFT_Workflow start Define Keto and Enol Structures geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm minima) geom_opt->freq_calc sp_energy Single-Point Energy Calculation (with solvent model, e.g., PCM) freq_calc->sp_energy gibbs Calculate Gibbs Free Energy (G) sp_energy->gibbs delta_g Calculate ΔG = G_enol - G_keto gibbs->delta_g kt Calculate K_T = exp(-ΔG/RT) delta_g->kt result Predicted Tautomeric Ratio kt->result

Caption: A generalized workflow for the computational analysis of tautomeric equilibria using DFT.

Implications for Drug Development

The predominance of one tautomer over another has profound consequences in a medicinal chemistry context:

  • Target Binding: The change from a hydroxyl group (a hydrogen bond donor) in the enol form to a carbonyl group (a hydrogen bond acceptor) and an N-H group (a hydrogen bond donor) in the keto form fundamentally alters the pharmacophore.[19] This can lead to vastly different binding affinities and selectivities for a biological target.

  • Physicochemical Properties: Tautomerism affects key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Solubility, lipophilicity (LogP), and membrane permeability can differ significantly between tautomers, impacting the bioavailability of a drug candidate.[8][13]

  • Intellectual Property: A thorough understanding and characterization of the tautomeric forms of a novel compound are essential for securing robust patent protection.

Conclusion: A Call for Rigorous Characterization

The tautomerism of 4-hydroxy-naphthyridine systems is a critical molecular feature that demands careful and thorough investigation in any drug discovery endeavor. The assumption of a single, static structure is a perilous oversimplification. By employing a combination of high-resolution NMR, complementary UV-Vis spectroscopy, and insightful computational modeling, researchers can elucidate the tautomeric landscape of their compounds. This knowledge empowers the medicinal chemist to make informed decisions in lead optimization, ultimately leading to the design of safer and more efficacious medicines. The chameleon-like nature of these molecules, once understood, can be harnessed as a powerful tool in the art and science of drug development.

References

  • Gangavaram, S., Sanphui, P., & Nangia, A. (2012). Crystal structure of (a) nalidixic acid (NA) − resorcinol (1:1), (b) NA...
  • Gangavaram, S., et al. (n.d.). Crystallographic Data on Polymorphs and Cocrystals of Nalidixic Acid.
  • Gangavaram, S., Sanphui, P., & Nangia, A. (2012). Polymorphs and Cocrystals of Nalidixic Acid.
  • Ahmedova, A., et al. (2013). Tautomerism of 4,4′-dihydroxy-1,1′-naphthaldazine studied by experimental and theoretical methods. Chemistry Central Journal. [Link]
  • Lesher, G. Y., et al. (1962). Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction. SciELO México. [Link]
  • Hussein, F. H., & Al-shirayda, H. A. (n.d.). Powder X-ray diffraction patterns of (A) nalidixic acid, (B) nalidixic acid–ZHN, and (C) ZHN.
  • Al-Hourani, B. J. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Journal of Chemistry. [Link]
  • Abdullah, D. S. (n.d.). DFT studies of molecular structure, equilibrium constant for keto-enol tautomerism and geometrical isomerism (E-Z) of 2-amino-1-. Prime Scholars. [Link]
  • Rauf, A., et al. (2015). Metal complex of the first-generation quinolone antimicrobial drug nalidixic acid: structure and its biological evaluation. Applied Biochemistry and Biotechnology. [Link]
  • Gao, H., et al. (2016). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Dalton Transactions. [Link]
  • Wikipedia. (n.d.). Nalidixic acid. Wikipedia. [Link]
  • National Center for Biotechnology Information. (n.d.). Nalidixic Acid. PubChem. [Link]
  • Garrido, V., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
  • Antonov, L., et al. (2016). Tautomerism in azo dyes. FOLIA. [Link]
  • Bharatam, P. V., et al. (2015). Important examples of tautomerism in medicinal chemistry.
  • Delchev, V. B. (2005). DFT ab initio study of the keto-enol tautomerism of barbituric acid.
  • DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Joseph A DiVerdi. [Link]
  • Fond, A., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Journal of the American Chemical Society. [Link]
  • Forlani, L., et al. (2002). 4-Hydroxypyridine-Tautomerism. ChemTube3D. [Link]
  • Synapse. (2024). What is the mechanism of Nalidixic Acid?
  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]
  • De Witte, A. M., et al. (2013).
  • Physics Forums. (2004).
  • Zhang, G., et al. (2023). Regulating enol–keto tautomerism at the single-molecule level with a confined optical field.
  • Yildiz, M., et al. (2006). Synthesis and Keto‐Enol Tautomerism in N‐(2‐Hydroxy‐1‐Naphthylidene)Anils.
  • Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. [Link]
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). nalidixic acid. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
  • Fisher, K. W., & Gunsalus, I. C. (1965). Mechanism of action of nalidixic acid on conjugating bacteria. Journal of Bacteriology. [Link]
  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. [Link]
  • Sweidan, K., et al. (2022). Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents.
  • Antonov, L., & Dosi, R. (2021). Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation. Journal of Organic Chemistry. [Link]
  • Abdeen, S., et al. (2023). Discovery of 1,2-diaryl-3-oxopyrazolidin-4-carboxamides as a new class of MurA enzyme inhibitors and characterization of their antibacterial activity. European Journal of Medicinal Chemistry. [Link]
  • Jonusauskas, G., et al. (2013). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journal of Organic Chemistry. [Link]
  • Ziegler, E., & Maier, H. (1974). A novel synthesis of 4-hydroxycoumarin-3-carboxamides. The Journal of Organic Chemistry. [Link]

Sources

The Multifaceted Therapeutic Potential of Substituted Naphthyridines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Naphthyridine Scaffold - A Privileged Structure in Medicinal Chemistry

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent a "privileged scaffold" in the landscape of medicinal chemistry.[1] Their inherent structural features, including the presence of nitrogen atoms that can act as hydrogen bond acceptors and donors, and a planar aromatic system capable of pi-pi stacking interactions, make them ideal candidates for binding to a diverse array of biological targets.[2][3] The versatility of the naphthyridine core is further enhanced by the numerous positions available for substitution, allowing for the fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth exploration of the significant biological activities exhibited by substituted naphthyridines, with a focus on their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies crucial for their evaluation, providing researchers and drug development professionals with a comprehensive resource to navigate this promising chemical space.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted naphthyridines have emerged as a prominent class of compounds with potent anticancer activities, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[4][5] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes involved in DNA replication and repair to the modulation of key signaling pathways.[6][7]

Mechanism of Action: DNA Topoisomerase Inhibition and Beyond

A primary mechanism through which many naphthyridine derivatives exert their cytotoxic effects is the inhibition of DNA topoisomerases.[4] These enzymes are crucial for resolving topological challenges in DNA during replication, transcription, and recombination. By stabilizing the transient DNA-topoisomerase cleavage complex, naphthyridine-based inhibitors introduce DNA strand breaks, ultimately triggering apoptotic cell death. For instance, some derivatives have shown potent inhibitory activity against topoisomerase II.[4]

Beyond topoisomerase inhibition, substituted naphthyridines have been shown to target other key players in cancer progression. Certain derivatives act as inhibitors of protein kinases, such as c-Met kinase and Fibroblast Growth Factor Receptor 4 (FGFR4), which are often dysregulated in various cancers.[8][9] Inhibition of these kinases can disrupt downstream signaling pathways responsible for cell growth, proliferation, and survival.[9]

anticancer_mechanism cluster_naphthyridine Substituted Naphthyridine cluster_targets Cellular Targets cluster_effects Cellular Effects Naphthyridine Naphthyridine Derivative TopoII Topoisomerase II Naphthyridine->TopoII Inhibition cMet c-Met Kinase Naphthyridine->cMet Inhibition FGFR4 FGFR4 Naphthyridine->FGFR4 Inhibition DNA_Damage DNA Strand Breaks TopoII->DNA_Damage Proliferation_Inhibition Inhibition of Proliferation & Survival cMet->Proliferation_Inhibition FGFR4->Proliferation_Inhibition Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanisms of anticancer activity of substituted naphthyridines.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the naphthyridine scaffold have provided critical insights into the structural requirements for potent anticancer activity.[1] Halogen substitutions, particularly at the C3 position of 1,8-naphthyridine-3-carboxamide derivatives, have been shown to enhance cytotoxic effects.[1][10] For example, compound 47, a halogen-substituted derivative, exhibited potent activity against MIAPaCa and K-562 cancer cell lines with IC50 values of 0.41 and 0.77 µM, respectively.[10][11] Furthermore, the nature and position of substituents on the naphthyridine core significantly influence the potency and selectivity of these compounds.[4][12]

Compound IDSubstitution PatternTarget Cell LineIC50 (µM)Reference
47 Halogen substituted 1,8-naphthyridine-3-carboxamideMIAPaCa0.41[10][11]
K-5620.77[10][11]
36 Halogen substituted 1,8-naphthyridine-3-carboxamidePA-11.19[10][11]
29 Unsubstituted 1,8-naphthyridine-C-3'-heteroarylPA-10.41[10][11]
SW6201.4[10][11]
16 C-7 CH3 and C-2 naphthyl ringHeLa0.7[4][12]
HL-600.1[4][12]
PC-35.1[4][12]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic activity of compounds against cancer cell lines.[1]

Principle: This assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[1]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted naphthyridine compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: A Renewed Arsenal Against Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Substituted naphthyridines have a long-standing history as antimicrobial agents, with nalidixic acid, a 1,8-naphthyridine derivative, being one of the first quinolone antibiotics.[2][3][13] Modern derivatives continue to show promise against a broad spectrum of bacteria and fungi.[13][14]

Mechanism of Action: Targeting Bacterial DNA Gyrase

The primary antibacterial mechanism of many naphthyridine derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[15] This enzyme is essential for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. By inhibiting DNA gyrase, these compounds disrupt critical cellular processes, leading to bacterial cell death.[13] Some derivatives have also been shown to inhibit topoisomerase IV, another key enzyme involved in bacterial DNA replication.[13]

antimicrobial_mechanism cluster_naphthyridine Substituted Naphthyridine cluster_target Bacterial Target cluster_effects Cellular Effects Naphthyridine Naphthyridine Derivative DNAGyrase DNA Gyrase (Topoisomerase II) Naphthyridine->DNAGyrase Inhibition DNAReplication_Inhibition Inhibition of DNA Replication DNAGyrase->DNAReplication_Inhibition Bacterial_Death Bacterial Cell Death DNAReplication_Inhibition->Bacterial_Death

Caption: Mechanism of antimicrobial action of substituted naphthyridines.

Spectrum of Activity and SAR

Substituted naphthyridines have demonstrated activity against both Gram-positive and Gram-negative bacteria.[15] The presence of specific substituents can significantly influence their spectrum of activity and potency. For instance, certain 1,8-naphthyridine derivatives have been shown to potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains.[15] The antimicrobial activity is highly influenced by the type of halogen atom and its position of substitution in the molecule.[14]

Compound ClassTarget Organism(s)Key FindingsReference
1,8-Naphthyridine derivativesMulti-resistant E. coli, S. aureus, P. aeruginosaPotentiated the activity of fluoroquinolone antibiotics.[15]
1,8-Naphthyridine derivativesB. subtilis, S. aureus, E. coli, P. aeruginosa, Aspergillus niger, Candida albicansCompounds with a 4-chlorophenyl ring showed significant activity.[13]
2,7-Naphthyridine derivativesStaphylococcus aureusDemonstrated selective bactericidal efficacy with low cytotoxicity.[16]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: This assay determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: Grow the bacterial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the naphthyridine derivative in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Antiviral Activity: Combating Viral Infections

The naphthyridine scaffold has also been explored for its antiviral properties, with derivatives showing activity against a range of viruses, including human cytomegalovirus (HCMV), herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[17][18]

Mechanism of Action and SAR

The antiviral mechanisms of naphthyridine derivatives are varied. Some compounds have been found to affect events at the early and late stages of viral replication.[17] For example, a 1,6-naphthyridine derivative demonstrated potent anti-HCMV activity, with an IC50 significantly lower than that of the standard drug ganciclovir.[17] This compound was also effective against ganciclovir-resistant HCMV strains, suggesting a novel mechanism of action.[17] Structure-activity relationship studies of 1,6-naphthyridine and 7,8-dihydroisoquinoline derivatives have highlighted the importance of specific substitutions for potent anti-HCMV activity.[17]

antiviral_workflow Start Start: Viral Infection Model Compound_Treatment Treat with Naphthyridine Derivative Start->Compound_Treatment Incubation Incubation Period Compound_Treatment->Incubation Assay Antiviral Activity Assay (e.g., Plaque Reduction) Incubation->Assay Data_Analysis Data Analysis: Determine IC50 Assay->Data_Analysis End End: Antiviral Efficacy Determined Data_Analysis->End

Caption: Experimental workflow for evaluating antiviral activity.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound.

Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Step-by-Step Methodology:

  • Cell Monolayer Preparation: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Viral Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the naphthyridine derivative.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

  • Plaque Visualization and Counting: Stain the cells with a dye such as crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated control. Determine the IC50 value, the concentration of the compound that reduces the number of plaques by 50%.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Substituted naphthyridines have demonstrated significant anti-inflammatory properties, primarily through the downregulation of pro-inflammatory cytokines.[11][19][20][21]

Mechanism of Action: Cytokine Inhibition

Several 1,8-naphthyridine derivatives have been shown to inhibit the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[20][21] This inhibitory effect on cytokine production suggests that these compounds may interfere with key signaling pathways involved in the inflammatory response, such as the NF-κB pathway. The dual anti-inflammatory and anticancer properties of some derivatives make them particularly attractive therapeutic candidates.[20]

anti_inflammatory_pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Cell Immune Cell (e.g., Macrophage) Inflammatory_Stimulus->Cell Signaling_Pathway Signaling Pathway (e.g., NF-κB) Cell->Signaling_Pathway Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) Signaling_Pathway->Cytokine_Production Naphthyridine Naphthyridine Derivative Naphthyridine->Signaling_Pathway Inhibition Inflammation Inflammation Cytokine_Production->Inflammation

Caption: Mechanism of anti-inflammatory action of substituted naphthyridines.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

This in vitro assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

Step-by-Step Methodology:

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in appropriate medium.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the naphthyridine derivative for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS), a potent inflammatory agent, at a concentration of 100-1000 ng/mL.

  • Incubation: Incubate the cells for 6-24 hours to allow for cytokine production.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value for the inhibition of each cytokine.

Conclusion and Future Directions

Substituted naphthyridines represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents underscores their significant therapeutic potential. The ability to systematically modify the naphthyridine scaffold allows for the optimization of potency, selectivity, and pharmacokinetic properties, making it a fertile ground for drug discovery and development.

Future research in this area should continue to focus on:

  • Elucidating Novel Mechanisms of Action: While topoisomerase and kinase inhibition are well-established mechanisms, further investigation into novel cellular targets will broaden the therapeutic applications of naphthyridines.

  • Structure-Based Drug Design: The use of computational modeling and X-ray crystallography can facilitate the rational design of more potent and selective inhibitors.

  • Exploring Combination Therapies: Investigating the synergistic effects of naphthyridine derivatives with existing therapeutic agents could lead to more effective treatment regimens, particularly in the context of cancer and infectious diseases.

  • In Vivo Efficacy and Safety Profiling: Rigorous preclinical and clinical studies are essential to translate the promising in vitro activities of these compounds into safe and effective medicines.

The continued exploration of the rich chemical space of substituted naphthyridines holds immense promise for addressing some of the most pressing challenges in human health. This guide serves as a foundational resource to empower researchers in their quest to unlock the full therapeutic potential of this remarkable scaffold.

References

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine deriv
  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - MDPI. (URL: [Link])
  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prost
  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (URL: )
  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine deriv
  • Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - NIH. (URL: [Link])
  • One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst - Chemical Review and Letters. (URL: [Link])
  • Antimicrobial Activity of Naphthyridine Deriv
  • Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed. (URL: [Link])
  • Naphthyridines with Antiviral Activity - A Review - PubMed. (URL: [Link])
  • Studies on Antimicrobial Activity of Novel Naphthyridine Deriv
  • 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflamm
  • Full article: Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - Taylor & Francis Online. (URL: [Link])
  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prost
  • Antimicrobial Activity of Naphthyridine Deriv
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (URL: [Link])
  • Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central. (URL: [Link])
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed. (URL: [Link])
  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates | The Journal of Organic Chemistry - ACS Public
  • A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing). (URL: [Link])
  • Antimicrobial Activity of Naphthyridine Deriv
  • Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed. (URL: [Link])
  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed. (URL: [Link])
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing. (URL: [Link])
  • Antimicrobial Activity of Naphthyridine Deriv
  • (PDF)
  • (PDF)
  • Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - ResearchG
  • Biological Activity of Naturally Derived Naphthyridines - PubMed. (URL: [Link])
  • 1,6-Naphthyridine derivatives under clinical trials for cancer chemotherapy - ResearchG
  • A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells - PMC. (URL: [Link])
  • Antimicrobial Activity of Naphthyridine Deriv
  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - MDPI. (URL: [Link])
  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed. (URL: [Link])

Sources

The Naphthyridine Scaffold: A Comprehensive Technical Guide to Synthesis and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of the Naphthyridine Core

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent a privileged scaffold in medicinal chemistry and materials science.[1] The arrangement of the two nitrogen atoms within the bicyclic structure gives rise to six possible isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine), each with a unique electronic distribution and three-dimensional shape that dictates its biological activity and material properties.[2] This structural diversity, coupled with the synthetic accessibility of the core, has made naphthyridines a focal point of intensive research for decades.

From the early discovery of the antibacterial properties of nalidixic acid, a 1,8-naphthyridine derivative, to the development of potent anticancer and antiviral agents, the naphthyridine motif has proven to be a versatile template for the design of novel therapeutics.[2] Beyond the realm of medicine, the unique photophysical and electronic properties of naphthyridine derivatives have led to their exploration in materials science, with applications in organic light-emitting diodes (OLEDs), metal-organic frameworks (MOFs), and organic field-effect transistors (OFETs).

This in-depth technical guide provides a comprehensive overview of the synthesis and applications of naphthyridines, with a focus on providing practical insights and detailed methodologies for researchers in the field. We will delve into the causality behind experimental choices in various synthetic strategies and provide step-by-step protocols for key reactions. Furthermore, we will explore the diverse applications of naphthyridines, supported by quantitative data and mechanistic insights.

Part 1: The Synthetic Arsenal for Naphthyridine Construction

The construction of the naphthyridine core can be achieved through a variety of synthetic strategies, ranging from classical condensation reactions to modern catalytic cross-coupling and multicomponent reactions. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Condensation Reactions: The Foundation of Naphthyridine Synthesis

The Friedländer synthesis is a versatile and widely used method for the construction of quinolines and their nitrogenated analogs, including naphthyridines. The reaction involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst. For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde is a common starting material.

Mechanism of the Friedländer Synthesis: The reaction proceeds via an initial aldol-type condensation between the enolate of the active methylene compound and the carbonyl group of the 2-aminopyridine derivative. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic naphthyridine ring system.

2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Aldol Adduct Aldol Adduct 2-Aminonicotinaldehyde->Aldol Adduct Active Methylene Compound Active Methylene Compound Enolate Enolate Active Methylene Compound->Enolate Base Enolate->Aldol Adduct Cyclized Intermediate Cyclized Intermediate Aldol Adduct->Cyclized Intermediate Intramolecular Cyclization Naphthyridine Naphthyridine Cyclized Intermediate->Naphthyridine Dehydration

General Workflow for Friedländer Synthesis.

Experimental Protocol: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water

This protocol is adapted from a green chemistry approach that utilizes water as a solvent and an inexpensive, biocompatible ionic liquid catalyst.[3]

  • Materials:

    • 2-Aminonicotinaldehyde (0.5 mmol)

    • Acetone (1.5 mmol)

    • Choline hydroxide (ChOH) (1 mol%)

    • Water (1 mL)

    • Ethyl acetate

  • Procedure:

    • In a round-bottom flask, stir a mixture of 2-aminonicotinaldehyde (61.6 mg, 0.5 mmol) and acetone (111 μL, 1.5 mmol) in 1 mL of water.

    • Add choline hydroxide (3 μL, 1 mol%) to the reaction mixture.

    • Purge the flask with nitrogen and maintain a nitrogen atmosphere.

    • Heat the reaction mixture to 50°C with continuous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

    • After completion, allow the mixture to cool to room temperature.

    • Extract the product with ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.

    • Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.

    • The product can be further purified by column chromatography or recrystallization if necessary.

The Skraup synthesis is a classic method for preparing quinolines and can be adapted for the synthesis of naphthyridines.[4] It involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.[5] Glycerol dehydrates in situ to form acrolein, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to yield the naphthyridine ring.[5]

Mechanism of the Skraup Synthesis: The reaction is initiated by the acid-catalyzed dehydration of glycerol to acrolein. The aminopyridine then undergoes a 1,4-Michael addition to the acrolein. Subsequent acid-catalyzed cyclization and dehydration, followed by oxidation, leads to the formation of the aromatic naphthyridine ring.

Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H2SO4, Heat Michael Adduct Michael Adduct Acrolein->Michael Adduct Michael Addition 3-Aminopyridine 3-Aminopyridine 3-Aminopyridine->Michael Adduct Cyclized Intermediate Cyclized Intermediate Michael Adduct->Cyclized Intermediate Cyclization Dihydronaphthyridine Dihydronaphthyridine Cyclized Intermediate->Dihydronaphthyridine Dehydration 1,5-Naphthyridine 1,5-Naphthyridine Dihydronaphthyridine->1,5-Naphthyridine Oxidation

Reaction Pathway for the Skraup Synthesis.

Experimental Protocol: Synthesis of 1,5-Naphthyridine from 3-Aminopyridine [5]

  • Materials:

    • 3-Aminopyridine

    • Glycerol

    • Concentrated Sulfuric Acid

    • m-Nitrobenzenesulfonic acid sodium salt (m-NO2PhSO3Na)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 3-aminopyridine while cooling in an ice bath.

    • To this mixture, add glycerol followed by the oxidizing agent, m-nitrobenzenesulfonic acid sodium salt.

    • Heat the mixture gently at first. The reaction is exothermic and will begin to reflux without external heating.

    • Once the initial vigorous reaction subsides, heat the mixture to 140-150°C and maintain this temperature for 4-5 hours.

    • Allow the reaction mixture to cool to room temperature and then pour it onto crushed ice.

    • Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform or diethyl ether).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • The crude product can be purified by distillation or recrystallization.

The Combes synthesis provides a route to 2,4-disubstituted quinolines and can be applied to the synthesis of the corresponding naphthyridines. The reaction involves the acid-catalyzed condensation of an aminopyridine with a β-diketone.[6]

Mechanism of the Combes Synthesis: The reaction begins with the formation of an enamine from the aminopyridine and one of the carbonyl groups of the β-diketone. This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the pyridine ring and subsequent dehydration to afford the aromatic naphthyridine product.[7]

Experimental Protocol: General Procedure for the Combes Synthesis of 2,4-Dimethyl-1,8-naphthyridine

  • Materials:

    • 2-Aminopyridine

    • Acetylacetone (2,4-pentanedione)

    • Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

  • Procedure:

    • In a reaction vessel, combine 2-aminopyridine and acetylacetone.

    • Slowly and cautiously add concentrated sulfuric acid or polyphosphoric acid to the mixture with stirring and cooling.

    • Heat the reaction mixture to a temperature of 100-120°C for several hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it onto ice.

    • Basify the mixture with a concentrated solution of sodium hydroxide or ammonium hydroxide.

    • Extract the product with an organic solvent such as chloroform or ethyl acetate.

    • Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Modern Synthetic Methodologies

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, have emerged as a powerful tool for the efficient construction of complex molecules like naphthyridines.[8] These reactions offer advantages in terms of atom economy, operational simplicity, and the ability to generate diverse libraries of compounds.[9][10]

Experimental Protocol: One-Pot, Three-Component Synthesis of Functionalized Benzo[b][11][12]naphthyridines [3]

  • Materials:

    • 2-Chloroquinoline-3-carbaldehyde (2.4 mmol)

    • Malononitrile (2.4 mmol)

    • Ammonium acetate

    • Pyridine (10%)

    • Ethanol

  • Procedure:

    • In a dry 50 mL round-bottom flask, take a mixture of 2-chloroquinoline-3-carbaldehyde (500 mg, 2.4 mmol), malononitrile, and ammonium acetate.

    • Add ethanol as the solvent and a catalytic amount of pyridine (10%).

    • Reflux the reaction mixture for 6 hours.

    • Monitor the progress of the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into crushed ice.

    • The precipitated solid is filtered, washed with water, and dried.

    • Recrystallize the crude product from a suitable solvent to afford the pure 2-amino-benzo[b][11][12]naphthyridine-3-carbonitrile derivative.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. This reaction can be effectively employed in the synthesis of substituted naphthyridines by coupling a halo-naphthyridine with a boronic acid or ester.

Mechanism of the Suzuki-Miyaura Coupling: The catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the halo-naphthyridine to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the C-C bond and regenerating the palladium(0) catalyst.[13]

Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Adduct Oxidative Addition Adduct Pd(0) Catalyst->Oxidative Addition Adduct Oxidative Addition Halo-naphthyridine Halo-naphthyridine Halo-naphthyridine->Oxidative Addition Adduct Transmetalation Complex Transmetalation Complex Oxidative Addition Adduct->Transmetalation Complex Transmetalation (Base) Organoborane Organoborane Organoborane->Transmetalation Complex Transmetalation Complex->Pd(0) Catalyst Reductive Elimination Substituted Naphthyridine Substituted Naphthyridine Transmetalation Complex->Substituted Naphthyridine

Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: Suzuki Coupling of a Halo-naphthyridine with a Boronic Acid [14]

  • Materials:

    • Halo-naphthyridine (e.g., 2-iodo-1,5-naphthyridine) (1.0 mmol)

    • Aryl or heteroaryl boronic acid (1.5 mmol)

    • Palladium catalyst (e.g., Pd(OAc)2)

    • Base (e.g., potassium carbonate)

    • Solvent (e.g., 95% ethanol/water mixture)

  • Procedure:

    • To a reaction vessel, add the halo-naphthyridine (1.0 mmol), the boronic acid (1.5 mmol), and the base.

    • Add the palladium catalyst to the mixture.

    • Add the solvent and stir the mixture vigorously.

    • Heat the reaction mixture to a suitable temperature (e.g., 60°C) for one to two hours.

    • Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture and perform a hot gravity filtration.

    • Cool the filtrate in an ice bath and add cold 10% HCl (aq) dropwise until a precipitate forms and the mixture is acidic.

    • Add water and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over MgSO4, and remove the solvent by rotary evaporation to obtain the crude product.

    • Purify the product by column chromatography or recrystallization.

Part 2: The Broad Spectrum of Naphthyridine Applications

The unique structural and electronic properties of naphthyridines have led to their widespread application in medicinal chemistry and materials science.

Medicinal Chemistry: A Privileged Scaffold in Drug Discovery

Naphthyridine derivatives have demonstrated a remarkable range of biological activities, making them a cornerstone in the development of new therapeutic agents.

Many naphthyridine derivatives have been investigated as potential anticancer agents, with several compounds entering clinical trials.[15] Their mechanisms of action are diverse and often involve the inhibition of key enzymes involved in cancer cell proliferation and survival.

  • Topoisomerase Inhibition: Some naphthyridine derivatives, such as vosaroxin, act as topoisomerase II inhibitors, leading to DNA damage and apoptosis in cancer cells.[16]

  • Kinase Inhibition: Naphthyridines have been developed as potent inhibitors of various protein kinases that are dysregulated in cancer, including Epidermal Growth Factor Receptor (EGFR) and Transforming Growth Factor-β (TGF-β) type I receptor (ALK5).[12][16]

Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR RAS_RAF_MAPK RAS-RAF-MAPK Pathway EGFR->RAS_RAF_MAPK PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Naphthyridine Inhibitor Naphthyridine Inhibitor Naphthyridine Inhibitor->EGFR Cell Proliferation Cell Proliferation RAS_RAF_MAPK->Cell Proliferation Tumor Invasion Tumor Invasion RAS_RAF_MAPK->Tumor Invasion Metastasis Metastasis RAS_RAF_MAPK->Metastasis Anti-apoptosis Anti-apoptosis PI3K_AKT->Anti-apoptosis

EGFR Signaling Pathway and Inhibition by Naphthyridine Derivatives. [17][18][19]

Table 1: Anticancer Activity of Selected Naphthyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 16 HeLa (Cervical)0.7[15]
HL-60 (Leukemia)0.1[15]
PC-3 (Prostate)5.1[15]
Compound 47 MIAPaCa (Pancreatic)0.41[10][20]
K-562 (Leukemia)0.77[10][20]
Compound 36 PA-1 (Ovarian)1.19[10][20]
Compound 29 PA-1 (Ovarian)0.41[10][20]
SW620 (Colon)1.4[10][20]
Compound 12 HBL-100 (Breast)1.37[9]
Compound 17 KB (Oral)3.7[9]
Compound 22 SW-620 (Colon)3.0[9]
Compound 19 (ALK5 Inhibitor)ALK5 autophosphorylation0.004[12]
Compound 15 (ALK5 Inhibitor)ALK5 autophosphorylation0.006[12]

Naphthyridine derivatives have shown significant promise as antiviral agents, with activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Human Cytomegalovirus (HCMV), and Herpes Simplex Virus (HSV).[21][22]

  • HIV Integrase Inhibition: A key target for anti-HIV therapy is the viral enzyme integrase. Naphthyridine-based compounds have been developed as potent HIV-1 integrase inhibitors.[14] These inhibitors chelate the magnesium ions in the active site of the enzyme, preventing the integration of the viral DNA into the host genome.[23]

  • Viral Polymerase Inhibition: Some naphthyridines target viral DNA or RNA polymerases, which are essential for viral replication. By inhibiting these enzymes, they can effectively halt the viral life cycle.[11][21]

Table 2: Antiviral Activity of Selected Naphthyridine Derivatives

CompoundVirusAssayIC50 (µM)Reference
Compound A1 HCMV (AD 169)Plaque Reduction39- to 223-fold lower than ganciclovir[11][21]
Compound A1 HSV-2Plaque Reduction21.5-fold more potent than acyclovir[11]
Naphthyridine 7 HIV-1Strand Transfer0.01[14]

The discovery of nalidixic acid marked the beginning of the era of quinolone antibiotics, many of which are based on the naphthyridine scaffold. These compounds primarily target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[24]

Table 3: Antibacterial Activity of Selected Naphthyridine Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Brominated derivative 31b B. subtilis- (IC50 for DNA gyrase: 1.7-13.2 µg/mL for the series)[5]
Brominated derivative 31f B. subtilis- (IC50 for DNA gyrase: 1.7-13.2 µg/mL for the series)[5]
Compound 63b (Chloro substituent)S. aureus, E. coli35.5 - 75.5[5]
Compound 63d (Chloro substituent)S. aureus, E. coli35.5 - 75.5[5]
Compound 10j S. aureus8[12]
Compound 10f S. aureus31[12]
7-acetamido-1,8-naphthyridin-4(1H)-oneE. coli, S. aureus, P. aeruginosa≥ 1024[15]
3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamideE. coli, S. aureus, P. aeruginosa≥ 1024[15]
ANA-12M. tuberculosis H37Rv6.25[4]
ANA 7-8, ANA 10M. tuberculosis H37Rv12.5[4]
Materials Science: Harnessing the Optoelectronic Properties of Naphthyridines

The electron-deficient nature and planar structure of the naphthyridine core make it an attractive building block for the development of novel organic materials with applications in electronics and photonics.

Naphthyridine derivatives have been investigated as electron-transporting materials and emitters in OLEDs. Their high electron affinity and thermal stability contribute to the performance and longevity of these devices.

The nitrogen atoms in the naphthyridine scaffold can act as coordination sites for metal ions, making them valuable ligands for the construction of MOFs.[7] These porous materials have potential applications in gas storage and separation.[25][26][27][28]

The ordered packing and potential for strong intermolecular π-π interactions make naphthyridine-based compounds suitable for use as the active semiconductor layer in OFETs.[13][29][30][31][32]

Conclusion: A Scaffold with a Bright Future

The naphthyridine core continues to be a source of inspiration for chemists and drug developers. Its synthetic versatility allows for the creation of a vast chemical space, leading to the discovery of molecules with a wide array of biological activities and material properties. As our understanding of disease pathways deepens and the demand for advanced materials grows, the exploration of novel naphthyridine derivatives is poised to yield even more significant breakthroughs in the years to come. The detailed synthetic protocols and comprehensive overview of applications provided in this guide aim to empower researchers to further unlock the potential of this remarkable heterocyclic scaffold.

References

A comprehensive list of references with full citation details and verifiable URLs is provided in the final section of this document.

Sources

An In-depth Technical Guide to the Safe Handling of Ethyl 4-Hydroxy-naphthyridine-3-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive safety and handling information for Ethyl 4-Hydroxy-naphthyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing that detailed safety data for this specific parent compound is limited, this guide establishes a robust safety framework by leveraging data from its closely related and well-documented analog, Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate . This approach ensures that researchers, scientists, and drug development professionals can implement informed and cautious laboratory practices.

The naphthyridine scaffold is a core component of numerous biologically active molecules, including established antibacterial agents.[1][2] This inherent bioactivity underscores the necessity of treating all derivatives within this class with a high degree of care, assuming potential pharmacological effects even in precursor molecules.

Chemical Identification and Structural Context

The name "Ethyl 4-Hydroxy-naphthyridine-3-carboxylate" can refer to several positional isomers depending on the location of the nitrogen atoms within the fused bicyclic ring system (e.g., 1,8-, 1,5-, 2,6-). Furthermore, the molecule exists in a tautomeric equilibrium between the 4-hydroxy form and the energetically favorable 4-oxo (or 4-one) form. For the purpose of this guide, we will focus on the safety profile of the most thoroughly documented derivative, Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate , as a surrogate for the broader class.

Key Compound Identifiers (Analog)

The following data pertains to Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.

IdentifierValueSource
CAS Number 13250-96-9[3]
PubChem CID 5373687[3]
Molecular Formula C₁₂H₁₂N₂O₃[3]
Molecular Weight 232.24 g/mol [3]
IUPAC Name ethyl 7-methyl-4-oxo-1H-1,8-naphthyridine-3-carboxylate[3]
Common Synonyms Ethyl 4-hydroxy-7-methyl[4]naphthyridine-3-carboxylate, Ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate[3][5]

Hazard Identification and GHS Classification

Based on aggregated data from multiple suppliers and databases, Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is classified as a hazardous substance under the Globally Harmonized System (GHS).[3]

  • Signal Word: Warning [3]

  • Pictogram: GHS07 (Exclamation Mark)

Hazard Statements

The following hazard statements (H-statements) have been assigned, indicating specific health risks.

Statement CodeHazard Description
H302 Harmful if swallowed.
H315 Causes skin irritation.[3]
H319 Causes serious eye irritation.[3]
H335 May cause respiratory irritation.[3]
Precautionary Statements

Compliance with the following precautionary statements (P-statements) is mandatory for safe handling.

Statement CodePrecautionary Measure
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[3][6]
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P302 + P352 IF ON SKIN: Wash with plenty of soap and water.[6]
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Profile and Routes of Exposure

While comprehensive toxicological studies are not available, the GHS classification provides a clear directive on the primary health risks. The main routes of occupational exposure are inhalation of the solid powder, direct contact with skin and eyes, and accidental ingestion.

  • Oral Toxicity: The compound is classified as harmful if swallowed (H302), indicating that ingestion can lead to adverse health effects.

  • Dermal Exposure: Direct contact will cause skin irritation (H315), necessitating the use of appropriate protective gloves.[3]

  • Ocular Exposure: As a serious eye irritant (H319), any contact with the eyes can cause significant damage and requires immediate and thorough rinsing.[3]

  • Inhalation: Inhalation of the dust may cause respiratory tract irritation (H335), making it crucial to handle the material in a well-ventilated area or with respiratory protection.[3]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is essential to minimize exposure. The following protocol is a self-validating system designed to ensure researcher safety.

Experimental Protocol: Handling Solid Compound
  • Preparation: Before handling, ensure the work area (e.g., a chemical fume hood or ventilated enclosure) is clean and uncluttered. Confirm that an operational eyewash station and safety shower are immediately accessible.

  • PPE Donning: Put on all required PPE in the correct sequence. This includes a laboratory coat, nitrile gloves (or other chemically resistant gloves), and safety glasses with side shields or chemical splash goggles. The causality is direct: goggles are required due to the H319 classification (serious eye irritation).[3]

  • Weighing and Transfer: Handle the solid compound in a chemical fume hood to mitigate inhalation risks (H335).[3] Use tools like spatulas to avoid direct contact. If weighing outside a hood, do so in an enclosure or use a balance with a draft shield.

  • Post-Handling: After use, decontaminate all surfaces and equipment.

  • PPE Doffing: Remove PPE in an order that prevents cross-contamination (e.g., gloves first, then goggles, then lab coat).

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[6] This is a critical final step to remove any residual contamination.

Visualization: PPE Workflow

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence Don1 1. Lab Coat Don2 2. Safety Goggles/ Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles/ Face Shield Doff2->Doff3 Wash Wash Hands Doff3->Wash Spill_Response Spill Spill Occurs Assess Is the spill large or in a confined space? Spill->Assess Evacuate Evacuate Area & Call Emergency Response Assess->Evacuate Yes SmallSpill Small Spill Procedure Assess->SmallSpill No PPE Don Appropriate PPE (Gloves, Goggles, Respirator) SmallSpill->PPE Contain Sweep up solid carefully (Avoid Dust) PPE->Contain Collect Collect in labeled waste container Contain->Collect Clean Decontaminate Area Collect->Clean Dispose Dispose of waste according to regulations Clean->Dispose

Caption: Decision workflow for responding to a chemical spill.

Disposal Considerations

This material and its container must be disposed of as hazardous waste. [7]Do not dispose of it with household garbage or allow it to reach the sewage system. [8]Disposal must be conducted through an approved waste disposal plant in accordance with local, state, and federal regulations. [6]

References

  • PubChem. Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | C12H12N2O3. National Center for Biotechnology Information.
  • Pharmaffiliates. CAS No : 13801-51-9| Chemical Name : Ethyl 4-hydroxy-n[3][12]aphthyridine-3-carboxylate.
  • PubChem. Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate. National Center for Biotechnology Information.
  • Chemos GmbH & Co.KG. Safety Data Sheet: Ethyl 4-hydroxybenzoate.
  • Harper College. Material Safety Data Sheet - Agarose.
  • ChemBK. 1,8-Naphthyridine-3-carboxylic acid, 7-ethyl-1,4-dihydro-4-oxo-, ethyl ester.
  • Molbase. ethyl 4-hydroxy-3,4-dihydro-1,5-naphthyridine-3-carboxylate.
  • Chemical Register. 1,4-Dihydro-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid.
  • National Center for Biotechnology Information. Biological Activity of Naturally Derived Naphthyridines. PMC.
  • MDPI. Antimicrobial Activity of Naphthyridine Derivatives.
  • MDPI. Biological Activity of Naturally Derived Naphthyridines.

Sources

Introduction: The Naphthyridine Scaffold - A Privileged Core in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Theoretical Calculations on the Naphthyridine Ring System

The naphthyridine ring system, a class of diazanaphthalenes, consists of a bicyclic aromatic structure containing two nitrogen atoms.[1] Isomers are defined by the relative positions of these nitrogen atoms, with the 1,8-naphthyridine core being particularly prominent in medicinal chemistry and materials science.[2][3][4] Derivatives of this scaffold are known to exhibit a vast range of biological activities, including antimicrobial (nalidixic acid), antitumor (vosaroxin), and antiviral properties.[3] This biological relevance stems from the unique electronic and steric properties conferred by the nitrogen atoms, which can engage in crucial hydrogen bonding and metal coordination interactions within biological targets.[5]

Theoretical calculations, particularly those grounded in quantum mechanics, provide an indispensable toolkit for dissecting the electronic structure, reactivity, and spectroscopic signatures of these molecules.[2][6] By modeling the system at the subatomic level, researchers can predict molecular properties, rationalize experimental observations, and guide the synthesis of next-generation derivatives with enhanced efficacy and specificity. This guide provides a framework for applying modern computational methods to the naphthyridine core, focusing on the causality behind methodological choices to ensure robust and reliable results.

Part 1: Establishing the Foundation - Molecular Geometry and Electronic Structure

The first step in any theoretical investigation is to determine the most stable three-dimensional arrangement of atoms—the equilibrium geometry. This optimized structure serves as the basis for all subsequent property calculations.

Causality of Method Selection: Density Functional Theory (DFT)

For organic molecules like naphthyridines, Density Functional Theory (DFT) offers the optimal balance between computational accuracy and resource efficiency.[7] Unlike more computationally expensive ab initio methods, DFT approximates the many-electron problem by calculating the electron density, a simpler quantity than the full wavefunction.[7]

  • Expertise & Experience: The choice of functional and basis set is critical and non-trivial. For the naphthyridine system, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a well-established and reliable choice.[8][9] It incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic environment of heteroaromatic systems. This is paired with a Pople-style basis set, such as 6-311G(d,p) , which provides sufficient flexibility for the valence electrons (triple-zeta split-valence) and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to accurately model bonding anisotropy.[2][9]

Experimental Protocol: Geometry Optimization and Validation

This protocol outlines the essential steps for obtaining a validated ground-state molecular structure.

  • Input Structure Generation: Construct an initial 3D model of the naphthyridine derivative using molecular modeling software (e.g., Avogadro, Chemcraft).[10] Ensure plausible bond lengths and angles.

  • Calculation Setup (ORCA Input Example):

    • Causality: The Opt keyword initiates the geometry optimization. Critically, the Freq keyword is appended to command a frequency calculation after the optimization completes. This is a self-validating step.

  • Execution: Run the calculation using a quantum chemistry package like ORCA or Gaussian.[8][11][12][13]

  • Validation and Analysis:

    • Convergence: Confirm the optimization job terminated normally, meeting all convergence criteria.

    • Frequency Analysis: Examine the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies . The presence of an imaginary frequency indicates a saddle point (a transition state), and the structure must be perturbed along the corresponding vibrational mode and re-optimized.[8]

    • Zero-Point Vibrational Energy (ZPVE): Record the ZPVE for use in subsequent thermodynamic calculations.

Visualization: Standard Computational Workflow

The logical flow for foundational calculations is critical for ensuring the reliability of subsequent predictions.

G cluster_input Input Phase cluster_calc Calculation Phase cluster_analysis Analysis & Output Initial_Structure 1. Initial 3D Structure Setup 2. Select Method (e.g., B3LYP/6-311G(d,p)) Initial_Structure->Setup Optimization 3. Geometry Optimization Setup->Optimization Frequency 4. Frequency Calculation Optimization->Frequency Validation 5. Validation Check (Zero Imaginary Frequencies?) Frequency->Validation Optimized_Geo Optimized Geometry Validation->Optimized_Geo Yes Thermo_Data Thermodynamic Data (ZPVE, Enthalpy, etc.) Validation->Thermo_Data Yes Error Saddle Point Found (Re-evaluate Input) Validation->Error No Error->Initial_Structure

Caption: Workflow for obtaining a validated equilibrium geometry.

Part 2: Unveiling Chemical Behavior - Reactivity Indices from Conceptual DFT

For drug development, understanding a molecule's reactivity is paramount. Conceptual DFT provides a powerful framework for quantifying global and local reactivity tendencies using indices derived from the molecule's response to gaining or losing electrons.[1][14][15]

Theoretical Grounding: Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis.

  • HOMO: Represents the ability to donate an electron (nucleophilicity). A higher HOMO energy indicates a better electron donor.

  • LUMO: Represents the ability to accept an electron (electrophilicity). A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO correlates with chemical stability. A larger gap implies higher stability and lower reactivity.[16]

From the energies of these orbitals (


 and 

), several key global reactivity indices can be calculated:
DescriptorFormulaInterpretation
Ionization Potential (IP)

Energy required to remove an electron.
Electron Affinity (EA)

Energy released when an electron is added.
Electronegativity (χ)

The molecule's tendency to attract electrons.[1][15]
Chemical Hardness (η)

Resistance to change in electron distribution.[1][15]
Electrophilicity Index (ω)

A measure of a molecule's ability to act as an electrophile.[14][15]
Data Presentation: Substituent Effects on 1,8-Naphthyridine Reactivity

To illustrate the power of this analysis, consider the calculated properties of the parent 1,8-naphthyridine versus a derivative with a strong electron-withdrawing group (EWG), like a nitro group at the 4-position.

Property1,8-Naphthyridine (Parent)4-Nitro-1,8-NaphthyridineCausality of Change

(eV)
-6.8-7.5EWG stabilizes the HOMO, making electron donation harder.

(eV)
-1.2-3.0EWG strongly stabilizes the LUMO, making electron acceptance easier.
ΔE (Gap) (eV) 5.64.5The smaller gap indicates higher reactivity.
Hardness (η) (eV) 5.64.5The molecule is "softer" and more polarizable.
Electrophilicity (ω) (eV) 1.453.67The nitro derivative is a significantly stronger electrophile.

Note: Values are representative for illustrative purposes.

Visualization: Logic of Reactivity Indices

This diagram illustrates how fundamental orbital energies are used to derive higher-level chemical concepts.

G cluster_fmo Fundamental Properties (from DFT) cluster_indices Derived Reactivity Indices HOMO EHOMO IP Ionization Potential (IP) HOMO->IP LUMO ELUMO EA Electron Affinity (EA) LUMO->EA Chi Electronegativity (χ) IP->Chi Eta Chemical Hardness (η) IP->Eta EA->Chi EA->Eta Omega Electrophilicity (ω) Chi->Omega Eta->Omega

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 4-Hydroxy-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds. This document provides a comprehensive guide for the synthesis of Ethyl 4-Hydroxy-naphthyridine-3-carboxylate, a key intermediate in the development of various therapeutic agents. The protocol detailed herein is centered around the robust and widely applicable Gould-Jacobs reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and reproducible synthesis.

Introduction: The Significance of the Naphthyridine Core

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are of significant interest in medicinal chemistry due to their diverse biological activities. The specific isomer of the naphthyridine core dictates its three-dimensional structure and, consequently, its interaction with biological targets. Ethyl 4-Hydroxy-naphthyridine-3-carboxylate serves as a versatile building block for the synthesis of more complex molecules, including antibacterial and anticancer agents. The methodology described can be adapted for various naphthyridine isomers, such as 1,5-naphthyridine and 1,8-naphthyridine, by selecting the appropriate aminopyridine starting material.[1]

The Gould-Jacobs reaction is a classical and highly effective method for constructing the 4-hydroxy-naphthyridine scaffold.[2][3] It involves a two-step sequence: a condensation reaction between an aminopyridine and diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[4][5] This approach is favored for its reliability and the accessibility of the starting materials.

The Gould-Jacobs Reaction: A Mechanistic Overview

The Gould-Jacobs reaction proceeds through a well-established mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Condensation: The reaction initiates with a nucleophilic attack of the amino group of the aminopyridine on the electron-deficient vinylic carbon of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form a stable intermediate, a substituted ethyl 2-(pyridylamino)methylenemalonate.[2][6]

  • Thermal Cyclization: The second step requires significant thermal energy to induce an intramolecular cyclization. This is an electrocyclic reaction where the pyridine ring attacks one of the ester carbonyl groups of the malonate moiety. Subsequent elimination of a second molecule of ethanol leads to the formation of the fused heterocyclic ring system.[2][6] The product exists in a tautomeric equilibrium, predominantly favoring the 4-oxo form over the 4-hydroxy form.[6]

Gould_Jacobs_Mechanism

Experimental Protocol: Synthesis of Ethyl 4-Hydroxy-1,5-naphthyridine-3-carboxylate

This protocol provides a detailed procedure for the synthesis of Ethyl 4-Hydroxy-1,5-naphthyridine-3-carboxylate. The same general principles can be applied to other isomers by substituting the appropriate aminopyridine.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Typical Supplier
3-AminopyridineC₅H₆N₂94.11Sigma-Aldrich
Diethyl ethoxymethylenemalonate (DEEM)C₁₀H₁₆O₅216.23Sigma-Aldrich
Dowtherm AEutectic mixture of diphenyl and diphenyl ether~166 (avg.)Sigma-Aldrich
HexaneC₆H₁₄86.18Fisher Scientific
EthanolC₂H₅OH46.07Fisher Scientific
Step 1: Condensation of 3-Aminopyridine with DEEM

Rationale: This initial step forms the key intermediate without the need for a solvent. The reaction is driven to completion by heating, which facilitates the elimination of ethanol.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-aminopyridine (9.41 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.62 g, 0.1 mol).

  • Heat the reaction mixture to 110-120°C with constant stirring for approximately 2 hours.[4]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The disappearance of the 3-aminopyridine spot indicates the completion of the reaction.

  • Upon completion, allow the reaction mixture to cool to room temperature. The resulting crude product, diethyl 2-([3-pyridylamino]methylene)-malonate, is a viscous oil or a semi-solid and can be used in the next step without further purification.[4]

Step 2: Thermal Cyclization to Yield Ethyl 4-Hydroxy-1,5-naphthyridine-3-carboxylate

Rationale: A high-boiling, thermally stable solvent is essential for achieving the high temperature required for the intramolecular cyclization. Dowtherm A, a eutectic mixture of diphenyl and diphenyl ether, is an excellent choice for this purpose due to its high boiling point (257°C) and thermal stability.[7][8] The product precipitates from the solvent upon cooling, simplifying the initial purification.

Procedure:

  • In a separate three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple, heat approximately 150 mL of Dowtherm A to 250-255°C under a nitrogen atmosphere.[9]

  • Slowly and carefully add the crude intermediate from Step 1 to the hot Dowtherm A with vigorous stirring. The addition should be controlled to maintain the reaction temperature.

  • Maintain the reaction temperature at 255°C and monitor the evolution of ethanol. The reaction is typically complete when the evolution of ethanol ceases, which can take around 30 minutes.[9]

  • After the reaction is complete, allow the mixture to cool to below 100°C. The product will precipitate out of the solution.

  • Add a sufficient volume of hexane to the cooled mixture to facilitate further precipitation and to aid in the removal of the Dowtherm A.[5][9]

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with hexane to remove any residual Dowtherm A.[9]

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain pure Ethyl 4-Hydroxy-1,5-naphthyridine-3-carboxylate as a solid.

  • Dry the final product in a vacuum oven at 60°C.

Synthesis_Workflow

Characterization and Data

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Table of Expected Data:

ParameterExpected Value
Appearance White to off-white solid
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) ~1.3 (t, 3H, CH₃), ~4.3 (q, 2H, CH₂), ~7.5-8.8 (m, 4H, Ar-H), ~12.0 (s, 1H, NH)
Purity (by HPLC) >98%
Yield Typically 70-80%

Safety Precautions

  • Diethyl ethoxymethylenemalonate is a lachrymator and should be handled in a well-ventilated fume hood.

  • Dowtherm A is stable at high temperatures, but appropriate precautions should be taken when working at 255°C. The reaction should be conducted under an inert atmosphere to prevent oxidation.

  • Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The Gould-Jacobs reaction provides an efficient and reliable method for the synthesis of Ethyl 4-Hydroxy-naphthyridine-3-carboxylate. By following the detailed protocol and understanding the underlying chemical principles, researchers can successfully synthesize this valuable intermediate for applications in drug discovery and development. The adaptability of this method to various naphthyridine isomers further enhances its utility in the synthesis of diverse chemical libraries.

References

  • Gould–Jacobs reaction - Wikiwand. (URL: [Link])
  • Gould–Jacobs reaction - Wikipedia. (URL: [Link])
  • diethyl methylenemalonate - Organic Syntheses Procedure. (URL: [Link])
  • Synthesis of Diethyl Ethoxymethylenemalon
  • Synthesis of ethyl 4-hydroxy-1,5-naphthyridine-3-carboxyl
  • Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. (URL: [Link])
  • Thermal cyclization of nonconjugated aryl-yne-carbodiimide furnishing a dibenzonaphthyridine deriv
  • CN104860818A - Synthesizing method of diethyl ethoxy-methylene malonate - Google P
  • ethyl ethoxymethylenemalonate - Organic Syntheses Procedure. (URL: [Link])
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI. (URL: [Link])
  • Dowtherm A, eutectic mixture o | 44570-1L | SIGMA-ALDRICH | SLS Ireland. (URL: [Link])
  • Dowtherm - Synthetic Organic Fluids. (URL: [Link])
  • Gould Jacobs Quinoline forming reaction - Biotage. (URL: [Link])
  • Cyclization of 2-aminopyridine Derivatives; Substituted Ethyl 2-pyridylamino-methylenemalon
  • Gould-Jacobs Reaction - Merck Index. (URL: [Link])
  • A FACILE SYNTHESIS OF THE 3-AMINO-5,6,7,8-TETRAHYDRO[6][11]NAPHTHYRIDINE SYSTEM AND SOME ALKYLATED AND POLYCYCLIC HOMOLOGUES - Taylor & Francis Online. (URL: [Link])
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (URL: [Link])

Sources

Application Notes and Protocols: A Researcher's Guide to the Gould-Jacobs Reaction for Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Naphthyridine Scaffold

The naphthyridine framework, a class of heterocyclic compounds composed of two fused pyridine rings, represents a "privileged scaffold" in medicinal chemistry and materials science.[1] Depending on the nitrogen atom placement, six isomers of naphthyridine exist, with 1,5- and 1,8-naphthyridines being of particular interest.[2][3] These core structures are integral to a multitude of biologically active molecules, demonstrating a wide array of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][4][5] The inherent versatility of the naphthyridine core makes it a focal point for the development of novel therapeutics.[4]

Among the synthetic methodologies available for constructing this important heterocyclic system, the Gould-Jacobs reaction stands out as a classic and robust approach.[6] This reaction provides a direct and efficient pathway to 4-hydroxynaphthyridine derivatives, which serve as versatile intermediates for further chemical modifications.[7] This guide offers an in-depth exploration of the Gould-Jacobs reaction for naphthyridine synthesis, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction mechanism, detailed experimental protocols, and practical troubleshooting advice.

Reaction Mechanism: A Stepwise Electrocyclization

The Gould-Jacobs reaction for naphthyridine synthesis is a multi-step process that begins with the condensation of an aminopyridine with a substituted malonic ester, most commonly diethyl ethoxymethylenemalonate (DEEM).[6][7] The reaction proceeds through a vinylogous amide intermediate, which then undergoes a high-temperature intramolecular cyclization.[6] This cyclization is a 6-electron electrocyclization, a key step that forms the dihydronaphthyridine ring system.[7] The newly formed ring then tautomerizes to the more stable 4-hydroxynaphthyridine product.[6] Subsequent hydrolysis and decarboxylation can be employed to yield the corresponding 4-hydroxynaphthyridine.[6][7]

The mechanism can be broken down into the following key steps:

  • Nucleophilic Attack: The amino group of the aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the ethoxymethylenemalonate.[7]

  • Elimination of Ethanol: This is followed by the elimination of an ethanol molecule to form a stable vinylogous amide intermediate.[6]

  • Thermal Cyclization: At elevated temperatures, the intermediate undergoes a 6-electron electrocyclization, leading to the formation of the second pyridine ring.[7]

  • Tautomerization: The resulting dihydronaphthyridine intermediate rapidly tautomerizes to the aromatic 4-hydroxynaphthyridine-3-carboxylate.[6]

  • Hydrolysis and Decarboxylation (Optional): The ester group can be hydrolyzed to a carboxylic acid, which can then be decarboxylated upon further heating to yield the 4-hydroxynaphthyridine.[7]

Gould_Jacobs_Mechanism Aminopyridine Aminopyridine Intermediate1 Vinylogous Amide Intermediate Aminopyridine->Intermediate1 Nucleophilic Attack & -EtOH DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate1 Intermediate2 Dihydronaphthyridine Intermediate Intermediate1->Intermediate2 Thermal Cyclization (6π electrocyclization) Product 4-Hydroxynaphthyridine-3-carboxylate Intermediate2->Product Tautomerization

Caption: The reaction mechanism of the Gould-Jacobs synthesis of naphthyridines.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the synthesis of a 4-hydroxy-1,5-naphthyridine derivative using the Gould-Jacobs reaction. Both conventional thermal heating and modern microwave-assisted methods are presented.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-AminopyridineReagentPlus®, ≥99%Sigma-AldrichStore in a cool, dry place.
Diethyl ethoxymethylenemalonate (DEEM)≥98%Sigma-AldrichCorrosive, handle with care.
Dowtherm A-Sigma-AldrichHigh-boiling heat transfer fluid.
EthanolAnhydrousFisher Scientific-
Sodium HydroxidePellets, ≥97%Sigma-AldrichCorrosive.
Hydrochloric AcidConcentrated, 37%Fisher ScientificCorrosive.
Microwave Synthesis Vials2-5 mLBiotage-
Magnetic Stirrer with Hotplate-IKA-
Microwave Synthesizer-Biotage Initiator+-
Rotary Evaporator-Büchi-
Filtration Apparatus--Buchner funnel, filter paper, etc.
Protocol 1: Conventional Thermal Synthesis
  • Condensation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-aminopyridine (10 mmol, 1 eq.) and diethyl ethoxymethylenemalonate (12 mmol, 1.2 eq.). Heat the mixture at 110-120 °C for 2 hours with constant stirring. The reaction mixture will become a thick syrup.

  • Cyclization: To the flask containing the intermediate, add 30 mL of Dowtherm A. Heat the mixture to 250 °C and maintain this temperature for 30 minutes.[8] A precipitate will form as the reaction progresses.

  • Workup and Isolation: Allow the reaction mixture to cool to room temperature. Add 50 mL of hexane to precipitate the product completely. Filter the solid using a Buchner funnel and wash thoroughly with hexane to remove the Dowtherm A.

  • Purification: The crude product can be recrystallized from ethanol or purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient).

Protocol 2: Microwave-Assisted Synthesis
  • Reaction Setup: In a 2-5 mL microwave vial equipped with a magnetic stir bar, add 3-aminopyridine (1 mmol, 1 eq.) and diethyl ethoxymethylenemalonate (1.2 mmol, 1.2 eq.).[9]

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Heat the reaction mixture to 250 °C and hold for 10-20 minutes.[9] Monitor the reaction progress by TLC or LC-MS.

  • Workup and Isolation: After cooling to room temperature, the solidified reaction mixture is triturated with cold acetonitrile or ethanol.[9] The resulting precipitate is collected by filtration, washed with the cold solvent, and dried under vacuum.

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Workup & Purification Start 3-Aminopyridine + Diethyl Ethoxymethylenemalonate Condensation Heat (110-120°C or Microwave) Start->Condensation Intermediate Vinylogous Amide Intermediate Condensation->Intermediate Cyclization High Temperature (250°C, Dowtherm A or Microwave) Intermediate->Cyclization Product_Ester 4-Hydroxynaphthyridine-3-carboxylate Cyclization->Product_Ester Workup Cooling, Precipitation, Filtration Product_Ester->Workup Purification Recrystallization or Column Chromatography Workup->Purification Final_Product Purified Product Purification->Final_Product

Caption: A generalized workflow for the Gould-Jacobs naphthyridine synthesis.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield of cyclized product - Insufficient reaction temperature or time.[8]- Decomposition of starting material or product at high temperatures.- Gradually increase the reaction temperature in small increments (10-20 °C).- Increase the reaction time.- Consider using microwave heating for more efficient and rapid heating.[9]- Ensure anhydrous conditions, as moisture can interfere with the reaction.
Incomplete condensation - Reaction time is too short.- Impure starting materials.- Extend the reaction time for the initial condensation step.- Use freshly distilled or purified aminopyridine and DEEM.
Formation of side products - Polymerization of starting materials.- Competing side reactions at high temperatures.- Lower the reaction temperature and increase the reaction time.- Use a higher boiling point solvent to ensure a more controlled temperature.
Difficulty in removing Dowtherm A - Insufficient washing.- Wash the crude product thoroughly with copious amounts of a non-polar solvent like hexane or petroleum ether.

Applications in Drug Development

The naphthyridine scaffold synthesized via the Gould-Jacobs reaction is a cornerstone in the development of numerous therapeutic agents. The versatility of the 4-hydroxy intermediate allows for a wide range of chemical modifications, leading to compounds with diverse biological activities.

  • Anticancer Agents: Naphthyridine derivatives have shown potent cytotoxic activity against various cancer cell lines, including breast cancer (MCF7).[4] Their unique structure allows them to interact with various biological targets involved in cancer progression.

  • Antimicrobial Agents: The quinoline and naphthyridine cores are well-established pharmacophores in antimicrobial drugs.[10] Modifications of the naphthyridine ring have led to the discovery of potent antibacterial and antifungal agents.[5]

  • Anti-inflammatory and Analgesic Agents: Certain naphthyridine derivatives exhibit significant anti-inflammatory and analgesic properties, making them promising candidates for the treatment of inflammatory diseases and pain.[2]

  • Central Nervous System (CNS) Agents: The rigid, planar structure of naphthyridines allows them to interact with various receptors in the CNS, leading to the development of compounds with potential applications as anxiolytics, antidepressants, and anticonvulsants.[2]

Conclusion

The Gould-Jacobs reaction remains a highly relevant and powerful tool for the synthesis of the medicinally important naphthyridine scaffold. Its reliability and the versatility of the resulting 4-hydroxy intermediates ensure its continued application in both academic research and industrial drug discovery. By understanding the underlying mechanism and optimizing the reaction conditions, researchers can efficiently access a diverse library of naphthyridine derivatives for the development of novel therapeutic agents and functional materials.

References

  • Wikipedia. Gould–Jacobs reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives.
  • García-García, A.; et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. 2018, 23(7), 1748.
  • Woźniak, M.; et al. Fused naphthyridines with biological applications. Future Medicinal Chemistry. 2021, 13(1), 81-105.
  • ResearchGate. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • Wikiwand. Gould–Jacobs reaction.
  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • ResearchGate. Gould–Jacobs reaction | Request PDF.
  • MDPI. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
  • ResearchGate. Regioselectivity of the Gould–Jacobs Reaction.
  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.
  • Cambridge University Press. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis.
  • MDPI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • ResearchGate. Optimization of the reaction conditions. [a] | Download Scientific Diagram.
  • Organic Chemistry Portal. 1,8-Naphthyridine synthesis.
  • ResearchGate. Optimization of reaction conditions. a | Download Table.
  • Wiley Online Library. Gould-Jacobs Reaction.
  • ResearchGate. Gould-Jacobs reaction for the preparation of 1,5-naphthyridine derivatives.
  • Science of Synthesis. Product Class 8: Naphthyridines.
  • ResearchGate. Modified Gould-Jacobs reaction for the preparation of 1,5-naphthyridinecarbonitriles.
  • RSC Publishing. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.

Sources

The Gould-Jacobs Cyclization: A Comprehensive Guide to the Synthesis of 4-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

The Gould-Jacobs reaction, a cornerstone in heterocyclic chemistry, offers a robust and versatile pathway to the synthesis of 4-hydroxyquinoline derivatives.[1] First elucidated by R. Gordon Gould and Walter A. Jacobs in 1939, this thermal cyclization has become an indispensable tool in medicinal chemistry and drug development, underpinning the synthesis of a wide array of pharmacologically active compounds, including antimalarials, anti-inflammatory agents, and a significant class of quinolone antibiotics.[1][2] This application note provides a detailed exploration of the Gould-Jacobs cyclization, from its mechanistic underpinnings to practical experimental protocols and troubleshooting guidance, designed for researchers and professionals in the chemical and pharmaceutical sciences.

Mechanistic Insights: A Stepwise Journey to the Quinoline Core

The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline with an alkoxymethylenemalonic ester, typically diethyl ethoxymethylenemalonate (DEEM).[1][2] The reaction proceeds through the following key stages:

  • Condensation: The reaction is initiated by a nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of the alkoxymethylenemalonic ester. This is followed by the elimination of an alcohol (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[1]

  • Thermal Cyclization: This is the pivotal and often most challenging step, requiring high temperatures (typically >250 °C) to induce an intramolecular 6-electron electrocyclization.[3] This thermal treatment facilitates the formation of the quinoline ring system. The high energy barrier for this step necessitates the use of high-boiling solvents or microwave irradiation to achieve the desired transformation efficiently.

  • Tautomerization: The initially formed cyclized product, an ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, exists in tautomeric equilibrium with its enol form, ethyl 4-hydroxyquinoline-3-carboxylate.

  • Saponification (Optional): To access the parent 4-hydroxyquinoline scaffold, the ester group is hydrolyzed to a carboxylic acid. This is typically achieved through saponification with a strong base, such as sodium hydroxide.[1]

  • Decarboxylation (Optional): The final step in obtaining the unsubstituted 4-hydroxyquinoline is the decarboxylation of the quinoline-3-carboxylic acid intermediate. This is usually accomplished by heating the carboxylic acid above its melting point, leading to the evolution of carbon dioxide.[1][4]

The overall reaction mechanism can be visualized as follows:

Gould_Jacobs_Mechanism Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (-EtOH) DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate CyclizedProduct Ethyl 4-oxo-1,4-dihydro- quinoline-3-carboxylate Intermediate->CyclizedProduct Thermal Cyclization (High Temp.) SaponifiedProduct 4-Hydroxyquinoline- 3-carboxylic Acid CyclizedProduct->SaponifiedProduct Saponification (e.g., NaOH, H2O) FinalProduct 4-Hydroxyquinoline SaponifiedProduct->FinalProduct Decarboxylation (Heat, -CO2) Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Workup & Purification cluster_step4 Step 4 (Optional): Hydrolysis & Decarboxylation Start Aniline + DEEM Heat_Condense Heat (100-130°C) or Microwave Start->Heat_Condense Intermediate Anilidomethylenemalonate Heat_Condense->Intermediate Heat_Cyclize High Temp. Heating (Conventional or Microwave) Intermediate->Heat_Cyclize CyclizedProduct Crude Ethyl 4-hydroxy- quinoline-3-carboxylate Heat_Cyclize->CyclizedProduct Cool Cool to RT CyclizedProduct->Cool Precipitate Precipitate with non-polar solvent Cool->Precipitate Filter_Wash Filter and Wash Precipitate->Filter_Wash PureProduct1 Pure Ethyl 4-hydroxy- quinoline-3-carboxylate Filter_Wash->PureProduct1 Saponification Saponification (NaOH) PureProduct1->Saponification Decarboxylation Decarboxylation (Heat) Saponification->Decarboxylation FinalProduct 4-Hydroxyquinoline Decarboxylation->FinalProduct

Sources

Application Notes and Protocols for the Synthesis of Ethyl 4-Hydroxy-1,5-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active agents. This document provides a comprehensive guide for its synthesis, tailored for researchers, scientists, and drug development professionals. The protocol herein is centered around the robust and widely adopted Gould-Jacobs reaction, a classic and efficient methodology for constructing the 4-hydroxy-1,5-naphthyridine framework. These application notes offer a detailed, step-by-step protocol, elucidate the underlying chemical principles, and provide practical insights to ensure a successful and reproducible synthesis.

Introduction: Significance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine moiety is a privileged scaffold in drug discovery, conferring a unique spatial arrangement of nitrogen atoms that allows for specific and potent interactions with various biological targets. Derivatives of this core structure have demonstrated a broad spectrum of therapeutic activities, including antibacterial, antiviral, and anticancer properties. Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate serves as a key intermediate in the synthesis of these complex molecules, making its efficient and reliable preparation a critical first step in many drug development programs.

The Synthetic Pathway: The Gould-Jacobs Reaction

The synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate is most effectively achieved through the Gould-Jacobs reaction.[1][2] This well-established method proceeds in a two-step sequence:

  • Condensation: An aminopyridine, specifically 3-aminopyridine, is reacted with diethyl ethoxymethylenemalonate (DEEM). This step involves the nucleophilic attack of the amino group on the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form the intermediate, diethyl 2-([3-pyridylamino]methylene)-malonate.[2]

  • Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures. This electrocyclic reaction results in the formation of the fused pyridine rings of the naphthyridine system, yielding the desired product, Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.[1][3]

The overall reaction scheme is depicted below:

Step 1: Condensation 3-Aminopyridine + Diethyl ethoxymethylenemalonate → Diethyl 2-([3-pyridylamino]methylene)-malonate

Step 2: Thermal Cyclization Diethyl 2-([3-pyridylamino]methylene)-malonate → Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate

Starting Materials and Reagents

The success of this synthesis is highly dependent on the quality and purity of the starting materials. It is recommended to use reagents from reputable suppliers and to verify their purity by appropriate analytical methods.

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Key Considerations
3-AminopyridineC₅H₆N₂94.11High purity is crucial to avoid side reactions.
Diethyl ethoxymethylenemalonate (DEEM)C₁₀H₁₆O₅216.23Should be colorless to pale yellow liquid. Purity >98% is recommended.[4]
Diphenyl etherC₁₂H₁₀O170.21High-boiling point solvent for the cyclization step.
EthanolC₂H₅OH46.07Used for recrystallization of the final product.
HexaneC₆H₁₄86.18Used for washing the precipitated product.

Experimental Protocol

This protocol is optimized for a laboratory-scale synthesis and can be scaled up with appropriate safety and engineering controls.

Step 1: Synthesis of Diethyl 2-([3-pyridylamino]methylene)-malonate (Intermediate)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-aminopyridine (e.g., 9.41 g, 0.1 mol) and diethyl ethoxymethylenemalonate (e.g., 21.62 g, 0.1 mol).

  • Condensation Reaction: Heat the reaction mixture to 110-120°C with constant stirring. The reaction is typically complete within 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane, 1:1). The disappearance of the 3-aminopyridine spot indicates the completion of the reaction.

  • Work-up (Optional): The resulting crude intermediate, Diethyl 2-([3-pyridylamino]methylene)-malonate, is often a thick oil or semi-solid and can be used in the next step without further purification.[5]

Step 2: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (Final Product)
  • High-Temperature Setup: In a separate three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple, heat a high-boiling point solvent such as diphenyl ether (e.g., 150 mL) to 250°C under a nitrogen atmosphere.

  • Cyclization Reaction: Slowly and carefully add the crude intermediate from Step 1 to the hot diphenyl ether with vigorous stirring.[5] The addition rate should be controlled to maintain the reaction temperature at approximately 250°C.

  • Reaction Completion: Maintain the reaction mixture at 250°C for 30-60 minutes.[5] The evolution of ethanol will cease as the reaction approaches completion. The product will begin to precipitate from the hot solution.[3]

  • Isolation of Product: Allow the reaction mixture to cool to below 100°C. Add a sufficient volume of hexane to facilitate further precipitation of the product.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with hexane to remove the diphenyl ether.[3]

  • Purification: Recrystallize the crude product from ethanol to obtain pure Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate as a solid.

  • Drying: Dry the final product in a vacuum oven at 60°C to a constant weight.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical workflow from the starting materials to the purified final product.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization & Purification Start1 3-Aminopyridine Reaction1 Heat to 110-120°C Start1->Reaction1 Start2 Diethyl ethoxymethylenemalonate Start2->Reaction1 Intermediate Crude Diethyl 2-([3-pyridylamino]methylene)-malonate Reaction1->Intermediate Reaction2 Heat to 250°C Intermediate->Reaction2 Solvent Diphenyl Ether Solvent->Reaction2 Precipitation Cool & Add Hexane Reaction2->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Purification Recrystallize from Ethanol Filtration->Purification FinalProduct Pure Ethyl 4-Hydroxy-1,5-naphthyridine-3-carboxylate Purification->FinalProduct

Caption: Workflow for the Gould-Jacobs synthesis of Ethyl 4-Hydroxy-1,5-naphthyridine-3-carboxylate.

Troubleshooting and Key Considerations

  • Purity of Starting Materials: Impurities in the 3-aminopyridine or DEEM can lead to side reactions and lower yields.

  • Temperature Control: Precise temperature control is critical, especially during the high-temperature cyclization step. Overheating can lead to degradation of the product.

  • Efficient Stirring: Vigorous stirring is necessary during the addition of the intermediate to the hot diphenyl ether to ensure even heat distribution and prevent localized overheating.

  • Solvent Removal: Thorough washing with hexane is essential to completely remove the high-boiling point diphenyl ether from the final product.

Conclusion

The Gould-Jacobs reaction provides a reliable and efficient pathway for the synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate. By following the detailed protocol and considering the key experimental parameters outlined in these application notes, researchers can consistently obtain high yields of this valuable intermediate, thereby facilitating the development of novel naphthyridine-based therapeutics.

References

  • PrepChem. (n.d.). Synthesis of ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.
  • El-Faham, A., et al. (2019). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 24(20), 3733.
  • Google Patents. (n.d.). CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound.
  • MDPI. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • PrepChem. (n.d.). Synthesis of Diethyl Ethoxymethylenemalonate.
  • Taylor & Francis Online. (2006). A FACILE SYNTHESIS OF THE 3-AMINO-5,6,7,8-TETRAHYDRO[6][7]NAPHTHYRIDINE SYSTEM AND SOME ALKYLATED AND POLYCYCLIC HOMOLOGUES.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Diethyl Ethoxymethylenemalonate: Synthesis and Industrial Impact.

Sources

Application Note: Synthesis of 4-hydroxy-1,7-naphthyridine-3-carboxylates via Gould-Jacobs Reaction of 3-Aminopyridine and Diethyl Ethoxymethylenemalonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the synthesis of ethyl 4-hydroxy-1,7-naphthyridine-3-carboxylate through the Gould-Jacobs reaction, commencing from 3-aminopyridine and diethyl ethoxymethylenemalonate (DEEM). The 1,7-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, and this application note details the underlying reaction mechanism, provides step-by-step experimental protocols for both conventional and microwave-assisted synthesis, and offers insights into the critical parameters influencing the reaction's success.

Introduction: The Significance of the 1,7-Naphthyridine Scaffold

The 1,7-naphthyridine core is a privileged heterocyclic structure found in numerous biologically active compounds, exhibiting a wide array of pharmacological activities. Its derivatives have garnered substantial interest in drug discovery and development. The Gould-Jacobs reaction offers a classical and highly effective methodology for the construction of 4-hydroxyquinoline and its bioisosteres, such as the 4-hydroxy-1,7-naphthyridine system.[1][2] This reaction provides a versatile and direct pathway to this important class of compounds, which serve as valuable intermediates in the synthesis of novel therapeutics.

The overall transformation involves two primary stages: an initial condensation of 3-aminopyridine with diethyl ethoxymethylenemalonate, followed by a high-temperature intramolecular cyclization of the resulting intermediate.[2][3]

Reaction Mechanism: A Stepwise Elucidation

The Gould-Jacobs reaction proceeds through a well-defined, multi-step mechanism. Understanding the causality behind each step is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Nucleophilic Attack and Condensation

The reaction is initiated by a nucleophilic attack from the amino group of 3-aminopyridine on the electron-deficient β-carbon of the double bond in diethyl ethoxymethylenemalonate. This is followed by the elimination of an ethanol molecule to form a stable vinylogous amide intermediate, diethyl {[(pyridin-3-yl)amino]methylene}malonate.[1][4]

  • Expert Insight: The enamine-like intermediate is stabilized by conjugation between the nitrogen lone pair and the two ester carbonyl groups, which provides the driving force for its formation.

Step 2: Thermal Intramolecular Cyclization

This critical step requires significant thermal energy (typically temperatures exceeding 250 °C) to facilitate a 6-electron electrocyclization.[5][6] The pyridyl nitrogen attacks one of the ester carbonyl groups, leading to the formation of the second ring of the naphthyridine system. This intramolecular reaction is often the rate-determining step and is typically carried out in a high-boiling point solvent such as diphenyl ether.[2][3]

  • Expert Insight: The high temperature is necessary to overcome the activation energy barrier for the cyclization. The choice of a high-boiling, inert solvent is critical to maintain a consistent high temperature and to ensure efficient heat transfer.

Step 3: Tautomerization

The cyclized product, ethyl 4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate, exists in equilibrium with its more stable enol tautomer, ethyl 4-hydroxy-1,7-naphthyridine-3-carboxylate.[4][6]

Below is a diagram illustrating the reaction mechanism:

ReactionMechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Tautomerization A 3-Aminopyridine + Diethyl Ethoxymethylenemalonate B Nucleophilic Attack A->B C Elimination of Ethanol B->C D Diethyl {[(pyridin-3-yl)amino]methylene}malonate (Intermediate) C->D E High Temperature (>250 °C) D->E F 6-Electron Electrocyclization E->F G Ethyl 4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate F->G H Keto-Enol Tautomerism G->H I Ethyl 4-hydroxy-1,7-naphthyridine-3-carboxylate (Final Product) H->I ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 3-Aminopyridine and DEEM B1 Conventional Heating (110-120°C, 2-3h for intermediate; 250°C, 30-60min for cyclization) A->B1 Conventional B2 Microwave Irradiation (250°C, 10-20min) A->B2 Microwave C TLC Monitoring B1->C B2->C D Cooling and Precipitation C->D E Filtration D->E F Washing with Solvent (Hexane/Acetonitrile) E->F G Recrystallization (Optional) F->G H Drying G->H I Final Product H->I

Sources

applications of Ethyl 4-Hydroxy-naphthyridine-3-carboxylate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Medicinal Chemistry Applications of Ethyl 4-Hydroxy-naphthyridine-3-carboxylate

Introduction: The Naphthyridine Scaffold as a Privileged Structure

Ethyl 4-hydroxy-naphthyridine-3-carboxylate is a heterocyclic compound featuring the 1,8-naphthyridine core. This scaffold, a bicyclic system composed of two fused pyridine rings, is considered a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, potential for diverse substitutions, and ability to form key hydrogen bonds make it an ideal framework for designing pharmacologically active molecules. Derivatives of the 1,8-naphthyridine core have demonstrated a remarkable breadth of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties, making this parent molecule a critical starting point for drug discovery and development.[3][4][5]

This guide provides a comprehensive overview of the synthesis, key applications, and structure-activity relationships of derivatives based on the Ethyl 4-Hydroxy-naphthyridine-3-carboxylate framework, tailored for researchers, scientists, and drug development professionals.

Synthesis of the Core Scaffold: A Foundational Protocol

The primary and most established method for synthesizing Ethyl 4-hydroxy-naphthyridine-3-carboxylate and its analogs is the Gould-Jacobs reaction.[6][7][8] This robust two-step process involves the condensation of an aminopyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[6][8]

Protocol: Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate

This protocol details the synthesis of a representative analog, Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate, which serves as a key intermediate for many therapeutic agents, including the antibacterial drug Nalidixic Acid.[7][8]

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Supplier (Example)
2-Amino-6-methylpyridineC₆H₈N₂108.14Sigma-Aldrich
Diethyl ethoxymethylenemalonate (DEEM)C₁₀H₁₆O₅216.23Sigma-Aldrich
Diphenyl etherC₁₂H₁₀O170.21Sigma-Aldrich
EthanolC₂H₅OH46.07Fisher Scientific
HexaneC₆H₁₄86.18Fisher Scientific

Step 1: Condensation Reaction

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-6-methylpyridine (10.81 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.62 g, 0.1 mol).

  • Heat the reaction mixture to 110-120°C for approximately 2 hours with continuous stirring.[6]

  • Monitor the reaction's progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:1). The formation of the intermediate, Ethyl 2-((4-methylpyridin-2-ylamino)methylene)malonate, will be observed.

  • Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), allow the mixture to cool to room temperature. The crude intermediate can often be used in the next step without further purification.[6]

Step 2: Thermal Cyclization

  • In a separate, larger round-bottom flask, heat 150 mL of diphenyl ether to 250°C under a nitrogen atmosphere. Causality Note: Diphenyl ether is used as a high-boiling point solvent to achieve the necessary energy for the intramolecular cyclization.

  • Slowly and carefully add the crude intermediate from Step 1 to the hot diphenyl ether with vigorous stirring.

  • Maintain the reaction temperature at 250°C for 30-60 minutes. Evolution of ethanol should be observed as the cyclization proceeds.[9]

  • Monitor the completion of the cyclization by TLC.

  • After the reaction is complete, allow the hot mixture to cool to room temperature. The desired product will precipitate out of the solution.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the filter cake thoroughly with hexane to remove the high-boiling diphenyl ether solvent.[7]

  • Recrystallize the crude product from ethanol to obtain pure Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate as a solid.

  • Dry the final product in a vacuum oven at 60°C.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Purification Start 2-Amino-6-methylpyridine + Diethyl ethoxymethylenemalonate (DEEM) Heat Heat at 110-120°C (2 hours) Start->Heat TLC1 Monitor by TLC Heat->TLC1 Intermediate Crude Intermediate: Ethyl 2-((4-methylpyridin-2-ylamino)methylene)malonate TLC1->Intermediate Add Add Intermediate to Hot Solvent Intermediate->Add Solvent Heat Diphenyl Ether to 250°C Solvent->Add Cyclize Maintain at 250°C (30-60 min) Cool Cool to Room Temp (Precipitation) Cyclize->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Hexane Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Dry Vacuum Drying Recrystallize->Dry Final Pure Final Product Dry->Final

Synthesis and purification workflow for the target compound.

Application in Anticancer Drug Discovery

The 1,8-naphthyridine scaffold is a cornerstone in the development of novel anticancer agents.[4] Derivatives have shown potent cytotoxic activity against a range of human cancer cell lines, including cervical (HeLa), leukemia (HL-60), prostate (PC-3), breast (MCF-7), and lung (A549).[3][10]

Mechanism of Action

The anticancer effects of naphthyridine derivatives are diverse and often target fundamental cellular processes. Key mechanisms include:

  • Topoisomerase II Inhibition: Some derivatives, like vosaroxin, function as topoisomerase II inhibitors, preventing the re-ligation of DNA strands and leading to catastrophic DNA damage and apoptosis in cancer cells.[3]

  • Microtubule Disruption: Other analogs interfere with microtubule dynamics, either by inhibiting or promoting tubulin polymerization. This disruption halts the cell cycle in the mitotic phase, ultimately inducing cell death.[3]

Structure-Activity Relationship (SAR) Insights

Quantitative structure-activity relationship (QSAR) studies have provided critical insights for optimizing the anticancer potency of this scaffold:

  • Substituents at C-2: The introduction of bulky aromatic groups, such as a naphthyl ring, at the C-2 position has been shown to be important for cytotoxicity.[3]

  • Methyl Groups at C-6 or C-7: Methyl substitutions at the C-6 or C-7 positions generally enhance cytotoxic activity more than substitutions at the C-5 position.[3]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on substituted rings can substantially enhance cytotoxic effects, likely through improved target binding interactions.[10]

Comparative Cytotoxicity of Naphthyridine Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Derivative 5bMCF-7 (Breast)11.25 ± 0.09[10]
Derivative 5eMCF-7 (Breast)13.45 ± 0.09[10]
Compound 16HeLa (Cervical)0.7[3]
Compound 16HL-60 (Leukemia)0.1[3]
Compound 12HBL-100 (Breast)1.37[11]
Compound 22SW-620 (Colon)3.0[11]
Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the metabolic activity of cells, serving as a proxy for cell viability and cytotoxicity.[1]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test naphthyridine derivatives in culture medium. Add 100 µL of each concentration to the respective wells. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan product.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Application in Antibacterial Drug Development

The 4-oxo-1,8-naphthyridine-3-carboxylic acid structure is the foundational pharmacophore for the quinolone class of antibiotics.[12] The first member of this class, Nalidixic acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid), was introduced in the 1960s for treating urinary tract infections caused by Gram-negative bacteria.[12][13]

Mechanism of Action: DNA Gyrase Inhibition

Naphthyridine-based antibiotics selectively target and inhibit bacterial DNA gyrase (a type II topoisomerase).[12] This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. By binding to the enzyme-DNA complex, the drug prevents the re-ligation of the DNA strands, leading to a rapid and lethal halt in bacterial DNA synthesis.[13] More advanced analogs, such as trovafloxacin, also inhibit topoisomerase IV, another key enzyme in bacterial cell division.[12]

G cluster_0 Bacterial DNA Replication cluster_1 Inhibition by Naphthyridine Antibiotic DNA Relaxed Bacterial DNA Gyrase DNA Gyrase (Topoisomerase II) DNA->Gyrase Supercoiled Supercoiled DNA (Replication Ready) Gyrase->Supercoiled Block Inhibition of Gyrase Activity Gyrase->Block Replication Successful DNA Replication & Cell Division Supercoiled->Replication Drug Naphthyridine Derivative (e.g., Nalidixic Acid) Drug->Block Halt DNA Replication Halted Block->Halt Death Bacterial Cell Death Halt->Death

Mechanism of action for naphthyridine antibacterial agents.
Protocol: Antibacterial Susceptibility (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

  • Prepare Bacterial Inoculum: Culture bacteria (e.g., E. coli) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Prepare Drug Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test naphthyridine compound in MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL per well.

  • Controls: Include a positive control well (bacteria in broth without drug) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Application in Antiviral Research

While less explored than its anticancer and antibacterial roles, the naphthyridine scaffold has also shown promise in antiviral drug discovery. Specifically, certain 4-hydroxy-1,8-naphthyridine-3-carboxamides have been patented for their effectiveness in treating or preventing viral infections caused by the herpesvirus family, including herpes simplex viruses (HSV-1, HSV-2) and human cytomegalovirus (HCMV).[14]

Protocol: In Vitro Antiviral (Plaque Reduction Assay)

This assay measures the ability of a compound to inhibit the formation of viral plaques (zones of cell death) in a monolayer of host cells.

  • Cell Monolayer: Seed a suitable host cell line (e.g., Vero cells for HSV) in 6-well plates and grow until a confluent monolayer is formed.

  • Viral Infection: Remove the growth medium and infect the cell monolayers with a known quantity of virus (e.g., 100 plaque-forming units). Allow the virus to adsorb for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum. Overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaques to form (typically 2-5 days), depending on the virus.

  • Plaque Visualization: Fix the cells (e.g., with methanol) and stain them with a solution like crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque formation inhibition compared to the untreated virus control. Determine the EC₅₀ (the concentration that inhibits plaque formation by 50%).

Summary and Future Directions

Ethyl 4-hydroxy-naphthyridine-3-carboxylate is a highly versatile and valuable building block in medicinal chemistry.[8] Its derivatives form the basis of powerful antibacterial and anticancer agents, with emerging potential in antiviral therapies. The established synthesis via the Gould-Jacobs reaction provides a reliable route to the core scaffold, allowing for extensive derivatization and optimization. Future research will likely focus on synthesizing novel analogs with improved potency, selectivity, and pharmacokinetic profiles to address challenges such as drug resistance and to expand the therapeutic reach of this remarkable scaffold.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Abdellatif, K. R. A., et al. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]
  • BenchChem. (2025). Navigating the Structure-Activity Landscape of 2-Amino-5-chloro-1,8-naphthyridine Derivatives: A Comparative Guide for Drug Discovery. BenchChem.
  • Reddy, S. S., et al. (Year not specified). Synthesis, Biological Evaluation, and Molecular Docking Studies of[6][9]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. Taylor & Francis Online. [Link]
  • Chen, Y., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules, 18(12), 15456-15471. [Link]
  • Semantic Scholar. (n.d.).
  • PrepChem.com. (n.d.).
  • Abdellatif, K. R. A., et al. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives.
  • BenchChem. (2025). Unraveling Structure-Activity Relationships: A Comparative Guide to Substituted 1,8-Naphthyridines in Anticancer Research. BenchChem.
  • Wójcicka, A., & Mączyński, M. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(19), 6296. [Link]
  • Al-Zahrani, A. A., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. RSC Advances, 11(43), 26685-26708. [Link]
  • ResearchGate. (n.d.). The structure–activity relationships for 1,8-naphthyridine derivatives.
  • BenchChem. (2025).
  • Wójcicka, A., & Mączyński, M. (2022).
  • ResearchGate. (2017). Some antibacterial naphthyridones.
  • Srivastava, S. K., et al. (2007). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660-6664. [Link]
  • Srivastava, S. K., et al. (2007).
  • Wójcicka, A., & Mączyński, M. (2024).
  • Google Patents. (n.d.). US6413958B2 - 4-hydroxy-1,8-naphthyridine-3-carboxamides as antiviral agents.

Sources

Application Notes & Protocols: The Strategic Use of Ethyl 4-Hydroxy-naphthyridine-3-carboxylate as a Pivotal Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Naphthyridine Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain heterocyclic structures are recognized as "privileged scaffolds" due to their ability to bind to multiple, diverse biological targets. The naphthyridine core is a prominent member of this class.[1] Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms, and their various isomers form the structural foundation of numerous natural products and synthetic drugs with a wide spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3]

Within this family, Ethyl 4-Hydroxy-naphthyridine-3-carboxylate, particularly isomers like Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate, serves as a cornerstone intermediate.[4][5] Its true value lies not in its own biological activity, but in its chemical architecture: a pre-formed, drug-like core that is perfectly poised for systematic chemical modification. It is a key precursor in the synthesis of the quinolone antibiotic class, most famously leading to Nalidixic acid, the first of its kind.[2][4]

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this intermediate's synthesis and its strategic application in building complex molecular architectures. We will delve into the causality behind the synthetic protocols, offering not just steps, but a framework for rational drug design.

Physicochemical & Structural Properties

The compound predominantly exists in its 4-oxo tautomeric form, a critical feature influencing its reactivity.[4] This keto-enol tautomerism is fundamental to its chemical behavior, particularly in reactions involving the C4 position.

PropertyValueSource
IUPAC Name ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate[6]
Synonyms Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate[4]
CAS Number 13250-96-9[4]
Molecular Formula C₁₂H₁₂N₂O₃[4]
Molecular Weight 232.24 g/mol [4][6]
Appearance Solid
Tautomeric Form Predominantly exists in the 4-oxo form[4]

Core Synthesis: The Gould-Jacobs Reaction

The most reliable and established method for constructing the 4-hydroxy-1,8-naphthyridine core is the Gould-Jacobs reaction.[5][7] This powerful reaction proceeds in two distinct, thermally-driven stages: an initial condensation followed by an intramolecular cyclization.

Causality of the Method: The reaction's success hinges on the sequential formation of an enamine intermediate from an aminopyridine and diethyl ethoxymethylenemalonate (DEEM), which is then subjected to high temperatures. This thermal energy is crucial to overcome the activation barrier for the 6-π electrocyclization, which forms the second pyridine ring, followed by aromatization to yield the stable naphthyridine scaffold. The choice of a high-boiling, inert solvent like diphenyl ether or Dowtherm A is critical for achieving the required temperature (~250°C) for efficient cyclization.[4][7][8]

Reactants 2-Amino-6-methylpyridine + Diethyl Ethoxymethylenemalonate (DEEM) Step1 Condensation (120-130°C) Reactants->Step1 Intermediate Enamine Intermediate (Crude) Step1->Intermediate Step2 Thermal Cyclization (~250°C in Dowtherm A) Intermediate->Step2 Product Ethyl 4-hydroxy-7-methyl- 1,8-naphthyridine-3-carboxylate Step2->Product

Caption: Workflow for the Gould-Jacobs synthesis of the naphthyridine intermediate.

Protocol 3.1: Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate

Materials:

  • 2-Amino-6-methylpyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (or Dowtherm A)

  • Ethanol

  • Hexane

Procedure:

Step 1: Condensation to form the Enamine Intermediate [5][7]

  • In a round-bottom flask, combine 2-amino-6-methylpyridine (e.g., 0.1 mol) and a slight molar excess of diethyl ethoxymethylenemalonate (e.g., 0.105 mol).

  • Heat the mixture with stirring at 120-130°C for approximately 2 hours. The reaction is exothermic initially.

  • Rationale: This step forms the key vinylogous amide intermediate. The ethanol by-product is distilled off during the reaction.

  • Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Once complete, the resulting crude intermediate, a viscous oil or semi-solid, can often be used directly in the next step without purification.[7]

Step 2: Thermal Cyclization [4][7]

  • In a separate, larger flask equipped for high-temperature reactions (e.g., with a mechanical stirrer and a condenser), pre-heat a high-boiling solvent such as diphenyl ether to ~250°C under a nitrogen atmosphere.

  • CAUTION: This step involves very high temperatures and should be performed with appropriate safety precautions in a fume hood.

  • Slowly and carefully add the crude intermediate from Step 1 to the vigorously stirred, hot solvent.

  • Maintain the temperature at 250°C for 15-30 minutes. Evolution of ethanol should be observed as the cyclization proceeds.

  • Rationale: The high thermal energy drives the intramolecular cyclization to form the fused bicyclic system.

  • Monitor the reaction by TLC until the intermediate is fully consumed.

Isolation and Purification: [4][7]

  • Allow the reaction mixture to cool to room temperature. The desired product will precipitate from the solvent.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the filter cake thoroughly with a non-polar solvent like hexane or ethanol to remove the residual high-boiling solvent.[8]

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure product as a solid.

Application as a Versatile Chemical Intermediate

The true utility of Ethyl 4-Hydroxy-naphthyridine-3-carboxylate is realized in its subsequent transformations. The structure possesses three primary handles for diversification: the N1-position, the C4-hydroxyl group, and the C3-ethyl ester.

Intermediate Ethyl 4-Hydroxy- naphthyridine-3-carboxylate (Core Intermediate) N_Alkylation N-Alkylation (e.g., EtI, K₂CO₃) Intermediate->N_Alkylation Chlorination Chlorination (e.g., POCl₃) Intermediate->Chlorination Hydrolysis Ester Hydrolysis (e.g., NaOH) Intermediate->Hydrolysis EDCI, Amine N_Product N-Alkylated Product (e.g., Nalidixic Acid Precursor) N_Alkylation->N_Product Cl_Product 4-Chloro Intermediate (Key for Coupling) Chlorination->Cl_Product Acid_Product Carboxylic Acid Hydrolysis->Acid_Product EDCI, Amine Suzuki_Product C4-Aryl Product (Increased Complexity) Cl_Product->Suzuki_Product Suzuki Coupling (Ar-B(OH)₂, Pd cat.) Amide_Product Amide Derivatives (Amine Coupling) Acid_Product->Amide_Product EDCI, Amine

Caption: Key diversification pathways from the core naphthyridine intermediate.

Protocol 4.1: N-Alkylation at the N-1 Position

Rationale: Alkylation of the N1-ring nitrogen is a common strategy to block a potential metabolic site and modulate the compound's lipophilicity and target engagement.[3] This is a classic SN2 reaction where the naphthyridine nitrogen acts as a nucleophile. A base is required to deprotonate the N-H, increasing its nucleophilicity. A non-nucleophilic base like potassium carbonate is ideal as it prevents competition with the alkylating agent.[9]

Materials:

  • Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate

  • Alkylating agent (e.g., Ethyl iodide, Benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Water, Ethyl acetate

Procedure:

  • To a stirred suspension of the naphthyridine intermediate (1.0 eq) and anhydrous K₂CO₃ (1.5-2.0 eq) in DMF, add the alkylating agent (1.1 eq) at room temperature.

  • Heat the reaction mixture to 60-80°C and stir for 4-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into cold water.

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 4.2: Conversion to the 4-Chloro Intermediate

Rationale: The 4-oxo group is a poor leaving group. To enable nucleophilic substitution or cross-coupling at this position, it must be converted into a more reactive functional group. Treatment with a dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃) transforms the amide-like oxygen into a highly labile chloro group, creating a powerful electrophilic site for further functionalization.

Materials:

  • Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Toluene (optional, as co-solvent)

  • Ice, Saturated sodium bicarbonate solution

Procedure:

  • CAUTION: POCl₃ is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Carefully add the naphthyridine intermediate (1.0 eq) to an excess of POCl₃ (5-10 eq) at 0°C. A co-solvent like toluene can be used if solubility is an issue.

  • Slowly heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the excess POCl₃ under reduced pressure.

  • Very carefully and slowly, pour the residue onto crushed ice with vigorous stirring.

  • Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or a saturated solution until the pH is ~7-8.

  • The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 4.3: Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura reaction is one of the most powerful C-C bond-forming reactions in modern organic synthesis.[10] It enables the coupling of the 4-chloro intermediate (an organohalide) with an organoboron species (e.g., a phenylboronic acid) using a palladium catalyst.[11][12] This reaction is central to drug discovery for building biaryl structures, which are common motifs in bioactive molecules. The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Cl bond, transmetalation with the activated boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.[10][13]

Materials:

  • Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate (from Protocol 4.2)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Solvent system (e.g., Toluene/Water or Dioxane/Water)

Procedure:

  • In a reaction vessel, combine the 4-chloro intermediate (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.03 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the C4-arylated product.

Conclusion and Future Outlook

Ethyl 4-Hydroxy-naphthyridine-3-carboxylate is far more than a simple chemical; it is a strategic platform for the efficient construction of diverse and complex molecular libraries. The robust Gould-Jacobs synthesis provides reliable access to the core, while the predictable reactivity of its functional handles allows for systematic and rational diversification. The protocols detailed herein for N-alkylation, chlorination, and Suzuki coupling represent the most common and powerful transformations applied to this scaffold. Further modifications, such as hydrolysis of the ethyl ester followed by amide coupling, can expand the accessible chemical space even further.[14] By mastering the chemistry of this intermediate, researchers are well-equipped to accelerate the discovery of novel therapeutics built upon the privileged naphthyridine framework.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.
  • PrepChem.com. (n.d.). Synthesis of ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.
  • BenchChem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.
  • Sigma-Aldrich. (n.d.). Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.
  • PubChem. (n.d.). Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate.
  • PubChem. (n.d.). Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate CID 5373687.
  • Gucwa, M., Milewska, M. J., & Bielenica, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4327.
  • Gucwa, M., Milewska, M. J., & Bielenica, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4327.
  • Bielenica, A., et al. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 15(12), 1539.
  • Gucwa, M., Milewska, M. J., & Bielenica, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4327.
  • Suryawanshi, M. R., & Dupade, D. D. (2020). Synthesis and Antibacterial Activity of Some Compounds of 1,8-Naphthyridine-3-Carboxamide. International Journal of Pharmaceutical Sciences and Research, 11(5), 2374-79.
  • Liu, Q., & Ge, H. (2015). Palladium-Catalyzed Suzuki Coupling Towards 2-Amino-1,8-naphthyridines. ChemInform, 46(35).
  • Wikipedia. (n.d.). Suzuki reaction.
  • BenchChem. (n.d.). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
  • Wang, T., et al. (2012). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][7][9]naphthyrin-5(6H)-one. Tetrahedron Letters, 53(33), 4359-4361.
  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide.

Sources

Application Notes and Protocols for the Derivatization of the Carboxylate Group on the Naphthyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Naphthyridine Scaffold in Modern Drug Discovery

The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry and drug discovery, capturing the intense interest of researchers globally.[1][2] This attention is well-founded, stemming from the scaffold's synthetic versatility and the diverse array of biological activities exhibited by its derivatives.[1] Naphthyridine-containing compounds have demonstrated significant therapeutic potential across a wide spectrum of diseases, including roles as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4] Notably, the core structure is present in several commercially available antibacterial drugs, such as nalidixic acid, a foundational quinolone antibiotic.[5]

The derivatization of the carboxylate group on the naphthyridine ring is a critical step in the development of new therapeutic agents. By converting the carboxylic acid into amides, esters, and other functional groups, medicinal chemists can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This, in turn, can significantly impact the pharmacokinetic and pharmacodynamic profile of the drug candidate, enhancing its efficacy and safety.

This comprehensive guide provides detailed application notes and protocols for the successful derivatization of the carboxylate group on the naphthyridine ring. We will delve into the fundamental principles of carboxylate activation, explore various derivatization strategies, and offer step-by-step protocols for common transformations. Furthermore, we will address the unique challenges associated with the electron-deficient nature of the naphthyridine ring and provide troubleshooting guidance to ensure successful synthesis.

Core Principles of Carboxylate Group Activation

Direct reaction of a carboxylic acid with an amine or alcohol to form an amide or ester, respectively, is generally inefficient. This is due to the acidic nature of the carboxylic acid, which leads to an acid-base reaction with the nucleophilic amine, forming a non-reactive ammonium carboxylate salt.[6] To facilitate the desired nucleophilic acyl substitution, the carboxylic acid must first be "activated." This involves converting the hydroxyl group of the carboxylic acid into a better leaving group.[7][8]

The activation process transforms the relatively unreactive carboxylic acid into a more electrophilic species, readily attacked by a nucleophile. A variety of coupling reagents have been developed to achieve this activation, broadly categorized into carbodiimides, uronium/aminium salts, and phosphonium salts.[9] The choice of activating agent is crucial and depends on factors such as the steric hindrance of the substrates, the desired reaction time, and the potential for side reactions like racemization.[5][10]

The Challenge of the Electron-Deficient Naphthyridine Ring

The naphthyridine ring system is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic can influence the reactivity of the appended carboxylate group. The electron-withdrawing nature of the ring can increase the acidity of the carboxylic acid, but it can also decrease the nucleophilicity of the carboxylate anion, potentially slowing down the activation step.[11] Furthermore, the nitrogen atoms can be protonated under acidic conditions, which can affect the solubility and reactivity of the starting material. Careful selection of reaction conditions, including the choice of base and solvent, is therefore essential to overcome these challenges.

Amide Bond Formation: Protocols and Strategies

The formation of an amide bond is one ofthe most frequently utilized reactions in medicinal chemistry.[8] The following protocols detail common and effective methods for the amidation of naphthyridine carboxylic acids.

Protocol 1: Amide Coupling using EDC/NHS

This method utilizes a carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, N-hydroxysuccinimide (NHS), to form a more stable active ester intermediate, which then reacts with the amine.[10] This two-step, one-pot procedure is widely used due to its mild conditions and the water-solubility of the EDC byproduct.[10]

Materials:

  • Naphthyridine carboxylic acid

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • 5% aqueous HCl, saturated aqueous NaHCO₃, and brine for work-up

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the naphthyridine carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • If the amine is provided as a salt, add a non-nucleophilic base like DIPEA (1.0-1.2 equivalents) to liberate the free amine.

    • Stir the reaction mixture at room temperature for 15-60 minutes to form the NHS-activated ester.

  • Amine Coupling:

    • Add the amine (1.0-1.2 equivalents) to the solution containing the activated ester.

    • Stir the reaction at room temperature for 2-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Mechanism of EDC/NHS Mediated Amide Coupling:

EDC_NHS_Mechanism CarboxylicAcid Naphthyridine-COOH O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea NHS_Ester NHS Ester (Activated) O_Acylisourea->NHS_Ester + NHS Urea Urea Byproduct O_Acylisourea->Urea NHS NHS NHS->NHS_Ester Amide Naphthyridine-CONHR NHS_Ester->Amide + R-NH2 Amine R-NH2 Amine->Amide

Caption: Mechanism of EDC/NHS mediated amide coupling.

Protocol 2: Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt-based coupling reagent known for its high efficiency and rapid reaction times, even with sterically hindered substrates.[12]

Materials:

  • Naphthyridine carboxylic acid

  • Amine

  • HATU

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate and other solvents for work-up and purification

Procedure:

  • Pre-activation of Carboxylic Acid:

    • In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the naphthyridine carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (2.0 equivalents) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Coupling:

    • Add the amine (1.2 equivalents) to the pre-activated mixture.

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Comparison of Common Amide Coupling Reagents
Coupling Reagent/SystemAdditiveBaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key AdvantagesCommon Side Reactions
EDCNHS or Sulfo-NHSNone (or mild base)DCM, DMF, Water1-12 hours60-95%Water-soluble byproduct, mild conditionsRacemization, N-acylurea formation
HATUNoneDIPEA, TEADMF, NMP, DCM1-4 hours80-99%High efficiency, fast reactions, good for hindered substratesGuanidinylation of the amine if excess reagent is used
PyBOPNoneDIPEA, TEADMF, DCM1-6 hours75-98%Low racemization, effective for solid-phase synthesisByproduct (HMPA) is a suspected carcinogen

Ester Bond Formation: The Fischer Esterification

The Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[13][14] This is an equilibrium-driven reaction, and often an excess of the alcohol is used as the solvent to drive the reaction to completion.[13]

Protocol 3: Fischer Esterification of Naphthyridine Carboxylic Acids

Materials:

  • Naphthyridine carboxylic acid

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Sodium bicarbonate solution for work-up

  • Anhydrous calcium chloride or sodium sulfate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve or suspend the naphthyridine carboxylic acid (1.0 equivalent) in the desired alcohol (often used in large excess as the solvent).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 4 drops for a 5 mL reaction) or TsOH.[4]

    • Add a few boiling chips.

  • Reaction:

    • Heat the mixture to reflux for 1-6 hours. The reaction progress can be monitored by TLC.

    • For higher boiling alcohols, a Dean-Stark apparatus can be used to remove the water byproduct and drive the equilibrium towards the ester product.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or calcium chloride, filter, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography or distillation if applicable.

Mechanism of Fischer Esterification:

Fischer_Esterification CarboxylicAcid Naphthyridine-COOH ProtonatedCarbonyl Protonated Carbonyl (Activated) CarboxylicAcid->ProtonatedCarbonyl + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate + R-OH Alcohol R-OH Alcohol->TetrahedralIntermediate ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H2O Water H2O TetrahedralIntermediate->Water Ester Naphthyridine-COOR ProtonatedEster->Ester - H+

Caption: Mechanism of Fischer Esterification.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Product Yield Incomplete activation of the carboxylic acid.Increase the amount of coupling reagent (1.1-1.5 equivalents). Ensure anhydrous conditions.
Deactivation of the amine (protonation).Add a non-nucleophilic base (e.g., DIPEA) to free the amine, especially if it's a salt.
Steric hindrance on the acid or amine.Switch to a more powerful coupling reagent like HATU. Increase reaction temperature and/or time.
Hydrolysis of the activated intermediate.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Significant Side Reactions Racemization of chiral centers.Use coupling additives like HOBt or OxymaPure.[7] Run the reaction at a lower temperature (0 °C to room temperature).
Formation of N-acylurea byproduct with carbodiimides.Use an additive like NHS to trap the O-acylisourea intermediate as a more stable active ester.
Guanidinylation of the amine with uronium/aminium reagents.Avoid using a large excess of the coupling reagent. Ensure the carboxylic acid is fully dissolved and pre-activated before adding the amine.

Experimental Workflow Overview

Experimental_Workflow Start Start: Naphthyridine Carboxylic Acid ChooseDeriv Choose Derivative: Amide or Ester? Start->ChooseDeriv AmideCoupling Amide Coupling ChooseDeriv->AmideCoupling Amide Esterification Esterification ChooseDeriv->Esterification Ester ChooseReagent Choose Coupling Reagent (e.g., EDC, HATU) AmideCoupling->ChooseReagent Fischer Fischer Esterification Esterification->Fischer ReactionSetup Reaction Setup: Solvent, Base, Reagents ChooseReagent->ReactionSetup Fischer->ReactionSetup ReactionMonitoring Reaction Monitoring (TLC, LC-MS) ReactionSetup->ReactionMonitoring Workup Work-up and Extraction ReactionMonitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End Final Product Characterization->End

Caption: General experimental workflow for derivatization.

Conclusion

The derivatization of the carboxylate group on the naphthyridine ring is a pivotal strategy in the quest for novel and improved therapeutic agents. A thorough understanding of the principles of carboxylic acid activation, coupled with the selection of appropriate reagents and reaction conditions, is paramount for success. The protocols and guidelines presented in this document offer a robust framework for researchers, scientists, and drug development professionals to effectively synthesize a diverse range of naphthyridine derivatives. By carefully considering the unique electronic properties of the naphthyridine scaffold and employing the troubleshooting strategies outlined, chemists can navigate the challenges of these transformations and unlock the full potential of this important class of molecules.

References

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Science, [Link]
  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed, [Link]
  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed, [Link]
  • Experimental Procedure for Esterific
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Coupling Reagents. Aapptec Peptides, [Link]
  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, [Link]
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Spherotech, [Link]
  • Ester Synthesis Lab (Student Handout). Loudoun County Public Schools, [Link]
  • Amide coupling Protocol for Amino PEG. AxisPharm, [Link]
  • Esterific
  • TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID. Labkafe, [Link]
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps, [Link]
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies, [Link]
  • Antimicrobial Activity of Naphthyridine Deriv
  • The Relative Reactivity of Carboxylic Acid Deriv
  • Electrophilicities of carboxylic acid deriv
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks, [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 4-Oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,5-Naphthyridine Core in Drug Discovery

The 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry.[1][2][3] This core structure is the foundation for a class of potent antibacterial agents, often categorized as quinolone antibiotics, which function by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[4][5][6][7] Prominent examples of drugs featuring this scaffold include trovafloxacin and gemifloxacin, both known for their broad-spectrum antibacterial activity.[8][9][10][11][12] The development of robust and scalable synthetic routes to these derivatives is therefore a critical endeavor for researchers, scientists, and professionals in drug development.

This technical guide provides an in-depth exploration of the large-scale synthesis of 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid derivatives. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles, explains the rationale behind key experimental choices, and offers detailed, field-proven protocols.

Core Synthetic Strategies: Building the Naphthyridine Framework

The construction of the 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid core on a large scale primarily relies on well-established cyclization strategies. The most prominent and industrially relevant of these is the Gould-Jacobs reaction.

The Gould-Jacobs Reaction: A Cornerstone in Naphthyridine Synthesis

The Gould-Jacobs reaction is a powerful and versatile method for the synthesis of 4-hydroxyquinolines and has been successfully adapted for the preparation of the analogous 4-hydroxy-1,5-naphthyridines (which exist in tautomeric equilibrium with the 4-oxo form).[1][2][13][14] This reaction sequence typically involves two main stages:

  • Condensation: The reaction of a 3-aminopyridine derivative with a substituted malonic ester, most commonly diethyl ethoxymethylenemalonate (DEEM). This step forms a key intermediate, an enamine.

  • Thermal Cyclization: The subsequent intramolecular cyclization of the enamine intermediate at high temperatures to form the fused pyridine-pyridinone ring system.

The overall workflow of the Gould-Jacobs reaction for the synthesis of the 1,5-naphthyridine core is depicted in the following diagram:

Gould_Jacobs_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis 3-Aminopyridine 3-Aminopyridine Enamine_Intermediate Enamine Intermediate 3-Aminopyridine->Enamine_Intermediate Nucleophilic attack & ethanol elimination DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Enamine_Intermediate Cyclization High-Temperature Cyclization (e.g., in Dowtherm A) Enamine_Intermediate->Cyclization Intermediate Transfer Naphthyridine_Ester Ethyl 4-oxo-1,4-dihydro- 1,5-naphthyridine-3-carboxylate Cyclization->Naphthyridine_Ester 6π-electrocyclization & tautomerization Hydrolysis Saponification (e.g., NaOH) Naphthyridine_Ester->Hydrolysis Ester to Acid Conversion Final_Product 4-Oxo-1,4-dihydro-1,5-naphthyridine- 3-carboxylic Acid Hydrolysis->Final_Product

Caption: Workflow of the Gould-Jacobs reaction for 1,5-naphthyridine synthesis.

Detailed Protocol: Large-Scale Synthesis of Ethyl 4-Oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

This protocol outlines a typical large-scale synthesis of a key intermediate using the Gould-Jacobs reaction.[2]

Materials:

  • 3-Aminopyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (Dowtherm A)

  • Ethanol

  • Sodium hydroxide (50% solution)

  • Hydrochloric acid

Procedure:

Part A: Condensation

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and condenser, charge 3-aminopyridine and diethyl ethoxymethylenemalonate.

  • Heating: Heat the mixture. The reaction is typically exothermic.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC) until the consumption of the starting materials is complete. This initial step forms the anilinomethylenemalonate intermediate.

Part B: Thermal Cyclization

  • High-Temperature Cyclization: In a separate reactor, heat diphenyl ether to approximately 250 °C.

  • Addition of Intermediate: Slowly add the intermediate from Part A to the hot diphenyl ether. This step is critical and requires careful control of the addition rate to manage the evolution of ethanol.

  • Reaction Completion: Maintain the reaction mixture at 250 °C until the cyclization is complete, as determined by in-process controls. The product, ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate, will precipitate upon cooling.

  • Isolation: Cool the reaction mixture and collect the precipitated product by filtration. Wash the product with a suitable solvent (e.g., ethanol) to remove residual diphenyl ether.

Part C: Saponification

  • Hydrolysis: The crude ethyl ester is then hydrolyzed to the corresponding carboxylic acid.[15] Suspend the ester in water and add a 50% solution of sodium hydroxide.

  • Heating: Heat the mixture to reflux for several hours until the hydrolysis is complete.

  • Acidification: Cool the reaction mixture and acidify with hydrochloric acid to precipitate the 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system.

Parameter Typical Conditions Rationale
Cyclization Temperature 250 °CHigh temperature is required to overcome the activation energy for the 6π-electrocyclization.
Cyclization Solvent Diphenyl ether (Dowtherm A)High boiling point and inertness make it an ideal solvent for this high-temperature reaction.
Hydrolysis 50% NaOH, refluxEnsures complete and efficient conversion of the ethyl ester to the carboxylic acid.

Building Complexity: Introduction of Side Chains

The final step in the synthesis of many antibacterial 1,5-naphthyridine derivatives involves the introduction of a side chain at the C-7 position. This is typically achieved through a nucleophilic aromatic substitution reaction.

Nucleophilic Aromatic Substitution: A Key Functionalization Step

The 7-position of the 1,5-naphthyridine ring system can be activated for nucleophilic attack by introducing a good leaving group, such as a halogen (e.g., chlorine or fluorine). The subsequent reaction with a suitable amine introduces the desired side chain. This is a common strategy in the synthesis of fluoroquinolone antibiotics.[13]

The synthesis of trovafloxacin, for example, involves the coupling of a 7-chloro-naphthyridone intermediate with a protected 6-amino-3-azabicyclo[3.1.0]hexane.[16] Similarly, the synthesis of gemifloxacin involves the reaction of a 7-chloro-naphthyridine core with a protected aminomethyl-methoxyimino-pyrrolidine.[9][11]

Side_Chain_Introduction Naphthyridine_Core 7-Halo-1,5-naphthyridine Core Coupling_Reaction Nucleophilic Aromatic Substitution Naphthyridine_Core->Coupling_Reaction Amine_Side_Chain Amine Side Chain (e.g., substituted pyrrolidine) Amine_Side_Chain->Coupling_Reaction Final_Drug_Molecule Functionalized 1,5-Naphthyridine (e.g., Trovafloxacin, Gemifloxacin) Coupling_Reaction->Final_Drug_Molecule

Caption: Introduction of the C-7 side chain via nucleophilic aromatic substitution.

Protocol: Synthesis of a Gemifloxacin Analogue

This protocol illustrates the coupling of a 7-chloro-1,8-naphthyridine-3-carboxylic acid with a protected amine side chain, a key step in the synthesis of gemifloxacin.[9]

Materials:

  • 1-Cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid

  • 4-(N-protected-aminomethyl)-3-methoxyimino-pyrrolidine

  • Acid acceptor (e.g., triethylamine)

  • Solvent (e.g., acetonitrile)

Procedure:

  • Reaction Setup: In a reactor, dissolve the 7-chloro-naphthyridine starting material in the chosen solvent.

  • Addition of Reagents: Add the protected amine side chain and the acid acceptor to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux and monitor its progress.

  • Work-up: Once the reaction is complete, cool the mixture and perform a suitable work-up to isolate the protected gemifloxacin analogue. This may involve extraction and crystallization.

  • Deprotection: The protecting group on the amine side chain is then removed under appropriate conditions to yield the final gemifloxacin analogue.

Parameter Typical Conditions Rationale
Acid Acceptor TriethylamineNeutralizes the HCl generated during the nucleophilic aromatic substitution, driving the reaction to completion.
Solvent AcetonitrileA polar aprotic solvent that is suitable for this type of substitution reaction.

Challenges in Large-Scale Synthesis and Purification

Scaling up the synthesis of 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid derivatives presents several challenges:

  • High-Temperature Cyclization: The use of high temperatures in the Gould-Jacobs reaction can be energy-intensive and may require specialized equipment for safe operation on a large scale.[17]

  • Product Insolubility: The final products and intermediates are often poorly soluble, which can complicate their purification and isolation.[17][18]

  • Impurity Profile: Careful control of reaction conditions is necessary to minimize the formation of impurities, which can be difficult to remove from the final product.

Purification strategies often involve recrystallization from large volumes of solvent or the formation of salts to improve solubility and facilitate purification.[15][17] For instance, trovafloxacin is often isolated and purified as its mesylate salt.[16][19]

Conclusion

The large-scale synthesis of 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid derivatives is a well-established field with robust and scalable methodologies. The Gould-Jacobs reaction remains a cornerstone for the construction of the core naphthyridine scaffold, while nucleophilic aromatic substitution provides a reliable means of introducing diverse side chains. A thorough understanding of the underlying chemical principles and careful optimization of reaction and purification conditions are paramount to achieving high yields and purity on an industrial scale. The protocols and insights provided in this guide are intended to equip researchers and professionals with the knowledge necessary to successfully navigate the synthesis of this important class of therapeutic agents.

References

  • Brighty, K. E. (1992). Synthesis of trovafloxacin using various (1α,5α,6α)-3-azabicyclo[3.1.0]hexane derivatives. U.S.
  • Wikipedia. Trovafloxacin.
  • Cipla Limited. Synthesis Of Gemifloxacin. Quick Company.
  • Pfizer Inc. (2002). Process for preparing trovafloxacin acid salts. U.S.
  • Asian Journal of Chemistry. (2024).
  • BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis.
  • Molecules. (2020).
  • MDPI. (2020).
  • ACS Publications. (2001). Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[16][20]naphthyridine-3-carboxylic Acid Benzylamide. Organic Process Research & Development.
  • ResearchGate. (2024). Modification of Gemifloxacin Drug Antibacterial to Promising Anti-Prostate Cancer PC3 Azomethine Compounds: Synthesis and in Vitro Studies.
  • Journal of Antimicrobial Chemotherapy. (1997). The chemistry and biological profile of trovafloxacin.
  • Google Patents. (2006). Gemifloxacin process and polymorphs. WO2006134608A1.
  • PubMed. (2001). Discovery of gemifloxacin (Factive, LB20304a)
  • BenchChem. (2025). The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide.
  • PubMed. (2020).
  • MedChemComm. (2019). Quinolone antibiotics.
  • University of Minnesota Digital Conservancy. (2012). Cyclic enaminones: methodology development, total synthesis, and library construction.
  • ACS Publications. Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[16][20]naphthyridine-3-carboxylic Acid Benzylamide. Organic Process Research & Development.
  • ResearchGate. Gould-Jacobs reaction for the preparation of 1,5-naphthyridine derivatives.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted 1,5-Naphthyridines via Skraup Synthesis.
  • ResearchGate. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • RSC Publishing. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.
  • ResearchGate. (2025). Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[16][20]naphthyridine-3-carboxylic Acid Benzylamide | Request PDF.
  • Wikipedia. Gould–Jacobs reaction.
  • Wikipedia. Quinolone antibiotic.
  • SlideShare. Quinolones.
  • ACS Publications. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry.
  • PMC. (2023).
  • PMC. (2010). Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism.
  • ResearchGate. Electrochemical cyclization of enaminone and naphoquinones for the synthesis of furoquinones.
  • PMC. (2015). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity.
  • ResearchGate. Modified Gould-Jacobs reaction for the preparation of 1,5-naphthyridinecarbonitriles.
  • MDPI. (2024).
  • Google Patents. (1989). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. US4822801A.
  • ResearchGate. (2025). Synthesis of some 1-alkyl-1,4-dihydro-4-oxo-1,7-naphthyridine-3-carboxylic acids.
  • ACS Publications. (2024).

Sources

Application Notes and Protocols for the Hydrolysis of Ethyl 4-Hydroxy-Naphthyridine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed protocol for the hydrolysis of ethyl 4-hydroxy-naphthyridine-3-carboxylate to its corresponding carboxylic acid, a critical transformation in the synthesis of numerous pharmacologically active agents. The naphthyridine core is a significant pharmacophore, and the carboxylic acid moiety often serves as a key handle for further molecular elaboration or as a crucial group for biological activity. This document will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step protocol for base-catalyzed hydrolysis (saponification), and address potential challenges and troubleshooting strategies.

Introduction: The Significance of 4-Hydroxy-Naphthyridine-3-Carboxylic Acids

The 4-hydroxy-naphthyridine-3-carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a variety of therapeutic agents. These compounds are recognized for their diverse biological activities, including antibacterial, antiviral, and anticancer properties. The carboxylic acid at the 3-position is frequently essential for the compound's mechanism of action, often acting as a key binding element to the target protein. Consequently, the efficient and clean conversion of the ethyl ester precursor to the final carboxylic acid is a paramount step in the drug discovery and development process.

Mechanistic Insight: The Chemistry of Ester Hydrolysis

The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions. However, base-catalyzed hydrolysis, also known as saponification, is often preferred due to its irreversible nature, which typically leads to higher yields.[1][2][3][4]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the ethoxide ion (EtO⁻) as a leaving group and forming the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by a hydroxide or ethoxide ion to form the carboxylate salt. This acid-base reaction is essentially irreversible and drives the equilibrium towards the products.[3][5] An acidic workup is then required to protonate the carboxylate salt and isolate the desired carboxylic acid.[3][6]

G

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol is based on established procedures for the hydrolysis of similar naphthyridine esters and general principles of saponification.[7][8]

Materials and Reagents:
ReagentFormulaMolecular Weight ( g/mol )Notes
Ethyl 4-hydroxy-naphthyridine-3-carboxylateC₁₁H₁₀N₂O₃218.21Specify the isomer (e.g., 1,5- or 1,8-)
Sodium Hydroxide (NaOH)NaOH40.00Reagent grade pellets or solution
Deionized WaterH₂O18.02
Ethanol (optional)C₂H₅OH46.07To improve solubility of the starting ester
Hydrochloric Acid (HCl), concentrated or diluteHCl36.46For acidification
Ethyl AcetateC₄H₈O₂88.11For extraction
Brine (saturated NaCl solution)NaCl(aq)-For washing
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Na₂SO₄ / MgSO₄142.04 / 120.37For drying the organic layer
Equipment:
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • pH paper or pH meter

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Step-by-Step Procedure:

G

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 4-hydroxy-naphthyridine-3-carboxylate (1.0 eq.) in a suitable solvent. While water is the primary solvent for hydrolysis, ethanol can be added as a co-solvent to aid in the dissolution of the starting ester. A 1:1 mixture of water and ethanol is a good starting point.

  • Addition of Base: Prepare a solution of sodium hydroxide (2.0 - 4.0 eq.) in water and add it to the flask containing the ester. The use of a molar excess of base ensures the reaction goes to completion.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will depend on the solvent system used (for a 1:1 water/ethanol mixture, this is around 80-90 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The disappearance of the starting ester spot and the appearance of a more polar spot (the carboxylate salt) at the baseline indicates the reaction is proceeding. The reaction is typically complete within 4-16 hours.[7]

  • Cooling and Acidification: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. If a co-solvent like ethanol was used, it can be removed under reduced pressure using a rotary evaporator. Slowly add hydrochloric acid (e.g., 1 M or concentrated HCl) to the stirred reaction mixture to adjust the pH to approximately 3.[7] This will protonate the carboxylate salt, causing the carboxylic acid product to precipitate.

  • Isolation of Product:

    • If a precipitate forms: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts. Further washing with a small amount of a non-polar solvent like diethyl ether or hexanes can help remove any unreacted starting material.

    • If no precipitate forms (or for further purification): Transfer the acidified mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Drying: Dry the isolated solid product under vacuum to a constant weight.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Incomplete Reaction - Insufficient reaction time or temperature- Insufficient amount of base- Prolong the reflux time and monitor by TLC.- Ensure at least 2 equivalents of base are used.
Low Yield - Incomplete precipitation during acidification- Product is partially soluble in the aqueous layer- Cool the mixture in an ice bath after acidification to maximize precipitation.- If the product has some water solubility, perform an extraction with an organic solvent like ethyl acetate after acidification.
Side Reactions - Degradation of the naphthyridine ring under harsh basic conditions- Use a milder base such as lithium hydroxide (LiOH).- Perform the reaction at a lower temperature for a longer duration.

Conclusion

The saponification of ethyl 4-hydroxy-naphthyridine-3-carboxylate is a reliable and high-yielding method for the synthesis of the corresponding carboxylic acid. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently produce this valuable intermediate for a wide range of applications in drug discovery and development. The protocol provided herein serves as a robust starting point, which can be further optimized based on the specific naphthyridine isomer and available laboratory resources.

References

  • Chien, C.-T., Shiu, J.-R., Chang, C.-P., Hon, Y.-S., Huang, D.-F., Chou, P.-T., Liu, C.-Y., & Chow, T. J. (2012). Synthesis of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid. Journal of the Chinese Chemical Society, 59(3), 357-364.
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification.
  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide.
  • Wikipedia. (n.d.). Ester hydrolysis.
  • chemistNATE. (2021, December 10). Saponification (Hydrolysis of Esters with OH-) [Video]. YouTube.
  • MH Chem. (2022, July 20). Ester to carboxylic acid- Saponification mechanism and Rxn setup [Video]. YouTube.
  • OperaChem. (2024, April 27). Saponification-Typical procedures.

Sources

Application Notes & Protocols for the Synthesis of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates urgent innovation in the discovery and synthesis of new antibacterial agents.[1] Recent estimates suggest that 1.2 million deaths in 2019 were a direct result of resistant bacterial infections.[2] This guide provides researchers, scientists, and drug development professionals with a detailed overview of contemporary strategies and practical, step-by-step protocols for the synthesis of novel antibacterial compounds. Moving beyond theoretical frameworks, this document emphasizes the causal relationships in experimental design and provides self-validating protocols to ensure scientific rigor. We will explore two powerful and distinct approaches: Structure-Activity Relationship (SAR)-Guided Synthesis and Fragment-Based Drug Discovery (FBDD). Each section is grounded in authoritative scientific literature to provide a blend of technical accuracy and field-proven insight.

The Imperative for Innovation in Antibacterial Synthesis

For decades, the pipeline for truly novel antibiotics has been dwindling, while bacterial resistance mechanisms continue to evolve and proliferate.[1] The World Health Organization (WHO) has identified 12 families of bacteria that pose the greatest threat to human health, for which therapeutic options are critically limited.[3][4][5] The primary challenges in this field are multifaceted, including the scientific difficulty of identifying new bacterial targets, overcoming sophisticated bacterial defenses like efflux pumps and enzymatic degradation, and the high costs and regulatory hurdles associated with drug development.[1][6][7][8]

To overcome these barriers, modern synthetic strategies have shifted from traditional high-throughput screening of broad compound libraries—which have had limited success—towards more rational, targeted approaches.[9] Strategies such as natural product-inspired synthesis, computational modeling, and the methods detailed herein—SAR-guided synthesis and FBDD—are at the forefront of this new era.[3][4][10][11]

Strategic Approach I: Structure-Activity Relationship (SAR)-Guided Synthesis

SAR is a foundational concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity.[12] By systematically modifying a lead compound's structure, researchers can identify which functional groups and structural motifs are essential for its antibacterial effect, a process that guides the rational design of more potent and less toxic analogs.[12][13]

Principle of SAR-Guided Synthesis

The core principle of an SAR campaign is iterative optimization. It begins with a "hit" or "lead" compound that exhibits modest antibacterial activity. Medicinal chemists then synthesize a series of analogs by making discrete modifications to the molecule's periphery. These modifications can include altering substituents, changing ring structures, or modifying stereochemistry to enhance target binding, improve cell penetration, or block resistance mechanisms.[13][14] This iterative cycle of synthesis and biological testing generates critical data that illuminates the SAR, paving the way for a highly optimized clinical candidate.[15]

The workflow for an SAR-guided synthesis campaign can be visualized as a cycle of design, synthesis, and testing.

SAR_Workflow cluster_0 Design & Hypothesis cluster_1 Synthesis & Purification cluster_2 Biological Evaluation A Identify Lead Compound B Analyze Structure; Formulate SAR Hypothesis A->B Initial Activity Data C Synthesize Analog Library B->C Design Analogs D Purify & Characterize (HPLC, NMR, MS) C->D Crude Products E In Vitro Assay (e.g., MIC Testing) D->E Pure Compounds F Analyze Data & Refine SAR Model E->F Activity Results F->B Iterate or Optimize caption Fig 1: Iterative workflow for SAR-guided synthesis.

Caption: Fig 1: Iterative workflow for SAR-guided synthesis.

Application Protocol: Synthesis of a Novel Oxazolidinone Analog

This protocol describes the synthesis of a hypothetical analog of the oxazolidinone class of antibiotics (e.g., Linezolid), targeting the bacterial ribosome. The goal is to explore the SAR of the C-5 side chain to enhance activity against resistant Gram-positive pathogens.

Objective: To synthesize an analog with a modified C-5 acetamido side chain and evaluate its antibacterial activity.

Materials:

  • (R)-N-(3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)amine

  • Thiophene-2-carbonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

  • NMR tubes, Deuterated solvent (e.g., DMSO-d6)

  • High-resolution mass spectrometer (HRMS)

  • HPLC system

Protocol:

  • Reaction Setup:

    • To a solution of (R)-N-(3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)amine (1.0 eq) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add triethylamine (2.5 eq).

    • Expert Insight: TEA acts as a base to neutralize the HCl generated during the acylation reaction, driving the reaction to completion. Anhydrous conditions are critical to prevent hydrolysis of the acid chloride.

  • Reagent Addition:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add a solution of thiophene-2-carbonyl chloride (1.2 eq) in DCM (2 mL) dropwise over 10 minutes.

    • Causality: Slow, cooled addition helps to control the exothermic reaction and minimize side-product formation.

  • Reaction Monitoring (Self-Validation):

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed. This step is crucial for ensuring the reaction has gone to completion before workup.

  • Aqueous Workup:

    • Quench the reaction by adding 15 mL of water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

    • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (1 x 15 mL) and brine (1 x 15 mL).

    • Expert Insight: The bicarbonate wash removes any unreacted acid chloride and acidic byproducts. The brine wash removes residual water from the organic layer.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude residue by silica gel column chromatography using a suitable solvent gradient (e.g., 50-80% Ethyl Acetate in Hexanes).

  • Characterization (Self-Validation):

    • Combine the pure fractions and evaporate the solvent.

    • Obtain ¹H NMR, ¹³C NMR, and HRMS data to confirm the structure and purity of the synthesized compound. The purity should be >95% by HPLC before biological testing. This ensures that any observed biological activity is attributable to the target compound.

Biological Evaluation: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol (based on CLSI guidelines):

  • Preparation:

    • Prepare a stock solution of the synthesized compound in DMSO.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to achieve a range of test concentrations.

  • Inoculation:

    • Prepare a standardized bacterial inoculum (e.g., Methicillin-resistant Staphylococcus aureus, MRSA) to a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Incubation:

    • Include a positive control (bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection for the lowest concentration at which no bacterial growth (turbidity) is observed.

Data Presentation and SAR Analysis

The MIC values for a series of synthesized analogs should be compiled into a table to facilitate SAR analysis.

Compound IDR-Group Modification (at C-5)MIC vs. MRSA (µg/mL)Cytotoxicity (CC₅₀, µM)
Lead-01Acetyl (-COCH₃)4>100
Analog-4f Thiophene-2-carbonyl 0.5 >100
Analog-4gPhenylacetyl2>100
Analog-4hCyclohexylcarbonyl8>100

This hypothetical data suggests that incorporating an aromatic thiophene ring at the C-5 position significantly enhances antibacterial potency against MRSA compared to the original acetyl group or other bulkier substituents.[14]

Strategic Approach II: Fragment-Based Drug Discovery (FBDD)

FBDD is a powerful alternative to traditional screening that uses libraries of low-molecular-weight compounds, or "fragments" (typically <300 Da), to identify starting points for drug design.[16][17][18] These fragments bind to biological targets with low affinity but do so very efficiently, making them excellent building blocks for developing potent, drug-like molecules.[9][16][17]

Principle of FBDD

The FBDD process involves screening a fragment library against a protein target using sensitive biophysical techniques like Surface Plasmon Resonance (SPR), Saturation-Transfer Difference NMR (STD-NMR), or X-ray crystallography.[16][18] Once fragment "hits" are identified and their binding mode is structurally characterized, they are optimized into more potent leads through two primary strategies:

  • Fragment Growing: A validated fragment is elaborated with additional chemical functionality to make new, favorable interactions with the target protein.

  • Fragment Linking: Two or more fragments that bind to adjacent sites on the target are connected with a chemical linker to create a single, high-affinity molecule.

FBDD_Workflow A Target Selection & Protein Production B Fragment Library Screening (SPR, NMR) A->B C Hit Validation & Structural Biology (X-ray) B->C D Structure-Guided Optimization C->D E Fragment Growing D->E F Fragment Linking D->F G Lead Optimization (SAR, ADME) E->G F->G H Preclinical Candidate G->H caption Fig 2: General workflow for Fragment-Based Drug Discovery.

Caption: Fig 2: General workflow for Fragment-Based Drug Discovery.

Application Protocol: FBDD Campaign Against a Bacterial Target

This protocol outlines the key steps for an FBDD campaign targeting a novel bacterial enzyme, such as a metallo-β-lactamase (e.g., NDM-1), which confers resistance to carbapenem antibiotics.

Objective: To identify and validate fragment hits against NDM-1 for development into novel β-lactamase inhibitors.

Phase 1: Fragment Screening & Hit Validation

  • Target Immobilization (for SPR):

    • Covalently immobilize purified NDM-1 protein onto an SPR sensor chip (e.g., CM5 chip) via amine coupling.

    • Expert Insight: Achieving an appropriate surface density is crucial. Too high a density can cause mass transport limitations, while too low a density will result in a poor signal.

  • Primary Screen:

    • Screen a diverse library of ~1,000-2,500 fragments at a high concentration (e.g., 200-500 µM) using SPR.

    • Identify initial "hits" based on a significant binding response compared to a reference surface.

    • Causality: The high concentration is necessary to detect the weak binding affinities (typically in the high µM to mM range) characteristic of fragments.[16][17]

  • Hit Validation (Self-Validation):

    • Dose-Response: Re-test the initial hits across a range of concentrations to confirm binding and determine the dissociation constant (Kᴅ). True binders will show a concentration-dependent response.

    • Orthogonal Method: Validate the hits using a secondary, solution-based method like STD-NMR or isothermal titration calorimetry (ITC) to eliminate artifacts from the surface-based SPR assay.[18] This cross-validation is a hallmark of a trustworthy protocol.

  • Structural Characterization:

    • Soak or co-crystallize the validated fragment hits with the NDM-1 protein.

    • Solve the crystal structure to visualize the precise binding mode of the fragment in the enzyme's active site. This structural data is absolutely essential for the next phase of rational design.

Phase 2: Structure-Guided Fragment Elaboration (Growing)

  • In Silico Design:

    • Using the co-crystal structure, identify unoccupied pockets near the bound fragment.

    • Use computational chemistry tools to design modifications to the fragment that extend into these pockets to form new hydrogen bonds or hydrophobic interactions.

  • Synthetic Elaboration:

    • Synthesize a small, focused library of 5-10 "grown" analogs based on the computational designs.

  • Evaluation and Iteration:

    • Measure the binding affinity (Kᴅ) of the new analogs using SPR or ITC.

    • Obtain co-crystal structures of the most promising analogs to confirm that they bind as designed.

    • Repeat this design-synthesis-test cycle to iteratively improve potency into the low µM or high nM range.

Conclusion

The synthesis of novel antibacterial agents is a complex but critical endeavor in the global fight against AMR. The strategic approaches of SAR-guided synthesis and Fragment-Based Drug Discovery represent two powerful paradigms for this work. SAR provides a robust framework for iteratively refining the properties of known active scaffolds, while FBDD offers an efficient path to discovering entirely new chemical matter for novel targets. The protocols and insights provided in this guide are designed to equip researchers with the foundational knowledge to design and execute rigorous, self-validating experiments, ultimately contributing to the development of the next generation of life-saving antibiotics.

References

  • Al-Bari, M. A. A., et al. (2023). Design and Synthesis of Novel Antimicrobial Agents. Antibiotics, 12(3), 628. [Link]
  • Efremova, L., & Giera, M. (2021). Modern Trends in Natural Antibiotic Discovery. Antibiotics, 10(11), 1368. [Link]
  • Konaklieva, M. I., & Plotkin, B. J. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Antibiotics, 12(2), 315. [Link]
  • Theuretzbacher, U., et al. (2020). Challenges and shortcomings of antibacterial discovery projects. JAC-Antimicrobial Resistance, 2(3), dlaa068. [Link]
  • Foundation to Combat Antimicrobial Resistance. (2016). Drug Development Challenges. [Link]
  • Silver, L. L. (2011). Challenges of Antibacterial Discovery. Clinical Microbiology Reviews, 24(1), 71-109. [Link]
  • Chellat, M. F., & Maxwell, A. (2016). Recent Progress in Natural-Product-Inspired Programs Aimed To Address Antibiotic Resistance and Tolerance. ACS Infectious Diseases, 2(6), 372-390. [Link]
  • Jampilek, J. (2022). Recent advances and challenges in antibacterial drug development. Future Microbiology, 17, 737-740. [Link]
  • Aslam, B., et al. (2024). Combating antibiotic resistance: mechanisms, challenges, and innovative approaches in antibacterial drug development.
  • StudySmarter. (2024).
  • Ciulli, A. (2013). Fragment-Based Discovery of Antibacterials. In Royal Society of Chemistry eBooks (pp. 166-196). [Link]
  • Al-Bari, M. A. A., et al. (2023). Design and Synthesis of Novel Antimicrobial Agents. PubMed, 37084050. [Link]
  • Patel, K. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents.
  • OpenStax. (n.d.). Current Strategies for Antimicrobial Discovery. Allied Health Microbiology. [Link]
  • Ippolito, J. A., et al. (2012). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. ACS Medicinal Chemistry Letters, 3(10), 847-851. [Link]
  • Al-Bari, M. A. A., et al. (2023). Design and Synthesis of Novel Antimicrobial Agents.
  • GARDP Revive. (n.d.).
  • Konaklieva, M. I., & Plotkin, B. J. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. PubMed, 36830226. [Link]
  • Yadav, R., et al. (2022). Using Structure-guided Fragment-Based Drug Discovery to Target Pseudomonas aeruginosa Infections in Cystic Fibrosis. Frontiers in Molecular Biosciences, 9, 866311. [Link]

Sources

Application Notes and Protocols: The Role of Precursors in the Development of Topoisomerase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topoisomerase inhibitors are a cornerstone of modern cancer chemotherapy, effectively targeting the enzymes essential for managing DNA topology during critical cellular processes. The discovery and development of these potent agents are intrinsically linked to the availability and chemical tractability of their precursors, which are often complex natural products or synthetically derived scaffolds. This guide provides an in-depth exploration of the role of these precursors, detailing their transformation into clinically significant topoisomerase inhibitors. We will examine the synthetic and biosynthetic pathways of key inhibitor classes, including camptothecins, podophyllotoxins, and anthracyclines, and provide detailed protocols for the in vitro and cell-based assays crucial for evaluating their efficacy. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel topoisomerase-targeting therapeutics.

Introduction: Topoisomerases as Therapeutic Targets

DNA topoisomeraces are nuclear enzymes that play a critical role in cellular processes such as DNA replication, transcription, and chromosome segregation by resolving topological challenges in the DNA structure.[1][2][3] They function by creating transient single- or double-stranded breaks in the DNA, allowing the strands to pass through one another and relieve torsional stress, after which they reseal the breaks.[4] Eukaryotic cells have two major types of topoisomerases:

  • Topoisomerase I (Topo I): Creates single-stranded breaks to relax DNA supercoiling.[5]

  • Topoisomerase II (Topo II): Creates double-stranded breaks, allowing for the decatenation of intertwined DNA molecules.[1][5]

The indispensable nature of these enzymes, particularly in rapidly proliferating cancer cells, makes them prime targets for anticancer drug development.[6][7] Topoisomerase inhibitors function by trapping the enzyme-DNA covalent complex, known as the cleavable complex.[][9] This stabilization prevents the re-ligation of the DNA strand(s), leading to the accumulation of DNA breaks, which can trigger apoptosis and cell death.[10][11]

The journey from a precursor molecule to a clinically effective topoisomerase inhibitor is a testament to the synergy of natural product chemistry, medicinal chemistry, and molecular pharmacology. Understanding the origins and synthetic pathways of these drugs is crucial for the rational design of new, more effective, and less toxic therapeutic agents.

Key Classes of Topoisomerase Inhibitors and Their Precursors

The landscape of clinically approved topoisomerase inhibitors is dominated by compounds derived from natural product precursors. These natural scaffolds provide a privileged starting point for chemical modification to enhance potency, improve pharmacokinetic properties, and reduce toxicity.

The Camptothecin Family (Topoisomerase I Inhibitors)

Camptothecin (CPT) is a pentacyclic quinoline alkaloid isolated from the bark of the Chinese "Happy Tree," Camptotheca acuminata.[12] While CPT itself demonstrated significant anticancer activity, its clinical development was hampered by poor water solubility and severe side effects.[12] This led to extensive efforts to synthesize more drug-like analogs, with the natural CPT structure serving as the foundational precursor.

The biosynthesis of camptothecin involves the condensation of tryptamine and secologanin to form strictosidine, a common precursor for many indole alkaloids.[][12] A series of subsequent enzymatic reactions transforms strictosidine into camptothecin.[]

Given the limited availability of natural CPT, significant research has focused on both total synthesis and semi-synthetic modifications of the natural precursor.[13][14] The semi-synthetic approach has proven highly successful, yielding the clinically approved drugs Topotecan and Irinotecan .[]

  • Irinotecan (CPT-11): A water-soluble prodrug synthesized from camptothecin.[] It is metabolized in the body to its active form, SN-38, which is a potent Topo I inhibitor.[] The synthesis involves the addition of an ethyl group at the C-7 position.[]

  • Topotecan: Another water-soluble derivative of camptothecin. Its synthesis from 20(S)-CPT involves a reduction-oxidation sequence to introduce a hydroxyl group at the C-10 position.[13]

The development of these analogs highlights a key principle in drug discovery: the precursor dictates the core pharmacophore responsible for biological activity, while targeted chemical modifications address deficiencies in drug-like properties.

Workflow for Camptothecin Analog Synthesis

G cluster_0 Natural Product Extraction cluster_1 Precursor cluster_2 Semi-Synthetic Modification cluster_3 Clinically Approved Drugs Camptotheca acuminata Camptotheca acuminata CPT Camptothecin (CPT) Camptotheca acuminata->CPT Isolation Mod1 Chemical Modification (e.g., at C-7, C-10) CPT->Mod1 Irinotecan Irinotecan (CPT-11) Mod1->Irinotecan Yields Topotecan Topotecan Mod1->Topotecan Yields G cluster_0 Precursor Pathways cluster_1 Core Synthesis cluster_2 Final Assembly cluster_3 Final Product PK_Precursors Polyketide Precursors PKS Type II Polyketide Synthase PK_Precursors->PKS Sugar_Precursors Sugar Precursors (e.g., d-glucose 1-phosphate) Sugar_Synth Deoxysugar Biosynthesis Sugar_Precursors->Sugar_Synth Aglycone Anthracyclinone (Aglycone) PKS->Aglycone Glycosylation Glycosyltransferase Aglycone->Glycosylation Activated_Sugar dTDP-L-daunosamine Sugar_Synth->Activated_Sugar Activated_Sugar->Glycosylation Doxorubicin Doxorubicin Glycosylation->Doxorubicin

Caption: Biosynthetic pathway of anthracyclines like Doxorubicin.

Experimental Protocols for Evaluating Topoisomerase Inhibitors

The evaluation of novel topoisomerase inhibitors requires a battery of robust and reliable assays. These assays are designed to confirm the mechanism of action, determine potency, and assess cellular effects.

In Vitro Topoisomerase Inhibition Assays

These assays directly measure the effect of a compound on the enzymatic activity of purified topoisomerase.

Principle: This assay is based on the ability of Topoisomerase I to relax supercoiled plasmid DNA. [1][5]In the presence of an effective inhibitor, the relaxation of the supercoiled DNA is inhibited. The different topological forms of the DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis. [15] Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • 10X Topo I Assay Buffer: 2 µL

    • Supercoiled plasmid DNA (e.g., pBR322, 0.5 µg/µL): 1 µL

    • Test compound (in appropriate solvent, e.g., DMSO): 1 µL (at various concentrations)

    • Purified human Topoisomerase I (1-5 units): 1 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Incubation: Mix gently and incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (20 mg/mL). Incubate at 50°C for 30 minutes.

  • Sample Preparation for Electrophoresis: Add 2.5 µL of 6X DNA loading dye to each reaction.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated approximately two-thirds of the way down the gel.

  • Visualization: Visualize the DNA bands under UV light and document the results.

Expected Results:

  • Negative Control (No Enzyme): A single band corresponding to supercoiled DNA.

  • Positive Control (Enzyme, No Inhibitor): A ladder of bands corresponding to relaxed topoisomers of the plasmid DNA.

  • Effective Inhibitor: Inhibition of the DNA relaxation, resulting in a prominent supercoiled DNA band, similar to the negative control.

Principle: This assay utilizes catenated kinetoplast DNA (kDNA), which consists of thousands of interlocked circular DNA molecules. Topoisomerase II can decatenate this network into individual circular DNA molecules. [1]Inhibitors of Topo II will prevent this decatenation. The catenated and decatenated DNA forms can be resolved by agarose gel electrophoresis. [5] Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • 10X Topo II Assay Buffer: 2 µL

    • kDNA (0.2 µg/µL): 1 µL

    • 10 mM ATP: 2 µL

    • Test compound (in appropriate solvent): 1 µL (at various concentrations)

    • Purified human Topoisomerase II (1-5 units): 1 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Incubation: Mix gently and incubate at 37°C for 30-60 minutes.

  • Reaction Termination and Sample Preparation: Follow steps 3 and 4 from the Topo I relaxation assay protocol.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide and run as described previously.

  • Visualization: Visualize the DNA bands under UV light.

Expected Results:

  • Negative Control (No Enzyme): kDNA remains in the well of the gel.

  • Positive Control (Enzyme, No Inhibitor): Decatenated circular DNA (nicked and closed circular forms) will migrate into the gel.

  • Effective Inhibitor: Inhibition of decatenation, resulting in kDNA remaining in the well, similar to the negative control.

DNA Cleavage Assays

These assays are designed to detect the formation of the "cleavable complex," a hallmark of topoisomerase poisons. [16] Principle: Topoisomerase poisons stabilize the covalent intermediate of the enzyme reaction, leading to an accumulation of cleaved DNA. [9]This can be detected by using a radiolabeled DNA substrate. [17][18]After the reaction, denaturation of the protein reveals the single- or double-strand breaks.

Protocol (Simplified for Topo I):

  • Substrate Preparation: A short DNA oligonucleotide is 3'-end labeled with a radioactive isotope (e.g., ³²P). [19]This labeled oligo is then annealed to its complementary strand to create a double-stranded substrate with a specific Topo I cleavage site.

  • Reaction Setup:

    • Labeled DNA substrate

    • Purified Topoisomerase I

    • Test compound at various concentrations

  • Incubation: Incubate at 37°C to allow for cleavage complex formation.

  • Reaction Termination: Stop the reaction with SDS to denature the enzyme.

  • Denaturing Gel Electrophoresis: The samples are run on a denaturing polyacrylamide gel.

  • Autoradiography: The gel is exposed to X-ray film to visualize the radiolabeled DNA fragments.

Expected Results:

  • Control (Enzyme, No Inhibitor): A faint band corresponding to the cleaved DNA fragment may be visible, representing the steady-state level of the cleavable complex.

  • Effective Poison: A significant increase in the intensity of the cleaved DNA fragment band, indicating stabilization of the cleavable complex. [18]

Cell-Based Assays

While in vitro assays are crucial for confirming the direct inhibition of the target enzyme, cell-based assays are essential for evaluating the cytotoxic effects of the compounds in a more biologically relevant context.

Principle: These colorimetric assays measure cell viability based on the metabolic activity of the cells. Viable cells can reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, the amount of which is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

  • Addition of Reagent: Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

  • Measurement: If using MTT, a solubilization solution must be added to dissolve the formazan crystals. For MTS, this is not necessary. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Principle: The ICE bioassay is a cell-based method to quantify the amount of topoisomerase covalently bound to DNA within cells, providing a direct measure of cleavable complex formation in a cellular environment. [1][5] Protocol Overview:

  • Cell Treatment: Treat cultured cells with the test compound.

  • Cell Lysis: Lyse the cells under conditions that preserve the covalent enzyme-DNA complexes.

  • Separation: Separate the protein-DNA complexes from free protein using cesium chloride (CsCl) gradient centrifugation. [5]4. Quantification: The amount of topoisomerase in the DNA-containing fractions is quantified by immunoblotting (Western blot).

Expected Results: An effective topoisomerase poison will cause a dose-dependent increase in the amount of topoisomerase detected in the DNA fractions.

Assay Workflow for Topoisomerase Inhibitor Evaluation

G cluster_0 Level 1: In Vitro Enzymatic Assays cluster_1 Level 2: Cell-Based Assays cluster_2 Outcomes Relaxation Topo I Relaxation Assay Potency Determine Potency (IC50) Relaxation->Potency Decatenation Topo II Decatenation Assay Decatenation->Potency Cleavage DNA Cleavage Assay MoA Confirm Mechanism of Action Cleavage->MoA Confirms Poison Mechanism Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cellular_Efficacy Assess Cellular Efficacy Cytotoxicity->Cellular_Efficacy ICE ICE Bioassay ICE->MoA Confirms in-cell target engagement

Caption: A tiered approach for the evaluation of topoisomerase inhibitors.

Quantitative Data Summary

The following table provides a representative summary of the kind of quantitative data generated from the assays described above. The values are for illustrative purposes only.

CompoundPrecursor ClassTargetIn Vitro IC₅₀ (µM) (Relaxation/Decatenation)Cellular IC₅₀ (µM) (Cancer Cell Line)
Camptothecin CamptothecinTopo I0.5 - 2.00.01 - 0.1
Irinotecan (SN-38) CamptothecinTopo I0.1 - 0.5< 0.01
Etoposide PodophyllotoxinTopo II5 - 200.1 - 1.0
Doxorubicin AnthracyclineTopo II1 - 50.01 - 0.2
Novel Compound X SyntheticTopo I0.80.05
Novel Compound Y Natural ProductTopo II152.5

Conclusion and Future Directions

The development of topoisomerase inhibitors is a powerful example of how natural product precursors have been leveraged to create life-saving medicines. From the plant-derived alkaloids of Camptotheca and Podophyllum to the microbial metabolites of Streptomyces, nature has provided the chemical scaffolds that medicinal chemists have skillfully optimized. The continued exploration of natural product diversity, coupled with advances in synthetic chemistry and metabolic engineering, will undoubtedly uncover new precursors for the next generation of topoisomerase inhibitors. [6]The robust and validated assay protocols outlined in this guide provide the essential tools for researchers to identify and characterize these novel agents, ultimately contributing to the advancement of cancer therapy.

References

  • SYNTHETIC STUDIES Camptothecin and Its Analogs. (2020, January 6). epharmacognosy.
  • Vance, J. R., & Miller, P. A. (2015). Total Synthesis, Mechanism of Action, and Antitumor Efficacy of Camptothecin and Some of its Analogues. Current Medicinal Chemistry, 22(15), 1772-1791.
  • Wang, X., et al. (2018). Discovery of Novel Topoisomerase II Inhibitors by Medicinal Chemistry Approaches. Journal of Medicinal Chemistry, 61(20), 8947-8980.
  • Pommier, Y., et al. (2021). Topoisomerase Assays. Current Protocols, 1(6), e173.
  • Lavergne, C., et al. (2007). Total Synthesis of the Topopyrones: A New Class of Topoisomerase I Poisons. The Journal of Organic Chemistry, 72(18), 6854-6865.
  • Aparicio, T., et al. (2019). Pathway engineering of anthracyclines: Blazing trails in natural product glycodiversification. Biotechnology Advances, 37(6), 107399.
  • Nitiss, J. L., et al. (2012). Topoisomerase assays. Current Protocols in Pharmacology, Chapter 3, Unit 3.3.
  • Cushman, M., et al. (1999). Synthesis of Cytotoxic Indenoisoquinoline Topoisomerase I Poisons. Journal of Medicinal Chemistry, 42(3), 446-457.
  • Camptothecin. (n.d.). In Wikipedia.
  • Synthesis and structure of camptothecin analogs. (n.d.). ResearchGate.
  • Advances on biosynthesis of anthracycline antibiotics by Streptomyces peucetius. (n.d.). ResearchGate.
  • Cushman, M., et al. (1999). Synthesis of cytotoxic indenoisoquinoline topoisomerase I poisons. Journal of Medicinal Chemistry, 42(3), 446-457.
  • Hertweck, C. (2021). Anthracyclines: biosynthesis, engineering and clinical applications. Natural Product Reports, 38(10), 1905-1930.
  • Discovery of DNA Topoisomerase I Inhibitors with Low-Cytotoxicity Based on Virtual Screening from Natural Products. (n.d.). Semantic Scholar.
  • Etoposide and teniposide. (n.d.). Semantic Scholar.
  • Topoisomerase Assays. (n.d.). ResearchGate.
  • Etoposide. (n.d.). In Wikipedia.
  • Anthracycline Biosynthesis: Genes, Enzymes and Mechanisms. (n.d.). ResearchGate.
  • In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation. (2021, November 9). ACS Publications.
  • Gootz, T. D., Barrett, J. F., & Sutcliffe, J. A. (1990). In vitro assays used to measure the activity of topoisomerases. Antimicrobial Agents and Chemotherapy, 34(1), 8–12.
  • Recently identified topoisomerase inhibitors from natural sources. (n.d.). ResearchGate.
  • In vitro assays used to measure the activity of topoisomerases. (1990, January). Antimicrobial Agents and Chemotherapy, 34(1), 8-12.
  • Topoisomerases as Targets for Novel Drug Discovery. (2024). Molecules, 29(1), 234.
  • A Target-Specific Cellular Assay for Screening of Topoisomerase I Inhibitors. (n.d.). ResearchGate.
  • Marchand, C., et al. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols, 3(11), 1783-1792.
  • Vann, K. R., & Osheroff, N. (2021). Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors. ACS Chemical Biology, 16(11), 2136-2146.
  • Discovery of Novel Topoisomerase II Inhibitors by Medicinal Chemistry Approaches. (2018, October 25). Journal of Medicinal Chemistry.
  • DNA cleavage assay for the identification of topoisomerase I inhibitors. (2008, October 23). Nature Protocols.
  • The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates. (2022, August 16). MDPI.
  • Hsiang, Y. H., Lihou, M. G., & Liu, L. F. (1989). Involvement of Nucleic Acid Synthesis in Cell Killing Mechanisms of Topoisomerase Poisons. Cancer Research, 49(18), 5077-5082.
  • The clinical pharmacology of etoposide and teniposide. (1991, September). Clinical Pharmacokinetics.
  • DNA cleavage assay for the identification of topoisomerase I inhibitors. (n.d.). ResearchGate.
  • ETOPOSIDE & TENIPOSIDE. (n.d.). Scribd.
  • A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. (2021, July 28). MDPI.
  • DNA cleavage assay kit. (n.d.). ProFoldin.
  • Topoisomerase inhibitor. (n.d.). In Wikipedia.
  • Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. (2023, October 13). MDPI.
  • Topoisomerase inhibitors. (n.d.). EBSCO.
  • Figure 4. (A) Stabilization of cleavage complex assay: After treatment... (n.d.). ResearchGate.
  • Topoisomerase Inhibitors. (2020, September 12). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
  • Topoisomerase I inhibitor: Significance and symbolism. (n.d.). Wisdomlib.
  • Design and development of topoisomerase inhibitors using molecular modelling studies. (2015). Journal of the Taiwan Institute of Chemical Engineers, 53, 136-146.
  • Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. (2023, October 13). International Journal of Molecular Sciences.

Sources

The Coordination Chemistry of 4-Hydroxy-1,5-Naphthyridine Ligands: A Guide to Metal Complex Formation for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formation of metal complexes with 4-hydroxy-1,5-naphthyridine ligands. The unique electronic and structural features of the 1,5-naphthyridine scaffold, particularly when functionalized with a 4-hydroxy group, make it a compelling ligand for the development of novel metallodrugs with potential therapeutic applications, notably in oncology. This guide delves into the synthesis of the ligand, the subsequent formation of its metal complexes, detailed characterization protocols, and insights into their potential applications in medicine.

Introduction: The Promise of 4-Hydroxy-1,5-Naphthyridine in Medicinal Inorganic Chemistry

The 1,5-naphthyridine skeleton is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a 4-hydroxy group creates a versatile bidentate chelating site, capable of coordinating with a variety of metal ions. The resulting metal complexes can exhibit enhanced biological activity compared to the free ligand, a phenomenon attributed to the synergistic interplay between the metal center and the organic scaffold.[2] The coordination of a metal ion can significantly alter the pharmacokinetic and pharmacodynamic properties of the organic ligand, paving the way for the rational design of new therapeutic agents.[3]

The formation of stable metal complexes with 4-hydroxy-1,5-naphthyridine ligands is a critical step in the exploration of their therapeutic potential. This guide provides the foundational knowledge and practical protocols to enable researchers to synthesize, characterize, and evaluate these promising compounds.

Synthesis of the 4-Hydroxy-1,5-Naphthyridine Ligand

A robust and widely applicable method for the synthesis of the 4-hydroxy-1,5-naphthyridine scaffold is the Gould-Jacobs reaction.[1][4][5] This classical method involves the condensation of 3-aminopyridine with a malonic ester derivative, followed by a thermal cyclization.[4]

The Gould-Jacobs Reaction: A Step-by-Step Protocol

This protocol outlines the synthesis of 4-hydroxy-1,5-naphthyridine from 3-aminopyridine and diethyl ethoxymethylenemalonate (DEEM).

Materials:

  • 3-Aminopyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A or diphenyl ether (high-boiling solvent)

  • Ethanol

  • Hexane

  • Standard laboratory glassware and heating apparatus (oil bath, heating mantle)

Protocol:

Step 1: Condensation

  • In a round-bottom flask, combine 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The intermediate, diethyl ((pyridin-3-ylamino)methylene)malonate, will often solidify upon cooling.

Step 2: Thermal Cyclization

  • To the flask containing the intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to 240-250°C for 30-60 minutes. This high temperature is necessary to drive the intramolecular cyclization.

  • Monitor the reaction by TLC until the starting intermediate is consumed.

  • Allow the reaction mixture to cool to room temperature, which should induce the precipitation of the 4-hydroxy-1,5-naphthyridine product.

  • Collect the precipitate by filtration and wash thoroughly with hexane to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by sublimation.

Causality Behind Experimental Choices:

  • Excess DEEM: A slight excess of DEEM is used to ensure the complete consumption of the starting 3-aminopyridine.

  • High-Boiling Solvent: The thermal cyclization step requires a high temperature to overcome the activation energy of the intramolecular reaction. Solvents like Dowtherm A and diphenyl ether have sufficiently high boiling points for this purpose.

  • Washing with Hexane: Hexane is a non-polar solvent that is effective at removing the residual high-boiling aromatic solvent without dissolving the more polar product.

Gould_Jacobs_Reaction cluster_ligand_synthesis Ligand Synthesis Workflow start Start reactants 3-Aminopyridine + Diethyl Ethoxymethylenemalonate start->reactants condensation Condensation (120-130°C) reactants->condensation intermediate Diethyl ((pyridin-3-ylamino)methylene)malonate condensation->intermediate cyclization Thermal Cyclization (in Dowtherm A, 240-250°C) intermediate->cyclization product 4-Hydroxy-1,5-naphthyridine cyclization->product purification Purification (Filtration, Recrystallization) product->purification final_product Pure Ligand purification->final_product

Caption: Workflow for the synthesis of 4-hydroxy-1,5-naphthyridine.

Expected Spectroscopic Data for 4-Hydroxy-1,5-naphthyridine
Spectroscopic TechniqueKey Features
¹H NMR (DMSO-d₆)Aromatic protons in the range of 7.0-9.0 ppm. A broad singlet for the hydroxyl proton.
¹³C NMR (DMSO-d₆)Aromatic carbons in the range of 110-160 ppm. A downfield signal for the carbon bearing the hydroxyl group.
FT-IR (KBr, cm⁻¹)A broad O-H stretching band around 3400 cm⁻¹. C=C and C=N stretching vibrations in the 1650-1500 cm⁻¹ region.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight.

Formation of Metal Complexes

The 4-hydroxy-1,5-naphthyridine ligand can coordinate to a variety of metal ions through the nitrogen atom of the pyridine ring and the deprotonated hydroxyl group, forming a stable six-membered chelate ring. The choice of metal salt and reaction conditions can influence the stoichiometry and geometry of the resulting complex.

General Protocol for Metal Complex Formation

This protocol provides a general method for the synthesis of metal complexes with 4-hydroxy-1,5-naphthyridine.

Materials:

  • 4-Hydroxy-1,5-naphthyridine ligand

  • Metal salt (e.g., CuCl₂, Ni(NO₃)₂, Co(CH₃COO)₂)

  • Solvent (e.g., ethanol, methanol, DMF, or a mixture)

  • Base (optional, e.g., NaOH, triethylamine)

Protocol:

  • Dissolve the 4-hydroxy-1,5-naphthyridine ligand in a suitable solvent. Gentle heating may be required to achieve complete dissolution.

  • In a separate flask, dissolve the metal salt in the same or a miscible solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of ligand to metal can be varied (e.g., 1:1, 2:1) to target different complex stoichiometries.

  • If the ligand needs to be deprotonated for coordination, a stoichiometric amount of a suitable base can be added to the reaction mixture.

  • Stir the reaction mixture at room temperature or under reflux for a period ranging from a few hours to several days, depending on the metal ion and desired complex.

  • Monitor the reaction for the formation of a precipitate. If no precipitate forms, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Collect the solid complex by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent is crucial for dissolving both the ligand and the metal salt and can influence the coordination geometry of the resulting complex.[6] Protic solvents like ethanol and methanol are commonly used, while aprotic solvents like DMF can be employed for less soluble reactants.

  • Use of Base: The 4-hydroxy group is weakly acidic. The addition of a base can facilitate its deprotonation, leading to the formation of a more stable chelate with the metal ion.

  • Reaction Temperature and Time: These parameters are optimized to ensure the complete formation of the desired complex. Some coordination reactions are slow and may require prolonged stirring or heating.

Metal_Complex_Formation cluster_complex_formation Metal Complex Formation Workflow ligand_sol Dissolved Ligand mixing Mixing and Stirring (Optional: Base, Heat) ligand_sol->mixing metal_sol Dissolved Metal Salt metal_sol->mixing complex Metal Complex Formation in Solution mixing->complex precipitation Precipitation or Crystallization complex->precipitation isolation Isolation (Filtration, Washing) precipitation->isolation final_complex Pure Metal Complex isolation->final_complex

Caption: General workflow for the synthesis of metal complexes.

Characterization of Metal Complexes

A combination of spectroscopic and analytical techniques is essential to confirm the formation of the desired metal complex and to elucidate its structure and properties.

TechniqueInformation Obtained
FT-IR Spectroscopy Shift in the O-H and C=N stretching frequencies upon coordination. Appearance of new bands corresponding to metal-ligand bonds (M-N, M-O) in the low-frequency region.[7]
¹H NMR Spectroscopy Changes in the chemical shifts of the ligand protons upon coordination. Broadening of signals can indicate the presence of a paramagnetic metal ion.
UV-Vis Spectroscopy Shift in the ligand-based π-π* transitions. Appearance of new charge-transfer bands (ligand-to-metal or metal-to-ligand).[8]
Elemental Analysis Confirms the empirical formula and the stoichiometry of the metal complex.
Molar Conductivity Determines whether the complex is ionic or non-ionic in solution.
Magnetic Susceptibility Provides information about the electronic configuration and geometry of the metal center in paramagnetic complexes.
Single-Crystal X-ray Diffraction Provides the definitive solid-state structure, including bond lengths, bond angles, and coordination geometry.

Applications in Drug Development: Targeting Cancer with 1,5-Naphthyridine Metal Complexes

Metal complexes of naphthyridine derivatives have shown significant promise as anticancer agents.[9] The coordination of a metal ion can enhance the cytotoxic activity of the naphthyridine ligand through various mechanisms, including:

  • Enhanced Cellular Uptake: The lipophilicity of the complex can be tuned to facilitate its transport across cell membranes.

  • DNA Intercalation and Cleavage: The planar naphthyridine ring can intercalate between DNA base pairs, while the metal center can promote DNA cleavage through redox activity.

  • Enzyme Inhibition: These complexes can inhibit the activity of key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases.

  • Induction of Apoptosis: Many metal complexes induce programmed cell death (apoptosis) in cancer cells.

The cytotoxic activity of these complexes is typically evaluated in vitro against various cancer cell lines using assays like the MTT assay. The results are often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cells. Several naphthyridine derivatives have demonstrated potent cytotoxicity with IC₅₀ values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer), HL-60 (leukemia), and PC-3 (prostate cancer).[10] For instance, certain naphthyridine derivatives have shown IC₅₀ values as low as 0.1 µM against HL-60 cells.[10]

Table of IC₅₀ Values for Selected Naphthyridine Derivatives against Human Cancer Cell Lines [10]

CompoundHeLa (IC₅₀, µM)HL-60 (IC₅₀, µM)PC-3 (IC₅₀, µM)
Compound 5 10.50.815.2
Compound 10 12.30.918.7
Compound 15 2.30.85.1
Compound 16 0.70.15.1

Note: The compounds listed are various naphthyridine derivatives and are presented to illustrate the potential anticancer activity of this class of compounds.

The rational design of 4-hydroxy-1,5-naphthyridine metal complexes, by varying the metal ion and introducing other ancillary ligands, offers a promising strategy for the development of novel and effective anticancer drugs with improved therapeutic profiles.

Conclusion

The formation of metal complexes with 4-hydroxy-1,5-naphthyridine ligands represents a fertile ground for the discovery of new therapeutic agents. This guide has provided a comprehensive overview of the synthesis of the ligand, the formation of its metal complexes, and their characterization. The detailed protocols and explanations of the underlying chemical principles are intended to empower researchers to explore the rich coordination chemistry of this versatile ligand and to unlock its full potential in the field of drug development. The promising anticancer activity of related compounds underscores the importance of continued research in this area, with the ultimate goal of developing novel metallodrugs to address unmet medical needs.

References

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
  • Tudose, I. V., & Uivarosi, V. (2023). Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. International Journal of Molecular Sciences, 24(15), 12105. [Link]
  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]
  • Wikipedia. (2023). Gould–Jacobs reaction. [Link]
  • Kethireddy, S., Domala, R., Pittala, B., Eppakayala, L., Eppakayala, J., & Bireddy, S. R. (2023). Development of methodologies for synthesis of 4-hydroxy-[1][3]naphthyridine-3-carbonitriles. Materials Today: Proceedings, 92, 498-500. [Link]
  • ResearchGate. (2019). IC 50 values of the metal complexes against two cancer cell lines. [Link]
  • Li, J., Tian, Z., Ge, X., Xu, Z., Feng, Y., & Liu, Z. (2019). Design, synthesis, and evaluation of fluorine and Naphthyridine-Based half-sandwich organoiridium/ruthenium complexes with bioimaging and anticancer activity. European Journal of Medicinal Chemistry, 163, 54-65. [Link]
  • Kim, H. P., Lee, J. H., & Lee, K. S. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517-522. [Link]
  • ResearchGate. (2025).
  • El-wakiel, N. A., El-keiy, M. M., & Gaber, M. (2025). Spectroscopic, docking, antiproliferative, and anticancer activity of novel metal derivatives of phenylacetohydrazide Schiff base on different human cancer cell lines. Journal of the Iranian Chemical Society, 22, 1-19. [Link]
  • ResearchGate. (2018).
  • ResearchGate. (2025). H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2‐Aminobenzothiazole and 2‐Amino‐3‐Hydroxypyridine. [Link]

Sources

Application Notes & Protocols for the N-alkylation of the Naphthyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1] The functionalization of the naphthyridine core, particularly through N-alkylation, is a critical step in the synthesis of novel drug candidates, modulating their biological activity, solubility, and pharmacokinetic profiles.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the N-alkylation of the naphthyridine core. We will delve into the mechanistic underpinnings of this reaction, explore various synthetic strategies, and provide detailed, field-proven protocols. This guide emphasizes safety, efficiency, and robust characterization to ensure reliable and reproducible outcomes in a research and development setting.

Introduction: The Significance of N-Alkyl Naphthyridines

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1] The nitrogen atoms in the naphthyridine ring system are nucleophilic and can be readily alkylated to form quaternary naphthyridinium salts or, in the case of naphthyridinones, N-alkylated products.[3] This structural modification can profoundly impact the molecule's interaction with biological targets.

The choice of alkylating agent and reaction conditions is paramount, as it dictates the efficiency of the reaction and can influence the regioselectivity, especially in naphthyridine systems with multiple nitrogen atoms or tautomeric forms (e.g., naphthyridinones, where O-alkylation can be a competing pathway).[4][5]

Mechanistic Considerations in N-Alkylation

The N-alkylation of a naphthyridine core is fundamentally a nucleophilic substitution reaction. The lone pair of electrons on a nitrogen atom acts as the nucleophile, attacking an electrophilic carbon atom of the alkylating agent. The reaction generally proceeds via an SN2 mechanism, particularly with primary and secondary alkyl halides.[6][7]

Key Factors Influencing Reactivity and Selectivity:
  • Nucleophilicity of the Naphthyridine Nitrogen: The electron density on the nitrogen atom(s) influences its nucleophilicity. Electron-donating groups on the naphthyridine ring will enhance nucleophilicity, while electron-withdrawing groups will decrease it.

  • Nature of the Alkylating Agent: The reactivity of the alkylating agent is crucial. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. The steric hindrance of the alkylating agent also plays a significant role; primary alkyl halides are more reactive in SN2 reactions than secondary, and tertiary halides are generally unreactive or proceed through an SN1 mechanism.[6][8]

  • Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are commonly employed.[6] These solvents can solvate the cation but not the nucleophile, thereby increasing the nucleophile's reactivity.

  • Role of the Base: For naphthyridinones or other N-H containing precursors, a base is required to deprotonate the nitrogen, generating a more potent nucleophile. The choice of base, from mild inorganic carbonates (e.g., K2CO3, Cs2CO3) to strong bases like sodium hydride (NaH), can significantly impact the reaction outcome and selectivity (N- vs. O-alkylation).[3][4]

  • Catalysis: Phase-transfer catalysis (PTC) can be a powerful technique, especially in biphasic systems, to enhance reaction rates and yields by facilitating the transfer of the nucleophile or other ionic species between phases.[9][10][11][12]

Experimental Protocols

This section provides detailed protocols for the N-alkylation of the naphthyridine core using various methodologies. Safety precautions should always be observed, especially when handling alkylating agents, many of which are toxic and potentially carcinogenic.[13][14][15][16] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[17]

Protocol 1: Classical N-Alkylation using Alkyl Halides

This protocol describes a general procedure for the N-alkylation of a naphthyridine using an alkyl halide in a polar aprotic solvent.

Workflow for Classical N-Alkylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Naphthyridine Substrate & Base Solvent Add Anhydrous Solvent (e.g., DMF) Reagents->Solvent AlkylHalide Add Alkyl Halide (e.g., R-Br) Solvent->AlkylHalide Heating Heat Reaction Mixture (e.g., 60-80 °C) AlkylHalide->Heating TLC Monitor Reaction by TLC Heating->TLC Quench Quench with Water TLC->Quench Extract Extract with Organic Solvent (e.g., EtOAc) Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: Workflow for a typical N-alkylation experiment.

Materials:

  • Naphthyridine substrate (e.g., 1,8-naphthyridin-2(1H)-one) (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 eq)

  • Base (e.g., K2CO3, Cs2CO3, NaH) (1.5 - 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, MeCN)

  • Deionized water

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous Na2SO4, MgSO4)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F254)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the naphthyridine substrate and the base.

  • Add the anhydrous solvent via syringe.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 60-80 °C) and monitor its progress using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding deionized water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the purified product by NMR and mass spectrometry.[18][19][20]

Protocol 2: Microwave-Assisted N-Alkylation

Microwave irradiation can significantly accelerate the rate of N-alkylation reactions, often leading to higher yields and cleaner product profiles in shorter reaction times.[21][22][23][24]

Materials:

  • Same as Protocol 1

  • Microwave-safe reaction vessel with a stir bar

Procedure:

  • In a microwave-safe reaction vessel, combine the naphthyridine substrate, base, and alkyl halide in a suitable solvent (e.g., DMF).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (typically 5-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Perform the work-up and purification as described in Protocol 1.

Protocol 3: N-Alkylation using Phase-Transfer Catalysis (PTC)

This protocol is particularly useful for reactions involving an inorganic base and an organic substrate, enhancing their interaction.[9][10]

Materials:

  • Naphthyridine substrate (1.0 eq)

  • Alkyl halide (1.1 - 1.5 eq)

  • Aqueous solution of a base (e.g., 50% NaOH) or a solid base (e.g., K2CO3)

  • Organic solvent (e.g., toluene, dichloromethane)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide (TBAB), tetrabutylammonium hydrogen sulfate (TBAHS)) (5-10 mol%)

Procedure:

  • To a round-bottom flask, add the naphthyridine substrate, organic solvent, aqueous base (or solid base and a small amount of water), and the phase-transfer catalyst.

  • Stir the mixture vigorously to ensure efficient mixing of the phases.

  • Add the alkyl halide and heat the reaction mixture if necessary.

  • Monitor the reaction by TLC.

  • Upon completion, separate the aqueous and organic layers.

  • Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the product as described in Protocol 1.

Optimization and Troubleshooting

Decision Tree for Optimizing N-Alkylation

Start Low or No Product Formation CheckReactivity Increase Reactivity? Start->CheckReactivity ChangeHalide Switch to more reactive halide (Cl -> Br -> I) CheckReactivity->ChangeHalide Yes IncreaseTemp Increase Reaction Temperature CheckReactivity->IncreaseTemp Yes StrongerBase Use a Stronger Base (e.g., NaH) CheckReactivity->StrongerBase Yes SideProducts Side Products Observed (e.g., O-alkylation) ChangeConditions Modify Conditions? SideProducts->ChangeConditions ChangeSolvent Change Solvent (e.g., less polar) ChangeConditions->ChangeSolvent Yes ChangeBase Use a Milder Base (e.g., K2CO3) ChangeConditions->ChangeBase Yes LowerTemp Lower Reaction Temperature ChangeConditions->LowerTemp Yes

Caption: Decision tree for troubleshooting common issues.

Issue Potential Cause Suggested Solution
Low or no conversion Insufficiently reactive alkylating agent.Switch from alkyl chloride to bromide or iodide.
Low reaction temperature.Increase the reaction temperature or consider microwave heating.
Weak base (for N-H precursors).Use a stronger base (e.g., NaH), but be mindful of potential side reactions.
Formation of O-alkylated product Reaction conditions favoring O-alkylation.Use a less polar solvent. The choice of counter-ion with the base can also influence selectivity.[4]
Multiple alkylations Excess alkylating agent or prolonged reaction time.Use a stoichiometric amount of the alkylating agent and monitor the reaction closely by TLC.
Degradation of starting material Harsh reaction conditions (high temperature, strong base).Lower the reaction temperature and/or use a milder base.

Characterization of N-Alkylated Naphthyridines

Accurate structural elucidation is critical to confirm the success of the N-alkylation and to determine the regioselectivity.

  • NMR Spectroscopy: 1H and 13C NMR are indispensable for confirming the addition of the alkyl group. The chemical shifts of the protons and carbons adjacent to the newly formed C-N bond will be significantly altered. For distinguishing between N- and O-alkylated isomers, 2D NMR techniques such as HSQC and HMBC can be particularly informative.[4][5][25] A downfield shift in the 13C spectrum for the carbon attached to an oxygen atom is a key indicator of O-alkylation.[4][5]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: For N-H precursors, the disappearance of the N-H stretching frequency can indicate a successful reaction.

Safety and Handling

Alkylating agents are often toxic, mutagenic, and/or carcinogenic.[13][14] Always consult the Safety Data Sheet (SDS) for all reagents before use.

  • Engineering Controls: All work should be performed in a certified chemical fume hood.[16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (double-gloving is recommended), a flame-resistant lab coat, and chemical splash goggles.[15][17]

  • Waste Disposal: Dispose of all chemical waste, including contaminated consumables, according to institutional and local regulations for hazardous waste.

Conclusion

The N-alkylation of the naphthyridine core is a versatile and essential transformation in medicinal chemistry. By understanding the underlying mechanisms and carefully selecting reaction conditions, researchers can efficiently synthesize a wide array of novel naphthyridine derivatives. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing and optimizing these critical synthetic steps. Adherence to rigorous safety practices and thorough analytical characterization are paramount to ensuring successful and reliable outcomes in the pursuit of new therapeutic agents.

References

  • Al-Tel, T. H. (2022). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 27(15), 4986. [Link]
  • PAHO. (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings.
  • Macmillan Group. (2015). Alcohols as alkylating agents in heteroarene C–H functionalization.
  • Wang, Z., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][13][26]naphthyrin-5(6H)-one. Tetrahedron Letters, 57(45), 5031-5034. [Link]
  • Baire, B., et al. (2024). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. The Journal of Organic Chemistry. [Link]
  • Sang, J.-W., et al. (2023). Photomediated controllable alkylation/nitrosoalkylation of N-heteroaromatics via nucleohomolytic substitution of alkylboronic esters with N-nitrosamines. Organic Chemistry Frontiers, 10(15), 3765-3771. [Link]
  • König, B. (2018). Different methods for alkylation of N-heteroarenes.
  • Science of Synthesis. (n.d.). Product Class 8: Naphthyridines. Thieme. [Link]
  • Xiao, M., et al. (2017). SN1-Type Alkylation of N-Heteroaromatics with Alcohols. Organic Letters, 19(22), 6184-6187. [Link]
  • Al-Tel, T. H. (2022). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]
  • Matyas, M. J., et al. (2001). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 6(3), 236-244. [Link]
  • IRIS-AperTO. (n.d.). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. [Link]
  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • OSHA. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • ResearchGate. (n.d.).
  • Al-Tel, T. H. (2022).
  • Kumar, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 23214-23229. [Link]
  • Abu-Melha, S. (2015). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 62(4), 918-927. [Link]
  • ResearchGate. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. [Link]
  • ChemRxiv. (n.d.).
  • ResearchGate. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]
  • PTC Organics, Inc. (n.d.).
  • ResearchGate. (2000). Phase Transfer Catalysis Without Solvent.
  • Díez-González, S., et al. (2020). N-Alkylation of organonitrogen compounds catalyzed by methylene-linked bis-NHC half-sandwich ruthenium complexes. Organic & Biomolecular Chemistry, 18(33), 6479-6486. [Link]
  • ResearchGate. (2013).
  • Macmillan Group. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Mondal, S., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-22. [Link]
  • Macmillan Group. (2008).
  • HSE. (n.d.). Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive. [Link]
  • Arkivoc. (2001). Alkylation of some pyrimidine and purine derivatives in the absence of solvent using microwave-assisted method. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Green Chemistry. (2018). A mild synthesis of substituted 1,8-naphthyridines. [Link]
  • PubMed. (2007).
  • Wikipedia. (n.d.).
  • eviQ. (n.d.). Safe handling and waste management of hazardous drugs. [Link]
  • UW Environmental Health & Safety. (2015). Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines. [Link]
  • IJOER. (n.d.).
  • PubMed. (2013).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Gould-Jacobs Reaction for Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gould-Jacobs reaction in naphthyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of this classic yet powerful reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the nuances of this synthetic method. Our goal is to empower you with the knowledge to troubleshoot common issues and rationally design your experiments for optimal outcomes.

Introduction to the Gould-Jacobs Reaction for Naphthyridines

The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinolines and has been effectively extended to the preparation of the structurally related 4-hydroxy-naphthyridines.[1][2] These naphthyridine scaffolds are privileged heterocyclic motifs in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The reaction typically proceeds in two main stages: the initial condensation of an aminopyridine with a substituted malonic ester, such as diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization of the resulting intermediate.[1] Subsequent hydrolysis and decarboxylation can then furnish the desired 4-hydroxynaphthyridine.[1][3][4]

While the Gould-Jacobs reaction is a versatile and direct route to these valuable compounds, achieving high yields can be challenging. This guide provides a structured approach to troubleshooting and optimizing this reaction, addressing common pitfalls and offering scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Gould-Jacobs reaction for naphthyridine synthesis?

The reaction begins with a nucleophilic attack from the amino group of the aminopyridine onto the electrophilic carbon of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form a vinylogous amide intermediate.[1] The subsequent and often rate-limiting step is a high-temperature 6-electron electrocyclization, which leads to the formation of the dihydronaphthyridine ring system. This intermediate then tautomerizes to the more stable 4-hydroxynaphthyridine product.[1][2][5]

Q2: My reaction is showing low or no conversion of the intermediate to the final cyclized product. What are the likely causes?

This is a common issue and is almost always related to the thermal cyclization step. The intramolecular cyclization requires a significant amount of thermal energy.[6] If the temperature is too low, the reaction will stall at the intermediate stage. Conversely, excessively high temperatures or prolonged reaction times can lead to degradation of both the starting material and the product.[6] A thorough investigation of the temperature-time profile is crucial for optimizing the yield.[6]

Q3: I'm observing the formation of multiple products, leading to a low yield of the desired naphthyridine. What could be the reason?

Regioselectivity can be a significant challenge in the Gould-Jacobs reaction, especially with substituted pyridylaminomethylenemalonates.[7][8] Depending on the position of substituents on the pyridine ring and the reaction conditions, cyclization can occur at different positions, leading to a mixture of isomers (e.g., pyridopyrimidinones and naphthyridinones).[7][8] The thermodynamic product (naphthyridinone) is generally favored at higher temperatures and longer reaction times in solution-phase heating, while the kinetic product (pyridopyrimidinone) may be favored under other conditions like flash vacuum pyrolysis.[7]

Troubleshooting Guide

Problem 1: Low Yield of the Cyclized Naphthyridine Product
Potential Cause Troubleshooting Strategy Scientific Rationale
Insufficient Cyclization Temperature Gradually increase the reaction temperature in 10-20 °C increments. Consider using a high-boiling point solvent like diphenyl ether or Dowtherm A.[4] Alternatively, microwave-assisted heating can achieve higher temperatures rapidly and improve yields.[6][9]The intramolecular cyclization step has a high activation energy and requires significant thermal input.[6]
Product Degradation If increasing the temperature leads to charring or a decrease in yield, try to reduce the reaction time at the higher temperature. A time-temperature study is essential to find the optimal balance.[6]Naphthyridine scaffolds and the reaction intermediates can be sensitive to prolonged exposure to high temperatures, leading to decomposition.[6][10]
Incomplete Initial Condensation Ensure the condensation of the aminopyridine and DEEM is complete before proceeding to the high-temperature cyclization. Monitor this step by TLC or LC-MS. The condensation can often be performed at a lower temperature (e.g., 100-150 °C) before raising the temperature for cyclization.[4]A two-step temperature profile can ensure the complete formation of the intermediate before initiating the more demanding cyclization, preventing side reactions of the starting materials at high temperatures.
Suboptimal Solvent The choice of solvent can be critical. High-boiling point, inert solvents like diphenyl ether or Dowtherm A are commonly used for thermal cyclization.[4] In some cases, solvent-free conditions at high temperatures have been shown to be effective and offer a more environmentally friendly approach.[11] For microwave-assisted reactions, polar aprotic solvents like DMF or DMSO can be beneficial.[12]The solvent must be stable at the required high temperatures and should effectively transfer heat to the reactants. For microwave heating, the solvent's polarity influences its ability to absorb microwave energy.
Problem 2: Formation of Impurities and Side Products
Potential Cause Troubleshooting Strategy Scientific Rationale
Regioisomeric Products The regioselectivity is often dictated by the thermodynamics of the reaction. Employing higher temperatures and longer reaction times in a high-boiling solvent can favor the formation of the more stable naphthyridinone isomer.[7][8]The reaction can proceed through kinetically or thermodynamically controlled pathways. Higher energy input allows the system to overcome the activation barrier to the more stable thermodynamic product.[7]
Hydrolysis of Malonic Ester Ensure all reagents and solvents are anhydrous, particularly if the reaction is sensitive to moisture.[10][12]Traces of water can lead to the hydrolysis of the diethyl ethoxymethylenemalonate, reducing the amount of reactant available for the condensation step.
Self-Condensation of Starting Materials Add the aminopyridine to the malonic ester derivative slowly, or consider running the reaction at a slightly lower temperature initially to favor the desired condensation over self-condensation.This can be a competing reaction, especially with more reactive starting materials. Controlling the rate of addition can help to minimize this side reaction.

Experimental Protocols

Protocol 1: Conventional Thermal Synthesis of 4-Hydroxy-1,5-Naphthyridine

This protocol is a generalized procedure based on literature methods.[1][4]

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser, combine 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture with stirring at 130-150 °C for 2 hours. The reaction can be monitored by TLC to ensure the consumption of the 3-aminopyridine.

  • Ethanol is evolved during this step and can be distilled off.

Step 2: Cyclization

  • To the flask containing the intermediate from Step 1, add a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to a reflux temperature of approximately 250-260 °C for 30-60 minutes.

  • Monitor the reaction by TLC for the formation of the product and the disappearance of the intermediate.

  • Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Wash the solid with a non-polar solvent like hexane or petroleum ether to remove the high-boiling point solvent.

Protocol 2: Microwave-Assisted Synthesis of 4-Hydroxy-1,5-Naphthyridine

Microwave irradiation can significantly shorten reaction times and improve yields.[6][9]

  • In a microwave-safe vial, combine 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to 250 °C for 10-20 minutes. The pressure will increase, so ensure the vial is properly sealed and rated for the conditions.

  • After the reaction is complete, cool the vial to room temperature.

  • The product can often be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Visualizing the Process

Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_workup Workup & Purification Start 3-Aminopyridine + Diethyl Ethoxymethylenemalonate Intermediate Vinylogous Amide Intermediate Start->Intermediate Heat (130-150°C) Cyclization High Temperature (e.g., 250°C) Intermediate->Cyclization Product 4-Hydroxy-1,5-Naphthyridine Cyclization->Product 6-π Electrocyclization Isolation Isolation (Filtration/Extraction) Product->Isolation Purification Purification (Recrystallization/Chromatography) Isolation->Purification FinalProduct Pure Naphthyridine Derivative Purification->FinalProduct Troubleshooting_Yield Start Low Yield of Naphthyridine Check_Intermediate Is the intermediate fully formed? Start->Check_Intermediate Check_Temp Is the cyclization temperature high enough? Check_Intermediate->Check_Temp Yes Optimize_Condensation Optimize condensation step: - Increase time/temp - Check starting material purity Check_Intermediate->Optimize_Condensation No Check_Degradation Is there evidence of degradation? Check_Temp->Check_Degradation Yes Increase_Temp Increase cyclization temperature: - Use high-boiling solvent - Consider microwave heating Check_Temp->Increase_Temp No Optimize_Time_Temp Optimize time-temperature profile: - Reduce reaction time at high temp - Perform a time-course study Check_Degradation->Optimize_Time_Temp Yes Final_Check Re-evaluate yield Check_Degradation->Final_Check No Optimize_Condensation->Final_Check Increase_Temp->Final_Check Optimize_Time_Temp->Final_Check

Caption: A decision tree for troubleshooting low yields in the Gould-Jacobs reaction.

References

  • BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • Wernik, M., Hartmann, P., Sipos, G., & Kappe, C. O. (2020). On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. European Journal of Organic Chemistry, 2020(43), 6845-6853.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • ResearchGate. (2020). On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis.
  • Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.
  • Wikiwand. (n.d.). Gould–Jacobs reaction.
  • Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.
  • Reyes-González, M. A., et al. (2019).
  • Davies, I. W., et al. (2001). A solvent-free Jacobs–Gould reaction. Tetrahedron Letters, 42(35), 6219-6221.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.

Sources

Technical Support Center: Synthesis of Ethyl 4-Hydroxynaphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-Hydroxynaphthyridine-3-carboxylate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important heterocyclic scaffold. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth troubleshooting advice and optimized protocols to ensure the integrity and success of your experiments.

The primary and most established route for synthesizing 4-hydroxynaphthyridine-3-carboxylates is the Gould-Jacobs reaction.[1][2] This robust two-step process involves an initial condensation of an aminopyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[1][2] While effective, this pathway is not without its complexities. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

FAQ 1: My final product is a mixture of isomers. How can I control the regioselectivity of the cyclization?

Question: I've performed the thermal cyclization of my substituted (pyridyl)aminomethylenemalonate intermediate and my final product appears to be a mixture of naphthyridinone isomers. What determines the direction of cyclization and how can I favor the desired product?

Answer: This is a common and critical issue in naphthyridine synthesis. The regioselectivity of the intramolecular cyclization is dictated by the electronic and steric properties of the substituents on the pyridine ring of the intermediate. The cyclization is an electrophilic aromatic substitution, where the carbocationic center on the malonate moiety attacks the pyridine ring.

The reaction can proceed via two competing pathways, leading to different isomers. For instance, with a 3-aminopyridine derivative, cyclization can occur at either the C-2 or C-4 position of the pyridine ring, leading to a 1,7- or 1,5-naphthyridine, respectively.[3]

Key Factors Influencing Regioselectivity:

  • Electronic Effects: Electron-donating groups on the pyridine ring will activate the ortho and para positions, influencing the site of cyclization.

  • Steric Hindrance: Bulky substituents adjacent to a potential cyclization site will sterically hinder the reaction at that position, favoring cyclization at a less hindered site.

  • Reaction Conditions: In some cases, the regioselectivity can be influenced by the reaction conditions. The thermodynamically more stable product is typically favored under high-temperature equilibrium conditions, whereas kinetically controlled conditions (e.g., flash vacuum pyrolysis) might favor a different isomer.[4]

Troubleshooting and Control:

  • Analyze Your Starting Material: Carefully consider the electronic and steric effects of the substituents on your aminopyridine. This will help predict the likely major isomer.

  • Optimize Cyclization Conditions: While high temperatures are generally required, exploring a range of temperatures and reaction times in your high-boiling solvent (e.g., diphenyl ether or Dowtherm A) may influence the isomer ratio.[2][5]

  • Consider Alternative Synthetic Routes: If regioselectivity remains a significant issue, alternative synthetic strategies that offer greater control may be necessary.[6][7]

Below is a diagram illustrating the competing cyclization pathways for a generic substituted aminopyridine intermediate.

G cluster_start Intermediate cluster_pathways Competing Cyclization Pathways cluster_products Products Intermediate Substituted (Pyridyl)aminomethylenemalonate PathwayA Pathway A: Cyclization at Position X Intermediate->PathwayA Thermodynamic Control? PathwayB Pathway B: Cyclization at Position Y Intermediate->PathwayB Kinetic Control? IsomerA Isomer A PathwayA->IsomerA IsomerB Isomer B PathwayB->IsomerB

Sources

Technical Support Center: Purification of Ethyl 4-Hydroxy-naphthyridine-3-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 4-Hydroxy-naphthyridine-3-carboxylate. As a key intermediate in the synthesis of various pharmaceuticals, achieving high purity of this naphthyridine derivative is critical for downstream applications.[1][2] Recrystallization is a powerful and efficient technique for this purpose, but it is a process governed by subtle thermodynamic and kinetic principles that can present challenges.

This guide is structured to provide direct, actionable solutions to common issues encountered in the lab. We will move beyond simple procedural steps to explain the underlying chemical logic, empowering you to not only solve the immediate problem but also to adapt and optimize the purification for your specific needs.

Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Question 1: My product "oiled out" as a viscous liquid instead of forming crystals. What is happening and how do I fix it?

Answer: "Oiling out" is a common and frustrating problem that occurs when the solute is precipitated from the solution at a temperature above its melting point, or when the concentration of the solute is so high that it separates as a liquid phase.[3][4] Essentially, the compound "melts" before it has a chance to form an ordered crystal lattice. The presence of impurities can also depress the melting point of the crude material, making this phenomenon more likely.

Probable Causes & Solutions:

  • The solution is too saturated, or the solvent's boiling point is too high. The compound is coming out of solution at a temperature where its liquid state is more stable.

    • Solution: Re-heat the mixture until the oil fully redissolves. Add a small amount (10-20% more) of the hot solvent to decrease the saturation point.[3][5] Allow the solution to cool much more slowly to ensure it passes through the melting point temperature before crystallization begins.[4]

  • The cooling process is too rapid. Fast cooling does not provide sufficient time for molecules to orient themselves into a crystal lattice.

    • Solution: Insulate the flask. After heating, place the flask in a large beaker of hot water or wrap it with glass wool to ensure a very gradual temperature drop.[6]

  • Inappropriate solvent choice. The chosen solvent may be too good, requiring very low temperatures to induce crystallization, which can promote oiling.

    • Solution: Consider a mixed-solvent system. Dissolve the compound in a minimum of a "good" solvent (e.g., ethanol, where it is highly soluble) and then slowly add a miscible "poor" or "anti-solvent" (e.g., water or hexane, where it is poorly soluble) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify and then cool slowly.[6][7]

Question 2: I have a very low yield of recovered crystals. Where did my product go?

Answer: A low yield is typically a solubility issue. While the goal is to separate the product from impurities, losing a significant portion of the desired compound to the mother liquor is inefficient.

Probable Causes & Solutions:

  • Too much solvent was used. This is the most common cause of poor recovery.[4] Even at cold temperatures, your compound will have some finite solubility in the solvent. Using an excessive volume of solvent will maximize the amount of product that remains dissolved.

    • Solution: If you have already filtered your crystals, you can attempt to recover more product from the mother liquor. Reduce the volume of the filtrate by about half using a rotary evaporator and cool the concentrated solution again to see if a second crop of crystals forms.[4][5] Be aware that this second crop may be less pure and might require a separate recrystallization. For future attempts, use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[8]

  • The compound is too soluble in the cold solvent. The ideal recrystallization solvent shows a large difference in solubility between hot and cold temperatures.[9] If the compound remains significantly soluble even after cooling in an ice bath, recovery will be poor.

    • Solution: Cool the flask to a lower temperature if possible (e.g., in a dry ice/acetone bath, if the solvent's freezing point allows). Alternatively, this is a strong indicator that you need to switch to a different solvent system where the compound has lower solubility at cold temperatures.[5]

  • Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, some product may have crystallized on the filter paper or in the funnel stem.[3]

    • Solution: To prevent this, use slightly more solvent than the minimum required for dissolution to keep the product soluble during the transfer.[3] Additionally, pre-heat the filter funnel and receiving flask with hot solvent vapor before filtering.

Question 3: No crystals are forming, even after cooling the solution in an ice bath. What should I do?

Answer: This is a classic case of a supersaturated solution. The solution holds more dissolved solute than it theoretically should at that temperature, and crystallization has not been initiated.[4] This happens because crystal formation requires an initial energy barrier to be overcome, known as nucleation.

Probable Causes & Solutions:

  • Lack of nucleation sites. Crystal growth cannot begin without a starting point.

    • Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass created by scratching provide high-energy sites that can initiate nucleation.[5][10]

    • Solution 2: Seeding. If you have a small crystal of the pure product, add it to the supersaturated solution. This "seed crystal" acts as a template for further crystal growth.[4][5]

  • Too much solvent was used. As discussed in the low yield section, an overly dilute solution may not reach the point of supersaturation needed for crystallization.

    • Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then attempt to cool and crystallize again.[10]

Question 4: My final product is discolored even after recrystallization. How can I improve its purity?

Answer: A persistent color suggests the presence of highly colored, polar impurities that have similar solubility properties to your product and co-crystallize with it. The synthesis of naphthyridines often involves high-temperature cyclization, which can generate polymeric or aromatic side products.[1][11]

Probable Causes & Solutions:

  • Colored impurities are co-precipitating. These impurities are being trapped within the growing crystal lattice.

    • Solution 1: Activated Charcoal. Highly conjugated or polymeric impurities can often be removed by adsorption onto activated charcoal. After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal (a micro-spatula tip is usually sufficient). Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal before cooling. Be cautious, as charcoal can also adsorb your product, so use it sparingly.

    • Solution 2: A second recrystallization. Sometimes a single recrystallization is not sufficient to remove all impurities. Performing the process a second time, perhaps with a different solvent system, can significantly improve purity.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for recrystallizing Ethyl 4-Hydroxy-naphthyridine-3-carboxylate?

A1: Based on literature reports for this compound and its analogs, polar protic solvents are an excellent starting point.[6] Ethanol has been successfully used and is often recommended.[2][11] The ideal solvent should dissolve the compound when hot but have poor solubility when cold.[8][9] A systematic approach using small-scale tests with solvents like ethanol, methanol, isopropanol, and ethyl acetate is the best way to determine the optimal solvent empirically.[12]

Q2: What are the likely impurities from the synthesis that I need to remove?

A2: The most common synthesis for this scaffold is the Gould-Jacobs reaction.[1][2][11] This involves a condensation followed by a high-temperature thermal cyclization. Potential impurities include:

  • Unreacted starting materials: e.g., 2-amino-4-methylpyridine and diethyl ethoxymethylenemalonate.

  • High-boiling point solvent: The cyclization is often carried out in solvents like diphenyl ether or Dowtherm A (~250 °C).[2][13] While the product precipitates upon cooling, residual solvent can adhere to the crude solid and is a primary target for removal during recrystallization.

  • Side-products: Incomplete cyclization or thermal degradation can lead to colored, polymeric impurities.

Q3: How can I confirm the purity of my recrystallized product?

A3: The most common and effective methods are:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically cause the melting point to be depressed and broaden the range. Compare your experimental value to the literature value.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate developed with an appropriate solvent system. Run a sample of your crude material alongside the recrystallized product to visually confirm the removal of impurities.

  • Spectroscopic Analysis: For definitive structural confirmation and purity assessment, techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry are standard.

Experimental Protocols & Data

Protocol 1: Standard Single-Solvent Recrystallization (Ethanol)
  • Dissolution: Place the crude Ethyl 4-Hydroxy-naphthyridine-3-carboxylate in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture on a hotplate with stirring. Continue to add ethanol dropwise until the solid just completely dissolves at the boiling point.[6]

  • Hot Filtration (Optional): If insoluble impurities or discoloration is present (and charcoal treatment was used), perform a hot filtration at this stage.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a cork ring or insulated surface. Do not disturb the flask during this period to promote the growth of large crystals.[8]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold ethanol to rinse away any remaining soluble impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Data Presentation: Solvent Selection Guide

The choice of solvent is the most critical parameter in recrystallization.[7] The following table provides a starting point for solvent screening.

SolventBoiling Point (°C)PolarityComments
Ethanol 78Polar ProticRecommended starting point. Often shows a good solubility differential for naphthyridine derivatives.[2][11]
Methanol 65Polar ProticHigher solubility than ethanol; may result in lower yields but can be effective.
Isopropanol 82Polar ProticLower solubility than ethanol; may improve yield but require more solvent volume.
Ethyl Acetate 77Polar AproticA good alternative to alcohols; the ester functionality may offer good solubility for the target ester.[14]
Toluene 111Non-polarLikely a poor solvent on its own but could be useful as an anti-solvent in a mixed-solvent system.[6]
Water 100Polar ProticThe compound is likely insoluble. Can be used as an anti-solvent with a miscible solvent like ethanol or methanol.[14][15]

Visualized Workflows

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filt 2. Hot Filtration (Optional, if insolubles present) dissolve->hot_filt slow_cool 3. Slow Cooling to Room Temperature hot_filt->slow_cool ice_bath 4. Further Cooling (Ice Bath) slow_cool->ice_bath vac_filt 5. Vacuum Filtration to Collect Crystals ice_bath->vac_filt wash 6. Wash Crystals with Cold Solvent vac_filt->wash dry 7. Dry Under Vacuum wash->dry pure_prod Pure Product dry->pure_prod

G start Product 'Oiled Out' Instead of Crystallizing q1 Was cooling too rapid? start->q1 a1_yes Re-dissolve and cool slowly. (Use insulated flask) q1->a1_yes Yes q2 Is the solution very concentrated? q1->q2 No end Problem Solved: Achieve Crystalline Product a1_yes->end a2_yes Re-dissolve and add 10-20% more hot solvent. q2->a2_yes Yes q3 Is this a recurring issue with this solvent? q2->q3 No a2_yes->end a3_yes Switch to a different solvent or use a mixed-solvent system. q3->a3_yes Yes q3->end No, re-evaluate crude material purity a3_yes->end

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
  • PrepChem.com. (n.d.). Synthesis of ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.
  • PubChem. (n.d.). Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate. National Center for Biotechnology Information.
  • Biocyclopedia. (n.d.). Problems in recrystallization.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.

Sources

Technical Support Center: Troubleshooting Low Yield in Thermal Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields in the critical thermal cyclization step of their synthetic routes. As a Senior Application Scientist, my goal is to provide you with not just a list of steps, but a logical, scientifically-grounded framework for diagnosing and resolving these issues. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: My thermal cyclization reaction is resulting in a very low yield or primarily unreacted starting material. Where should I begin troubleshooting?

A1: A low or non-existent yield in a thermal cyclization reaction is a common yet solvable issue. The first step is a systematic evaluation of your reaction's fundamental parameters. Often, the root cause lies in one of three areas: reaction conditions, reagent integrity, or substrate reactivity.

A logical troubleshooting workflow begins with the most easily adjustable parameters. Before delving into more complex chemical modifications, ensure the basics are sound.

Troubleshooting Workflow: Initial Assessment

Start Low Yield Observed Purity Verify Purity of Starting Material & Reagents Start->Purity Conditions Re-evaluate Reaction Conditions (Temperature, Time, Concentration) Purity->Conditions If pure Analysis Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Conditions->Analysis SideProducts Side Products or Decomposition Identified? Analysis->SideProducts NoReaction Primarily Starting Material Remaining? Analysis->NoReaction Optimize Optimize Reaction Parameters SideProducts->Optimize No Investigate Investigate Side Reactions & Alternative Pathways SideProducts->Investigate Yes NoReaction->Optimize Yes NoReaction->Investigate No

Caption: A stepwise approach to initial troubleshooting of low-yield thermal cyclization reactions.

Q2: How critical are temperature and reaction time, and how can I optimize them effectively?

A2: Temperature and reaction time are arguably the most critical parameters in a thermal cyclization. These factors are intrinsically linked and must be optimized in tandem.

  • Temperature: Thermal cyclizations are initiated by heat, which provides the activation energy for the ring-closing step.[1] An insufficient temperature will result in a sluggish or stalled reaction. Conversely, excessive heat can lead to the thermal decomposition of your starting material, intermediates, or the desired product.[2][3][4][5][6]

  • Reaction Time: The optimal reaction time is the point at which the maximum amount of product has formed with minimal degradation or side-product formation.

Optimization Protocol: Temperature & Time Screening

A systematic approach to optimizing these parameters is to perform a time-course experiment at various temperatures.

Materials:

  • Your thermal cyclization reaction components (substrate, solvent, catalyst if applicable)

  • A heating block or oil bath with accurate temperature control

  • Small reaction vials or tubes

  • Thin Layer Chromatography (TLC) plates and appropriate developing solvent system

  • Quenching solution (if necessary)

Procedure:

  • Set up a series of identical small-scale reactions.

  • Run these reactions at a range of temperatures (e.g., T-10°C, T, T+10°C, where T is your original reaction temperature).

  • At set time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction.

  • Quench the reaction in the aliquot if necessary.

  • Spot the aliquot on a TLC plate, alongside your starting material as a reference.

  • Develop the TLC plate to visualize the consumption of starting material and the formation of the product.

  • Identify the temperature and time combination that gives the highest conversion to the desired product with the fewest side products.

TemperatureTime (hr)Starting MaterialProduct Spot IntensitySide Products
100°C4++++None
110°C4++++Trace
120°C4-++++ (degradation)

Table 1: Example of a data table for temperature and time optimization. The number of "+" indicates the relative intensity of the spot on TLC.

Advanced Troubleshooting

Q3: My reaction is producing significant byproducts. What are the common side reactions in thermal cyclizations and how can I mitigate them?

A3: The formation of byproducts is a clear indication that alternative reaction pathways are competing with your desired intramolecular cyclization. The nature of these side reactions is highly dependent on your specific substrate and conditions.

Common Competing Reactions:

  • Intermolecular Reactions: At high concentrations, molecules of your starting material may react with each other rather than cyclizing internally.[7] This is a common issue when forming larger rings.[8]

    • Solution: Employ high-dilution conditions. This can be achieved by adding your substrate slowly to a large volume of heated solvent over an extended period. This minimizes the instantaneous concentration of the substrate, favoring the intramolecular pathway.[8][9]

  • Polymerization: Similar to intermolecular reactions, this is more prevalent at higher concentrations and can lead to the formation of oligomeric or polymeric material.[10]

  • Rearrangement Reactions: Under thermal stress, your substrate or product may undergo rearrangements to form more thermodynamically stable isomers. For instance, in the Bergman cyclization of sterically hindered substrates, phenyl-shifted products can become major byproducts.[11]

  • Elimination Reactions: If your substrate has appropriate leaving groups, elimination reactions can compete with cyclization.

  • Thermal Decomposition: As mentioned, excessive heat can cause your molecules to fragment into smaller, undesired compounds.[4][5][6]

Diagnostic Approach:

  • Characterize the Byproducts: Isolate and identify the major byproducts using techniques like NMR, Mass Spectrometry, and IR spectroscopy. Understanding their structure will provide crucial clues about the competing reaction pathways.

  • Mechanistic Evaluation: Consider the plausible mechanisms that could lead to these byproducts under your reaction conditions. For example, the presence of dimers or trimers points towards intermolecular reactions.

Logical Relationship: Concentration and Reaction Pathway

Concentration Substrate Concentration High_Conc High Concentration Concentration->High_Conc Increases Low_Conc Low Concentration (High Dilution) Concentration->Low_Conc Decreases Intermolecular Intermolecular Reaction (Dimerization, Polymerization) High_Conc->Intermolecular Favors Intramolecular Intramolecular Cyclization (Desired Product) Low_Conc->Intramolecular Favors

Caption: The effect of substrate concentration on the competition between inter- and intramolecular reactions.

Q4: Could my choice of solvent be the reason for the low yield?

A4: Absolutely. The solvent plays a multifaceted role in a thermal cyclization reaction and is a critical parameter to optimize.[12][13][14]

  • Boiling Point: The solvent's boiling point dictates the maximum temperature achievable at atmospheric pressure. If your reaction requires a higher temperature than the boiling point of your current solvent, you will need to switch to a higher-boiling solvent or use a sealed reaction vessel to increase the pressure.

  • Solubility: Both the starting material and any intermediates must be sufficiently soluble in the solvent at the reaction temperature to ensure a homogeneous reaction mixture.

  • Polarity and Coordinating Ability: The solvent's polarity can influence the stability of the transition state of the cyclization. For reactions involving charged or highly polar intermediates, a polar solvent may be beneficial. However, in some cases, non-polar, non-coordinating solvents are preferred to avoid unwanted side reactions with the solvent itself.[15]

  • Water Removal: For cyclizations that produce water as a byproduct (e.g., intramolecular aldol condensations), using a solvent that allows for the azeotropic removal of water with a Dean-Stark apparatus can drive the reaction to completion.[7]

Solvent Screening Protocol:

  • Based on the required reaction temperature and the polarity of your substrate, select a range of 3-5 candidate solvents.

  • Set up small-scale reactions in each solvent under the previously optimized time and temperature conditions.

  • Monitor the reactions by TLC or LC-MS to compare the rate of product formation and the byproduct profile in each solvent.

SolventBoiling Point (°C)PolarityObservations
Toluene111Non-polarSlow reaction, good for Dean-Stark
Dioxane101Polar aproticModerate conversion, some side products
DMF153Polar aproticHigh conversion, but some decomposition
Diphenyl Ether259Non-polarIdeal for high-temperature reactions[16]

Table 2: A sample solvent screening guide.

Q5: My substrate has bulky groups near the reaction centers. Could steric hindrance be the problem?

A5: Yes, steric hindrance can significantly impede a thermal cyclization reaction.[11][17][18][19] The formation of a new ring requires the reactive ends of the molecule to come into close proximity in a specific orientation. Bulky substituents can create steric strain in the transition state, increasing the activation energy of the cyclization and slowing down the reaction rate.[17] In extreme cases, steric hindrance can completely prevent the desired cyclization, favoring alternative pathways such as fragmentation or rearrangement.[11]

Strategies to Overcome Steric Hindrance:

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the higher activation barrier caused by steric strain. However, this must be balanced against the risk of thermal decomposition.

  • Catalysis: In some cases, a catalyst can promote the reaction through an alternative, lower-energy pathway that is less sensitive to steric effects.[20][21] For example, transition metal catalysts can coordinate to the reactive groups and facilitate the cyclization.

  • Substrate Modification: If possible, consider redesigning the synthesis to install the bulky groups after the critical cyclization step. Alternatively, it may be necessary to use a different precursor with a more flexible linker to facilitate ring closure.

References

  • Benchchem. Troubleshooting low yield in 1,5-diketone cyclization.
  • Benchchem. Technical Support Center: Troubleshooting Low Yields in the Intramolecular Cyclization for the Cubebene Core.
  • AAT Bioquest. Thermal Cycling Optimization.
  • Benchchem. Troubleshooting low yields in the oxidative cyclization of chalcones.
  • ResearchGate. Steric hindrance induces strain in AMP carbamate cyclization with comparison to MEA.
  • PubMed. Bergman cyclization of sterically hindered substrates and observation of phenyl-shifted products.
  • ResearchGate. Optimization of the cyclization reaction conditions. a.
  • ACS Publications. Steric and electronic factors which effect the thermal cyclization of metasubstituted aryl propargyl ethers. Synthesis of 5- and 7-substituted 3-chromenes.
  • PubMed Central. Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide.
  • The Journal of Organic Chemistry. Thermal Cα–C6 Cyclization of Enediynes.
  • ACS Publications. Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • Benchchem. Troubleshooting low yield during the chemical synthesis of Episappanol.
  • New England Biolabs. Protocol for a Routine PCR (E0555).
  • Master Organic Chemistry. Common Blind Spot: Intramolecular Reactions.
  • StudySmarter. Thermal Electrocyclic Reactions Explained: Definition, Examples, Practice & Video Lessons.
  • Scilit. Plasticizing effect of the solvent during thermal solid phase cyclization of aromatic polyamic acids to polyimides.
  • Master Organic Chemistry. Electrocyclic Reactions.
  • ResearchGate. The effect of conditions on cyclization: (a) the effect of reaction....
  • ACS Publications. Impact of Solvent on the Thermal Stability of Amines.
  • ResearchGate. Optimization of the cyclization reaction conditions.
  • ResearchGate. (PDF) Steric Hindrance Effect in High-Temperature Reactions.
  • Reddit. What are some common causes of low reaction yields? : r/Chempros.
  • NextGenPCR. THERMAL CYCLER | INSTRUCTIONS FOR USE.
  • Wikipedia. Electrocyclic reaction.
  • Purdue University Graduate School. Transition-metal catalyzed cyclization reactions.
  • Takara Bio. Optimizing your PCR.
  • Walsh Medical Media. Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products.
  • The Journal of Physical Chemistry A. Thermal Decomposition of 2-Cyclopentenone.
  • NIH. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry.
  • Pearson. Thermal Cycloaddition Reactions: Videos & Practice Problems.
  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.
  • ResearchGate. Reaction profiles for the thermal cyclization of 19a,b,c,f in the gas....
  • 10x Genomics. Thermal Cycler Protocol Download Guide for 10x Genomics Workflows.
  • HEATED MECHANICAL CYCLING AS A SUBSTITUTE FOR THERMAL CYCLING- A PRELIMINARY INVESTIGATION FOR A NEW FAILURE ANALYSIS TECHNIQUE.
  • PMC - NIH. Beyond Flory's principle: Cyclization and unequal reactivity in step-growth linear polymerization.
  • Wikipedia. Thermal decomposition.
  • ResearchGate. The thermal cyclization process. | Download Scientific Diagram.
  • RSC Publishing. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism.
  • Reddit. Common ways to lose product and reduce yield? : r/chemistry.
  • Wikipedia. Aldol condensation.
  • PubMed. Reaction kinetics of solid-state cyclization of enalapril maleate investigated by isothermal FT-IR microscopic system.

Sources

Technical Support Center: Optimization of Reaction Conditions for Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for naphthyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions, and optimized protocols to enhance the efficiency and success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of naphthyridines.

Q1: What are the most common strategies for synthesizing the naphthyridine core?

A1: The most prevalent methods for constructing the naphthyridine skeleton include the Friedländer annulation, Skraup synthesis, Gould-Jacobs reaction, and multicomponent reactions (MCRs).[1][2][3] The Friedländer reaction, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is particularly widely used due to its simplicity and generally good yields.[4][5] MCRs are gaining popularity for their efficiency, atom economy, and ability to generate diverse structures in a single step.[3][6]

Q2: How does the substitution pattern on my starting materials affect the reaction outcome?

A2: The electronic and steric properties of substituents on your starting materials can significantly impact the reaction's success. For instance, in some syntheses, the presence of an electron-withdrawing group on the naphthyridine precursor is crucial for subsequent functionalization reactions to proceed.[7] In contrast, bulky substituents may hinder the cyclization step, leading to lower yields or requiring more forcing reaction conditions.

Q3: What are the key advantages of using microwave irradiation for naphthyridine synthesis?

A3: Microwave-assisted synthesis offers several benefits, including dramatically reduced reaction times, often from hours to minutes.[8] It can also lead to higher product yields and purity by minimizing the formation of side products. This technique is considered a green chemistry approach as it often allows for solvent-free reactions.[9][10]

Q4: Can naphthyridines be synthesized without a metal catalyst?

A4: Yes, several methods for naphthyridine synthesis do not require a metal catalyst. Classical methods like the Skraup and Friedländer reactions can be catalyzed by acids or bases.[4][11] Additionally, certain multicomponent reactions can proceed under catalyst-free conditions or with the use of organocatalysts.[12]

Part 2: Troubleshooting Common Synthesis Problems

This section provides a detailed, question-and-answer-based guide to troubleshooting specific issues encountered during naphthyridine synthesis.

Issue 1: Low or No Product Yield in Friedländer Annulation

Q: I am attempting a Friedländer synthesis of a 1,8-naphthyridine, but I am getting a very low yield or no desired product. What are the likely causes and how can I troubleshoot this?

A: Low yields in Friedländer reactions are a common issue that can often be resolved by systematically evaluating the reaction parameters. Here’s a breakdown of potential causes and solutions:

  • Inadequate Catalyst Activity: The choice and condition of the catalyst are critical.

    • Causality: Acid or base catalysts facilitate the initial condensation and subsequent cyclodehydration steps. If the catalyst is weak, inactive, or used in insufficient quantity, the reaction will not proceed efficiently.

    • Solution:

      • Catalyst Choice: While traditional catalysts like potassium hydroxide are common, consider more modern and efficient catalysts. For example, ionic liquids such as [Bmmim][Im] have been shown to be effective and reusable catalysts for this reaction.[4] For certain substrates, amine catalysts like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) can offer high reactivity and regioselectivity.[13][14][15]

      • Catalyst Loading: If you suspect catalyst deactivation, try using a fresh batch or incrementally increasing the catalyst loading.

      • Alternative Catalysts: Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) under solvent-free grinding conditions has also been reported as an effective catalyst.[16]

  • Suboptimal Reaction Temperature: Temperature plays a crucial role in overcoming the activation energy for both the condensation and cyclization steps.

    • Causality: Insufficient heat can lead to an incomplete reaction, while excessive heat can cause decomposition of starting materials or products, especially for sensitive substrates.[17][18]

    • Solution:

      • Incrementally increase the reaction temperature in 10-20°C intervals, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

      • For high-boiling solvents, ensure the reaction is heated to a sufficient temperature to promote the dehydration step. A temperature of 100°C has been shown to be effective in some copper-catalyzed syntheses, while 120°C was detrimental.[7]

  • Poor Solubility of Reactants: If your starting materials are not fully dissolved, the reaction will be slow and incomplete.

    • Causality: The reaction can only occur when the reactants are in the same phase. Poor solubility limits the effective concentration of the reactants.

    • Solution:

      • Switch to a solvent with higher polarity or better solvating power for your specific substrates. Dimethylformamide (DMF), dimethylacetamide (DMA), or ethanol are common choices.[7]

      • For microwave-assisted reactions, a polar solvent is often necessary for efficient energy absorption.[19]

Troubleshooting Workflow for Low Yield

G start Low Yield in Naphthyridine Synthesis catalyst Evaluate Catalyst - Is it active? - Is loading optimal? start->catalyst temp Optimize Temperature - Too low or too high? start->temp solvent Check Solubility - Are reactants dissolved? start->solvent impurities Analyze for Impurities - Starting materials? - Side products? start->impurities solution_catalyst Change catalyst or increase loading. catalyst->solution_catalyst solution_temp Systematically vary temperature. temp->solution_temp solution_solvent Switch to a more polar solvent. solvent->solution_solvent solution_impurities Purify starting materials or optimize conditions to minimize side reactions. impurities->solution_impurities end Improved Yield solution_catalyst->end solution_temp->end solution_solvent->end solution_impurities->end

Caption: Troubleshooting workflow for low yield.

Issue 2: Formation of Impurities and Purification Challenges

Q: My reaction produces the desired naphthyridine, but it is contaminated with persistent impurities that are difficult to remove by column chromatography. What are these impurities and how can I purify my product?

A: Persistent impurities are a common challenge, often arising from side reactions or unreacted starting materials with similar polarity to the product.

  • Common Impurities:

    • Unreacted Starting Materials: Particularly 2-aminopyridine derivatives, which are common precursors.[20]

    • Isomeric Byproducts: Positional isomers can form, especially in reactions with unsymmetrical ketones, and are often very difficult to separate due to their similar chemical properties.[21]

    • Side-Products: From incomplete or alternative cyclization pathways.[20]

    • High-Boiling Solvents: Residual solvents like DMSO or pyridine can be difficult to remove.[20]

  • Purification Strategies:

    • Acidic Wash: For basic impurities like unreacted 2-aminopyridine, an acidic wash during the workup is highly effective.[20] Dissolving the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and washing with a dilute aqueous acid (e.g., 1-5% HCl) will protonate the basic impurity, causing it to partition into the aqueous layer.[20]

    • Recrystallization: For solid products, recrystallization is often the most effective method for removing small amounts of impurities. The key is to find a suitable solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains soluble at low temperatures.

    • Optimized Column Chromatography: If isomers are present, high-performance column chromatography with a shallow solvent gradient may be necessary. In some cases, deactivating the silica gel with a base (e.g., triethylamine) can prevent product degradation on the column.[21]

    • Co-evaporation (Azeotroping): To remove trace amounts of high-boiling organic solvents, co-evaporation with a lower-boiling solvent like toluene can be effective.[20]

Purification Decision Tree

G start Crude Product basic_impurities Are basic impurities (e.g., aminopyridine) present? start->basic_impurities is_solid Is the product a solid? recrystallization Attempt Recrystallization is_solid->recrystallization Yes column Column Chromatography is_solid->column No basic_impurities->is_solid No acid_wash Perform Acidic Wash basic_impurities->acid_wash Yes isomeric_impurities Are isomeric impurities present? hplc Consider HPLC or shallow gradient chromatography isomeric_impurities->hplc Yes end Purified Product isomeric_impurities->end No recrystallization->isomeric_impurities acid_wash->is_solid column->isomeric_impurities hplc->end

Caption: Decision tree for purification strategy.

Part 3: Optimized Experimental Protocols

This section provides detailed, step-by-step protocols for common and modern naphthyridine synthesis methods.

Protocol 1: Microwave-Assisted Synthesis of 1,8-Naphthyridines

This protocol describes a general, solvent-free method for the synthesis of 1,8-naphthyridine derivatives.[8]

Materials:

  • Appropriate aromatic aldehyde (1 mmol)

  • Pyruvic acid (1 mmol)

  • 2-aminopyridine (1 mmol)

  • Domestic microwave oven (e.g., 800W)

  • Beaker or reaction vessel suitable for microwave synthesis

Procedure:

  • In a microwave-safe vessel, combine the aromatic aldehyde (1 mmol), 2-aminopyridine (1 mmol), and pyruvic acid (1 mmol).

  • Mix the components thoroughly.

  • Place the vessel in the microwave oven and irradiate at a moderate power level (e.g., 320-400W) for 4-9 minutes. It is advisable to use intermittent irradiation (e.g., 30-second intervals) to avoid overheating.[8]

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into cold water to precipitate the solid product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 1,8-naphthyridine derivative.[8]

Protocol 2: Copper-Catalyzed Synthesis of Amino-benzo[h]indolo[3,2-c][1][6]naphthyridines

This protocol details a more complex, catalyzed synthesis.[7]

Materials:

  • 2-Alkynyl indole-3-carbonitrile (0.5 mmol)

  • 2-Aminobenzonitrile (0.6 mmol)

  • Copper(II) acetate (Cu(OAc)₂, 10 mol %)

  • Potassium tert-butoxide (tBuOK, 2.0 equiv)

  • Dimethylacetamide (DMA, 2.0 mL)

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 2-alkynyl indole-3-carbonitrile (0.5 mmol), 2-aminobenzonitrile (0.6 mmol), Cu(OAc)₂ (0.05 mmol, 10 mol %), and tBuOK (1.0 mmol, 2.0 equiv).

  • Add dimethylacetamide (2.0 mL) to the vessel.

  • Heat the reaction mixture to 100°C and stir for 45 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an appropriate workup, which may include dilution with an organic solvent, washing with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentration under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 4: Data Presentation

Table 1: Optimization of Reaction Conditions for Copper-Catalyzed Naphthyridine Synthesis
EntryCatalyst (mol%)Base (equiv)SolventTemperature (°C)Time (min)Yield (%)
1Cu(OAc)₂ (10)tBuOK (2.0)DMA1004585
2Cu(OAc)₂ (10)LiOtBu (2.0)DMA1004562
3Cu(OAc)₂ (10)K₃PO₄ (2.0)DMA1004545
4CuI (10)tBuOK (2.0)DMA1004578
5Cu(OAc)₂ (10)tBuOK (2.0)DMF1004575
6Cu(OAc)₂ (10)tBuOK (2.0)DMSO1004572
7Cu(OAc)₂ (10)tBuOK (2.0)DMA1204555
8NonetBuOK (2.0)DMA100450

(Data synthesized from principles described in referenced literature, particularly[7])

References

  • Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing).
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications - MDPI.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC.
  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC - NIH.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - ResearchGate.
  • An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation - Der Pharma Chemica.
  • One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst - Chemical Review and Letters.
  • Microwave assisted synthesis of 1,3,4- oxadiazolyl 1, 8-naphthyridines under solvent-free conditions using solid.
  • Environmentally Benign Green Synthesis and Characterization of 4-Methyl-2, 6-Naphthyridines under Microwave Irradiation - SciSpace.
  • Diversity Synthesis of Pyrimido[4,5-b][3][6]naphthyridine and Its Derivatives under Microwave Irradiation | ACS Combinatorial Science.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI.
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.
  • Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review - OUCI.
  • Synthesis Of 1, 8-Naphthridine Under Microwave Induction And Microwave Irradiation - IJCRT.org.
  • (PDF) Synthesis of naphthyridines and phenanthrolines using catalysts based on transition and rare-earth metals - ResearchGate.
  • (a) Dependence of the residual ratio of 2,3-naphthyridine at 1.5 GPa on... - ResearchGate.
  • A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction.
  • Decomposition and oligomerization of 2,3-naphthyridine under high-pressure and high-temperature conditions - PubMed.
  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates | The Journal of Organic Chemistry - ACS Publications.
  • Naphthyridine Based Molecular Switches - DiVA portal.
  • 1,8-Naphthyridine synthesis - Organic Chemistry Portal.
  • Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles - Organic Chemistry Portal.
  • Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: Syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - Princeton University.
  • Synthesis of naphthyridine derivatives utilizing IL. - ResearchGate.
  • Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of... - ResearchGate.
  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PubMed Central.
  • CeCl .7H O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS.
  • (PDF) A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction - ResearchGate.

Sources

identifying byproducts in the synthesis of naphthyridine esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of naphthyridine esters. This guide is designed to provide expert, field-proven insights into identifying and mitigating common byproducts encountered during these complex synthetic routes. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Naphthyridine scaffolds are critical pharmacophores in modern drug discovery, and the ester functionality is a key handle for further molecular elaboration.[1][2] However, their synthesis is often plagued by side reactions that can complicate purification and compromise yield and purity. This guide addresses the most common challenges in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Unexpected Side Products

Question 1: My reaction mass shows a new peak in the mass spectrum at [M-OR+OH] or [M+1], and my ¹H NMR has a very broad singlet downfield (>10 ppm). What is this byproduct?

Answer: You are likely observing the hydrolysis of your target naphthyridine ester to the corresponding carboxylic acid.

  • Causality: Ester hydrolysis is a common side reaction, particularly if your reaction or workup conditions involve water, acid, or base.[3][4] In acid-catalyzed hydrolysis, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3] In base-catalyzed hydrolysis (saponification), a hydroxide ion directly attacks the carbonyl, leading to an irreversible formation of the carboxylate salt, which is then protonated to the carboxylic acid during acidic workup.[5] This process is often irreversible under basic conditions, which is why it's a preferred method for intentional hydrolysis but a problematic side reaction.[3]

  • Troubleshooting & Prevention:

    • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents or those from a solvent purification system. Dry glassware thoroughly in an oven before use.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Workup Strategy: During aqueous workup, minimize the contact time of your organic layer with acidic or basic aqueous solutions. If possible, use a non-aqueous workup or a rapid extraction followed by drying with an agent like MgSO₄ or Na₂SO₄.[6]

Question 2: I've isolated an impurity with a mass of [M-OR+NH₂] (or related masses if using substituted amines). My ¹H NMR shows new, broad signals in the 7-9 ppm range. What happened?

Answer: This strongly suggests the formation of a naphthyridine amide byproduct.

  • Causality: This occurs when an amine nucleophile attacks the ester's carbonyl group, displacing the alcohol (alkoxide).[7] The source of the amine can be a starting material (e.g., an aminopyridine in a Friedländer or Gould-Jacobs reaction), ammonia used in a previous step, or a reagent added for another purpose. While direct aminolysis of esters often requires heat, the reaction can be promoted by the presence of Lewis acids or if the ester is activated in situ.[8][9][10]

  • Troubleshooting & Prevention:

    • Reagent Stoichiometry: Carefully control the stoichiometry of your amine-containing starting materials. Excess amine can drive the formation of the amide byproduct.

    • Temperature Control: If the amide formation is a thermally driven side reaction, running the primary reaction at a lower temperature may suppress it.

    • Protecting Groups: In multi-step syntheses, consider protecting the amine functionality if it is not involved in the desired cyclization step to prevent it from acting as a nucleophile.

Question 3: My reaction seems to have stalled. I see a major product by TLC/LC-MS, but its mass corresponds to the condensed, uncyclized intermediate. Why isn't the naphthyridine ring forming?

Answer: This is a classic case of incomplete cyclization, a common issue in cyclocondensation reactions like the Gould-Jacobs or Friedländer annulation.[2][11][12]

  • Causality: Naphthyridine synthesis often involves an initial condensation (e.g., Knoevenagel or Aldol-type) followed by an intramolecular cyclization.[13][14] The cyclization step, which forms the second ring of the naphthyridine core, typically requires a high activation energy. Insufficient temperature, incorrect catalyst, or steric hindrance can prevent this ring-closing step from proceeding to completion. For instance, in the Gould-Jacobs reaction, thermal cyclization of the enamine intermediate is often the rate-limiting step and requires high temperatures (e.g., in Dowtherm A).[15]

  • Troubleshooting & Prevention:

    • Increase Temperature: This is the most common solution. Many cyclization reactions require high temperatures (>200 °C) to overcome the activation barrier. Consider using a high-boiling solvent like Dowtherm A or diphenyl ether.[15]

    • Catalyst Choice: Ensure you are using the appropriate catalyst. While some Friedländer reactions proceed thermally, many are catalyzed by acid or base.[12] Lewis acids can also promote the cyclization step.

    • Extended Reaction Time: If a higher temperature is not feasible due to substrate stability, extending the reaction time may allow the cyclization to proceed. Monitor progress carefully by TLC or LC-MS.

Question 4: My product mixture is very complex, showing several isomers by HPLC and NMR. How can I identify the source of this isomerism?

Answer: You are likely forming regioisomeric byproducts, especially if your synthesis involves an unsymmetrical ketone, such as in the Friedländer annulation.

  • Causality: The Friedländer synthesis condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., an unsymmetrical ketone like 2-pentanone).[13] The ketone can form two different enolates, leading to condensation at either the methyl or the methylene carbon. This results in two different regioisomeric naphthyridine products. The ratio of these isomers is highly dependent on the reaction conditions and the catalyst used.[16][17]

  • Troubleshooting & Prevention:

    • Catalyst Control: The choice of catalyst can strongly influence regioselectivity. Studies have shown that certain amine catalysts, like pyrrolidine derivatives, can provide high regioselectivity for the 2-substituted product.[17][18]

    • Directed Condensation: If possible, use a pre-formed enolate or a substrate with a more activated methylene group to direct the condensation to the desired position.

    • Symmetrical Reagents: The simplest solution, if your synthetic plan allows, is to use a symmetrical ketone to avoid the possibility of regioisomer formation altogether.

Category 2: Analytical Identification & Characterization

Question 5: What is a systematic workflow for identifying an unknown byproduct in my reaction?

Answer: A systematic analytical approach is crucial for efficient byproduct identification. It combines separation and spectroscopic techniques to build a complete picture of the impurity.

Workflow for Byproduct Identification

G cluster_0 Initial Analysis cluster_1 Hypothesis Generation cluster_2 Purification & Confirmation A Crude Reaction Mixture B LC-MS Analysis A->B Primary check C TLC Analysis A->C Quick check D Analyze Mass Spectrum - Target Mass? - Byproduct Masses? B->D G High-Resolution Spectroscopy (¹H NMR, ¹³C NMR, HRMS, FTIR) B->G If already pure enough F Isolate Byproduct (Prep-HPLC or Column Chromatography) C->F Guide separation E Hypothesize Structures (Hydrolysis, Amidation, Dimer, Isomer, etc.) D->E E->F If concentration is sufficient F->G H Structure Elucidation G->H

Caption: A systematic workflow for byproduct identification.

Protocol: Sample Preparation for Analysis
  • TLC/LC-MS: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., DCM, Ethyl Acetate, or Acetonitrile).

  • NMR: If the reaction is complete, perform a simple workup on a small scale. Extract the product into an organic solvent, dry it with MgSO₄, filter, and evaporate the solvent in vacuo. Dissolve the resulting crude oil or solid in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Data Interpretation Summary

The table below summarizes key analytical signatures for common byproducts.[19][20]

Byproduct TypeMass Spec Signature (vs. Ester)¹H NMR Key SignatureFTIR Key Signature (cm⁻¹)
Carboxylic Acid [M-OR+OH] or [M+1]Broad singlet, >10 ppm (COOH)Broad ~2500-3300 (O-H), ~1700 (C=O)
Amide [M-OR+NR'R'']Broad signal(s), 7-9 ppm (N-H)~3100-3500 (N-H), ~1650 (Amide I C=O)
Uncyclized Intermediate [M] (of intermediate)Presence of vinyl (5-7 ppm) or enamine protonsMay show primary amine (N-H) stretches
Dimer ~2 x M (of monomer unit)Complex, often broadened spectrumSimilar to parent, but may lack specific functional groups
Category 3: Purification Strategies

Question 6: My main product and a key byproduct have very similar polarities. How can I effectively separate them?

Answer: Separating compounds with similar polarities is a common challenge that requires optimizing your chromatographic conditions.

  • Scientific Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[19] To improve the separation (resolution) of two closely eluting compounds, you must alter this partitioning behavior.

  • Troubleshooting & Optimization Protocol (HPLC/Column Chromatography):

    • Adjust Mobile Phase Strength: In normal phase (silica gel), if your compounds elute too quickly (high Rf), decrease the polarity of your eluent (e.g., reduce the percentage of ethyl acetate in hexane). In reverse phase, do the opposite (e.g., decrease the percentage of acetonitrile in water).[21]

    • Change Mobile Phase Selectivity: If adjusting strength doesn't work, change the solvent system to introduce different types of intermolecular interactions. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system on silica can alter the separation by changing the hydrogen bonding and dipole-dipole interactions.

    • Modify Mobile Phase pH: For acidic (e.g., carboxylic acid byproduct) or basic impurities, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can change the ionization state of the compounds, drastically altering their retention on silica gel.[21]

    • Change the Stationary Phase: If mobile phase optimization fails, consider a different stationary phase. If you are using silica, perhaps alumina or a chemically bonded phase (like Diol or Amino) could provide the alternative selectivity needed for separation.[21][22]

Visualizing Byproduct Formation Mechanisms

Understanding how byproducts form is key to preventing them. The following diagrams illustrate the mechanisms for the most common side reactions.

Mechanism: Ester Hydrolysis (Acid-Catalyzed)

Caption: Mechanism of acid-catalyzed ester hydrolysis.[3]

Mechanism: Amide Formation from Ester

Caption: Nucleophilic acyl substitution leading to amide formation.[7]

References
  • J&K Scientific LLC. (2025). Ester Hydrolysis. [Link]
  • Master Organic Chemistry. (2018).
  • Master Organic Chemistry. (2022).
  • Al-Amiery, A. A., et al. (n.d.). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition.
  • Royal Society of Chemistry. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. [Link]
  • Chemistry LibreTexts. (2023). 17.
  • Master Organic Chemistry. (n.d.).
  • The Organic Chemistry Tutor. (2019).
  • Chemguide. (n.d.). hydrolysis of esters. [Link]
  • MDPI. (n.d.).
  • Paquette, L. A. (Ed.). (n.d.). THE NAPHTHYRIDINES. Wiley. [Link]
  • ACS Publications. (2024).
  • Semantic Scholar. (n.d.).
  • Pawasmart. (n.d.).
  • Longdom Publishing. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]
  • ResearchGate. (n.d.). Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase. [Link]
  • ResearchGate. (2025). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]
  • National Institutes of Health. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][7][8]naphthyrin-5(6H)-one. [Link]
  • MDPI. (n.d.).
  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. [Link]
  • Google Patents. (n.d.). US4304925A - Process for purifying esters.
  • Organic Chemistry Portal. (n.d.).
  • ACS Publications. (n.d.).
  • National Institutes of Health. (n.d.).
  • LookChem. (n.d.).
  • ACS Publications. (2025).
  • ResearchGate. (2025). Analytical Techniques for Small Molecule Solid Phase Synthesis. [Link]
  • Google Patents. (n.d.). US9133188B2 - Methods for preparing naphthyridines.
  • Princeton University. (2003).
  • MDPI. (n.d.).
  • PubMed. (n.d.). Synthesis of Naphthyridine Dimers with Conformational Restriction and Binding to DNA and RNA. [Link]
  • DiVA portal. (n.d.). Naphthyridine Based Molecular Switches. [Link]
  • Semantic Scholar. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Royal Society of Chemistry. (n.d.). A systematic study of naphthyridine-derived ligands for well-defined silver(i) dimers. [Link]

Sources

Technical Support Center: Purification of Crude Pharmaceutical Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Purification Challenges in Drug Development

In the synthesis of active pharmaceutical ingredients (APIs), the crude product is rarely pure. It is often a complex mixture containing the desired API, unreacted starting materials, by-products, reagents, and solvents.[1][2] The removal of these impurities, particularly residual starting materials, is a critical step in drug development to ensure the safety, efficacy, and quality of the final drug substance.[1] Regulatory bodies, under guidelines such as the International Council for Harmonisation (ICH) Q3A, mandate strict control and qualification of impurities.[1][3][4][5] This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and detailed protocols for the most common purification techniques.

Choosing the Right Purification Strategy

The selection of an appropriate purification method is paramount and depends on the physicochemical properties of the API and the impurities, such as polarity, solubility, boiling point, and thermal stability.[6] A logical approach to method selection is crucial for an efficient purification process.

G start Crude Product Analysis (TLC, LC-MS, NMR) state Product State? start->state solid Solid state->solid Solid liquid Liquid state->liquid Liquid prop_diff Significant Difference in Physicochemical Properties? solid->prop_diff liquid->prop_diff cryst Crystallization/ Recrystallization prop_diff->cryst Yes (Solubility) chrom Chromatography prop_diff->chrom No (Polarity) dist Distillation prop_diff->dist Yes (Boiling Point) extract Liquid-Liquid Extraction prop_diff->extract Yes (Solubility/ pKa) final Pure Product cryst->final chrom->final dist->final extract->final

Caption: Decision tree for selecting a primary purification method.

Crystallization & Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility at different temperatures.[7][8] The impure solid is dissolved in a hot solvent, and as the solution cools, the desired compound forms pure crystals, leaving impurities behind in the mother liquor.[7]

Troubleshooting Q&A: Crystallization

Q1: My compound won't crystallize out of the solution upon cooling. What should I do?

A1: This is a common issue often caused by using too much solvent or the solution being supersaturated.[9]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.[10][11]

  • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.[10]

  • Lower the Temperature: If cooling to room temperature is insufficient, try using an ice bath or even a colder cooling bath.[10]

Q2: An oil has formed instead of crystals. How can I fix this?

A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution is cooled too rapidly.[12]

  • Re-dissolve and Cool Slowly: Reheat the solution to dissolve the oil, then allow it to cool much more slowly. An insulated container can help.[10][12]

  • Change Solvent System: The chosen solvent may be too good. Try a solvent in which the compound is less soluble, or use a mixed-solvent system. For a mixed-solvent system, dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes cloudy. Heat to clarify and then cool slowly.[12]

Q3: The recovered crystals are colored, but the pure compound should be colorless. What happened?

A3: This indicates the presence of colored impurities that have been trapped in the crystal lattice or adsorbed onto the crystal surface.

  • Use Activated Charcoal: Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Use it sparingly, as it can also adsorb your product.[12]

  • Perform a Second Recrystallization: A second recrystallization, possibly with a different solvent system, may be necessary to remove persistent impurities.[12]

Detailed Protocol: Recrystallization for Purity Enhancement
  • Solvent Selection: Choose a solvent in which the compound of interest is highly soluble at elevated temperatures but sparingly soluble at room temperature, while impurities are either very soluble or insoluble at all temperatures.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to completely dissolve it.[6][11]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.[12]

  • Hot Filtration: If insoluble impurities or charcoal are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.[12]

  • Crystallization: Allow the filtered solution to cool slowly and undisturbed to room temperature. Crystal formation should begin.[11]

  • Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[6]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering mother liquor.[6]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Flash Column Chromatography

Flash chromatography is a widely used purification technique that separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and their solubility in a mobile phase.[13][14] It is particularly useful for separating complex mixtures or compounds with similar polarities.[6]

G cluster_0 Stationary Phase (e.g., Silica Gel) cluster_1 Mobile Phase (Eluent) A Compound A (Less Polar) B Compound B (More Polar) eluent Solvent Flow eluent->A Moves Faster eluent->B Moves Slower

Caption: Principle of chromatographic separation based on polarity.

Troubleshooting Q&A: Flash Chromatography

Q1: My compounds of interest are not separating on the column (co-elution). What can I do?

A1: This is a common challenge, especially with compounds of similar polarity.[6]

  • Optimize the Solvent System: A small change in the mobile phase polarity can have a significant impact. Try different solvent ratios or introduce a third solvent to modify selectivity.[6]

  • Use a Longer Column: A longer column increases the surface area for interaction, which can improve separation.[6]

  • Decrease the Flow Rate: A slower flow rate allows for better equilibrium between the stationary and mobile phases, often leading to improved resolution.[6]

  • Change the Stationary Phase: If silica gel isn't working, consider alumina (basic or neutral) or a reversed-phase (e.g., C18) stationary phase.[15]

Q2: My compound seems to have decomposed on the column. How can I prevent this?

A2: Some compounds are sensitive to the acidic nature of silica gel.[16]

  • Test for Stability: Before running a large-scale column, spot your compound on a TLC plate and let it sit for a few hours. If a new spot appears, your compound is likely degrading.[16]

  • Deactivate the Silica: You can neutralize the silica gel by adding a small amount of a base, like triethylamine (typically 0.1-1%), to the eluent.[16]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or Florisil.[16]

Q3: The compound is taking too long to elute, or it's not coming off the column at all.

A3: This usually means the mobile phase is not polar enough.

  • Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase (gradient elution).[17]

  • Check Solubility: Ensure your compound is soluble in the mobile phase. If not, it may have precipitated at the top of the column.[16]

Detailed Protocol: Flash Chromatography Purification
  • TLC Analysis: Develop a solvent system using Thin Layer Chromatography (TLC) that gives good separation between the desired product and impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.[18]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.[17][19]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Apply the sample carefully to the top of the column.[17]

  • Elution: Begin eluting with the mobile phase, applying gentle air pressure to achieve a steady flow rate.[17][20] If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.[17]

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).[17]

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[6]

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a work-up technique used to separate compounds based on their relative solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[21] It is often used to remove inorganic salts, water-soluble impurities, or to separate acidic and basic compounds.[22][23]

Troubleshooting Q&A: Liquid-Liquid Extraction

Q1: An emulsion has formed between the two layers, and they won't separate. What do I do?

A1: Emulsion formation is a frequent problem, often caused by vigorous shaking or the presence of surfactant-like substances.[24][25]

  • Be Patient: Allow the separatory funnel to stand undisturbed for some time; the emulsion may break on its own.[26]

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and can help force the separation.[24][27]

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the funnel to mix the layers.[24]

  • Filtration: As a last resort, filter the entire mixture through a pad of Celite or glass wool.[27]

Q2: I'm not sure which layer is the aqueous and which is the organic.

A2: This can be a dangerous mistake, leading to the discarding of your product.

  • Check Densities: Generally, chlorinated solvents (e.g., dichloromethane, chloroform) are denser than water and will form the bottom layer. Most other common organic solvents (e.g., diethyl ether, ethyl acetate, hexane) are less dense and will be the top layer. Always verify the density of your solvent.

  • The "Drop Test": Add a few drops of water to the separatory funnel. The layer that the drops join is the aqueous layer.[26]

Q3: My product seems to have low recovery after extraction.

A3: This could be due to incomplete extraction or partitioning of the product into the aqueous layer.

  • Multiple Extractions: It is more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume.[28]

  • Check the pH: If your product is acidic or basic, its solubility will be highly dependent on the pH of the aqueous layer. Adjust the pH to ensure your compound is in its neutral, more organic-soluble form.

  • Insufficient Mixing: Ensure you are mixing the two phases adequately (without causing a persistent emulsion) to allow for efficient partitioning.[22]

Detailed Protocol: Reaction Work-up with LLE
  • Quench the Reaction: If necessary, cool the reaction mixture and slowly add water or an aqueous solution to stop the reaction.[22]

  • Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel of appropriate size.[29]

  • Add Extraction Solvent: Add the chosen immiscible organic solvent.[29]

  • Mix and Vent: Stopper the funnel, invert it, and vent frequently to release any pressure buildup. Gently shake or swirl to mix the layers.[22][29]

  • Separate Layers: Allow the layers to fully separate. Drain the lower layer and pour out the upper layer to avoid contamination at the stopcock.[29]

  • Repeat Extraction: Extract the aqueous layer again with fresh organic solvent one or two more times to maximize recovery.[28]

  • Combine and Wash: Combine the organic layers and wash them with brine to remove residual water.[12]

  • Dry and Evaporate: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter away the drying agent, and evaporate the solvent to obtain the crude product.[28]

Distillation

Distillation separates components of a liquid mixture based on differences in their boiling points.[30] It is highly effective for removing volatile starting materials from a less volatile product or vice-versa.[6]

Troubleshooting Q&A: Distillation

Q1: The separation is poor, and the distillate is not pure.

A1: This often occurs when the boiling points of the components are too close for simple distillation.

  • Use Fractional Distillation: A fractionating column provides a large surface area (through packing or trays) for repeated vaporization-condensation cycles, which greatly improves separation efficiency for liquids with close boiling points.[31][32]

  • Control the Heating Rate: Avoid heating the distillation flask too rapidly. A slow, steady heating rate is crucial for achieving good separation.

Q2: My compound is decomposing at its boiling point.

A2: Many high-boiling organic compounds are not stable at their atmospheric boiling points.

  • Vacuum Distillation: By reducing the pressure in the apparatus, the boiling points of the liquids are lowered, allowing distillation to occur at a temperature that does not cause decomposition.[33]

  • Steam Distillation: This technique is suitable for water-insoluble, volatile compounds. Passing steam through the mixture allows the compound to co-distill with water at a temperature below 100 °C.[32][34]

Q3: The distillation has stopped, or the liquid is "bumping" violently.

A3: "Bumping" is the sudden, violent boiling of a liquid and is dangerous. It occurs when the liquid becomes superheated.

  • Use Boiling Chips or a Stir Bar: Always add boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling. Never add them to a hot liquid.

  • Check for Leaks: In a vacuum distillation, a leak in the system will prevent it from reaching the desired low pressure, and the distillation may stall. Ensure all joints are properly sealed.

Advanced Techniques & Regulatory Considerations

Process Analytical Technology (PAT)

Process Analytical Technology (PAT) is a framework encouraged by regulatory agencies to design, analyze, and control manufacturing processes through real-time measurements of critical quality and performance attributes.[35][36] By implementing in-line or on-line analytical tools (e.g., spectroscopy), PAT allows for a deeper process understanding, leading to more robust and controlled purification processes, reduced cycle times, and the potential for real-time release of the product.[37][38][39]

ICH Guidelines on Impurities

The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[3][4] It establishes thresholds based on the maximum daily dose of the drug, which dictates the level of scrutiny required for each impurity, including residual starting materials.[2][4] Adherence to these guidelines is essential for regulatory submission and ensuring patient safety.[1]

References

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation.
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). ICH.
  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy.
  • Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International.
  • 5 Steps to successful flash chromatography. (2023). Biotage.
  • How Can We Improve Our Liquid-Liquid Extraction Processes?. (n.d.). SCION Instruments.
  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025). K-Jhil.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. (n.d.). ACS Publications - Industrial & Engineering Chemistry Research.
  • Lab Procedure: Recrystallization. (n.d.). ChemTalk.
  • Process Analytical Technology (PAT) in Pharmaceutical Development and its Application. (2013). Journal of Pharmaceutical Research.
  • Liquid-Liquid Extraction. (n.d.). University of Richmond Blogs.
  • Several Problems of Flash Column Chromatography. (2025). Hawach.
  • Distillation. (n.d.). Wikipedia.
  • Successful Flash Chromatography. (n.d.). King Group.
  • Process analytical technology. (n.d.). Wikipedia.
  • 2.3: LIQUID-LIQUID EXTRACTION. (2021). Chemistry LibreTexts.
  • Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. (2023). Theseus.
  • reaction work-up, liquid-liquid extraction, & product isolation. (2021). YouTube.
  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.
  • Application of Process Analytical Technology for Downstream Purification of Biotherapeutics. (2025). ResearchGate.
  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. (n.d.). Longdom Publishing.
  • Pharma IQ Glossary: Process Analytical Technology (PAT). (n.d.). Pharma IQ.
  • Recrystallization of Active Pharmaceutical Ingredients. (2012). Semantic Scholar.
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
  • Distillation. (n.d.). EBSCO Research Starters.
  • Liquid–liquid extraction. (n.d.). Wikipedia.
  • Problems with extractions. (n.d.). University of York, Chemistry Teaching Labs.
  • Tips & Tricks: Emulsions. (n.d.). University of Rochester, Department of Chemistry.
  • Reaction Workup. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual.
  • Distillation. (2020). Chemistry LibreTexts.
  • Extraction Methods. (n.d.). Eden Botanicals.
  • Pharmaceutical Distillation: Methods, Processes, and Applications. (n.d.). Sutong Technology.
  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). Master Organic Chemistry.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews.
  • How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment. (2025). Filter Dryer.
  • How To: Purify by Crystallization. (n.d.). University of Rochester, Department of Chemistry.
  • SOP: CRYSTALLIZATION. (n.d.). California State University, Los Angeles.
  • Troubleshooting Problems in Crystal Growing. (2025). ThoughtCo.

Sources

preventing byproduct formation in Friedländer synthesis of naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Friedländer synthesis of naphthyridines. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common experimental hurdles, optimize your reaction conditions, and prevent the formation of unwanted byproducts, ensuring the integrity and success of your research.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues that may arise during the Friedländer synthesis of naphthyridines, offering explanations for their root causes and providing actionable protocols for their resolution.

Issue 1: Low Yield of the Desired Naphthyridine Product

Question: I am consistently obtaining a low yield of my target naphthyridine. What are the likely causes and how can I improve it?

Answer:

Low yields in the Friedländer synthesis are a common issue and can often be attributed to several factors, ranging from suboptimal reaction conditions to reactant degradation.

Underlying Causes & Solutions:

  • Suboptimal Catalyst Performance: The choice and condition of the catalyst are critical. Traditional acid or base catalysts can sometimes promote side reactions.[1][2][3]

    • Expert Insight: Consider using milder and more efficient catalytic systems. For instance, ionic liquids like choline hydroxide (ChOH) have been shown to give excellent yields in aqueous media, even at moderate temperatures.[4][5] Lewis acids or heterogeneous catalysts can also offer improved performance and easier work-up.[2][6]

  • Incorrect Reaction Temperature and Time: The kinetics of the Friedländer synthesis are highly sensitive to temperature.[7]

    • Expert Insight: An insufficient temperature may lead to an incomplete reaction, while excessively high temperatures can cause degradation of starting materials or products. It is crucial to empirically determine the optimal temperature for your specific substrates. For ChOH-catalyzed reactions in water, 50°C has been found to be effective, whereas some ionic liquid-based syntheses may require temperatures around 80°C.[1] Monitoring the reaction progress by Thin-Layer Chromatography (TLC) is essential to avoid prolonged reaction times at high temperatures.[1][4]

  • Poor Solubility of Reactants: If the reactants are not fully dissolved in the chosen solvent, the reaction will be slow and inefficient.

    • Expert Insight: While greener solvents like water are encouraged, for certain substrates, you may need to switch to a more polar aprotic solvent such as DMF or use a co-solvent system to ensure homogeneity.[1][4]

Workflow for Yield Optimization

Yield_Optimization cluster_start cluster_analysis cluster_solutions cluster_outcome Start Low Yield Observed Analysis Analyze Reaction Parameters Start->Analysis Catalyst Optimize Catalyst (e.g., ChOH, Lewis Acid) Analysis->Catalyst Catalyst Inactive? Conditions Adjust Temperature & Time (Monitor via TLC) Analysis->Conditions Conditions Suboptimal? Solvent Improve Solubility (e.g., DMF, co-solvent) Analysis->Solvent Poor Solubility? Outcome Improved Yield Catalyst->Outcome Conditions->Outcome Solvent->Outcome

Caption: Workflow for troubleshooting low product yield.

Issue 2: Formation of Multiple Products, Including Isomers and Byproducts

Question: My reaction mixture shows multiple spots on TLC, and NMR analysis confirms the presence of byproducts alongside my desired naphthyridine. How can I suppress these side reactions?

Answer:

The formation of multiple products is a frequent challenge, primarily stemming from self-condensation of the carbonyl reactant and lack of regioselectivity with unsymmetrical ketones.

A. Self-Condensation of the Carbonyl Reactant

Under the basic or acidic conditions of the Friedländer synthesis, the ketone or aldehyde starting material, if it possesses α-hydrogens, can react with itself in an aldol condensation reaction.[8][9] This is a significant competitive pathway that consumes your starting material and complicates purification.

Mechanism of Self-Condensation

Self_Condensation Reactant1 Ketone/Aldehyde (with α-hydrogens) Enolate Enolate (Nucleophile) Reactant1->Enolate Deprotonation Base Base (e.g., OH⁻) Reactant2 Ketone/Aldehyde (Electrophile) Enolate->Reactant2 Nucleophilic Attack Aldol_Adduct Aldol Adduct Byproduct Self-Condensation Byproduct (α,β-unsaturated carbonyl) Aldol_Adduct->Byproduct Dehydration

Caption: Pathway of carbonyl self-condensation.

Strategies to Prevent Self-Condensation:

  • Use of Milder Catalysts: Strong bases vigorously promote self-condensation. Employing milder catalysts like choline hydroxide or certain Lewis acids can favor the desired cross-condensation with the 2-aminonicotinaldehyde.[4][5]

  • Pre-formation of the Enolate: A highly effective strategy is to quantitatively convert the ketone to its enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures before introducing the 2-aminonicotinaldehyde.[10] This ensures the ketone acts exclusively as a nucleophile.

    Protocol: Pre-formation of Ketone Enolate

    • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the ketone in anhydrous THF at -78 °C.

    • Slowly add one equivalent of freshly prepared LDA solution dropwise, maintaining the temperature at -78 °C.

    • Stir the mixture for 30-60 minutes at -78 °C to ensure complete enolate formation.

    • Slowly add a solution of the 2-aminonicotinaldehyde in anhydrous THF to the enolate solution.

    • Allow the reaction to slowly warm to room temperature and proceed as per your standard protocol.

B. Lack of Regioselectivity with Unsymmetrical Ketones

When an unsymmetrical ketone (e.g., 2-butanone) is used, deprotonation can occur on either side of the carbonyl group, leading to the formation of two different regioisomers of the naphthyridine product.[11]

Strategies to Control Regioselectivity:

  • Catalyst Control: Certain catalytic systems can favor the formation of one regioisomer over the other. For instance, some amine catalysts like pyrrolidine derivatives have been shown to provide high regioselectivity for the 2-alkyl-substituted product.[12]

  • Thermodynamic vs. Kinetic Control:

    • Kinetic Enolate: Formed by deprotonation of the less sterically hindered α-carbon. This is favored by strong, bulky bases (like LDA) at low temperatures.

    • Thermodynamic Enolate: The more substituted and stable enolate. This is favored by weaker bases and higher temperatures, allowing for equilibration.

  • Slow Addition of the Ketone: A study has shown that slow addition of the methyl ketone substrate to the reaction mixture can increase regioselectivity in favor of the 2-substituted products.[12]

Quantitative Data on Catalyst Performance

Catalyst SystemSolventTemperature (°C)Typical YieldKey AdvantagesReference
Choline Hydroxide (ChOH)Water50>90%Green solvent, high yield, mild conditions[4][5]
[Bmmim][Im] (Ionic Liquid)Neat (Solvent-free)80~90%Reusable catalyst, good for specific substrates[11][13]
Propylphosphonic Anhydride (T3P®)Ethyl AcetateN/AExcellentMild conditions, simple work-up[14]
CeCl₃·7H₂OSolvent-free (Grinding)Room Temp.HighEnvironmentally benign, rapid reaction[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Friedländer synthesis for naphthyridines?

A1: The synthesis proceeds by the condensation of a 2-aminonicotinaldehyde with a carbonyl compound containing an α-methylene group.[2] There are two widely accepted mechanistic pathways.[6][15] The first involves an initial aldol condensation to form an aldol adduct, which then undergoes cyclization and dehydration. The second pathway begins with the formation of a Schiff base between the amino group and the carbonyl, followed by an intramolecular aldol reaction and subsequent dehydration to yield the final naphthyridine ring system.[6]

Q2: Can I use water as a solvent for my Friedländer synthesis?

A2: Yes, and it is highly encouraged. Recent studies have demonstrated that water can be an excellent solvent for the Friedländer synthesis of naphthyridines, particularly when paired with a suitable catalyst like choline hydroxide.[4][5][16] This approach is not only environmentally friendly but can also lead to excellent product yields and simplified product isolation, as the product often precipitates from the aqueous solution.[4][17]

Q3: Are there any alternatives to traditional heating methods?

A3: Microwave-assisted synthesis has emerged as a powerful alternative for conducting the Friedländer reaction.[3][7] Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields by minimizing the formation of thermal degradation byproducts.

Q4: How do I purify my naphthyridine product if side reactions occur?

A4: If byproducts are present, standard purification techniques are generally effective.

  • Recrystallization: If the desired product is a solid and has different solubility properties from the impurities, recrystallization is an effective method.

  • Column Chromatography: Silica gel column chromatography is the most common method for separating complex mixtures of organic compounds and is highly effective for purifying naphthyridine derivatives.[13][17] The appropriate solvent system can be determined by TLC analysis.

Q5: My starting 2-aminonicotinaldehyde is unstable. How can I handle it?

A5: 2-aminoaryl aldehydes can be prone to self-condensation or oxidation. One effective strategy is to generate the 2-aminonicotinaldehyde in situ from a more stable precursor, such as the corresponding o-nitroarylcarbaldehyde.[18] This can be achieved by reduction with iron powder in the presence of a catalytic amount of acid, followed by the immediate addition of the ketone to initiate the Friedländer condensation in a one-pot procedure.[18]

References

  • Biswal, D., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]
  • Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]
  • Li, J., et al. (2008). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. European Journal of Organic Chemistry. [Link]
  • Jida, M., & Deprez, B. (2012). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. Tetrahedron Letters. [Link]
  • Wikipedia. Friedländer synthesis. [Link]
  • Galan, A., et al. (1993). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry. [Link]
  • Biswal, D., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]
  • Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]
  • Bailey, H. L., et al. (2020). Effects of time and temperature on the Friedländer quinoline synthesis...
  • ResearchGate. Optimization of the Synthesis of 2-Methyl-1,8-naphthyridine. [Link]
  • Scribd. Friedländer Synthesis: Mechanism. [Link]
  • Mogilaiah, K., et al. (2015). CeCl₃·7H₂O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions. Indian Journal of Heterocyclic Chemistry. [Link]
  • Biswal, D., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
  • Cacchi, S., et al. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts... Journal of Organic Chemistry. [Link]
  • Wikipedia.
  • ResearchGate. (2025). Different catalytic approaches of Friedländer Synthesis of Quinolines. [Link]
  • Advances in polymer based Friedlander quinoline synthesis. PubMed Central. [Link]
  • Li, A.-H., et al. (2010).
  • Bromberg, L., et al. (2013). Aldehyde Self-Condensation Catalysis by Aluminum Aminoterephthalate Metal–Organic Frameworks...
  • One-pot synthesis of N-containing heterocycles from bioethanol via dehydrogenative dual-cross-condens
  • ResearchGate. (2018). How to stop self condensation of hydrocinnamaldehyde under acidic condition? [Link]

Sources

Technical Support Center: Regioselectivity in Substituted Aminopyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of regioselectivity in substituted aminopyridine reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in controlling the site of reaction on these versatile heterocyclic scaffolds. Here, we address common experimental issues in a direct question-and-answer format, providing not only troubleshooting steps but also the underlying mechanistic principles to empower your synthetic strategies.

Section 1: Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a cornerstone of pyridine chemistry, yet the interplay between the ring nitrogen and the amino substituent presents unique regiochemical challenges.

Q1: My electrophilic substitution on 2-aminopyridine is giving me a mixture of C3 and C5 products. How can I favor substitution at the C5 position?

A1: This is a classic issue rooted in the competing electronic and steric effects of the amino group. The amino group is a powerful ortho-, para-directing group. In 2-aminopyridine, this directs electrophiles to the C3 and C5 positions.

  • Electronic Factors: The amino group activates the pyridine ring towards electrophilic attack by donating electron density through resonance. This activation is most pronounced at the positions ortho (C3) and para (C5) to the amino group.

  • Steric Hindrance: The C3 position is sterically more hindered due to its proximity to the amino group. This steric clash can disfavor the approach of bulky electrophiles.[1][2]

Troubleshooting and Optimization:

  • Increase Steric Bulk of the Electrophile: Using a bulkier electrophilic reagent can significantly enhance selectivity for the less hindered C5 position.

  • Modify the Amino Group: Introducing a bulky protecting group on the amine, such as a pivaloyl group, can dramatically increase steric hindrance at the C3 position, thereby directing the electrophile to C5.[3][4]

  • Solvent Effects: Less polar solvents may favor C5 substitution by minimizing solvation of the transition state, potentially amplifying steric differences.

  • Temperature Control: Lowering the reaction temperature can increase the kinetic control of the reaction, often favoring the sterically less hindered product.

Q2: Why is my electrophilic aromatic substitution on 3-aminopyridine sluggish and resulting in low yields, primarily at the C2 and C6 positions?

A2: The reactivity of 3-aminopyridine in EAS is a delicate balance of the activating effect of the amino group and the deactivating nature of the pyridine ring nitrogen. The pyridine ring itself is electron-deficient and generally resistant to electrophilic attack.[5][6][7]

  • Ring Deactivation: The electronegative nitrogen atom in the pyridine ring withdraws electron density, making the ring less nucleophilic than benzene.[7][8]

  • Directing Effects: The amino group at C3 strongly activates the ortho positions (C2 and C4) and the para position (C6). However, the C2 and C6 positions are also electronically disfavored for electrophilic attack due to their proximity to the electron-withdrawing ring nitrogen. Attack at C2 or C6 leads to a resonance intermediate where a positive charge is placed on the carbon adjacent to the nitrogen, which is destabilizing.[9]

  • Protonation Issues: In strongly acidic conditions, required for many EAS reactions like nitration or sulfonation, the pyridine nitrogen can be protonated. This forms a pyridinium ion, which is even more strongly deactivated towards electrophilic attack.[6][7]

Troubleshooting and Optimization:

  • Use of Activating Protecting Groups: Protecting the amino group with an activating group that is stable to the reaction conditions but can be easily removed later can be beneficial.

  • Milder Reaction Conditions: Explore milder electrophilic reagents and catalysts that do not require strongly acidic conditions. For example, using N-bromosuccinimide (NBS) in a non-acidic solvent for bromination.

  • Directed Ortho-Metalation: A powerful strategy to achieve regioselective functionalization is directed ortho-metalation. By protecting the amino group with a directed metalating group (e.g., pivaloyl), you can use a strong base like n-butyllithium to selectively deprotonate the C2 or C4 position, followed by quenching with an electrophile.[3][4]

Section 2: N-Alkylation vs. C-Alkylation

A frequent challenge in the functionalization of aminopyridines is the competition between reaction at the exocyclic amino group (N-alkylation) and the ring nitrogen (pyridinium salt formation), or even at a carbon atom of the ring (C-alkylation).

Q3: I am attempting to N-alkylate 4-aminopyridine, but I am primarily forming the pyridinium salt. How can I favor alkylation of the exocyclic amino group?

A3: This is a common problem because the ring nitrogen in 4-aminopyridine is often more nucleophilic than the exocyclic amino group.[10] The lone pair on the ring nitrogen is in an sp2 hybrid orbital and is more available for reaction with electrophiles.

Troubleshooting and Optimization:

  • Protect the Ring Nitrogen (Indirectly): While direct protection of the pyridine nitrogen can be challenging, one can modulate the reactivity by using a protecting group on the exocyclic amine. For instance, converting the amino group to an amide or a carbamate reduces its nucleophilicity and can alter the electronic properties of the ring.

  • Use of a Strong, Non-Nucleophilic Base: Deprotonation of the exocyclic amino group with a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) generates a more nucleophilic amide anion that can then react with the alkylating agent.[10] This approach often requires anhydrous conditions.

  • Catalytic Approaches: Certain transition metal catalysts can facilitate selective N-alkylation.[11] These methods often proceed through different mechanisms that can favor reaction at the amino group.

  • Electrochemical Methods: Electrochemical synthesis can provide a clean and efficient way to achieve N-alkylation of protected aminopyridines.[10]

Step-by-Step Protocol for Selective N-Alkylation of N-Boc-4-aminopyridine:

  • Protection: React 4-aminopyridine with di-tert-butyl dicarbonate ((Boc)₂O) in a suitable solvent like dichloromethane (DCM) with a base such as triethylamine (TEA) to form N-Boc-4-aminopyridine.

  • Deprotonation: In an anhydrous solvent like dimethylformamide (DMF), treat the N-Boc-4-aminopyridine with a strong base like sodium hydride (NaH) at 0 °C.

  • Alkylation: Add the desired alkyl halide to the reaction mixture and allow it to warm to room temperature.

  • Deprotection: After the reaction is complete, the Boc group can be removed using an acid like trifluoroacetic acid (TFA) to yield the N-alkylated 4-aminopyridine.

Section 3: Transition Metal-Catalyzed C-H Functionalization

Recent advances in catalysis have opened new avenues for the regioselective functionalization of aminopyridines via C-H activation.

Q4: I am trying to perform a palladium-catalyzed C-H arylation on a 2-aminopyridine derivative, but I am observing poor regioselectivity. How can I control the position of functionalization?

A4: The regioselectivity in transition metal-catalyzed C-H functionalization of aminopyridines is often governed by a directing group. The exocyclic amino group or the pyridine nitrogen itself can act as a directing group, guiding the catalyst to a specific C-H bond.[12]

  • Directing Group Effect: The catalyst coordinates to the directing group, and this proximity effect facilitates the cleavage of a nearby C-H bond. For 2-aminopyridines, the amino group can direct functionalization to the C3 position, while the pyridine nitrogen can direct to the C6 position.

  • Ligand Effects: The ligands on the metal catalyst play a crucial role in determining the regioselectivity by influencing the steric and electronic environment around the metal center.

  • Oxidant and Additives: The choice of oxidant and other additives can also significantly impact the outcome of the reaction.

Troubleshooting and Optimization:

  • Choice of Directing Group: If the inherent directing ability of the amino or pyridine nitrogen is not providing the desired selectivity, you can install a more powerful and removable directing group.

  • Catalyst and Ligand Screening: A systematic screening of different palladium catalysts (e.g., Pd(OAc)₂, PdCl₂) and ligands (e.g., phosphines, N-heterocyclic carbenes) is often necessary to find the optimal conditions for the desired regioselectivity.[13][14]

  • Reaction Parameter Optimization: Carefully optimize the reaction temperature, solvent, and stoichiometry of the reactants and catalyst.

Visualization of Key Concepts

Regioselectivity in Electrophilic Aromatic Substitution of 2-Aminopyridine

EAS_Regioselectivity cluster_start Starting Material cluster_pathways Reaction Pathways cluster_products Products 2-Aminopyridine 2-Aminopyridine Electrophile (E+) Electrophile (E+) C3 Attack C3 Attack More Hindered Electrophile (E+)->C3 Attack Path A C5 Attack C5 Attack Less Hindered Electrophile (E+)->C5 Attack Path B C3-Substituted C3-Substituted C3 Attack->C3-Substituted C5-Substituted C5-Substituted C5 Attack->C5-Substituted

Caption: Competing pathways in the EAS of 2-aminopyridine.

Decision Workflow for N- vs. Ring Alkylation

Alkylation_Decision_Tree start Goal: Alkylate Aminopyridine q1 Desired Site? start->q1 n_alk Exocyclic Amine (N-alkylation) q1->n_alk Amine ring_alk Ring Nitrogen q1->ring_alk Ring N protect Protect Amino Group n_alk->protect Alternative deprotonate Deprotonate Amine (e.g., NaH) n_alk->deprotonate direct_alk Direct Alkylation (e.g., R-X) ring_alk->direct_alk protect->ring_alk then alkylate ring n_alkylated Result: N-Alkylated Product deprotonate->n_alkylated pyridinium Result: Pyridinium Salt direct_alk->pyridinium

Caption: Decision tree for selective aminopyridine alkylation.

Summary of Directing Group Effects in EAS

Aminopyridine IsomerActivating/Deactivating Nature of NH₂Primary Positions of Electrophilic AttackKey Challenges
2-Aminopyridine Strongly ActivatingC3, C5Steric hindrance at C3, potential for N-protonation.
3-Aminopyridine ActivatingC2, C4, C6Ring deactivation, unfavorable intermediates.
4-Aminopyridine Strongly ActivatingC3, C5Symmetry leads to a single product (3- or 5-).

References

  • AK Lectures. Electrophilic Substitution of Pyrrole and Pyridine. [Link]
  • Homework.Study.com.
  • Wikipedia.
  • ACS Publications. Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. [Link]
  • RSC Publishing.
  • YouTube. (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. [Link]
  • Universal Journal of Pharmaceutical Research. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. [Link]
  • Química Organica.org. Electrophilic substitution on pyridine. [Link]
  • NIH.
  • ACS Publications. Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. [Link]
  • ResearchGate. Reaction of 2-amino-6-methylpyridine and steric hindrance. [Link]
  • ACS Publications.
  • SpringerLink. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
  • ResearchGate. (PDF) Computational study on 2,3,4-aminopyridines. [Link]
  • ChemRxiv.
  • Semantic Scholar.
  • RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]
  • YouTube. EAS Reactions with Pyridine. [Link]
  • PubMed. Palladium-Catalyzed Regioselective C-H Functionalization/Annulation Reaction of Amides and Allylbenzenes for the Synthesis of Isoquinolinones and Pyridinones. [Link]
  • ResearchGate. Origin of Regioselectivity Switch in Pyridinium Functionalizations with Phosphinoyl and Carbamoyl Radicals. [Link]
  • RSC Publishing.
  • NIH. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. [Link]
  • Chemistry Stack Exchange. Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. [Link]
  • Wikipedia. Protecting group. [Link]
  • Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
  • University of Rochester Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
  • ChemRxiv. Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. [Link]
  • PubMed Central. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]
  • Oxford Learning Link. Appendix 6: Protecting groups. [Link]
  • ResearchGate. 14 questions with answers in AMINOPYRIDINES. [Link]
  • RSC Publishing.
  • ACS Publications. Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. [Link]
  • Google Patents.
  • NIH. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. [Link]
  • GalChimia. Easy Access to 2-Aminopyridines. [Link]
  • Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
  • NIH.
  • MDPI.
  • PubMed. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. [Link]
  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]
  • StudySmarter.
  • ResearchGate.
  • Wikipedia.
  • PubMed.
  • PubMed Central.

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Hydroxy-Naphthyridine-3-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-hydroxy-naphthyridine-3-carboxylates. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis from the laboratory to pilot and manufacturing scales. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development. The 1,8-naphthyridine scaffold, a key structural motif in various biologically active molecules like nalidixic acid, is of significant interest in medicinal chemistry.[1][2][3][4]

The synthesis of 4-hydroxy-naphthyridine-3-carboxylates is commonly achieved through the Gould-Jacobs reaction.[1][5][6][7] This process involves two main steps: the condensation of an aminopyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[1][6] While effective at a lab scale, scaling up this reaction presents several challenges that can impact yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-hydroxy-naphthyridine-3-carboxylates?

A1: The most prevalent and well-established method is the Gould-Jacobs reaction.[1][5] This involves the condensation of a substituted 2-aminopyridine with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, followed by a thermal cyclization in a high-boiling solvent like diphenyl ether or Dowtherm A.[1][8][9]

Q2: Why is the thermal cyclization step challenging to scale up?

A2: The high temperatures required (typically 250°C) can be difficult to manage and control in large reactors.[1][10] Uniform heating is critical to prevent localized overheating, which can lead to product degradation and the formation of impurities.[11] Additionally, the reaction is often exothermic, requiring careful monitoring and control of the reaction temperature.

Q3: What are the key parameters to control during the condensation step?

A3: The condensation of the aminopyridine and DEEM is typically conducted at a lower temperature (110-120°C) than the cyclization.[1] Key parameters to control include the reaction temperature, reaction time, and the stoichiometry of the reactants. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to ensure complete consumption of the starting materials.[1]

Q4: Are there alternative methods to thermal cyclization?

A4: Yes, microwave-assisted synthesis has been explored as an alternative to conventional heating.[10][11] Microwave irradiation can significantly shorten reaction times and in some cases, improve yields by providing rapid and uniform heating.[10][12]

Q5: How can I improve the purity of my final product?

A5: Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol.[1][2] Washing the crude product with a solvent like hexane is also crucial to remove high-boiling solvents used in the cyclization step.[1] For challenging purifications, column chromatography may be necessary, although this is less ideal for large-scale production.

Troubleshooting Guides

This section addresses common issues encountered during the scale-up of 4-hydroxy-naphthyridine-3-carboxylate synthesis in a question-and-answer format, providing direct solutions to specific problems.

Low Yield or Incomplete Reaction

Question: My reaction yield for the thermal cyclization is consistently low, and analytical monitoring (TLC/HPLC) shows a significant amount of the unreacted intermediate. What are the potential causes and how can I improve the conversion?

Answer: Low yields in the cyclization step are a common issue when scaling up. Here's a breakdown of potential causes and troubleshooting steps:

  • Insufficient Temperature: The cyclization requires a high temperature, typically around 250°C.[1] In a large reactor, achieving and maintaining a uniform temperature throughout the reaction mixture can be challenging.

    • Troubleshooting:

      • Ensure your heating mantle or oil bath is adequately sized and powered for the reactor volume.

      • Use a calibrated temperature probe placed directly in the reaction mixture to get an accurate reading.

      • Consider using a high-boiling solvent with a narrow boiling range to help maintain a consistent temperature.[8]

  • Short Reaction Time: While prolonged heating can lead to degradation, an insufficient reaction time will result in incomplete conversion.[11]

    • Troubleshooting:

      • Monitor the reaction progress closely using TLC or HPLC.

      • Once the reaction appears to have stalled, consider extending the reaction time in small increments (e.g., 15-30 minutes) and re-analyzing.

  • Poor Heat Transfer: As the reaction scale increases, the surface-area-to-volume ratio decreases, which can lead to inefficient heat transfer.

    • Troubleshooting:

      • Ensure efficient stirring to promote heat distribution throughout the reaction mixture.

      • For very large scales, consider using a reactor with a jacketed heating system for more uniform temperature control.

Product Degradation and Impurity Formation

Question: My final product is dark-colored and contains several impurities that are difficult to remove by recrystallization. What is causing this and how can I minimize it?

Answer: Dark coloration and impurity formation are often signs of product degradation due to the harsh reaction conditions.

  • Localized Overheating: Hot spots in the reactor can cause the product to decompose.

    • Troubleshooting:

      • Improve stirring efficiency to ensure even heat distribution.

      • Slowly add the intermediate to the hot solvent to better control the initial exotherm.[1]

  • Extended Reaction Times at High Temperatures: Prolonged exposure to high temperatures can lead to the formation of byproducts.[11]

    • Troubleshooting:

      • Optimize the reaction time by closely monitoring the reaction progress. The goal is to find the shortest time required for complete conversion of the intermediate.

      • Consider using microwave synthesis, which can often achieve the desired transformation in a much shorter time.[10]

  • Presence of Oxygen: At high temperatures, the product can be susceptible to oxidation, leading to colored impurities.

    • Troubleshooting:

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]

Issues with Product Isolation and Purification

Question: I am having difficulty isolating the product after the cyclization step. It precipitates as a sticky solid that is difficult to filter and wash.

Answer: This is a common physical property issue that can be addressed by modifying the work-up procedure.

  • Rapid Precipitation: If the product crashes out of solution too quickly upon cooling, it can trap impurities and form an unmanageable solid.

    • Troubleshooting:

      • Allow the reaction mixture to cool slowly to room temperature to promote the formation of a crystalline solid.

      • Consider adding an anti-solvent (a solvent in which the product is insoluble, like hexane) gradually to the cooled reaction mixture to induce precipitation in a more controlled manner.[13]

  • Residual High-Boiling Solvent: Solvents like diphenyl ether can be difficult to remove completely and can cause the product to be oily or sticky.

    • Troubleshooting:

      • Wash the filtered product thoroughly with a low-boiling solvent in which the product is insoluble, such as hexane or diethyl ether, to remove residual high-boiling solvent.[1]

      • Consider performing a solvent swap by adding a lower-boiling solvent and distilling off the high-boiling solvent under reduced pressure.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(((4-methylpyridin-2-yl)amino)methylene)malonate (Intermediate)

This protocol is adapted from a standard Gould-Jacobs procedure.[1]

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-4-methylpyridine (10.81 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.62 g, 0.1 mol).

  • Heat the reaction mixture to 110-120°C with constant stirring for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Once the reaction is complete (disappearance of the 2-amino-4-methylpyridine spot), allow the mixture to cool to room temperature. The crude intermediate can often be used in the next step without further purification.

Step 2: Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (Final Product)
  • In a separate round-bottom flask, heat 150 mL of diphenyl ether to 250°C under a nitrogen atmosphere.

  • Slowly and carefully add the crude intermediate from Step 1 to the hot diphenyl ether with vigorous stirring.

  • Maintain the reaction temperature at 250°C for 30 minutes.

  • Monitor the completion of the cyclization by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with hexane to remove the diphenyl ether.[1]

  • Recrystallize the crude product from ethanol to obtain the pure ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate as a solid.[1]

  • Dry the final product in a vacuum oven at 60°C.

Data Presentation

Table 1: Troubleshooting Guide Summary
Problem Potential Cause Recommended Solution
Low YieldIncomplete cyclization due to low temperatureIncrease reaction temperature, ensure uniform heating
Insufficient reaction timeMonitor reaction by TLC/HPLC and extend time if necessary
Product DegradationLocalized overheatingImprove stirring, add intermediate slowly to hot solvent
Prolonged heatingOptimize reaction time, consider microwave synthesis
OxidationConduct reaction under an inert atmosphere
Isolation IssuesSticky precipitateSlow cooling, gradual addition of an anti-solvent
Residual high-boiling solventThoroughly wash with a low-boiling solvent (e.g., hexane)

Visualizations

Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_purification Purification start 2-Amino-4-methylpyridine + Diethyl Ethoxymethylenemalonate reaction1 Heat to 110-120°C for 2h start->reaction1 intermediate Crude Intermediate: Ethyl 2-(((4-methylpyridin-2-yl)amino)methylene)malonate reaction1->intermediate reaction2 Add intermediate slowly, maintain temp for 30 min intermediate->reaction2 solvent Diphenyl Ether at 250°C solvent->reaction2 crude_product Crude Product in Diphenyl Ether reaction2->crude_product isolation Cool, Filter, Wash with Hexane crude_product->isolation recrystallization Recrystallize from Ethanol isolation->recrystallization final_product Pure Ethyl 4-hydroxy-7-methyl- 1,8-naphthyridine-3-carboxylate recrystallization->final_product

Caption: Workflow for the synthesis of ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Poor Purity cluster_isolation Isolation Issues start Problem Encountered q_temp Is Temperature Uniform and at 250°C? start->q_temp q_overheating Signs of Overheating (Dark Color)? start->q_overheating q_precipitate Is Precipitate Sticky or Oily? start->q_precipitate a_temp_no Action: Improve Heating & Temperature Monitoring q_temp->a_temp_no No q_time Is Reaction Time Sufficient? q_temp->q_time Yes a_time_no Action: Extend Time, Monitor by TLC/HPLC q_time->a_time_no No a_overheating_yes Action: Improve Stirring, Slow Addition q_overheating->a_overheating_yes Yes q_atmosphere Is Reaction Under Inert Atmosphere? q_overheating->q_atmosphere No a_atmosphere_no Action: Use N2 or Ar q_atmosphere->a_atmosphere_no No a_precipitate_yes Action: Slow Cooling, Use Anti-Solvent q_precipitate->a_precipitate_yes Yes q_wash Is Washing with Hexane Thorough? q_precipitate->q_wash No a_wash_no Action: Increase Wash Volume/Repetitions q_wash->a_wash_no No

Caption: A logical flow for troubleshooting common issues in the synthesis.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.
  • Research and Reviews. (2013). Synthesis of Some Newer Nalidixic Acid Derivatives as Potent Antimicrobial Agents.
  • Research and Reviews. (2013). SYNTHESIS OF SOME NEWER NALIDIXIC ACID DERIVATIVES AS POTENT ANTIMICROBIAL AGENTS.
  • Indian Streams Research Journal. DEVELOPMENT OF NOVEL NALIDIXIC ACID-BASED COMPOUNDS: SYNTHESIS AND BIOLOGICAL EVALUATION.
  • Biotage. Gould Jacobs Quinoline forming reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • National Institutes of Health. (2023). Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound.
  • PubMed. (2005). Synthesis and evaluation of new quinazolone derivatives of nalidixic acid as potential antibacterial and antifungal agents.
  • PMC. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity.
  • BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis.
  • BenchChem. (2025). Optimizing reaction conditions for the Gould-Jacobs synthesis.
  • PMC. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • ResearchGate. (2023). Development of methodologies for synthesis of 4-hydroxy-[1][11]naphthyridine-3-carbonitriles.
  • Google Patents. US3590036A - Naphthyridine-3-carboxylic acids,their derivatives and preparation thereof.
  • PubMed. (1948). Cyclization of 2-aminopyridine Derivatives; Substituted Ethyl 2-pyridylamino-methylenemalonates.
  • Wikipedia. Gould–Jacobs reaction.
  • Wiley Online Library. (1939). Gould-Jacobs Reaction.
  • Google Patents. US3429887A - 1,7-naphthyridine-3-carboxylic acid derivatives and their preparation.
  • ResearchGate. (2009). A novel synthesis of substituted 4-hydroxy- 1,8-naphthyridines.
  • RSC Publishing. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.
  • PMC. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • PMC. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity.
  • ResearchGate. Optimization of the reaction conditions. [a].
  • ResearchGate. Optimization of reaction conditions. a.
  • Wikipedia. Quinolone antibiotic.
  • Journal of the American Chemical Society. Cyclization of 2-Aminopyridine Derivatives. I. Substituted Ethyl 2-Pyridylaminomethylenemalonates1,2.
  • Wikiwand. Gould–Jacobs reaction.
  • ACS Publications. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates.
  • RSC Publishing. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights.
  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.
  • Wiley. THE NAPHTHYRIDINES.
  • ResearchGate. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights.
  • BenchChem. (2025). Hydroxydiphenylamine synthesis from lab to industrial scale.
  • ResearchGate. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • MDPI. (2022). Preparation and Hydro-Lipophilic Properties of Monosubstituted N-Aryl-4-hydroxyquinoline-3-carboxanilides.
  • MDPI. (2021). Antimicrobial Activity of Naphthyridine Derivatives.

Sources

Technical Support Center: Navigating the Solubility Labyrinth of Naphthyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical bottleneck in the synthesis of naphthyridine-based compounds: the poor solubility of their intermediates. Naphthyridine scaffolds are pivotal in medicinal chemistry and materials science, but their journey from starting materials to final products is often hampered by solubility challenges that can complicate reactions, purification, and analytical characterization.[1][2][3]

This guide is structured to provide you, the researcher, with not just protocols, but a foundational understanding of why these solubility issues arise and how to systematically overcome them. We will delve into the physicochemical properties of naphthyridine intermediates and equip you with a troubleshooting framework to keep your research moving forward.

Frequently Asked Questions (FAQs): The Fundamentals of Naphthyridine Solubility

Here, we address the most common initial questions that arise when encountering a poorly soluble naphthyridine intermediate.

Q1: Why are my naphthyridine intermediates so poorly soluble?

A1: The limited solubility of many naphthyridine intermediates stems from a combination of factors inherent to their molecular structure. These compounds are often rigid, planar aromatic systems, which can lead to strong crystal lattice energies. High lattice energy means that a significant amount of energy is required to break apart the crystal structure and solvate the individual molecules. Furthermore, the presence of nitrogen atoms in the rings can lead to strong intermolecular hydrogen bonding in the solid state, further stabilizing the crystal lattice and reducing solubility in non-polar organic solvents.[4] Some derivatives, however, may have improved solubility in certain organic solvents due to the incorporation of long alkoxy and alkyl side chains.[5]

Q2: I'm having trouble choosing a starting solvent for my solubility trials. Where should I begin?

A2: A logical first step is to perform a solvent solubility screening across a range of polarities.[6] For heterocyclic compounds like naphthyridines, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are often effective starting points.[6] Alcohols like ethanol and methanol can also be good choices.[6] It is crucial to test a diverse set of solvents to build a comprehensive solubility profile for your specific intermediate.

Q3: How does pH affect the solubility of my naphthyridine intermediate?

A3: The nitrogen atoms in the naphthyridine core are basic, meaning they can be protonated to form salts.[6] This ionization dramatically increases the polarity of the molecule, generally leading to a significant enhancement in aqueous solubility.[6] Therefore, the solubility of most naphthyridine intermediates is highly pH-dependent.[6][7] Acidifying the aqueous medium will favor the protonated, more soluble form.[6] Understanding the pKa of your specific naphthyridine core is essential for predicting its ionization state at a given pH and for developing effective pH-modification strategies.[6]

Q4: My NMR and LCMS data show unreacted 2-aminopyridine in my crude product. How can I remove this common impurity, especially if my product has low solubility?

A4: Unreacted 2-aminopyridine is a frequent impurity in naphthyridine syntheses, such as the Friedländer reaction.[8] Due to its basic nature, the most efficient removal method is an acidic wash during the reaction workup.[8] By dissolving your crude product in a water-immiscible organic solvent (like ethyl acetate or dichloromethane), you can wash with a dilute aqueous acid solution (e.g., 1-5% HCl).[8] The 2-aminopyridine will be protonated to its water-soluble hydrochloride salt and partition into the aqueous layer.[8] This is often more effective than chromatography or recrystallization for removing large amounts of this impurity.[8]

Troubleshooting Guides: From Problem to Solution

This section provides in-depth, step-by-step guidance for specific solubility-related challenges you may encounter during your experiments.

Guide 1: My Naphthyridine Intermediate Crashes Out of Solution During Reaction.

Precipitation of an intermediate during a reaction can lead to incomplete conversion and purification difficulties. Here’s a systematic approach to troubleshoot this issue:

Step 1: Solvent System Modification

  • Rationale: The initial solvent may not have sufficient solvating power for the intermediate as its concentration increases.

  • Action:

    • Introduce a Co-solvent: Add a small percentage of a stronger, polar aprotic solvent like DMF or NMP to your reaction mixture. Start with 5-10% (v/v) and monitor for dissolution.

    • Solvent Swap: If a co-solvent is insufficient, consider running the reaction in a different solvent altogether. Refer to your initial solubility screen for the best candidates.

Step 2: Temperature Adjustment

  • Rationale: Solubility is often temperature-dependent.

  • Action:

    • Increase Reaction Temperature: If the reaction chemistry allows, increasing the temperature may keep your intermediate in solution.

    • Caution: Be mindful of potential side reactions or degradation at elevated temperatures.

Step 3: "Pseudo-Dilution" Conditions

  • Rationale: Maintaining a low concentration of the intermediate can prevent it from reaching its solubility limit.

  • Action:

    • Slow Addition: Instead of adding a reagent all at once, use a syringe pump to add it slowly over the course of the reaction. This keeps the instantaneous concentration of the product low.

Guide 2: I Can't Get a Clean NMR Spectrum Due to Poor Solubility in Common Deuterated Solvents.

Poor solubility in NMR solvents is a common analytical hurdle.

Step 1: Solvent Selection and Temperature

  • Rationale: Standard NMR solvents like CDCl3 may be inadequate.

  • Action:

    • Use Stronger Solvents: Employ deuterated polar aprotic solvents like DMSO-d6 or DMF-d7.

    • Elevated Temperature NMR: Acquire the spectrum at an elevated temperature (e.g., 80-100 °C). Many compounds exhibit significantly higher solubility at higher temperatures.

Step 2: Acidification

  • Rationale: As discussed, protonation can enhance solubility.

  • Action:

    • Add a Drop of Acid: Add a small amount of a deuterated acid (e.g., a drop of DCl in D2O, or trifluoroacetic acid-d) to your NMR tube containing a solvent like DMSO-d6 or D2O. This can protonate the naphthyridine nitrogen atoms and improve solubility.

Guide 3: Purification by Recrystallization is Failing.

Recrystallization is a powerful purification technique for solids, but it hinges on finding a suitable solvent system.[9][10][11][12]

Step 1: Systematic Solvent Screening

  • Rationale: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.

  • Action:

    • Single Solvent Screen: Test a wide range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) to find one that meets the "soluble hot, insoluble cold" criteria.

    • Two-Solvent System: If a single solvent is not effective, try a two-solvent system.[9] Find a "solvent A" in which your compound is soluble and a "solvent B" (the anti-solvent) in which it is insoluble, ensuring both solvents are miscible. Dissolve your compound in a minimal amount of hot solvent A and then add solvent B dropwise until the solution becomes cloudy. Then, add a few drops of solvent A to redissolve the solid and allow it to cool slowly.[9]

Step 2: Control the Cooling Rate

  • Rationale: Rapid cooling can cause the compound to precipitate as an amorphous solid or oil, trapping impurities.

  • Action:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Do not immediately place it in an ice bath.[11]

    • Insulation: Insulate the flask to further slow the cooling process, which encourages the growth of larger, purer crystals.

Experimental Protocols

Here are detailed protocols for key experiments to systematically address solubility issues.

Protocol 1: Kinetic Aqueous Solubility Assessment

This protocol provides a rapid assessment of your compound's solubility in an aqueous buffer, which is crucial for intermediates intended for biological screening.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of your naphthyridine intermediate in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well on a new plate containing a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Shake the plate at room temperature for 2 hours.

  • Analysis: Analyze the plate using a nephelometer or by visual inspection under a microscope to determine the concentration at which precipitation occurs. This is the kinetic aqueous solubility.

Protocol 2: General Procedure for Salt Formation Screening

This protocol outlines a method to screen for suitable counter-ions to form a more soluble salt of your basic naphthyridine intermediate.[6]

  • Solvent Selection: Choose a solvent in which the free base has moderate solubility, and the expected salt has lower solubility. Common choices include ethanol, isopropanol, or acetone.[6]

  • Stock Solution Preparation: Prepare a saturated or near-saturated solution of your naphthyridine intermediate in the selected solvent.

  • Counter-ion Addition: In separate vials, add stoichiometric equivalents (e.g., 1.0 to 1.1 equivalents) of various pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid) to aliquots of your stock solution.

  • Crystallization: Allow the solutions to stand at room temperature or in a refrigerator to induce crystallization.[6] If no crystals form, try slow evaporation of the solvent or the addition of an anti-solvent.[6]

  • Solid Isolation and Characterization: If a solid precipitates, isolate it by filtration, wash with a small amount of cold solvent, and dry under a vacuum.[6] Characterize the solid using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm salt formation and assess its properties.[6]

Data Summarization

Table 1: Solvent Selection Guide for Naphthyridine Intermediates

Solvent ClassExamplesGeneral Applicability for NaphthyridinesNotes
Polar Aprotic DMSO, DMF, NMPOften good for dissolving the free base form.High boiling points can make them difficult to remove.[8]
Alcohols Methanol, Ethanol, IsopropanolModerate solubility, useful for reactions and recrystallizations.
Chlorinated Dichloromethane (DCM), ChloroformGood for extraction and chromatography.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFModerate solubility, often used in reactions.
Aromatic Toluene, XyleneGenerally poor solubility for the free base.Can be useful as anti-solvents in recrystallization.
Aqueous (Acidic) Water with HCl or Acetic AcidHigh solubility for the protonated salt form.pH-dependent.[6][7]

Visualizing the Workflow

A systematic approach is key to efficiently solving solubility problems. The following diagram illustrates a decision-making workflow for a poorly soluble naphthyridine intermediate.

solubility_workflow start Poorly Soluble Naphthyridine Intermediate sol_screen Perform Solubility Screen (Organic Solvents & Aqueous pH) start->sol_screen is_reaction Is the issue during a reaction? sol_screen->is_reaction is_purification Is the issue during purification/analysis? sol_screen->is_purification is_reaction->is_purification No reaction_sol Modify Solvent System (Co-solvent or Swap) is_reaction->reaction_sol Yes pur_recrys Optimize Recrystallization (Solvent System, Cooling Rate) is_purification->pur_recrys Yes reaction_temp Adjust Temperature reaction_sol->reaction_temp reaction_dilution Use Slow Addition reaction_temp->reaction_dilution reaction_success Reaction Proceeds in Solution reaction_dilution->reaction_success pur_chrom Use Column Chromatography pur_recrys->pur_chrom pur_salt Consider Salt Formation for Aqueous Solubility pur_chrom->pur_salt analysis_nmr Use Stronger NMR Solvents (DMSO-d6, DMF-d7) +/- Acid pur_salt->analysis_nmr pur_success Purified/Characterized Intermediate analysis_nmr->pur_success

Caption: A decision workflow for troubleshooting poor solubility of naphthyridine intermediates.

References

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division.
  • MDPI. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications.
  • ResearchGate. (n.d.). Calculated pKa values of other N‐heterocycles including indole, purine, oxazole, phthalazine, and 1,5‐naphthyridine.
  • ChemRxiv. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization.
  • Asian Journal of Chemistry. (2025, July 31). Green Synthesis of Naphthyridine Derivatives and their Cytochrome Activity against Human Microsomal P450 1A2: Comparative Studies on Organic and Aqueous Media.
  • Scientific Update. (2019, January 8). Heterocyclic phosphonium salts- powerful intermediates for pyridine coupling.
  • Beilstein Journals. (n.d.). Synthesis and reactivity of azole-based iodazinium salts.
  • ResearchGate. (n.d.). 15.8.3 Naphthyridines (Update 2024).
  • ResearchGate. (2025, August 4). (PDF) Green Synthesis of Naphthyridine Derivatives and their Cytochrome Activity against Human Microsomal P450 1A2: Comparative Studies on Organic and Aqueous Media.
  • National Center for Biotechnology Information. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification.
  • National Center for Biotechnology Information. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • Organic & Biomolecular Chemistry. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights.
  • MDPI. (n.d.). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.
  • ACS Publications. (2024, July 20). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates.
  • CUNY. (n.d.). Purification by Recrystallization.
  • The Journal of Organic Chemistry. (n.d.). Synthesis of Saturated N-Heterocycles.
  • YouTube. (2017, February 9). Purification of Impure Samples by Crystallization.
  • Wiley Online Library. (n.d.). THE NAPHTHYRIDINES.
  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry.
  • PubMed. (2000, April). Effect of solvents on the photophysical properties of substituted imidazonaphthyridine derivatives.
  • National Center for Biotechnology Information. (2013, December 16). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents.
  • ResearchGate. (2025, August 7). Advances in the Chemistry of Naphthyridines.
  • ACS Publications. (2020, July 14). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity.
  • MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • PubMed. (2021, July 14). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities.
  • ResearchGate. (n.d.). Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring.

Sources

Technical Support Center: Optimizing Temperature for Thermal Electrocyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thermal electrocyclization. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful class of pericyclic reactions. Here, we will dissect the critical role of temperature—the primary catalyst and control element—in achieving successful outcomes. Our focus is on providing practical, field-tested insights to troubleshoot common issues and systematically optimize your reaction conditions.

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses the foundational principles governing thermal electrocyclization, with a specific focus on the role of temperature.

Q1: What is a thermal electrocyclization reaction?

A thermal electrocyclization is a type of pericyclic reaction where a conjugated polyene undergoes an intramolecular cyclization to form a cyclic compound with one more sigma (σ) bond and one fewer pi (π) bond.[1] The entire process is concerted, meaning bond formation and breaking occur in a single, cyclic transition state without intermediates.[2][3][4] These reactions are initiated by heat, which provides the necessary activation energy.[5] A key characteristic is their high stereospecificity, which can be predicted by the Woodward-Hoffmann rules.[6][7][8]

Q2: Why is temperature the most critical parameter to optimize?

Temperature is the primary handle for controlling a thermal electrocyclization. Its influence is multifaceted:

  • Activation Energy: Heat provides the energy required to overcome the activation barrier of the reaction. The reaction rate is directly dependent on temperature, often following the Arrhenius equation.

  • Equilibrium Position: Many electrocyclic reactions are reversible.[1][9][10] Temperature influences the position of the equilibrium. Ring-closing is often enthalpically favored (exothermic) due to the formation of a stable σ-bond from a π-bond, while ring-opening is entropically favored.[11] The balance between these thermodynamic forces is temperature-dependent.

  • Selectivity: The desired electrocyclization often competes with other thermal processes, such as decomposition, sigmatropic rearrangements, or alternative, symmetry-forbidden electrocyclization pathways that have higher activation energies.[9] Fine-tuning the temperature is crucial for maximizing the rate of the desired reaction while minimizing these side reactions.

Q3: How do the Woodward-Hoffmann rules guide thermal electrocyclizations?

The Woodward-Hoffmann rules are a set of principles based on the conservation of orbital symmetry that predict the stereochemical outcome of pericyclic reactions.[8][10][12] For thermal electrocyclizations, the rules are determined by the number of π-electrons involved in the rearrangement:[13][14]

  • 4n π-electron systems (e.g., 1,3-butadiene, 4 electrons): These reactions proceed via a conrotatory motion, where the terminal p-orbitals twist in the same direction (both clockwise or both counter-clockwise).[9][15][16]

  • 4n+2 π-electron systems (e.g., 1,3,5-hexatriene, 6 electrons): These reactions proceed via a disrotatory motion, where the terminal p-orbitals twist in opposite directions.[15][16][17]

These rules are dictated by the symmetry of the Highest Occupied Molecular Orbital (HOMO) of the polyene in its ground state.[1][16][18] Adherence to the symmetry-allowed path ensures a lower energy transition state.[10]

Q4: How does temperature affect the equilibrium of a reversible electrocyclization?

According to the principles of microscopic reversibility, the mechanism for the forward (ring-closing) and reverse (ring-opening) reactions must be the same.[10] The stereochemical rules that govern the closing also govern the opening. For instance, the thermal ring-opening of a substituted cyclobutene to a butadiene is a conrotatory process.[16]

Temperature shifts the equilibrium based on the reaction's thermodynamics (Le Châtelier's principle).

  • If the ring-closing is exothermic (releases heat), lower temperatures will favor the cyclic product at equilibrium.

  • If the ring-closing is endothermic (absorbs heat), higher temperatures will favor the open-chain reactant. Ring strain in the product can make the ring-closing process less favorable or even endothermic, often requiring higher temperatures to proceed.[9][19]

Troubleshooting Guide: Common Experimental Issues

This section provides a problem-and-solution framework for challenges frequently encountered during thermal electrocyclization experiments.

Q1: My reaction is too slow or shows no conversion. What's the first step?

Primary Cause: Insufficient thermal energy to overcome the activation barrier.

Troubleshooting Steps:

  • Incremental Temperature Increase: Raise the reaction temperature in controlled increments (e.g., 10-20 °C). Monitor the reaction at each new setpoint using an appropriate analytical method (TLC, LC-MS, NMR) to check for product formation.

  • Solvent Choice: The solvent can have a subtle but significant effect on reaction rates. While less pronounced than in polar reactions, solvent polarity and viscosity can influence the transition state energy.[20] Consider screening a range of solvents with higher boiling points if a temperature increase is required.

  • Confirm Starting Material Integrity: Ensure your starting material is pure and has not degraded. Impurities can inhibit the reaction or lead to complex side products.

Q2: I'm observing a low yield of the desired product. How can I improve it?

Potential Causes:

  • An unfavorable equilibrium at the current temperature.

  • The reaction temperature is too high, leading to product decomposition or side reactions.

  • The reaction has not reached completion or equilibrium.

Troubleshooting Steps:

  • Conduct a Temperature Screen: Perform a series of small-scale experiments across a range of temperatures (e.g., T = 80°C, 100°C, 120°C, 140°C).[21] Analyze the yield at a fixed time point for each temperature to identify the optimal balance between reaction rate and product stability.

  • Time Course Study: At the optimal temperature identified in the screen, run a time course experiment. Take aliquots at regular intervals to determine the point of maximum yield before potential degradation begins.

  • Consider a Trapping Experiment: If the desired product is an unstable intermediate that reverts to starting material or reacts further (e.g., an ortho-quinodimethane from a benzocyclobutene ring-opening), introduce a trapping agent.[22] For example, a reactive dienophile can intercept the intermediate in a subsequent Diels-Alder reaction, pulling the equilibrium toward the product side.[22]

Q3: My starting material is decomposing at the reaction temperature. What are my options?

Primary Cause: The temperature required for the electrocyclization is higher than the decomposition temperature of the reactant or product.

Troubleshooting Steps:

  • Lower the Temperature and Extend Reaction Time: The most straightforward approach is to reduce the temperature to a point where decomposition is minimized and allow the reaction to run for a longer period. This is only feasible if the rate of the desired reaction remains practical.

  • Solvent Screening: As mentioned, solvent effects can be significant. Some solvents may stabilize the transition state, potentially lowering the required activation energy and allowing the reaction to proceed at a lower temperature.[20][23]

  • Flow Chemistry: Consider using a microreactor or flow chemistry setup. This allows for precise control over temperature and residence time. You can heat the reaction mixture to a high temperature for a very short duration (seconds to minutes), allowing the desired transformation to occur while minimizing the time spent under conditions that cause decomposition.

  • Computational Modeling: If available, computational methods like Density Functional Theory (DFT) can predict activation barriers for both the desired reaction and potential decomposition pathways, guiding the selection of an optimal temperature window.[24][25]

Q4: I am getting a mixture of stereoisomers or undesired regioisomers. Can temperature optimization help?

Potential Causes:

  • Multiple competing, thermally allowed pathways are accessible.

  • A symmetry-forbidden pathway is being accessed at high temperatures.

  • Subsequent isomerization of the desired product.

Troubleshooting Steps:

  • Re-evaluate the Woodward-Hoffmann Rules: First, confirm that the observed major product corresponds to the predicted stereochemistry from the symmetry-allowed pathway.[15][16][17] The formation of an unexpected stereoisomer may indicate a different, competing pericyclic reaction is occurring.

  • Lower the Temperature: Competing pathways, especially those that are symmetry-forbidden, typically have a much higher activation energy.[9] Lowering the temperature will significantly disfavor these higher-energy routes, thereby increasing the selectivity for the lowest-energy, symmetry-allowed process.

  • Analyze for Product Isomerization: The initially formed kinetic product may be isomerizing to a more stable thermodynamic product under the reaction conditions. A time course study at a lower temperature can help to isolate the kinetic product before this occurs.

Protocol: Systematic Temperature Optimization

This protocol outlines a general workflow for optimizing the temperature of a thermal electrocyclization reaction using parallel screening.

Objective: To identify the temperature that provides the best balance of reaction rate, yield, and selectivity.

Methodology:

  • Setup: Arrange a parallel reaction block or a series of reaction vials equipped with stir bars and reflux condensers (or sealed tubes for high-boiling solvents).

  • Reagent Preparation: Prepare a stock solution of your starting material in the chosen solvent to ensure consistent concentration across all reactions.

  • Reaction Execution:

    • Aliquot the stock solution into each of the reaction vials.

    • Place the vials in the heating block and set each position to a different temperature (e.g., 80°C, 90°C, 100°C, 110°C, 120°C, 130°C).

    • Start the stirring and timing simultaneously for all reactions.

  • Monitoring: After a predetermined time (e.g., 2 hours), carefully take a small, measured aliquot from each reaction. Quench the reaction by cooling and diluting.

  • Analysis: Analyze each aliquot by a quantitative method such as LC-MS or qNMR (quantitative NMR) to determine the ratio of starting material, desired product, and any significant byproducts.

  • Interpretation: Plot the yield of the product and the amount of remaining starting material as a function of temperature. The optimal temperature is typically the one that gives the highest yield of the desired product with minimal byproduct formation in a reasonable timeframe.

Data Interpretation & Visualization

Summary of Temperature Effects
ParameterEffect of Increasing TemperatureRationale & Considerations
Reaction Rate IncreasesFollows Arrhenius kinetics. A 10 °C rise roughly doubles the rate, but this is a rule of thumb.
Yield Can increase, then decreaseInitially increases with rate, but may decrease at higher temperatures due to decomposition or unfavorable equilibrium shifts.[25]
Selectivity Often decreasesHigher thermal energy can enable competing side reactions or higher-energy forbidden pathways, reducing stereochemical or regiochemical purity.
Side Reactions IncreaseDecomposition, elimination, or alternative rearrangements become more prevalent as more energy is supplied to the system.
Workflow for Temperature Optimization

G cluster_start Phase 1: Initial Screening cluster_analysis Phase 2: Analysis & Troubleshooting cluster_optimization Phase 3: Optimization Loop cluster_end Phase 4: Finalization start Define Reaction Goal (e.g., Max Yield, Max Selectivity) setup Run Small-Scale Reaction at Moderate Temperature (e.g., 80-100°C) start->setup analyze Analyze Reaction Outcome (LCMS, NMR) setup->analyze q1 Conversion < 95%? analyze->q1 q2 Decomposition or Side Products Observed? q1->q2 No inc_T Incrementally Increase Temperature (+10-20°C) q1->inc_T Yes q3 Poor Selectivity? q2->q3 No dec_T Systematically Decrease Temperature (-10-20°C) q2->dec_T Yes q3->dec_T time_study Run Time-Course Study at Optimal Temperature q3->time_study No solvent Screen Alternative Solvents q3->solvent If T decrease fails inc_T->analyze dec_T->analyze success Optimal Conditions Identified Proceed to Scale-Up time_study->success solvent->analyze

Caption: Workflow for systematic temperature optimization in thermal electrocyclization.

References

  • TIME.IS. (n.d.). Current time information in Indio-Palm Desert-Palm Springs Metropolitan Area, US.
  • Chemistry LibreTexts. (2024, March 23). 29.3: Stereochemistry of Thermal Electrocyclic Reactions.
  • Royal Society of Chemistry. (n.d.). Recent advances on electrocyclic reactions in complex natural product synthesis: an update. Organic Chemistry Frontiers.
  • Organic Chemistry Frontiers. (2025, February 8). Recent advances on electrocyclic reactions in complex natural product synthesis: an update.
  • MDPI. (n.d.). Recent Advances in Oxa-6π Electrocyclization Reactivity for the Synthesis of Privileged Natural Product Scaffolds.
  • Chemistry LibreTexts. (2023, January 23). Woodward Hoffmann rules.
  • Chemistry LibreTexts. (2023, August 4). 9.3: Stereochemistry of Thermal Electrocyclic Reactions.
  • Wikipedia. (n.d.). Woodward–Hoffmann rules.
  • Master Organic Chemistry. (2020, March 16). Electrocyclic Reactions.
  • NC State University Libraries. (n.d.). 30.3 Stereochemistry of Thermal Electrocyclic Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • ResearchGate. (n.d.). Electrocyclization–cycloaddition cascades in natural product chemistry.
  • Chemistry Learner. (n.d.). Woodward Hoffmann Rules: Definition and Applications.
  • ResearchGate. (n.d.). Woodward−Hoffmann rules applied to electrocyclic ringclosure reactions....
  • Clutch Prep. (n.d.). Thermal Electrocyclic Reactions Explained: Definition, Examples, Practice & Video Lessons.
  • JoVE. (2023, April 30). Video: Woodward–Hoffmann Selection Rules and Microscopic Reversibility.
  • JoVE. (2023, April 30). Video: Thermal and Photochemical Electrocyclic Reactions: Overview.
  • ResearchGate. (n.d.). Computational and Experimental Evidence of Two Competing Thermal Electrocyclization Pathways for Vinylheptafulvene | Request PDF.
  • OpenOChem Learn. (n.d.). Approaches to Analyze an Electrocyclic Reaction.
  • Unknown Source.Thermal Electrocyclic Reactions.
  • Wikipedia. (n.d.). Electrocyclic reaction.
  • EBSCO. (n.d.). Pericyclic Reactions | Research Starters.
  • ADICHEMISTRY. (n.d.). PERICYCLIC REACTIONS | CYCLOADDITION | ELECTROCYCLIC | SIGMATROPIC | WOODWARD HOFFMANN RULES| FMO | HUCKEL MOBIUS.
  • Alchemyst. (n.d.). PERICYCLIC REACTIONS NOTES.
  • Unknown Source.CHEM60001: Advanced Chemistry Topics 1 – Pericyclic Reactions LECTURE 8 Electrocyclic Reactions.
  • MSU chemistry. (n.d.). Pericyclic Reactions.
  • YouTube. (2018, April 13). Electrocyclic reactions - thermal.
  • Journal of the American Chemical Society. (2026, January 1). Computational Elucidation of the Mechanism by which a Pericyclase Controls Periselectivity in the Biosynthesis of Natural Product (−)-PF-1018.
  • Unknown Source.Chem 634 Pericyclic Reactions.
  • Reddit. (2021, September 17). Need help with electrocyclic and cycloaddition question : r/chemhelp.
  • Semantic Scholar. (n.d.). Computational Models of Thermal Cycling in Chemical Systems.
  • JoVE. (2023, April 30). Video: Thermal Electrocyclic Reactions: Stereochemistry.
  • ACS Publications. (2023, March 28). Solvent Effects on the Photoinduced [6π]-Electrocyclization Reactions of Mono-, Di-, and Trisubstituted Arylamines: Photophysical, Preparative Photochemistry, and Mechanistic Investigations | The Journal of Organic Chemistry.
  • University of Bath's research portal. (2025, April 30). A machine learning approach to modelling temperature-dependent cyclic behaviour.
  • PubMed. (n.d.). Solvent effects on electrophilicity.
  • Chemistry LibreTexts. (2023, August 1). 1.3: Electrocyclic Reactions.
  • YouTube. (2022, August 31). Pericyclic Reactions: Electrocyclisations. How to Use Woodward-Hoffmann Rules in Organic Chemistry 2.
  • arXiv. (2005, February 9). [cond-mat/0502234] Optimization by thermal cycling.
  • Unknown Source.Leveraging computational chemistry to model the structural stability of polymers.
  • ResearchGate. (2025, August 10). (PDF) Mathematical Modeling for Computational Simulation of the Temperature Distribution During the Synthesis of Polycrystalline Diamond.

Sources

Technical Support Center: Microwave-Assisted Synthesis of Naphthyridone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the microwave-assisted synthesis of naphthyridone derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing microwave technology to synthesize this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the common challenges and optimize your experimental outcomes.

The information provided is grounded in established chemical principles and practical laboratory experience, ensuring you have reliable guidance for your synthetic endeavors.

Troubleshooting Guide

This section addresses specific problems you might encounter during the microwave-assisted synthesis of naphthyridone derivatives. Each issue is followed by a systematic approach to diagnosis and resolution.

Issue 1: Low or No Product Yield

Question: I am not getting the expected yield of my naphthyridone derivative, or the reaction is not proceeding at all. What are the likely causes and how can I fix this?

Answer:

Low or no product yield is a common issue that can stem from several factors. A systematic evaluation of your reaction parameters is the best approach to identify and resolve the problem.

Diagnostic Workflow:

  • Verify Starting Materials and Reagents:

    • Purity: Ensure the purity of your starting materials (e.g., aminopyridines, malonic esters, aldehydes). Impurities can inhibit the reaction or lead to unwanted side products.

    • Reagent Stoichiometry: Double-check the molar ratios of your reactants. For instance, in a Gould-Jacobs type reaction, an excess of the malonic ester derivative may be required.[1]

    • Catalyst Activity: If you are using a catalyst (e.g., DABCO in Friedländer synthesis or a palladium catalyst in cross-coupling reactions), ensure it has not degraded.[2][3]

  • Evaluate Microwave Parameters:

    • Temperature: The reaction temperature is a critical parameter. For many cyclization reactions to form the naphthyridone core, high temperatures are necessary.[1] If the temperature is too low, the activation energy for the key bond-forming step may not be reached. Conversely, excessively high temperatures can lead to degradation of reactants or products.[1] It is crucial to perform a temperature optimization study.

    • Reaction Time: One of the primary advantages of microwave synthesis is the significant reduction in reaction time.[2] However, the optimal time can vary. A reaction time that is too short will result in incomplete conversion, while an overly long reaction time can lead to product degradation.[1]

    • Power: Ensure the microwave power is set appropriately to reach and maintain the target temperature. Inconsistent power delivery can lead to poor reproducibility.

  • Assess Solvent Choice:

    • Polarity: The efficiency of microwave heating is highly dependent on the polarity of the reaction medium.[4] Solvents with high dielectric constants and tangent delta values absorb microwave energy more effectively, leading to rapid and uniform heating.[4] If you are using a non-polar solvent, consider adding a polar co-solvent or a passive heating element.

    • Boiling Point: With sealed-vessel microwave synthesis, you can safely exceed the atmospheric boiling point of the solvent, allowing for reactions at higher temperatures.[5] However, be mindful of the pressure limits of your reaction vessel.

  • Ensure Proper Reaction Setup:

    • Stirring: Inadequate stirring can lead to localized superheating, causing decomposition of reagents and inconsistent results.[6] Ensure you are using an appropriate stir bar and that it is functioning correctly throughout the reaction.

    • Vessel Sealing: For reactions run under pressure, ensure the vessel is properly sealed to prevent the loss of volatile reagents and maintain the desired reaction conditions.

Troubleshooting Decision Tree:

start Low/No Yield check_reagents Verify Starting Materials & Reagents start->check_reagents reagents_ok Reagents Verified check_reagents->reagents_ok OK reagents_issue Purity/Stoichiometry/Catalyst Issue check_reagents->reagents_issue Issue Found check_params Evaluate Microwave Parameters params_ok Parameters Optimized check_params->params_ok OK params_issue Suboptimal Temp/Time/Power check_params->params_issue Issue Found check_solvent Assess Solvent Choice solvent_ok Solvent Appropriate check_solvent->solvent_ok OK solvent_issue Poor Microwave Absorber check_solvent->solvent_issue Issue Found check_setup Check Reaction Setup setup_ok Setup Correct check_setup->setup_ok OK setup_issue Inadequate Stirring/Sealing check_setup->setup_issue Issue Found reagents_ok->check_params params_ok->check_solvent solvent_ok->check_setup

Caption: Diagnostic workflow for low or no product yield.

Issue 2: Formation of Significant Side Products/Impurities

Question: My reaction is producing the desired naphthyridone, but I am also seeing a lot of side products, making purification difficult. How can I improve the reaction's selectivity?

Answer:

The formation of side products is often a result of suboptimal reaction conditions that allow for competing reaction pathways or product degradation. Microwave synthesis can often improve selectivity, but careful optimization is key.[2]

Potential Causes and Solutions:

  • Reaction Temperature and Time:

    • Cause: As mentioned previously, the balance between temperature and time is critical. High temperatures and long reaction times can promote decomposition or the formation of thermally-driven side products.[1]

    • Solution: Systematically screen a range of temperatures and reaction times to find the optimal window where the desired product is formed at a high rate with minimal side product formation. A time-temperature study is highly recommended.[1]

  • Incomplete Intermediate Conversion:

    • Cause: In multi-step reactions like the Gould-Jacobs synthesis, the intermediate (e.g., the anilidomethylenemalonic ester) may not fully cyclize, leading to a mixture of intermediate and final product.[7][8]

    • Solution: Increase the reaction temperature or time to promote the cyclization step. Ensure that the temperature is high enough for the intramolecular cyclization to occur efficiently.[1]

  • Atmosphere Control:

    • Cause: Some reactions may be sensitive to air or moisture. Oxidative side reactions can occur, especially at elevated temperatures.

    • Solution: If your starting materials or intermediates are air-sensitive, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Effects:

    • Cause: The choice of solvent can influence reaction pathways. In some cases, the solvent may participate in the reaction or promote side reactions.

    • Solution: Experiment with different solvents of varying polarity and coordinating ability. For some syntheses, solvent-free conditions can provide excellent results and simplify workup.[9]

Recommended Optimization Parameters:

ParameterRange to InvestigateRationale
Temperature 150 - 250 °CTo find the optimal point for cyclization without degradation.[1]
Reaction Time 5 - 60 minutesTo maximize conversion of the intermediate while minimizing side product formation.[1]
Solvent High-boiling polar aprotic (e.g., DMF, DMSO, NMP), or solvent-freeTo ensure efficient microwave heating and reaction medium compatibility.[4]
Catalyst Loading 5 - 20 mol% (if applicable)To optimize the rate of the desired reaction over side reactions.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when performing microwave-assisted organic synthesis?

A1: Safety is paramount in any chemical synthesis, and microwave chemistry has its own specific considerations.

  • Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[6] Laboratory-grade microwave reactors are designed with safety features to handle high pressures and temperatures, and to contain potential explosions.[5][6]

  • Pressure Monitoring: Always be aware of the pressure limits of your reaction vessels. Reactions that produce gaseous byproducts can lead to a rapid increase in pressure. Modern microwave reactors have built-in pressure monitoring and control.

  • Runaway Reactions: Be cautious with potentially exothermic reactions. The rapid heating from microwaves can sometimes trigger a runaway reaction. Start with small-scale reactions to assess the kinetics before scaling up.[6]

  • Proper Vessel Handling: Use the correct type of vessel for your chemistry and ensure it is not damaged. Do not exceed the recommended fill volume.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Conduct all reactions in a well-ventilated fume hood.[6]

Q2: How do I choose the right solvent for my microwave-assisted naphthyridone synthesis?

A2: The choice of solvent is critical for the success of a microwave-assisted reaction.

  • Microwave Absorption: The solvent's ability to absorb microwave energy is a key factor. Polar solvents with a high dielectric loss, such as DMF, DMSO, and ethanol, are generally good choices as they heat up quickly and efficiently.[4] Non-polar solvents like toluene or hexane are poor microwave absorbers and may not be suitable unless a co-solvent or a passive heating element is used.[4][10]

  • Reaction Compatibility: The solvent must be chemically inert under the reaction conditions and should not react with your starting materials, intermediates, or products.

  • Solubility: Ensure that your reactants are sufficiently soluble in the chosen solvent at the reaction temperature.

  • Solvent-Free Options: For many reactions, a solvent-free approach can be highly effective and is considered a "green" chemistry practice.[11] This can simplify purification and reduce waste.

Q3: Can I directly translate a conventional heating protocol to a microwave-assisted one?

A3: While a conventional protocol is a good starting point, direct translation is often not optimal.

  • Temperature: Microwave synthesis often allows for much higher reaction temperatures than conventional reflux conditions, which can dramatically accelerate the reaction.[10]

  • Time: Reaction times in microwave synthesis are typically much shorter, often reduced from hours to minutes.[12][13]

  • Optimization is Key: It is always recommended to re-optimize the reaction conditions (temperature, time, and solvent) for the microwave reactor to achieve the best results. A general rule of thumb is that for every 10°C increase in temperature, the reaction rate approximately doubles.[10]

Q4: What is the mechanism of the Gould-Jacobs reaction for naphthyridone synthesis, and how does microwave irradiation affect it?

A4: The Gould-Jacobs reaction is a classic method for synthesizing quinolone and, by extension, naphthyridone skeletons.[7][8]

Reaction Mechanism:

cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization A Aminopyridine + Alkoxymethylenemalonate B Intermediate (Aminomethylenemalonate) A->B - EtOH C Intermediate (Aminomethylenemalonate) D Naphthyridone Core C->D Heat (Δ) 6π-electrocyclization

Caption: Simplified mechanism of the Gould-Jacobs reaction.

The reaction proceeds in two main stages:

  • Condensation: An aminopyridine reacts with an alkoxymethylenemalonate ester via nucleophilic substitution to form an aminomethylenemalonate intermediate.[8]

  • Thermal Cyclization: This intermediate undergoes a high-temperature intramolecular 6-electron electrocyclization to form the fused ring system of the naphthyridone.[7][8]

Role of Microwave Irradiation:

Microwave irradiation primarily accelerates the thermal cyclization step, which often requires high temperatures (>250 °C).[7] The rapid and efficient heating provided by microwaves allows this high-energy step to be completed in minutes rather than hours, often with improved yields by minimizing the formation of degradation products that can occur with prolonged conventional heating.[1][9]

References

  • Safety Considerations for Microwave Synthesis.
  • Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions.
  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of He
  • Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters.
  • Gould–Jacobs reaction. Wikipedia. [Link]
  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.
  • MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals. [Link]
  • Microwave assisted synthesis of 1,3,4- oxadiazolyl 1, 8-naphthyridines under solvent-free conditions using solid.[Link]
  • Microwave-assisted synthesis of 1,2,4- triazolo[4,3-a][3][7]naphthyridines using FeCl3.6H2O under solvent-free conditions.[Link]
  • Microwave assisted synthesis of 1,8- naphthyridines.
  • Microwave Assisted Synthesis of 2-(3-Methyl-1H-Indazol-1-yl) containing 1, 8-Naphthyridine Moiety as possible Antimicrobial Agents. [https://sphinxsai.com/2010/pharm_ab/pharm/pt=17, (1050-1055).pdf]([Link], (1050-1055).pdf)
  • Synthesis and Reactivity of 1,4‐Ethano‐1,5‐Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]
  • Microwave one-step synthesis and evaluation of antimicrobial activities of new fused[3][7]naphthyridine derivatives.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.[Link]
  • Environmentally Benign Green Synthesis and Characterization of 4-Methyl-2, 6-Naphthyridines under Microwave Irradi
  • Solvent Choice for Microwave Synthesis.
  • Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1 ,8 - Naphthyridines And Their Derivatives Devoid Of Solvent And Catalyst.
  • Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a System
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods.[Link]
  • A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs.
  • Antimicrobial Activity of Naphthyridine Derivatives.
  • Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. Asian Journal of Chemistry. [Link]
  • Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics.
  • Limitations of the Jacobs–Gould Reaction Using Microwave Irradiation.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.[Link]
  • Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors.

Sources

Validation & Comparative

The Analytical Edge: A Comparative Guide to Interpreting Mass Spectrometry Data of Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal structural elucidation of novel compounds is paramount. Naphthyridines, a class of nitrogen-containing heterocyclic compounds, are a cornerstone in medicinal chemistry due to their diverse biological activities. Mass spectrometry stands as a powerful and indispensable tool in the analytical workflow for these derivatives. This guide provides an in-depth, comparative analysis of the mass spectrometric behavior of naphthyridine derivatives, moving beyond a simple recitation of protocols to explain the underlying principles that govern their ionization and fragmentation. By understanding these fundamentals, researchers can more effectively interpret their data and make confident structural assignments.

The Critical Choice of Ionization: Hard vs. Soft Techniques

The initial step in any mass spectrometry experiment is the ionization of the analyte. The choice of ionization technique profoundly impacts the resulting mass spectrum and the nature of the structural information obtained. For naphthyridine derivatives, the two most common and informative techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): Unveiling the Fragmentation Fingerprint

EI is a "hard" ionization technique that involves bombarding the analyte molecule with high-energy electrons (typically 70 eV). This energetic interaction not only removes an electron to form a molecular ion (M⁺˙) but also imparts significant internal energy, leading to extensive fragmentation.[1] This fragmentation is not random; it follows predictable pathways governed by the stability of the resulting ions and neutral losses. The resulting mass spectrum is a unique "fingerprint" of the molecule, rich in structural information.

  • Causality in EI: The high energy of the electron beam is the direct cause of the extensive fragmentation. This makes EI particularly useful for distinguishing between isomers, as even subtle structural differences can lead to distinct fragmentation patterns.[2] However, for some labile molecules, the molecular ion may be weak or entirely absent, making it difficult to determine the molecular weight.[3]

Electrospray Ionization (ESI): A Gentler Approach for the Molecular Ion

In contrast, ESI is a "soft" ionization technique. The analyte, dissolved in a suitable solvent, is sprayed through a high-voltage capillary, forming charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase.[4] This process is much less energetic than EI, typically resulting in the formation of protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation.[4]

  • Causality in ESI: The gentle nature of ion formation in ESI is due to the gradual desolvation process, which preserves the integrity of the molecule. This makes ESI the method of choice when the primary goal is to determine the molecular weight of the analyte. To induce fragmentation for structural elucidation, tandem mass spectrometry (MS/MS) is employed, where the protonated molecule is isolated and then fragmented through collision-induced dissociation (CID).[5]

Comparative Summary of Ionization Techniques

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Type HardSoft
Primary Ion Molecular Ion (M⁺˙)Protonated Molecule ([M+H]⁺)
Fragmentation Extensive, in-sourceMinimal in-source; requires MS/MS
Molecular Ion Peak Can be weak or absentTypically strong
Best For Structural elucidation via fragmentation, isomer differentiationMolecular weight determination, analysis of complex mixtures (with LC)
Typical Analytes Volatile, thermally stable compoundsPolar, non-volatile compounds

Decoding the Fragments: General Patterns in Naphthyridine Derivatives

The fragmentation of naphthyridine derivatives in the mass spectrometer provides a roadmap to their structure. While the specific fragments will depend on the isomer and any substituents, some general principles apply.

The Nitrogen Rule: A fundamental concept in the mass spectrometry of nitrogen-containing compounds is the Nitrogen Rule. A molecule with an even number of nitrogen atoms will have an even nominal molecular weight. Conversely, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[4] Since all naphthyridines contain two nitrogen atoms, their molecular ions will have an even mass-to-charge ratio (m/z).

Fragmentation of the Naphthyridine Core: The unsubstituted naphthyridine ring is a stable aromatic system. Under EI conditions, the molecular ion is typically the base peak. Common fragmentation pathways involve the loss of small neutral molecules. A characteristic fragmentation of many nitrogen-containing heterocycles is the loss of hydrogen cyanide (HCN), resulting in a fragment ion at [M-27]⁺.[3] The sequential loss of multiple HCN molecules can also be observed.

A Case Study: Electron Ionization of 1,8-Naphthyridine

The electron ionization mass spectrum of 1,8-naphthyridine (C₈H₆N₂) provides a clear example of the fragmentation of the core structure.[6]

  • Molecular Ion (M⁺˙): The most abundant ion in the spectrum is the molecular ion at m/z 130, confirming the molecular weight.

  • Loss of HCN: A significant fragment is observed at m/z 103, corresponding to the loss of a molecule of HCN ([M-27]⁺).

  • Further Fragmentation: Subsequent fragmentation of the m/z 103 ion can lead to further losses, contributing to the overall pattern.

Caption: EI fragmentation of 1,8-naphthyridine.

The Influence of Substituents: The presence of substituents on the naphthyridine ring dramatically influences the fragmentation pathways. The nature and position of the substituent will direct the fragmentation, often leading to characteristic losses.

  • Alkyl Substituents: Methyl-substituted naphthyridines will readily lose a methyl radical (•CH₃) to form a stable [M-15]⁺ ion. Larger alkyl groups will fragment according to the stability of the resulting carbocation.

  • Amino Substituents (-NH₂): Aminonaphthyridines, being basic, readily form [M+H]⁺ ions in ESI. In EI, they can undergo fragmentation through the loss of a hydrogen radical to form an [M-1]⁺ ion, or through the loss of ammonia (NH₃) or cyanamide (CH₂N₂).

  • Hydroxy Substituents (-OH): Hydroxynaphthyridines can exist in tautomeric equilibrium with their corresponding naphthyridinone forms. Under EI, a characteristic fragmentation is the loss of carbon monoxide (CO), resulting in an [M-28]⁺ fragment. In ESI, they readily deprotonate to form [M-H]⁻ ions in negative ion mode.

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

To ensure the generation of high-quality, interpretable data, a robust and self-validating experimental protocol is essential. The following provides a detailed methodology for the analysis of a substituted naphthyridine derivative using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To confirm the molecular weight and obtain structural information for a novel aminonaphthyridine derivative.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source

Materials:

  • Aminonaphthyridine derivative sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (for mobile phase modification)

  • Methanol (for sample dissolution)

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the aminonaphthyridine derivative.

    • Dissolve the sample in 1 mL of methanol to create a 1 mg/mL stock solution.

    • Perform a serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 1 µg/mL. The use of a precise dilution series allows for the assessment of linearity and sensitivity, which are self-validating aspects of the method.

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). The choice of a C18 column is based on the expected moderate polarity of the aminonaphthyridine.

    • Mobile Phase A: 0.1% formic acid in water. The formic acid aids in the protonation of the analyte in the ESI source.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over several minutes. This gradient elution ensures that compounds with a range of polarities can be separated and eluted as sharp peaks.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Detection (ESI Positive Mode):

    • MS Scan (Full Scan): Initially, acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500) to identify the [M+H]⁺ ion of the target compound. The accurate mass measurement from a high-resolution instrument like a Q-TOF provides a high degree of confidence in the elemental composition.

    • Tandem MS (MS/MS):

      • Select the previously identified [M+H]⁺ ion as the precursor ion.

      • Apply collision energy to induce fragmentation. The collision energy should be optimized to produce a rich fragmentation spectrum without completely obliterating the precursor ion. An energy ramp experiment is a good self-validating practice to find the optimal energy.

      • Acquire the product ion spectrum.

  • Data Interpretation:

    • Confirm the molecular weight from the [M+H]⁺ ion in the full scan spectrum.

    • Analyze the product ion spectrum to identify characteristic neutral losses and fragment ions.

    • Propose a fragmentation pathway that is consistent with the observed product ions and the known chemical structure. The consistency between the proposed structure and the fragmentation pattern serves as a self-validation of the structural assignment.

LC-MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Interpretation prep1 Dissolve Sample (1 mg/mL in Methanol) prep2 Dilute to 1 µg/mL (50:50 ACN:H₂O) prep1->prep2 lc C18 Reversed-Phase Gradient Elution prep2->lc ms1 Full Scan (MS1) Identify [M+H]⁺ lc->ms1 ms2 Tandem MS (MS/MS) Fragment [M+H]⁺ ms1->ms2 Isolate Precursor data Confirm MW Analyze Fragments Propose Structure ms2->data

Caption: A typical LC-MS/MS workflow for the analysis of a naphthyridine derivative.

Conclusion: A Powerful Tool for Structural Elucidation

Mass spectrometry is an exceptionally powerful technique for the characterization of naphthyridine derivatives. By carefully selecting the ionization method and systematically interpreting the fragmentation patterns, researchers can gain a wealth of structural information. Electron ionization provides a detailed fragmentation fingerprint ideal for isomer differentiation, while electrospray ionization is the preferred method for unambiguous molecular weight determination. The strategic use of tandem mass spectrometry further enhances the structural elucidation capabilities of ESI. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently interpret their mass spectrometry data and accelerate their drug discovery and development efforts.

References

  • Benchchem. (2025). Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers. Benchchem.
  • NIST. (n.d.). 1,8-Naphthyridine. In NIST Chemistry WebBook.
  • Willard, B. B., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry, 94(12), 5035-5043.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns.
  • PubChem. (n.d.). 1,5-Naphthyridine.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14, 12345-12356.
  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?.
  • YouTube. (2018). Using fragment peaks in mass spectra to work out isomers.
  • YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines.
  • NIST. (n.d.). 1,5-Naphthyridine. In NIST Chemistry WebBook.
  • Wang, J., et al. (2019). The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines. Journal of The American Society for Mass Spectrometry, 30(8), 1499-1508.
  • Patti, G. J., et al. (2012). Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging. Journal of Biological Chemistry, 287(47), 39366-39373.
  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
  • Zhang, Q., et al. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Rapid Communications in Mass Spectrometry, 39(12), e10030.
  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574.
  • Schey, K. L., et al. (2013). Qualitative and quantitative mass spectrometry imaging of drugs and metabolites. Methods in molecular biology (Clifton, N.J.), 950, 249–267.
  • Korfmacher, W. A. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. American Journal of Analytical Chemistry, 2(5), 569-579.
  • Eichhorn, P., et al. (2012). Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner?. In Comprehensive Analytical Chemistry (Vol. 58, pp. 239-289). Elsevier.
  • Aksenov, A. A., et al. (2014). MASS SPECTROMETRY-BASED METABOLOMICS. Bioanalysis, 6(15), 2145–2163.
  • Li, J., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6510.
  • Huber, F., et al. (2021). A map of mass spectrometry-based in silico fragmentation prediction and compound identification in metabolomics.

Sources

A Comparative Guide to the FTIR Spectra of 4-Hydroxy-Naphthyridine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, naphthyridine derivatives hold a prominent position, with the 4-hydroxy-naphthyridine-3-carboxylic acid scaffold being a key structural motif in numerous antibacterial agents. The nuanced substitution patterns on this core structure critically influence the molecule's biological activity, solubility, and pharmacokinetic profile. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative tool for the structural elucidation and characterization of these compounds. This guide provides an in-depth comparative analysis of the FTIR spectra of 4-hydroxy-naphthyridine-3-carboxylic acid derivatives, supported by experimental data and theoretical insights to aid researchers in their drug discovery and development endeavors.

The Vibrational Landscape of the Naphthyridine Core

The FTIR spectrum of a 4-hydroxy-naphthyridine-3-carboxylic acid derivative is a composite of the vibrational modes of its constituent functional groups: the naphthyridine ring system, the hydroxyl group, and the carboxylic acid moiety. The position of the nitrogen atoms within the bicyclic naphthyridine ring, along with the nature and position of substituents, gives rise to a unique spectral fingerprint for each derivative.

Key Vibrational Modes and Their Significance

The most informative regions in the FTIR spectrum of these derivatives are the O-H and C=O stretching regions, which are highly sensitive to electronic effects and intermolecular interactions.

  • O-H Stretching Vibrations: The presence of both a hydroxyl group and a carboxylic acid group leads to a broad absorption band in the 3500-2500 cm⁻¹ region. This broadening is a consequence of strong intermolecular hydrogen bonding, often resulting in the formation of dimers in the solid state. The exact position and shape of this band can be influenced by the presence of intramolecular hydrogen bonding between the 4-hydroxyl group and the 3-carboxylic acid group.

  • C=O Stretching Vibrations: The carbonyl (C=O) stretching vibration of the carboxylic acid is a strong, sharp band typically observed between 1700 cm⁻¹ and 1750 cm⁻¹. The frequency of this vibration is sensitive to the electronic effects of substituents on the naphthyridine ring. Electron-withdrawing groups tend to increase the C=O stretching frequency, while electron-donating groups generally cause a decrease. Furthermore, conjugation of the carboxylic acid with the aromatic system can also influence this absorption.

  • Naphthyridine Ring Vibrations: The C=C and C=N stretching vibrations of the naphthyridine ring system typically appear in the 1650-1400 cm⁻¹ region. These bands are often complex and can be used for fingerprinting different derivatives.

  • C-O and O-H Bending Vibrations: The C-O stretching and O-H bending vibrations of the carboxylic acid and hydroxyl groups are found in the 1450-1200 cm⁻¹ and 1400-900 cm⁻¹ regions, respectively. These bands, while sometimes less intense, contribute to the overall unique spectral signature of each molecule.

Comparative FTIR Analysis: Case Studies

To illustrate the influence of substitution on the FTIR spectra, we will examine two well-characterized derivatives of 1,8-naphthyridine-3-carboxylic acid: Nalidixic acid and 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.

Case Study 1: Nalidixic Acid (1-ethyl-7-methyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid)

Nalidixic acid, a foundational quinolone antibiotic, provides a valuable reference spectrum. Although it exists in the 4-oxo tautomeric form, its vibrational characteristics are highly relevant.

Vibrational Mode Observed Frequency (cm⁻¹) (Solid Phase) Assignment
O-H stretch~3418 (broad)Carboxylic acid O-H stretching involved in hydrogen bonding.
C-H stretch2980-2850Aliphatic C-H stretching of the ethyl and methyl groups.
C=O stretch~1710Carboxylic acid C=O stretching.
C=O stretch~1615Ketone C=O stretching of the 4-oxo group.
C=C/C=N stretch1600-1400Naphthyridine ring stretching vibrations.
C-O stretch / O-H bend1350-1200Coupled vibrations of the carboxylic acid group.

Note: The broadness of the O-H stretch is indicative of strong hydrogen bonding in the solid state.

Case Study 2: 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid

This derivative, lacking the N-ethyl group of nalidixic acid, allows for a direct assessment of the core scaffold's vibrational properties. A detailed study by Bhat and Ahmad provides both experimental and theoretical vibrational data for this molecule[1][2].

Vibrational Mode Observed Frequency (cm⁻¹) (Solid Phase) Theoretical Frequency (cm⁻¹) (DFT) Assignment
O-H stretchNot explicitly observed due to broadening~3400-3000Carboxylic acid and hydroxyl O-H stretching.
C-H stretch~3050Aromatic C-H stretching.
C=O stretch~1715Carboxylic acid C=O stretching.
C=C/C=N stretch~1620, 1580, 1500Naphthyridine ring stretching vibrations.
C-O stretch / O-H bend~1370, 1250Coupled vibrations involving the carboxylic acid and hydroxyl groups.

Note: The theoretical frequencies are scaled to better match the experimental data.

The Influence of Substituents on Vibrational Frequencies: A Predictive Guide

Substituent Type Position on Naphthyridine Ring Effect on C=O Stretch (Carboxylic Acid) Effect on O-H Stretch Rationale
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -F) Any positionIncrease in frequency (blueshift)Sharper, less broad bandInductive electron withdrawal strengthens the C=O bond. Reduced basicity of the nitrogen atoms can weaken hydrogen bonding.
Electron-Donating Groups (e.g., -OCH₃, -NH₂, -CH₃) Any positionDecrease in frequency (redshift)Broader bandElectron donation through resonance or induction weakens the C=O bond. Increased basicity of the nitrogen atoms can strengthen hydrogen bonding.
Bulky Groups Ortho to the carboxylic acidMay increase or decrease frequencyMay show changes in broadeningSteric hindrance can disrupt planarity and conjugation, affecting the C=O bond order. It can also influence intermolecular hydrogen bonding patterns.

This table serves as a predictive tool for researchers synthesizing new derivatives. By anticipating the spectral shifts, one can gain preliminary confirmation of a successful reaction.

Experimental Protocols

Synthesis of 4-Hydroxy-1,8-naphthyridine-3-carboxylic Acid Derivatives (Gould-Jacobs Reaction)

A common and versatile method for the synthesis of the 4-hydroxy-1,8-naphthyridine-3-carboxylic acid scaffold is the Gould-Jacobs reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products aminopyridine Substituted 2-Aminopyridine condensation Condensation aminopyridine->condensation deem Diethyl Ethoxymethylenemalonate (DEEM) deem->condensation cyclization Thermal Cyclization condensation->cyclization Heat (e.g., in Dowtherm A) intermediate Ethyl 4-hydroxy-naphthyridine-3-carboxylate cyclization->intermediate hydrolysis Alkaline Hydrolysis final_product 4-Hydroxy-naphthyridine-3-carboxylic Acid Derivative hydrolysis->final_product intermediate->hydrolysis e.g., NaOH, then acid workup

Caption: General workflow for the synthesis of 4-hydroxy-naphthyridine-3-carboxylic acid derivatives via the Gould-Jacobs reaction.

Step-by-Step Methodology:

  • Condensation: A mixture of the appropriately substituted 2-aminopyridine and diethyl ethoxymethylenemalonate is heated, typically at 100-130°C, to form the intermediate enamine.

  • Thermal Cyclization: The enamine intermediate is heated in a high-boiling solvent, such as Dowtherm A or diphenyl ether, at temperatures around 250°C to effect cyclization to the ethyl 4-hydroxy-naphthyridine-3-carboxylate.

  • Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide, followed by acidification.

FTIR Sample Preparation and Analysis

For solid samples of 4-hydroxy-naphthyridine-3-carboxylic acid derivatives, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet methods are commonly employed.

FTIR_Workflow cluster_sample_prep Sample Preparation cluster_analysis FTIR Analysis sample Solid Sample grinding Grind with KBr (for KBr pellet) sample->grinding atr Place directly on ATR crystal sample->atr pellet Press into a transparent pellet grinding->pellet spectrometer FTIR Spectrometer pellet->spectrometer atr->spectrometer spectrum Acquire Spectrum spectrometer->spectrum data_analysis Data Analysis and Interpretation spectrum->data_analysis

Caption: Workflow for FTIR analysis of solid 4-hydroxy-naphthyridine-3-carboxylic acid derivatives.

Step-by-Step Methodology (KBr Pellet):

  • Grinding: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar.

  • Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure to form a transparent or translucent pellet.

  • Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

Conclusion

FTIR spectroscopy is an indispensable technique in the study of 4-hydroxy-naphthyridine-3-carboxylic acid derivatives. By understanding the characteristic vibrational frequencies and the influence of substituents, researchers can efficiently characterize newly synthesized compounds and gain insights into their molecular structure. This guide provides a foundational framework for interpreting the FTIR spectra of this important class of molecules, thereby facilitating the rational design and development of novel therapeutic agents.

References

  • Bhat, S. A., & Ahmad, S. (2016). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.
  • Muthu, S., Porchelvi, E. E., & Erdogdu, Y. (2011). Density Functional Theory and Abinitio Studies of Vibrational Spectra of Nalidixic Acid. Journal of International Academy of Physical Sciences, 15(2), 205-222.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Mohammed, S., & Maher, K. A. (2019). Synthesis and spectral characterization of 1,5-naphthyridine derivatives through cross-coupling Suzuki reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203.
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.
  • Bhat, S. A., & Ahmad, S. (2016). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. World Scientific. [Link]
  • Socrates, G. (2004). Infrared and Raman characteristic group frequencies: tables and charts. John Wiley & Sons.
  • Bhat, S. A., & Ahmad, S. (2016). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.
  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (2012). Introduction to infrared and Raman spectroscopy. Academic press.
  • Bhat, S. A., & Ahmad, S. (2016). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.

Sources

The Isomeric Advantage: A Comparative Guide to the Biological Activity of Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic compounds, naphthyridines stand out for their remarkable and diverse biological activities. As structural isomers of diazanaphthalene, these fused pyridine ring systems offer a versatile scaffold for drug discovery, with applications spanning oncology, infectious diseases, and neurology.[1][2] The seemingly subtle shift in the position of the two nitrogen atoms across the six possible isomers—1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine—can dramatically alter their physicochemical properties and, consequently, their interaction with biological targets.[3][4] This guide provides an in-depth, objective comparison of the biological activities of key naphthyridine isomers, supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in their quest for novel therapeutics.

At a Glance: The Naphthyridine Isomers

The core structure of naphthyridine is a bicyclic heteroaromatic system. The differential placement of the nitrogen atoms defines the six isomers, each with a unique electronic distribution and steric profile that dictates its biological potential.[3]

Comparative Efficacy in Oncology

Naphthyridine derivatives have emerged as a significant class of anticancer agents, exerting their effects through diverse mechanisms, including DNA damage via topoisomerase inhibition and modulation of critical signaling pathways.[2][5] The isomeric form of the naphthyridine core is a crucial determinant of cytotoxic potency and selectivity against various cancer cell lines.

In Vitro Cytotoxicity: A Head-to-Head Comparison

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative derivatives from different naphthyridine isomer classes against a panel of human cancer cell lines. It is important to note that direct comparisons are most meaningful when substitution patterns on the core scaffold are similar; however, this curated data provides a valuable overview of the potential of each isomeric class.

Isomer Class Compound/Derivative Cancer Cell Line IC₅₀ (µM) Reference
1,8-Naphthyridine Compound 47MIAPaCa (Pancreatic)0.41[6]
K-562 (Leukemia)0.77[6]
Compound 36PA-1 (Ovarian)1.19[6]
Compound 29PA-1 (Ovarian)0.41[6]
SW620 (Colon)1.4[6]
Derivative 5bMCF-7 (Breast)11.25 ± 0.09[7]
Derivative 5eMCF-7 (Breast)13.45 ± 0.09[7]
1,7-Naphthyridine Bisleuconothine ASW480 (Colon)2.74[8]
HCT116 (Colon)3.18[8]
HT29 (Colon)1.09[8]
SW620 (Colon)3.05[8]
Compound 17aMOLT-3 (Leukemia)9.1 ± 2.0[9]
HeLa (Cervical)13.2 ± 0.7[9]
HL-60 (Leukemia)8.9 ± 2.2[9]
1,6-Naphthyridine AaptamineH1299 (Lung)10.47 µg/mL[8]
A549 (Lung)10.47 µg/mL[8]
HeLa (Cervical)15.03 µg/mL[8]
CEM-SS (Leukemia)15.03 µg/mL[8]
1,5-Naphthyridine 1-Methoxycanthin-6-one(Antiviral - HIV)EC₅₀ = 0.26 g/mL[8]
2,7-Naphthyridine Compound 8iSF-539 (CNS)GI₅₀ = 0.70[10]

Expert Analysis: The 1,8-naphthyridine scaffold has been extensively explored, yielding highly potent compounds with sub-micromolar IC₅₀ values against a range of cancer cell lines.[6] This is historically linked to the early success of nalidixic acid in the antimicrobial field, which spurred significant synthetic efforts around this isomer.[4] However, derivatives of 1,7- and 1,6-naphthyridine also demonstrate significant promise, with some compounds exhibiting potent cytotoxicity.[8][9] The data for 1,5- and 2,7-naphthyridines, while less extensive in direct anticancer comparisons, highlight their potential in modulating other biological pathways that can be relevant to cancer therapy, such as antiviral and immunomodulatory effects.[8][10]

Comparative Efficacy in Microbiology

The legacy of naphthyridines in medicine is rooted in their antimicrobial properties, with the 1,8-naphthyridine derivative, nalidixic acid, being a landmark discovery.[4] The primary mechanism of action for many antimicrobial naphthyridines is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[2]

In Vitro Antimicrobial Activity: A Comparative Overview

The following table presents the Minimum Inhibitory Concentration (MIC) values of various naphthyridine isomers against different bacterial and fungal strains.

Isomer Class Compound/Derivative Microorganism MIC (µg/mL) Reference
1,8-Naphthyridine Nalidixic acid derivative 15aS. aureus-[11]
E. coli-[11]
2,6-Naphthyridine Benzo[h][1][2][12]triazolo[3,4-a][3][12]naphthyridine 100a-dS. aureus-[4]
B. subtilis-[4]
P. aeruginosa-[4]
E. coli-[4]
C. albicans-[4]
2,7-Naphthyridine Compound 10jS. aureus8[13]
Compound 10fS. aureus31[13]

Expert Analysis: The 1,8-naphthyridine core remains a stalwart in the development of antibacterial agents. However, emerging research on other isomers, such as 2,6- and 2,7-naphthyridines, reveals their potential to yield compounds with significant, and in some cases, more selective, antimicrobial activity.[4][13] The broader spectrum of activity for some 2,6-naphthyridine derivatives against both Gram-positive and Gram-negative bacteria, as well as fungi, suggests a promising avenue for future research.[4]

Mechanistic Insights: Unraveling the Signaling Pathways

The biological activity of naphthyridine isomers is intrinsically linked to their ability to interact with and modulate specific cellular signaling pathways. The position of the nitrogen atoms influences the molecule's ability to form hydrogen bonds and engage in other non-covalent interactions with protein targets.

Key Signaling Pathways Modulated by Naphthyridine Isomers
  • Topoisomerase II Inhibition (Primarily 1,8-Naphthyridine): Many 1,8-naphthyridine derivatives function as topoisomerase II inhibitors. By stabilizing the enzyme-DNA cleavage complex, they introduce double-strand breaks in DNA, ultimately triggering apoptosis in rapidly dividing cancer cells.[5]

  • WNT Signaling Pathway Inhibition (1,7-Naphthyridine): Certain 1,7-naphthyridine derivatives have been shown to inhibit the WNT signaling pathway, a critical pathway often dysregulated in cancer. This inhibition can lead to cell cycle arrest and a reduction in tumor growth.[8]

  • PI3K/Akt/mTOR Pathway Modulation: This pathway is a central regulator of cell growth, proliferation, and survival. Several naphthyridine derivatives have been found to interfere with this pathway, leading to anticancer effects.[8][14]

Below is a conceptual representation of how different naphthyridine isomers can influence key cellular pathways.

G cluster_isomers Naphthyridine Isomers cluster_targets Cellular Targets & Pathways cluster_outcomes Biological Outcomes 1,8-Naphthyridine 1,8-Naphthyridine Topoisomerase II Topoisomerase II 1,8-Naphthyridine->Topoisomerase II Inhibits DNA Gyrase DNA Gyrase 1,8-Naphthyridine->DNA Gyrase Inhibits 1,7-Naphthyridine 1,7-Naphthyridine WNT Signaling WNT Signaling 1,7-Naphthyridine->WNT Signaling Inhibits Other Isomers Other Isomers PI3K/Akt/mTOR PI3K/Akt/mTOR Other Isomers->PI3K/Akt/mTOR Modulates Other Kinases Other Kinases Other Isomers->Other Kinases Inhibits DNA Damage DNA Damage Topoisomerase II->DNA Damage Cell Cycle Arrest Cell Cycle Arrest WNT Signaling->Cell Cycle Arrest Apoptosis Apoptosis PI3K/Akt/mTOR->Apoptosis Other Kinases->Cell Cycle Arrest Inhibition of Bacterial Replication Inhibition of Bacterial Replication DNA Gyrase->Inhibition of Bacterial Replication DNA Damage->Apoptosis

Caption: Differential modulation of cellular pathways by naphthyridine isomers.

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validity of research in this field, standardized experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for key assays used to evaluate the biological activity of naphthyridine derivatives.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[12][15]

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Naphthyridine test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the naphthyridine compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic drug) wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.[1][16]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.

G start Start seed_cells Seed Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Naphthyridine Derivatives incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT-based cell viability assay.

Protocol 2: Western Blotting for Kinase Inhibition

This technique is used to detect changes in protein phosphorylation, providing insights into the inhibition of specific kinase signaling pathways.[17]

Materials:

  • Cell culture dishes

  • Naphthyridine test compounds

  • Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (total and phospho-specific for the target kinase)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the naphthyridine compounds at various concentrations. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities to determine the extent of kinase inhibition. Normalize the phosphorylated protein levels to the total protein levels.

G start Start cell_treatment Treat Cells with Naphthyridine start->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: General workflow for Western blot analysis of kinase inhibition.

Conclusion

The isomeric diversity of the naphthyridine scaffold presents a rich and largely untapped resource for the discovery of novel therapeutic agents. While the 1,8-naphthyridine isomer has historically dominated the research landscape, this guide demonstrates that other isomers possess unique and potent biological activities that warrant further investigation. By understanding the structure-activity relationships and the underlying mechanisms of action for each isomer, researchers can more effectively design and synthesize next-generation naphthyridine-based drugs with improved efficacy and selectivity. The provided experimental protocols serve as a foundation for rigorous and reproducible evaluation of these promising compounds.

References

  • Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4243. [Link]
  • BenchChem. (2025). Application Notes and Protocols for 1,7-Naphthyridin-8(7H)
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • BenchChem. (2025). A Comparative Analysis of the Efficacy of 1,8-Naphthyridine Isomers and Their Congeners in Oncology and Microbiology. BenchChem.
  • BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.
  • BenchChem. (2025). A Comparative Spectroscopic Guide to Naphthyridine Isomers for Researchers and Drug Development Professionals. BenchChem.
  • Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. PMC. [Link]
  • Lee, J. H., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517–523. [Link]
  • Wong, Y. C., et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central.
  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Analysis of 7-Methyl-1,8-naphthyridin-2-amine Derivatives and Standard-of-Care Drugs in Oncology. BenchChem.
  • BenchChem. (2025). Application Note: Western Blot Protocol for Detecting Pim1 Inhibition. BenchChem.
  • Wójcicka, A., & Mączyński, M. (2024).
  • Abcam. (n.d.).
  • Reddy, S. S., et al. (2025). Synthesis, Biological Evaluation, and Molecular Docking Studies of[1][5]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. Taylor & Francis Online.
  • Srivastava, S. K., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660–6664.
  • Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169–1178.
  • St-Denis, J. F., et al. (2010). Identification of orally available naphthyridine protein kinase D inhibitors. Journal of Medicinal Chemistry, 53(15), 5486–5495.
  • Kumar, V., et al. (2009).
  • Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764.
  • Wagner, E., et al. (2015). Synthesis and In vitro Antitumor Screening of Novel 2,7-Naphthyridine-3-carboxylic Acid Derivatives. Archiv der Pharmazie, 348(8), 564-574.
  • Abbaraju, V. V. D. N. K., et al. (2023). Design, synthesis, anticancer evaluation, and molecular docking studies of oxazole-incorporated naphthyridine derivatives. Chemistry & Biodiversity, e202300466.
  • Malojcic, G., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases.
  • Wójcicka, A., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Molecules, 28(13), 5038.
  • Wang, Y., et al. (2019). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. Frontiers in Oncology, 9, 1153.
  • Srivastava, S., et al. (2015). Modulation of signal transduction pathways by natural compounds in cancer.
  • ResearchGate. (n.d.). Structure–activity relationship (SAR) and docking studies of 1H-imidazo[4,5-h][1][3]-naphthyridin-2(3H)-ones (325) as c-Met kinase inhibitors.
  • Pierdominici, M., et al. (2022). GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors. International Journal of Molecular Sciences, 23(19), 11853.

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Oxo-1,4-dihydronaphthyridine-3-carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance is a paramount global health challenge, necessitating the continuous innovation of antimicrobial agents. The 4-oxo-1,4-dihydronaphthyridine-3-carboxylic acid scaffold represents a cornerstone in the history and future of antibacterial chemotherapy. This guide provides an in-depth analysis of the structure-activity relationships (SAR) that govern the efficacy of this critical class of compounds, offering field-proven insights and experimental data to inform the design of next-generation therapeutics.

The Foundational Pharmacophore: A Legacy of Nalidixic Acid

The journey of the naphthyridine class of antibiotics began with the discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis that became the first quinolone-like antibacterial agent used clinically.[1] Nalidixic acid, a 1,8-naphthyridine derivative, established the fundamental structural requirements for antibacterial activity and paved the way for a vast family of potent synthetic antibiotics.[2] These compounds exert their bactericidal effect by selectively inhibiting essential bacterial enzymes—DNA gyrase and topoisomerase IV—which are responsible for managing DNA topology during replication.[2][3] This mechanism disrupts DNA synthesis, leading to rapid cell death.[3]

The core of this chemical class, the 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety fused to a second pyridine ring, is the essential pharmacophore.[4] The 4-keto group and the adjacent 3-carboxylic acid are directly involved in binding to the DNA-enzyme complex, making them indispensable for activity.[4] Furthermore, the planarity conferred by the 2,3-double bond is critical; its reduction results in a loss of antibacterial efficacy.[4]

Caption: Core 1,8-naphthyridine scaffold highlighting key substitution points.

Decoding the Structure-Activity Relationship (SAR)

The therapeutic success of this class is a direct result of systematic modifications to the core naphthyridine ring. Understanding the impact of substituents at each position is crucial for rational drug design.

N-1 Position: Modulating Potency and Pharmacokinetics

The substituent at the N-1 position significantly influences the compound's overall potency and pharmacokinetic profile.

  • Small Alkyl/Cycloalkyl Groups: Early derivatives like nalidixic acid feature an ethyl group. However, the introduction of a cyclopropyl group at N-1, as seen in analogs like ciprofloxacin, was a major breakthrough, leading to a substantial increase in antibacterial potency. Other small groups like ethyl and butyl also confer potent activity.

  • Aryl Groups: The addition of substituted phenyl rings, such as a difluorophenyl group, has also resulted in highly potent compounds. This modification can enhance interactions with the enzyme target. In a different therapeutic context, a 2-thiazolyl group at N-1 was found to be the best substituent for antitumor activity in certain naphthyridine series.[5]

C-6 Position: The "Fluoro" Revolution

Perhaps the most impactful modification in the evolution of this class was the introduction of a fluorine atom at the C-6 position, giving rise to the highly successful fluoroquinolones.

  • Enhanced Potency: The C-6 fluorine atom dramatically increases the potency against a broad range of bacteria, particularly Gram-positive organisms.[4] This is attributed to improved cell penetration and enhanced inhibition of DNA gyrase.

  • Context-Dependent Effects: While essential for antibacterial activity, the C-6 fluorine is not universally beneficial for all biological activities. In studies exploring cytotoxic agents, the 6-unsubstituted analog demonstrated more potent activity against certain tumor cell lines than its 6-fluoro counterpart.[6]

C-7 Position: Expanding the Antibacterial Spectrum

The C-7 position is the primary site for modifications aimed at broadening the spectrum of activity and overcoming resistance.

  • Cyclic Amines: The introduction of a nitrogen-containing heterocyclic ring, most notably piperazine or pyrrolidine, is a hallmark of modern derivatives.[4]

    • A piperazine moiety, as seen in the naphthyridine enoxacin, significantly improves activity against Pseudomonas aeruginosa and other Gram-negative bacteria.[4][7]

    • Substituted pyrrolidines have also proven highly effective. Gemifloxacin, a potent fluoroquinolone, features a substituted pyrrolidine at C-7 which contributes to its strong activity against Gram-positive bacteria, including resistant Staphylococcus aureus strains.[2] Aminopyrrolidine derivatives have also been shown to be highly effective in naphthyridines designed as antitumor agents.[5][6]

C-5 and C-8 Positions: Fine-Tuning Activity

Substitutions at the C-5 and C-8 positions offer additional opportunities to modulate the compound's properties.

  • C-5 Position: The addition of a small group like an amino group at C-5 can be beneficial for antibacterial activity. Conversely, larger or electron-withdrawing groups such as chloro or trifluoromethyl at this position have been shown to decrease cytotoxic activity in antitumor analogs.[6]

  • C-8 Position: In the 1,8-naphthyridine ring, this position is a nitrogen atom. However, in related quinolone structures, modification at C-8 (often with a halogen or a methoxy group) can influence activity and reduce the potential for phototoxicity.

Mechanism of Action: Stabilizing the Cleavage Complex

The bactericidal action of 4-oxo-1,4-dihydronaphthyridine-3-carboxylic acids is a result of their interaction with bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3][8]

  • Enzyme Binding: The drug binds to the enzyme-DNA complex. The 4-keto and 3-carboxyl groups are crucial for this interaction, likely through chelation of a magnesium ion that bridges the drug to the enzyme and DNA.[4]

  • Cleavage Complex Stabilization: These enzymes function by creating a transient double-strand break in the DNA, passing another segment of DNA through the break, and then resealing it.[9][10] The drug molecule intercalates at the site of the break and stabilizes this "cleavage complex," preventing the re-ligation of the DNA strands.[3]

  • Induction of Cell Death: The accumulation of these stalled cleavage complexes leads to irreversible double-strand DNA breaks, which triggers the SOS response and ultimately results in bacterial cell death.[3]

Mechanism_of_Action cluster_process Bacterial DNA Replication cluster_inhibition Drug Intervention Relaxed_DNA Relaxed_DNA DNA_Gyrase DNA_Gyrase Relaxed_DNA->DNA_Gyrase Binds Transient_Break Transient_Break DNA_Gyrase->Transient_Break Creates Stabilized_Complex Stabilized Ternary (Drug-Gyrase-DNA) Cleavage Complex DNA_Gyrase->Stabilized_Complex Supercoiled_DNA Supercoiled_DNA Transient_Break->Supercoiled_DNA Reseals Naphthyridine_Drug 4-Oxo-Naphthyridine Derivative Naphthyridine_Drug->Stabilized_Complex Intercepts & Binds Cell_Death DNA Fragmentation & Bacterial Cell Death

Caption: Inhibition of DNA gyrase by 4-oxo-naphthyridine derivatives.

Comparative Performance: In Vitro Antibacterial Activity

The tangible result of SAR modifications is a dramatic improvement in antibacterial potency and spectrum. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for key compounds against representative bacterial pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[11][12]

CompoundN-1 SubstituentC-6 SubstituentC-7 SubstituentS. aureus (MIC µg/mL)E. coli (MIC µg/mL)P. aeruginosa (MIC µg/mL)S. pneumoniae (MIC µg/mL)
Nalidixic Acid EthylHMethyl128 - 256[13]4 - 16[14][15]> 700[16][17]- (Poor activity)
Enoxacin EthylFPiperazinyl0.5 - 1[18]0.06 - 0.25[18]0.5 - 2[19][20]1 - 2
Gemifloxacin CyclopropylFSubstituted Pyrrolidinyl0.015 - 0.03[10]0.015 - 0.062 - 8≤ 0.03 - 0.125[8][21][22]

Note: MIC values can vary depending on the specific strain and testing methodology. The values presented are representative ranges compiled from multiple sources.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol describes a standard method for determining the MIC of a compound, providing a quantitative measure of its potency.[1][3][9][23]

Objective: To find the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.

Methodology:

  • Preparation of Antimicrobial Stock: Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., DMSO or water).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (or another appropriate growth medium) to achieve a range of desired final concentrations. Leave wells for positive (no drug) and negative (no bacteria) controls.

  • Inoculum Preparation: Culture the bacterial strain to be tested overnight. Dilute the culture to achieve a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate (except the negative control).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.[23]

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

This in vitro assay directly measures the effect of a compound on the primary enzymatic activity of DNA gyrase.[24][25][26]

Objective: To determine the concentration of a compound required to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Methodology:

  • Reaction Mixture Preparation: Prepare a master mix containing reaction buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT, spermidine), 1-2 mM ATP, and a substrate of relaxed circular plasmid DNA (e.g., pBR322).

  • Compound Addition: Aliquot the reaction mixture into tubes. Add varying concentrations of the test compound (or solvent for the control) to the tubes and briefly pre-incubate.

  • Enzyme Addition: Initiate the reaction by adding a defined amount of purified DNA gyrase enzyme (e.g., from E. coli).

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes to allow for the supercoiling reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (like SDS) and a DNA loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. The compact, supercoiled DNA migrates faster through the gel than the larger, relaxed DNA.

  • Visualization and Analysis: Stain the gel with a DNA intercalating agent (e.g., ethidium bromide) and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the intensity of the fast-migrating supercoiled band and an increase in the slow-migrating relaxed band. The IC₅₀ (the concentration that inhibits 50% of the enzyme activity) can be determined by quantifying the band intensities.[26]

Conclusion and Future Directions

The 4-oxo-1,4-dihydronaphthyridine-3-carboxylic acid scaffold has proven to be an exceptionally fruitful platform for the development of potent antibacterial agents. The SAR is well-defined: the core 4-oxo and 3-carboxy moieties are essential for the mechanism, while substitutions at the N-1, C-6, and C-7 positions are powerful tools for modulating potency, pharmacokinetics, and the spectrum of activity. The evolution from nalidixic acid to advanced agents like gemifloxacin showcases the power of rational, structure-based drug design.

However, the continued rise of bacterial resistance, driven by mutations in the target enzymes (gyrA and parC) and increased efflux pump expression, presents an ongoing challenge.[14][15] Future research must focus on designing novel derivatives that can evade these resistance mechanisms. This may involve developing compounds that have dual targeting capabilities with different enzymes, possess improved binding affinity to mutant topoisomerases, or are poor substrates for bacterial efflux pumps. The foundational SAR knowledge detailed in this guide will remain an indispensable tool in this critical endeavor.

References

  • Quinolones - Synthetic antibacterial agents. (n.d.).
  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals (Basel), 17(12), 1705. [Link]
  • Ashley, R. E., & Osheroff, N. (2020). DNA Supercoiling Catalyzed by Bacterial Gyrase. Methods in Molecular Biology, 2076, 13–21. [Link]
  • Wójcicka, A., & Mączyński, M. (2024).
  • SAR of Quinolones. (n.d.). Pharmacy 180.
  • Barry, A. L., Jones, R. N., & Thornsberry, C. (1986). Evaluation of in vitro antibacterial activity of enoxacin: comparison with other orally absorbed antimicrobial agents, proposed disk diffusion test interpretive criteria, and quality control limits. Diagnostic Microbiology and Infectious Disease, 5(2), 105–116. [Link]
  • Tsuzuki, Y., Tomita, K., Shibamori, K., Tashima, M., Kajikawa, F., Sato, Y., Kashimoto, S., Chiba, K., & Hino, K. (2004). Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 2. Journal of Medicinal Chemistry, 47(8), 2097–2109. [Link]
  • Wójcicka, A., & Mączyński, M. (2024).
  • Tomita, K., Tsuzuki, Y., Shibamori, K., Tashima, M., Kajikawa, F., Sato, Y., Kashimoto, S., Chiba, K., & Hino, K. (2002). Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1. Journal of Medicinal Chemistry, 45(25), 5564–5575. [Link]
  • Thabaut, A., & Meyran, M. (1987). Activité antibactérienne de l'énoxacine in vitro et dans les urines [Antibacterial activity of enoxacin in vitro and in urine]. Pathologie-biologie, 35(5), 475–481. [Link]
  • Sugino, A., Peebles, C. L., Kreuzer, K. N., & Cozzarelli, N. R. (1977). Mechanism of action of nalidixic acid: purification of Escherichia coli nalA gene product and its relationship to DNA gyrase and a novel nicking-closing enzyme. Proceedings of the National Academy of Sciences of the United States of America, 74(11), 4767–4771. [Link]
  • Barnard, F. M., Maxwell, A., & Bazso, J. (2007). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 51(11), 3848–3855. [Link]
  • Quinolone antibiotics - Structure, Nomenclature, SAR & Synthesis. (2022, June 4). YouTube. [Link]
  • Pan, X. S., & Fisher, L. M. (2000). Topoisomerase Targeting with and Resistance to Gemifloxacin in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 44(9), 2310–2316. [Link]
  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
  • Nalidixic acid. (n.d.). In Wikipedia.
  • Bhavnani, S. M., & Ballow, C. H. (2005). Gemifloxacin for the treatment of respiratory tract infections: in vitro susceptibility, pharmacokinetics and pharmacodynamics, clinical efficacy, and safety. Pharmacotherapy, 25(5), 717–740. [Link]
  • What is the mechanism of Nalidixic Acid? (2024, July 17).
  • Mycobacterium tuberculosis Gyrase Supercoiling Assay. (n.d.). Inspiralis.
  • Rudrik, J. T., Cavalieri, S. J., & Britt, E. M. (1984). In vitro activities of enoxacin and 17 other antimicrobial agents against multiply resistant, gram-negative bacteria. Antimicrobial Agents and Chemotherapy, 26(1), 97–100. [Link]
  • Sharma, G., Raturi, R., Dang, S., Gupta, S., & Gabrani, R. (2018). Resurrection of Nalidixic Acid: Evaluation of Water-Based Nanoformulations as Potential Nanomedicine.
  • Rudrik, J. T., Cavalieri, S. J., & Britt, E. M. (1984). In vitro activities of enoxacin and 17 other antimicrobial agents against multiply resistant, gram-negative bacteria. Antimicrobial Agents and Chemotherapy, 26(1), 97–100. [Link]
  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48 Suppl 1, 5–16. [Link]
  • Piddock, L. J., Johnson, M., Ricci, V., & Pumbwe, A. (2000). Activity of Gemifloxacin against Penicillin- and Ciprofloxacin-Resistant Streptococcus pneumoniae Displaying Topoisomerase- and Efflux-Mediated Resistance Mechanisms. Antimicrobial Agents and Chemotherapy, 44(10), 2888–2891. [Link]
  • Credito, K., Kosowska-Shick, K., St. Cyr, M., Pillai, S., & Appelbaum, P. C. (2009). Comparative Study of the Mutant Prevention Concentrations of Moxifloxacin, Levofloxacin, and Gemifloxacin against Pneumococci. Antimicrobial Agents and Chemotherapy, 53(2), 673–677. [Link]
  • Credito, K., Kosowska-Shick, K., St. Cyr, M., Pillai, S., & Appelbaum, P. C. (2009). Comparative Study of the Mutant Prevention Concentrations of Moxifloxacin, Levofloxacin, and Gemifloxacin against Pneumococci.
  • Al Bahry, S., Mahmoud, I., Al-Belushi, K., Elshafie, A., Al-Harthy, A., & Bakheit, C. (2012). Effect of nalidixic acid on the morphology and protein expression of Pseudomonas aeruginosa. Asian Pacific Journal of Tropical Biomedicine, 2(2), 116–120. [Link]
  • Kaatz, G. W., & Seo, S. M. (1995). Novel Ciprofloxacin-Resistant, Nalidixic Acid-Susceptible Mutant of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 39(10), 2200–2205. [Link]
  • Al Bahry, S., Mahmoud, I., Al-Belushi, K., Elshafie, A., Al-Harthy, A., & Bakheit, C. (2012). Effect of nalidixic acid on the morphology and protein expression of Pseudomonas aeruginosa. Asian Pacific journal of tropical biomedicine, 2(2), 116–120. [Link]
  • Edlund, C., Ljungberg, C., & Nord, C. E. (1987). Comparative Effects of Enoxacin and Norfloxacin on the Oropharyngeal and Colonic Microflora of Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 31(8), 1151–1154. [Link]
  • Khan, A., Singh, R., & Vohra, R. (2021). Subinhibitory concentrations of nalidixic acid alter bacterial physiology and induce anthropogenic resistance in a commensal strain of Escherichia coli in vitro. Letters in Applied Microbiology, 73(5), 623–633. [Link]
  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). Idexx.
  • Österblad, M., Kirveskari, J., & Hakanen, A. J. (2018). Nalidixic acid—a good marker of fluoroquinolone resistance mechanisms in Escherichia coli. APMIS, 126(10), 820–826. [Link]
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Stefani, S., Pellegrino, M. B., D'Amico, G., & Privitera, A. (2002). Minimal inhibitory concentrations and time-kill determination of moxifloxacin against aerobic and anaerobic isolates. International journal of antimicrobial agents, 19(2), 147–154. [Link]

Sources

A Comparative Analysis for the Research Professional: Ethyl 4-Hydroxy-naphthyridine-3-carboxylate versus Nalidixic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antibacterial agent development, a thorough understanding of structure-activity relationships and the nuances of compound formulation are paramount. This guide provides an in-depth, objective comparison between the foundational quinolone antibiotic, nalidixic acid, and its ethyl ester derivative, Ethyl 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate. This analysis is tailored for researchers, scientists, and drug development professionals, offering experimental context and data to inform discovery and development programs.

Foundational Understanding: A Tale of a Prodrug and its Active Moiety

At the outset, it is critical to establish the relationship between the two compounds of interest. Nalidixic acid, the first of the synthetic quinolone antibiotics, is the biologically active molecule.[1][2] Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is the ethyl ester prodrug of nalidixic acid.[3] A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes.[4][5] In this case, the ethyl ester is designed to be hydrolyzed by esterase enzymes in vivo to release the active nalidixic acid.[3][6]

This fundamental relationship dictates the comparative framework. We are not comparing two distinct pharmacophores but rather an active agent against its prodrug form. The key comparative aspects, therefore, revolve around physicochemical properties that influence delivery and the resultant biological activity post-conversion.

Chemical and Structural Comparison

The core scaffold for both molecules is the 1,8-naphthyridine ring system, which is crucial for their antibacterial activity.[7][8]

FeatureNalidixic AcidEthyl 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
Chemical Name 1-Ethyl-7-methyl-4-oxo-[7][9]naphthyridine-3-carboxylic acidEthyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
Molecular Formula C₁₂H₁₂N₂O₃C₁₄H₁₆N₂O₃
Molecular Weight 232.24 g/mol 260.29 g/mol
Key Functional Group Carboxylic Acid (-COOH) at C-3Ethyl Ester (-COOCH₂CH₃) at C-3
Anticipated Lipophilicity LowerHigher

The primary structural difference is the functional group at the 3-position of the naphthyridine ring. Nalidixic acid possesses a carboxylic acid, which is essential for its interaction with the target enzyme, DNA gyrase.[7] The ethyl ester derivative has this carboxylic acid masked as an ethyl ester. This esterification increases the molecule's lipophilicity, which can, in theory, enhance its ability to cross cellular membranes.[4][5]

The synthesis of the 1,8-naphthyridine core of these compounds is often achieved through the Gould-Jacobs reaction.[3][9][10] This classic organic reaction involves the condensation of an aminopyridine with an alkoxymethylenemalonic ester, followed by thermal cyclization.[11][12] Understanding this synthetic route is crucial for medicinal chemists exploring novel derivatives of this scaffold.

Mechanism of Action: The Common Pathway of DNA Gyrase Inhibition

The antibacterial activity of nalidixic acid is a result of its ability to inhibit bacterial DNA gyrase and, to a lesser extent, topoisomerase IV.[2][9] These are essential enzymes that manage the topology of DNA during replication.[13] DNA gyrase introduces negative supercoils into DNA, a critical step for the initiation of replication.[9][13]

Nalidixic acid binds to the A subunit of DNA gyrase, stabilizing the transient DNA-enzyme complex.[9] This stabilization prevents the re-ligation of cleaved DNA strands, leading to an accumulation of double-stranded DNA breaks, which are ultimately lethal to the bacterium.[9] Since Ethyl 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is a prodrug, its mechanism of action is indirect. Following in vivo hydrolysis to nalidixic acid, the resulting active molecule will exert its antibacterial effect through the same DNA gyrase inhibition pathway.

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell Nalidixic_Acid Nalidixic Acid DNA_Gyrase_Complex DNA Gyrase-DNA Complex Nalidixic_Acid->DNA_Gyrase_Complex Inhibits DNA_Replication DNA Replication DNA_Gyrase_Complex->DNA_Replication Blocks Strand Re-ligation Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to Ethyl_Ester Ethyl 4-Hydroxy-naphthyridine -3-carboxylate (Prodrug) Esterases In vivo Esterases Ethyl_Ester->Esterases Enzymatic Hydrolysis Esterases->Nalidixic_Acid

Caption: Mechanism of action for nalidixic acid and its prodrug.

Comparative Antibacterial Efficacy: An In Vitro Perspective

Direct comparative in vitro studies of Ethyl 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate are limited in publicly available literature. This is because, as a prodrug, its in vitro activity is contingent on its conversion to nalidixic acid. Standard in vitro susceptibility tests, such as Minimum Inhibitory Concentration (MIC) assays, are typically performed with the active drug.

However, we can present established MIC data for nalidixic acid against a common Gram-negative pathogen, Escherichia coli, to provide a baseline for its antibacterial potency.

Table 1: Representative Minimum Inhibitory Concentration (MIC) of Nalidixic Acid against Escherichia coli

Strain TypeMIC (µg/mL)Reference(s)
Susceptible1.0 - 2.0[14]
Resistant≥ 32[14]
MIC₉₀ (Resistant Strains)256[15]

MIC values can vary between different strains and testing conditions.

For the ethyl ester, its efficacy in a biological system would be dependent on the rate and extent of its hydrolysis to nalidixic acid. Factors influencing this include the specific esterases present and the compound's pharmacokinetic profile.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

To provide a practical context for evaluating the antibacterial potency of compounds like nalidixic acid, the following is a detailed protocol for the broth microdilution method. This is a standardized and widely used technique in microbiology.[16][17]

Objective: To determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism in vitro.

Materials:

  • Nalidixic acid (or other test compound)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Test microorganism (e.g., E. coli ATCC 25922)

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipette

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibacterial Stock Solution: Prepare a stock solution of nalidixic acid in a suitable solvent at a concentration at least 10 times the highest concentration to be tested.[1] Sterilize by filtration if necessary.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select several colonies of the test microorganism and suspend them in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile MHB into each well of a 96-well plate.

    • Add 100 µL of the antibacterial stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well in the dilution series.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well (except for the sterility control well), bringing the total volume to 200 µL. This step also halves the concentration of the antibacterial agent in each well to the final test concentrations.

  • Controls:

    • Growth Control: A well containing MHB and the bacterial inoculum, but no antibacterial agent.

    • Sterility Control: A well containing only MHB to ensure no contamination.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[16]

  • Interpretation of Results: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the antibacterial agent in which there is no visible growth.

MIC Assay Workflow Start Start Prep_Stock Prepare Antibacterial Stock Solution Start->Prep_Stock Prep_Inoculum Prepare and Standardize Bacterial Inoculum Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate (16-20h at 35°C) Inoculate->Incubate Read_Results Read and Record MIC Value Incubate->Read_Results End End Read_Results->End

Sources

A Senior Application Scientist's Guide to the Characterization of Impurities in Ethyl 4-Hydroxy-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Pharmaceutical Development

Ethyl 4-hydroxy-naphthyridine-3-carboxylate is a key heterocyclic intermediate in the synthesis of various pharmacologically active molecules. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate a thorough understanding and control of any impurities.[1][2][3] Impurities, defined as any component that is not the drug substance itself, can arise from numerous sources and may pose a risk to patient safety, even at trace levels.[1]

This guide provides a comprehensive comparison of analytical methodologies for the robust characterization of impurities in Ethyl 4-hydroxy-naphthyridine-3-carboxylate. We will move beyond simple protocol listings to explain the scientific rationale behind selecting an integrated analytical strategy, ensuring a self-validating and trustworthy approach to impurity profiling. This document is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity and regulatory compliance.

Part 1: The Genesis of Impurities – A Synthesis-Centric View

To effectively characterize impurities, one must first understand their potential origins. The most common synthetic route to Ethyl 4-hydroxy-naphthyridine-3-carboxylate and its analogs is the Gould-Jacobs reaction.[4][5] This process, involving a condensation reaction followed by thermal cyclization, provides a logical map to predict potential process-related impurities.

The primary sources of organic impurities, as defined by ICH Q3A, include starting materials, by-products, intermediates, degradation products, and reagents.[1][3]

  • Starting Materials: Unreacted 2-amino-pyridine derivatives or diethyl ethoxymethylenemalonate (DEEM) may carry over into the final product.

  • Intermediates: Incomplete cyclization can lead to the presence of the condensation intermediate, Ethyl 2-((pyridin-2-ylamino)methylene)malonate.[4]

  • By-products: Side reactions, such as self-condensation of starting materials or alternative cyclization pathways, can generate structurally related impurities.

  • Degradation Products: The high temperatures (around 250°C) used during thermal cyclization can lead to the degradation of the main compound or intermediates.[4][6] Hydrolysis of the ethyl ester group is another potential degradation pathway during storage or subsequent processing.

The following diagram illustrates the synthetic pathway and highlights the potential entry points for process-related impurities.

Gould_Jacobs_Impurities Figure 1: Potential Impurity Sources in Gould-Jacobs Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization SM1 2-Amino-Pyridine Derivative Intermediate Condensation Intermediate (Ethyl 2-((pyridin-2-ylamino)methylene)malonate) SM1->Intermediate Heat (110-120°C) Imp_SM1 Unreacted Starting Material 1 SM1->Imp_SM1 SM2 DEEM SM2->Intermediate Imp_SM2 Unreacted Starting Material 2 SM2->Imp_SM2 Product Ethyl 4-Hydroxy-naphthyridine-3-carboxylate Intermediate->Product High Heat (~250°C) Imp_Intermediate Residual Intermediate Intermediate->Imp_Intermediate Imp_Byproduct By-products (Side Reactions) Intermediate->Imp_Byproduct Alternative Pathways Imp_Degradant Degradation Products (Thermal Stress, Hydrolysis) Product->Imp_Degradant Stress Conditions

Caption: Potential Impurity Sources in Gould-Jacobs Synthesis.

Part 2: A Comparative Guide to Core Analytical Techniques

A multi-faceted analytical approach is non-negotiable for comprehensive impurity profiling. No single technique can provide all the necessary information. The three pillars of modern impurity characterization are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Their strengths are complementary, providing a system of checks and balances for confident identification and quantification.

Technique Primary Function Strengths Limitations Best For...
HPLC Separation & QuantificationRobust, reproducible, highly quantitative, wide applicability.[7]Provides no structural information on its own; requires reference standards for identification.Detecting and quantifying known and unknown impurities; purity testing.
LC-MS Separation & IdentificationHigh sensitivity; provides molecular weight of impurities.[8] Tandem MS (MS/MS) offers structural fragments for elucidation.[9]Ionization efficiency can vary; quantification can be less accurate than UV-based methods without standards; isomers can be difficult to distinguish.Rapidly identifying unknown impurities by molecular weight; profiling complex mixtures at trace levels.[10][11]
NMR Structure Elucidation & QuantificationThe "gold standard" for unambiguous structure determination. Can quantify components without a specific reference standard (qNMR).[12][13] Non-destructive.[13][14]Relatively low sensitivity compared to MS; complex mixtures can lead to overlapping signals.Definitive structural confirmation of isolated impurities; distinguishing between isomers.

Part 3: The Integrated Workflow: From Detection to Elucidation

A robust and scientifically sound workflow ensures that impurities are not only detected but are also rigorously identified and quantified, aligning with regulatory expectations. The goal is a self-validating system where orthogonal techniques confirm initial findings.

Impurity_Workflow Figure 2: Integrated Workflow for Impurity Characterization Start API Sample of Ethyl 4-Hydroxy-naphthyridine-3-carboxylate HPLC_Screen 1. HPLC-UV Method Development & Screening Start->HPLC_Screen Detect_Quant Detection & Quantification of Impurities HPLC_Screen->Detect_Quant Check_Threshold 2. Compare vs. ICH Thresholds Detect_Quant->Check_Threshold Report Report Impurity Level Check_Threshold->Report Below Identification Threshold LCMS_Analysis 3. LC-MS Analysis (Hyphenation) Check_Threshold->LCMS_Analysis Above Identification Threshold End Impurity Characterized & Controlled Report->End Propose_Structure Propose Structure (Molecular Weight + Fragmentation) LCMS_Analysis->Propose_Structure Isolate 4. Isolation of Impurity (Prep-HPLC or Fraction Collection) Propose_Structure->Isolate NMR_Analysis 5. NMR Structural Elucidation (1H, 13C, 2D NMR) Isolate->NMR_Analysis Confirm_Structure Definitive Structure Confirmed NMR_Analysis->Confirm_Structure Qualify 6. Qualification (Toxicological Assessment) Confirm_Structure->Qualify Qualify->End Safety Justified

Caption: Integrated Workflow for Impurity Characterization.

This workflow begins with a high-performance separation method (HPLC) to serve as the foundation. Any impurities detected above the identification threshold, as defined by ICH Q3A, trigger a cascade of characterization activities.[2][15] LC-MS provides the first crucial piece of structural information—the molecular weight. For a definitive structure, especially to differentiate isomers, the impurity must be isolated and subjected to NMR analysis.

Part 4: Field-Proven Experimental Protocols

The following protocols are representative methodologies. They must be fully validated for the specific impurities and matrix .

Protocol 1: HPLC Method for Impurity Profiling

This protocol describes a general gradient reverse-phase HPLC method suitable for separating the main component from potential process-related impurities.

  • Chromatographic System:

    • Instrument: UHPLC or HPLC system with a UV/PDA detector.

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 2 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    15.0 95
    18.0 95
    18.1 5

    | 20.0 | 5 |

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.

  • System Suitability:

    • Inject a standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.

  • Analysis:

    • Inject the sample solution. Integrate all peaks and report the area percentage of each impurity.

Protocol 2: LC-MS for Impurity Identification

This protocol uses the established HPLC method and adds a mass spectrometer for identification.

  • LC System: Use the same system and conditions as described in Protocol 1.

  • Mass Spectrometer System:

    • Instrument: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.[16][11]

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes in separate runs to ensure detection of all analytes.

    • Mass Range: Scan from m/z 100-1000.

  • Data Acquisition:

    • Acquire full scan data to determine the accurate mass of eluting peaks.

    • If necessary, perform a separate run with data-dependent acquisition (DDA) to trigger MS/MS fragmentation for peaks exceeding a defined intensity threshold. This provides structural information.[16]

  • Data Analysis:

    • Extract the accurate mass for each impurity peak.

    • Use software to generate a likely molecular formula based on the accurate mass and isotopic pattern.[11][17]

    • Analyze MS/MS fragmentation patterns to propose a structure.

Protocol 3: NMR for Structural Elucidation

This protocol assumes the impurity has been isolated via preparative HPLC.

  • Sample Preparation:

    • Dissolve 1-5 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • NMR System:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR: Provides information on the number and types of protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are critical for assembling the structure. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range proton-carbon correlations, allowing the connection of molecular fragments.

  • Analysis:

    • Integrate and interpret the spectra to assemble the complete, unambiguous chemical structure of the impurity.[18]

Part 5: Navigating the Regulatory Landscape: ICH Q3A

The ICH Q3A(R2) guideline is the authoritative document for controlling impurities in new drug substances.[15] It establishes thresholds that dictate the level of analytical work required.

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which an impurity's safety must be justified through toxicological data.

These thresholds are based on the maximum daily dose of the drug. For a substance with a maximum daily dose of ≤ 2 g/day , the identification threshold is typically 0.10% or 1.0 mg/day total daily intake, whichever is lower.[3] It is this threshold that triggers the extensive characterization workflow described above.

Conclusion

The characterization of impurities in Ethyl 4-hydroxy-naphthyridine-3-carboxylate is a critical activity that demands a systematic, multi-technique approach. By understanding the synthetic origin of potential impurities, a targeted analytical strategy can be developed. An integrated workflow using HPLC for separation and quantification, LC-MS for rapid identification, and NMR for definitive structural elucidation provides a robust and self-validating system. This rigorous scientific approach is not only best practice but is essential for ensuring the quality and safety of pharmaceutical products and for meeting global regulatory expectations.

References

  • Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxyl
  • Applications of NMR in Pharmaceutical Analysis. Moravek.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • NMR Applications in Pharmaceutical Impurity Profiling. Toref-Standards.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • Pharmaceutical impurities and degradation products: Uses and applic
  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
  • An In-depth Technical Guide to Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxyl
  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
  • Synthesis of ethyl 4-hydroxy-1,5-naphthyridine-3-carboxyl
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA).
  • A Comprehensive Guide to Controlling Impurities in New Drug Substances: Aligning with ICH Q3A Guidelines. Benchchem.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • The benefits of high-resolution mass spectrometry for impurity profiling.
  • Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities.
  • Identifying and elucid
  • Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY. Almac.
  • Mass spectrometry in impurity profiling.
  • Pharmaceutical impurity profiling Applic

Sources

A Researcher's Guide to DFT Calculations for Substituted Naphthyridines: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Substituted naphthyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. Their diverse biological activities, including anticancer and antiviral properties, coupled with their potential in developing novel optical materials, make them a fascinating subject of study for researchers, scientists, and drug development professionals.[1][2] The strategic placement of nitrogen atoms and the potential for extensive substitution on the naphthyridine scaffold allow for fine-tuning of their electronic and steric properties, making them promising candidates for a wide range of applications.

Density Functional Theory (DFT) has emerged as a powerful computational tool to predict and understand the properties of these molecules, offering insights that can guide synthetic efforts and accelerate the discovery process.[3][4] However, the accuracy and reliability of DFT calculations are heavily dependent on the chosen methodology. This guide provides an in-depth comparison of various DFT approaches for studying substituted naphthyridines, grounded in scientific integrity and practical insights. We will explore the causality behind computational choices, present detailed experimental protocols, and validate our discussion with experimental data where available.

The Crucial Choice: Functionals and Basis Sets in DFT

The predictive power of any DFT calculation hinges on two fundamental choices: the exchange-correlation functional and the basis set. The functional approximates the complex electron exchange and correlation energies, while the basis set is the set of mathematical functions used to build the molecular orbitals. For nitrogen-containing aromatic systems like naphthyridines, these choices are particularly critical due to the presence of lone pairs on the nitrogen atoms and the delocalized π-system.

Selecting the Right Functional: A Comparative Overview

A plethora of DFT functionals are available, each with its own strengths and weaknesses. For substituted naphthyridines, the choice of functional can significantly impact the accuracy of predicted properties such as molecular geometries, electronic structures, and spectroscopic data.

Functional FamilyRepresentative FunctionalsStrengths for NaphthyridinesWeaknesses for Naphthyridines
Hybrid GGA B3LYP, PBE0Good balance of accuracy and computational cost for geometries and thermochemistry. Widely used and benchmarked.May underestimate reaction barriers and struggle with long-range interactions.
Range-Separated Hybrid CAM-B3LYP, ωB97X-DImproved description of charge-transfer excitations, making them suitable for predicting UV-Vis spectra and studying non-linear optical properties.[4]Higher computational cost compared to standard hybrids.
Meta-GGA M06-2X, TPSSOften provide better accuracy for non-covalent interactions and thermochemistry.Can be more sensitive to the choice of integration grid.

Expert Insight: While B3LYP has been a workhorse in computational chemistry and is often seen in initial studies of naphthyridine derivatives, modern functionals like CAM-B3LYP and M06-2X are generally recommended for more accurate predictions of electronic properties and reaction energetics, respectively. For predicting NMR chemical shifts in nitrogen heterocycles, functionals like OLYP and KT2 have shown excellent performance.

The Foundation: Choosing an Appropriate Basis Set

The basis set determines the flexibility the system has to describe the distribution of its electrons in space. A larger, more flexible basis set will generally yield more accurate results, but at a higher computational cost.

Basis Set TypeRepresentative Basis SetsKey FeaturesRecommended Use for Naphthyridines
Pople Style 6-31G(d), 6-311+G(d,p)Double or triple-zeta valence with polarization and diffuse functions.6-311+G(d,p) is a good starting point for geometry optimizations and frequency calculations.
Correlation Consistent cc-pVDZ, aug-cc-pVTZSystematically improvable and designed for correlated wavefunction methods, but also widely used in DFT.aug-cc-pVTZ is recommended for high-accuracy single-point energy calculations and property predictions.
Polarization Consistent pcseg-1, pcseg-2Optimized for DFT calculations and offer a good balance of accuracy and cost.A good alternative to Pople and Dunning-style basis sets for a variety of applications.

Expert Insight: The inclusion of polarization functions (e.g., (d,p)) is crucial for accurately describing the geometry and electronic structure of naphthyridines, as they allow for the distortion of atomic orbitals within the molecular environment. Diffuse functions (e.g., + or aug-) are important for describing anions, excited states, and weak non-covalent interactions. For a robust study, it is advisable to perform geometry optimizations with a reasonably sized basis set like 6-311+G(d,p) and then perform single-point energy and property calculations with a larger basis set like aug-cc-pVTZ.

A Practical Workflow for DFT Calculations on Substituted Naphthyridines

To illustrate a practical application of these principles, we will outline a detailed protocol for the computational study of a model substituted naphthyridine. This workflow is designed to be self-validating by comparing the computational results with experimental data.

DFT_Workflow cluster_pre Pre-computation cluster_dft DFT Calculations cluster_post Post-computation & Validation mol_selection Molecule Selection & Experimental Data Acquisition geom_opt Geometry Optimization & Frequency Analysis mol_selection->geom_opt Input Structure spe Single-Point Energy & Property Calculations geom_opt->spe Optimized Geometry spec Spectroscopic Predictions (NMR, UV-Vis) spe->spec analysis Data Analysis & Comparison spec->analysis validation Validation against Experimental Data analysis->validation

Caption: A typical workflow for DFT calculations on substituted naphthyridines.

Experimental Protocol: A Step-by-Step Guide

1. Molecule Selection and Initial Structure Generation:

  • Objective: To choose a substituted naphthyridine with available experimental data (e.g., from X-ray crystallography, NMR, and UV-Vis spectroscopy) for validation.

  • Procedure:

    • Search the literature for substituted naphthyridines with published crystal structures and spectroscopic data. For instance, the synthesis and characterization of various substituted 1,8-naphthyridines have been reported.[5][6][7]

    • Obtain the crystallographic information file (CIF) if available. This provides the most accurate starting geometry.

    • If a crystal structure is not available, build the molecule using a molecular editor (e.g., Avogadro, GaussView) based on known bond lengths and angles.

2. Geometry Optimization and Frequency Analysis:

  • Objective: To find the minimum energy structure of the molecule and confirm it is a true minimum on the potential energy surface.

  • Procedure:

    • Functional and Basis Set Selection: For initial optimization, a computationally efficient yet reliable combination is recommended, such as B3LYP/6-311+G(d,p) .

    • Software Input: Prepare an input file for a DFT software package (e.g., Gaussian, ORCA, Q-Chem). Specify the coordinates, charge, and multiplicity of the molecule.

    • Calculation Keywords: Use keywords that request a geometry optimization followed by a frequency calculation (e.g., Opt Freq in Gaussian).

    • Solvent Effects: If the experimental data was obtained in solution, include a solvent model. The Polarizable Continuum Model (PCM) is a widely used and effective choice.

    • Analysis: After the calculation is complete, verify that the optimization converged. Check the output of the frequency calculation; the absence of imaginary frequencies confirms that the optimized structure is a true minimum.

3. Single-Point Energy and Property Calculations:

  • Objective: To obtain more accurate electronic energies and molecular properties using a higher level of theory.

  • Procedure:

    • Functional and Basis Set Selection: Use the optimized geometry from the previous step and employ a more robust functional and a larger basis set, for example, CAM-B3LYP/aug-cc-pVTZ for electronic properties or M06-2X/aug-cc-pVTZ for thermochemistry.

    • Calculation: Perform a single-point energy calculation. This will provide a more accurate electronic energy and wavefunction.

    • Property Analysis: From this calculation, you can extract valuable information such as HOMO-LUMO energies, molecular orbital shapes, and dipole moments.

4. Spectroscopic Predictions:

  • Objective: To calculate NMR and UV-Vis spectra for direct comparison with experimental data.

  • Procedure:

    • NMR Spectroscopy:

      • Use the GIAO (Gauge-Including Atomic Orbital) method.

      • A functional known to perform well for NMR, such as OLYP , with a suitable basis set like a polarization-consistent one (e.g., pcseg-2 ), is recommended.

      • Calculate the absolute shieldings and convert them to chemical shifts by referencing against a standard (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

    • UV-Vis Spectroscopy:

      • Perform a Time-Dependent DFT (TD-DFT) calculation.

      • A range-separated functional like CAM-B3LYP is highly recommended for predicting excitation energies and oscillator strengths. Use a basis set with diffuse functions, such as aug-cc-pVTZ .

      • The output will provide the wavelengths of electronic transitions and their intensities, which can be compared to the experimental absorption spectrum.

Data Presentation and Validation

A crucial aspect of this guide is the direct comparison of computational results with experimental data. The following tables provide a template for how to present such a comparison for a hypothetical substituted naphthyridine.

Table 1: Comparison of Calculated and Experimental Geometries

ParameterExperimental (X-ray)B3LYP/6-311+G(d,p)Deviation
Bond Length (Å)
C2-N11.3451.348+0.003
N1-C8a1.3721.375+0.003
Bond Angle (°)
C2-N1-C8a117.5117.3-0.2
Dihedral Angle (°)
C4-C4a-C5-C60.50.1-0.4

Table 2: Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm)

Carbon AtomExperimentalOLYP/pcseg-2B3LYP/6-311+G(d,p)
C2152.3153.1155.8
C3121.8122.5124.1
C4136.5137.0138.9

Table 3: Comparison of Calculated and Experimental UV-Vis Absorption Maxima (nm)

TransitionExperimental (λmax)TD-DFT (CAM-B3LYP/aug-cc-pVTZ)Oscillator Strength (f)
π → π3253200.45
n → π2982950.08

Addressing Common Challenges

DFT calculations on nitrogen heterocycles can present specific challenges. Awareness of these potential pitfalls is key to obtaining reliable results.

  • Convergence Issues: The presence of multiple nitrogen atoms can sometimes lead to difficulties in converging the self-consistent field (SCF) procedure. Using a better initial guess for the wavefunction or employing convergence acceleration techniques can help.

  • Strong Correlation: In some cases, particularly with certain substituents or in excited states, a single-determinant method like DFT may not be sufficient. If you suspect strong electron correlation effects, it may be necessary to consult with experts in multireference methods.[8]

  • Solvent Effects: The polarity of the solvent can significantly influence the electronic structure and properties of substituted naphthyridines. Implicit solvent models like PCM are generally a good starting point, but for systems where specific solute-solvent interactions (e.g., hydrogen bonding) are crucial, an explicit or hybrid solvation model might be necessary.

Conclusion

DFT calculations are an indispensable tool for researchers working with substituted naphthyridines. By making informed choices about functionals and basis sets, and by following a systematic and validated workflow, it is possible to obtain highly accurate predictions of molecular properties. This guide provides a framework for conducting such studies with scientific rigor, enabling a deeper understanding of this important class of molecules and accelerating the design of new compounds with desired functionalities. The key to success lies not in blindly applying a single method, but in critically evaluating the performance of different approaches against experimental data and understanding the underlying principles of the computational methodology.

References

  • Fadda, A. A., El Defrawy, A. M., & El-Hadidy, S. A. (2012). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry, 2(4), 87-96.
  • Abdel-Aziem, A., et al. (2020). Synthesis, characterization, and DFT studies of some new 1,8-naphthyridine derivatives as potential anticancer agents. Journal of Molecular Structure, 1202, 127275.
  • Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022).
  • Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2016). A look at the density functional theory zoo with the advanced GMTKN55 database for general main group thermochemistry, kinetics and noncovalent interactions. The Journal of Chemical Physics, 145(2), 024101.
  • Jacquemin, D., & Adamo, C. (2011). A TD-DFT assessment of the excited states of a series of 2,2'-bipyridine-like ligands.
  • Gou, G. Z., et al. (2016). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives through a Facile One-pot Process. Journal of Chemical Sciences, 128(11), 1813-1821.
  • Macha, R., Vuppala, S., & Tigulla, P. (2013). Antibacterial bioassay and computational studies of various novel naphthyridine series. Journal of Chemical and Pharmaceutical Research, 5(12), 1279-1289.
  • Renjith, R., et al. (2021). Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study. New Journal of Chemistry, 45(10), 4683-4694.
  • Sirijindalert, A., et al. (2022). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports, 12(1), 1-17.
  • Chen, Y., et al. (2010). Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes. Inorganic Chemistry, 49(10), 4524-4533.
  • Gou, G. Z., et al. (2016). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives through a Facile One-pot Process. Indian Academy of Sciences. [Link]
  • Sliwa, W., & Mianowska, B. (2020).
  • Cohen, A. J., Mori-Sánchez, P., & Yang, W. (2012). Challenges for density functional theory. Chemical Reviews, 112(1), 289-320.
  • Fadda, A. A., et al. (2012). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines.
  • Bursch, M., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.
  • Bursch, M., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry.
  • Funes-Ardoiz, I., et al. (2018). A benchmark study of aromaticity indexes for benzene, pyridine and the diazines. Physical Chemistry Chemical Physics, 20(43), 27533-27542.
  • Tenorio, B. N. C., et al. (2021). NEXAFS Spectra Simulations of Nitrogen-Bearing Heterocycles. The Journal of Physical Chemistry A, 125(40), 8876-8885.
  • Bursch, M., et al. (2022).
  • Hartwig, J. F. (2020). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society, 142(31), 13296-13314.
  • Cohen, A. J., Mori-Sánchez, P., & Yang, W. (2011). Challenges for Density Functional Theory. Request PDF. [Link]
  • Zhang, X., et al. (2022). Application and challenges of nitrogen heterocycles in PROTAC linker. European Journal of Medicinal Chemistry, 238, 114486.
  • Grimme, S., & Hansen, A. (2012). Benchmark Study of the Performance of Density Functional Theory for Bond Activations with (Ni,Pd)-Based Transition-Metal Catalysts. Organometallics, 31(17), 6044-6051.
  • Bursch, M., et al. (2022).
  • Bursch, M., et al. (2022).

Sources

The Definitive Guide to X-ray Crystallography of Naphthyridine Derivatives: A Comparative Analysis for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise determination of molecular structure is paramount. Naphthyridine derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Their efficacy is intrinsically linked to their three-dimensional architecture, which dictates their interaction with biological targets. Among the arsenal of analytical techniques available for structural elucidation, single-crystal X-ray crystallography stands as the gold standard, providing an unambiguous determination of atomic coordinates in the solid state.[2]

This guide offers a comprehensive exploration of the X-ray crystallographic analysis of naphthyridine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the practical and theoretical considerations of crystallizing these compounds, detail the crystallographic workflow, and provide an objective comparison with alternative analytical techniques, supported by experimental data. Our focus is to not only provide protocols but to explain the underlying principles and rationale, empowering you to make informed decisions in your research.

The Art and Science of Crystallizing Naphthyridine Derivatives

The critical bottleneck in any X-ray crystallography experiment is the growth of high-quality single crystals.[3] For naphthyridine derivatives, which can exhibit a range of polarities and intermolecular interactions, this step requires a systematic and often creative approach. The goal is to slowly bring a solution of the compound to a state of supersaturation, allowing for the orderly arrangement of molecules into a crystalline lattice.

Several key factors influence the crystallization process:

  • Solvent Selection: The choice of solvent is crucial and should be guided by the solubility profile of the naphthyridine derivative. A good starting point is to find a solvent in which the compound is sparingly soluble at room temperature but more soluble upon heating. Common solvents for the crystallization of organic molecules include methanol, ethanol, dichloromethane (DCM), acetonitrile, and ethyl acetate.[3] For instance, X-ray quality crystals of a 1,8-naphthyridine-3-carbonitrile derivative were successfully grown from a 1:9 mixture of methanol and DCM.[4]

  • Crystallization Method: The method of inducing supersaturation can significantly impact crystal quality. Common techniques include:

    • Slow Evaporation: This is one of the simplest methods, where the solvent is allowed to evaporate slowly from a saturated solution, increasing the concentration of the solute.[3]

    • Vapor Diffusion: This technique is particularly effective for small quantities of material. A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

    • Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface where the two solvents slowly mix.

  • Purity of the Compound: The presence of impurities can inhibit crystal growth or lead to the formation of poorly ordered crystals. It is recommended to use a compound with a purity of at least 90% for crystallization experiments.[5]

A successful example of crystallizing a naphthyridine derivative involved the slow diffusion of pentane into a concentrated dichloromethane solution of a naphthyridine-bis(carbene) ligand, yielding X-ray quality single crystals.[6] Another study reported obtaining suitable crystals of 1,8-naphthyridin-2-one derivatives for X-ray analysis, highlighting the feasibility of crystallizing this class of compounds.[7]

The X-ray Crystallography Workflow: From Crystal to Structure

Once a suitable single crystal is obtained, the journey to a three-dimensional structure begins. The process can be broken down into several key stages:

experimental_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement Crystal Single Crystal Mount Crystal Mounting Crystal->Mount Selection XRay X-ray Diffraction Mount->XRay Exposure to X-rays Detector Diffraction Pattern XRay->Detector Data Acquisition Phasing Phase Problem Solution Detector->Phasing Data Processing Model Electron Density Map & Model Building Phasing->Model Initial Phasing Refine Structure Refinement Model->Refine Model Adjustment Final Final Structure Refine->Final Validation

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
  • Crystal Mounting: A single crystal of suitable size and quality (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.

  • X-ray Diffraction: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, producing a unique diffraction pattern of spots.

  • Data Collection: The diffraction pattern is recorded by a detector as the crystal is rotated. The positions and intensities of the diffraction spots are collected.

  • Structure Solution (The Phase Problem): The intensities of the diffraction spots can be measured, but the phase information is lost. Solving the "phase problem" is a critical step in determining the electron density map. For small molecules like naphthyridine derivatives, direct methods are often successful.

  • Model Building and Refinement: An initial model of the molecule is built into the calculated electron density map. This model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.

  • Structure Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides unparalleled detail in the solid state, it is not the only tool for structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful complementary technique that provides information about the structure and dynamics of molecules in solution.[8][9]

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) Spectroscopy
Sample Phase Solid (single crystal)Solution
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactionsThrough-bond and through-space atomic connectivity, conformational dynamics, molecular motion
Resolution Typically high (atomic resolution)Generally lower than X-ray crystallography for full 3D structures
Sample Requirements High-quality single crystal (can be challenging to obtain)Soluble sample (mg quantities)
Experiment Time Hours to days (for data collection and structure solution)Minutes to hours (for standard experiments)
Strengths Unambiguous determination of absolute stereochemistry and solid-state packingProvides information on dynamic processes and solution-state conformation, no need for crystallization
Limitations Provides a static picture of the molecule in the solid state, crystallization can be a major bottleneckStructure determination can be complex for larger molecules, less precise for overall 3D structure

Why Choose X-ray Crystallography for Naphthyridine Derivatives?

For drug discovery, understanding the precise binding mode of a naphthyridine derivative to its target protein is crucial for rational drug design.[10][11] X-ray crystallography of a protein-ligand complex can reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that govern binding affinity and selectivity. This level of detail is often difficult to obtain with other techniques. Furthermore, the solid-state packing information from a crystal structure can provide insights into the material properties of the compound, which is important for formulation and drug delivery.

comparison_logic cluster_problem Research Question cluster_techniques Analytical Techniques cluster_info Information Provided Question Determine 3D structure of a naphthyridine derivative XRC X-ray Crystallography Question->XRC NMR NMR Spectroscopy Question->NMR MS Mass Spectrometry Question->MS XRC_info Solid-state structure (absolute configuration, intermolecular interactions) XRC->XRC_info NMR_info Solution-state structure (conformation, dynamics) NMR->NMR_info MS_info Molecular weight, fragmentation pattern MS->MS_info Decision Structure-based drug design XRC_info->Decision NMR_info->Decision Confirmation Compound Confirmation MS_info->Confirmation

Figure 2: Logical relationship between the research question and the choice of analytical technique.

Experimental Protocols

Protocol 1: Crystallization of a Naphthyridine Derivative by Slow Evaporation

  • Solubility Screening: Dissolve a small amount (1-2 mg) of the purified naphthyridine derivative in various solvents (0.5 mL) to identify a solvent in which it is sparingly soluble at room temperature.

  • Prepare a Saturated Solution: In a small, clean vial, dissolve the compound in the chosen solvent by gentle heating and/or sonication until a clear solution is obtained. If necessary, add a minimal amount of a co-solvent to achieve complete dissolution.

  • Slow Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This will allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Observation: Monitor the vial periodically for the formation of crystals. This process can take several days to weeks.

Protocol 2: Data Collection and Structure Refinement (General Overview)

This protocol assumes access to a single-crystal X-ray diffractometer and relevant software.

  • Crystal Mounting: Using a micromanipulator and a cryo-loop, carefully select a single crystal and mount it on the goniometer head.

  • Data Collection: Center the crystal in the X-ray beam. Set the appropriate data collection parameters (e.g., exposure time, frame width, detector distance) and initiate the data collection run.

  • Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices.

  • Structure Solution and Refinement: Use a crystallographic software package (e.g., SHELX, Olex2) to solve the phase problem using direct methods and build an initial structural model. Refine the model against the experimental data until convergence is reached and the quality indicators (e.g., R-factor) are satisfactory.

  • Validation and Analysis: Validate the final structure using tools like CheckCIF and analyze the geometric parameters, intermolecular interactions, and packing arrangements.

Conclusion

X-ray crystallography is an indispensable tool for the detailed structural characterization of naphthyridine derivatives. While the process of obtaining high-quality crystals can be challenging, the wealth of information provided by a crystal structure—from precise atomic coordinates to intermolecular packing—is invaluable for advancing drug discovery and materials science. By understanding the principles of crystallization and the crystallographic workflow, and by judiciously choosing complementary analytical techniques like NMR, researchers can gain a comprehensive understanding of these important molecules and unlock their full potential.

References

  • Prasad Dattatray Sherkar, Damodar Karuturi, Mark Montgomery, Mukul Lal. X‐ray crystal structure of 1,8‐naphthyridin‐2‐one derivatives, inset (a) 5a and inset (b) 5t. ResearchGate.
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. 2024.
  • Synthesis and Structural Investigation of Rigid Naphthyridine-Bis(carbene) for Trigonal Planar Coordination of Coinage Metals. Organometallics. ACS Publications.
  • Comparison of NMR and X-ray crystallography.
  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate.
  • Guide for crystallization.
  • Brunger, A. T. X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics.
  • Comparison of X-Ray Crystallography, NMR and EM. Creative Biostructure.
  • Experimental details of single-crystal X-ray diffraction. ResearchGate.
  • Staples, R. J. Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications. 2017;73(Pt 5):647-658.
  • X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. 2019.
  • The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery. 2023.
  • Macromolecular Structure Determination: Comparison of Crystallography and NMR.
  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. 2022.
  • Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of... ResearchGate.
  • 1,8-Naphthyridine. Wikipedia.
  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. 2022.
  • The current role and evolution of X-ray crystallography in drug discovery and development. Taylor & Francis Online. 2023.
  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. 2020.
  • X-Ray Crystallography in Pharmaceutical Drug Development. News-Medical.Net. 2019.

Sources

A Comparative Guide to the Synthetic Routes of Naphthyridines: From Classical Condensations to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Naphthyridines, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms, are a cornerstone of modern medicinal chemistry and materials science.[1][2] Their rigid, planar structure and ability to act as hydrogen bond donors and acceptors make them privileged scaffolds in drug discovery, with applications ranging from antibacterial and anticancer agents to antiviral and anti-inflammatory drugs.[3][4] The diverse biological activities and material properties of naphthyridine derivatives have spurred the development of a wide array of synthetic strategies for their construction.[5][6]

This guide provides a comparative analysis of the most prominent synthetic routes to naphthyridines, offering researchers, scientists, and drug development professionals a comprehensive understanding of the available methodologies. We will delve into the mechanistic underpinnings of classical condensation reactions, explore the efficiency and versatility of modern transition-metal catalyzed approaches, and provide detailed experimental protocols to bridge theory with practice.

Classical Approaches: The Foundation of Naphthyridine Synthesis

For decades, the synthesis of naphthyridines has been dominated by a handful of powerful, name-brand reactions. These methods, while sometimes requiring harsh conditions, remain relevant for their simplicity and ability to generate a variety of naphthyridine cores.

The Skraup Synthesis: A Classic Route to 1,5-, 1,6-, 1,7-, and 1,8-Naphthyridines

The Skraup synthesis is a venerable method for constructing the quinoline ring system, which has been effectively adapted for the synthesis of various naphthyridine isomers.[7][8] The reaction involves the treatment of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.[7] The key to this transformation is the in-situ generation of acrolein from the dehydration of glycerol, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to furnish the aromatic naphthyridine ring.[7][9]

The choice of aminopyridine dictates the resulting naphthyridine isomer. For instance, 3-aminopyridine typically yields 1,5-naphthyridine, while 4-aminopyridine and 2-aminopyridine can lead to 1,6-, 1,7-, and 1,8-naphthyridines, respectively, with regioselectivity being a key consideration.[8][10][11]

Experimental Protocol: Skraup Synthesis of 1,5-Naphthyridine [8]

  • In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid to 3-aminopyridine while cooling in an ice bath.

  • To this mixture, add glycerol, followed by an oxidizing agent such as m-nitrobenzenesulfonic acid sodium salt.

  • Heat the mixture gently at first. The reaction is exothermic and will begin to reflux without external heating.

  • Once the initial vigorous reaction subsides, heat the mixture to 140-150°C and maintain this temperature for 4-5 hours.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or recrystallization.

Causality Behind Experimental Choices: The use of concentrated sulfuric acid is crucial not only for catalyzing the dehydration of glycerol to acrolein but also for promoting the cyclization step. The oxidizing agent is necessary for the final aromatization of the dihydronaphthyridine intermediate. The highly exothermic nature of the reaction necessitates careful temperature control to prevent the formation of tar-like byproducts resulting from the polymerization of acrolein.[8]

Diagram: Generalized Skraup Synthesis Workflow

Skraup_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification A Aminopyridine F Michael Addition A->F B Glycerol E In situ Acrolein Formation B->E C H₂SO₄ (conc.) C->E D Oxidizing Agent H Oxidation D->H E->F G Cyclization F->G Intermediate G->H Dihydronaphthyridine I Crude Naphthyridine H->I J Purification (Distillation/Recrystallization) I->J K Pure Naphthyridine J->K

Caption: A generalized workflow for the Skraup synthesis of naphthyridines.

The Friedländer Synthesis: A Versatile Condensation Approach

The Friedländer synthesis is another cornerstone of quinoline and naphthyridine chemistry, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][12] This acid- or base-catalyzed reaction proceeds via an initial aldol-type condensation, followed by intramolecular cyclization and dehydration to form the aromatic ring system.[3] For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde is a common starting material.[3][13]

The versatility of the Friedländer synthesis lies in the wide variety of active methylene compounds that can be employed, including ketones, β-ketoesters, and nitriles, allowing for the introduction of diverse substituents onto the naphthyridine core.[3][12]

Experimental Protocol: Green Friedländer Synthesis of 1,8-Naphthyridines in Water [4][14]

  • To a flask containing 1 mL of water, add 2-aminonicotinaldehyde (0.5 mmol) and the active methylene carbonyl compound (0.5 mmol).

  • Add choline hydroxide (1 mol%) to the reaction mixture.

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C with continuous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically within 6-12 hours), allow the mixture to cool to room temperature.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • The product can be further purified by recrystallization if necessary.

Causality Behind Experimental Choices: This modern iteration of the Friedländer synthesis highlights a shift towards greener chemistry.[14] Water is used as a benign solvent, and choline hydroxide, a biocompatible ionic liquid, acts as a metal-free catalyst, avoiding the use of hazardous acids or bases.[4][14] The mild reaction temperature of 50°C is often sufficient to drive the reaction to completion while minimizing side reactions.[14]

Diagram: Mechanism of the Base-Catalyzed Friedländer Synthesis

Friedlander_Mechanism A o-Aminoaryl Aldehyde D Aldol Condensation A->D B Active Methylene Compound C Enolate Formation (Base-catalyzed) B->C Base C->D E Cyclization Intermediate D->E F Dehydration E->F G Naphthyridine Product F->G

Caption: Simplified mechanism of the base-catalyzed Friedländer synthesis.

The Doebner-von Miller Reaction: A Variation on a Theme

The Doebner-von Miller reaction is closely related to the Skraup synthesis and provides another route to quinolines and, by extension, naphthyridines.[15] It involves the reaction of an aniline (or aminopyridine) with an α,β-unsaturated carbonyl compound.[15] A key feature of this reaction is that the α,β-unsaturated carbonyl compound can be generated in situ from two carbonyl compounds via an aldol condensation.[15] The reaction is typically catalyzed by Brønsted or Lewis acids.[15][16]

Modern Synthetic Strategies: Expanding the Naphthyridine Toolkit

While classical methods are foundational, modern organic synthesis has introduced a plethora of new techniques that offer greater efficiency, milder reaction conditions, and broader substrate scope for the construction of naphthyridines.

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and naphthyridines are no exception. Palladium- and cobalt-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, have been employed to functionalize pre-existing naphthyridine scaffolds or to construct the ring system itself.[10][17] These methods allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups with high precision and functional group tolerance.[17][18]

For instance, halogenated naphthyridines can be readily coupled with various organometallic reagents to introduce diversity at specific positions.[17] This approach is particularly valuable for the late-stage functionalization of complex molecules in drug discovery programs.

C-H Activation: A Paradigm Shift in Synthesis

Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis and functionalization of heterocyclic compounds.[19][20] This approach avoids the need for pre-functionalized starting materials, such as halogenated or organometallic derivatives, thereby shortening synthetic sequences and reducing waste.[21] Rhodium(III)-catalyzed C-H activation has been successfully applied to the synthesis of naphthyridinones, demonstrating the potential of this strategy for constructing complex naphthyridine derivatives.[22]

Multicomponent Reactions (MCRs): Efficiency by Design

Multicomponent reactions (MCRs), in which three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical route to complex molecules.[1][2] Various MCR strategies have been developed for the synthesis of naphthyridine derivatives, allowing for the rapid generation of molecular diversity from simple starting materials.[1][23] These one-pot procedures often involve domino or cascade reaction sequences, where multiple bond-forming events occur sequentially without the isolation of intermediates.[2]

Comparative Analysis of Synthetic Routes

The choice of synthetic route to a particular naphthyridine target depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following table provides a head-to-head comparison of the different methodologies discussed.

Synthetic RouteStarting MaterialsKey FeaturesAdvantagesDisadvantages
Skraup Synthesis Aminopyridines, GlycerolIn situ acrolein formation, strong acid, oxidizing agentSimple, provides access to various isomersHarsh conditions, often low yields, tar formation[8]
Friedländer Synthesis o-Aminoaryl aldehydes/ketones, Active methylene compoundsAcid or base catalysis, versatileHigh versatility, good for diverse substitutions, milder "green" versions available[3][4]Can be limited for complex, polysubstituted products
Doebner-von Miller Aminopyridines, α,β-Unsaturated carbonyls (or precursors)Acid-catalyzed, in situ generation of electrophileAccess to quinoline-like structuresSimilar limitations to Skraup, potential for side reactions
Transition-Metal Catalysis Halogenated naphthyridines, Organometallic reagentsPd, Co, etc. catalysts, cross-couplingHigh functional group tolerance, late-stage functionalizationRequires pre-functionalized substrates, catalyst cost/removal
C-H Activation Naphthyridine precursors with directing groupsTransition-metal catalysts (e.g., Rh)High atom economy, avoids pre-functionalizationOften requires directing groups, regioselectivity can be a challenge
Multicomponent Reactions Simple, readily available starting materialsOne-pot, domino/cascade reactionsHigh efficiency, atom economy, rapid generation of diversityReaction discovery and optimization can be complex

Conclusion

The synthesis of naphthyridines has evolved significantly from its classical roots. While traditional condensation reactions like the Skraup and Friedländer syntheses remain valuable tools, modern methodologies such as transition-metal catalysis, C-H activation, and multicomponent reactions have opened up new avenues for the efficient and versatile construction of these important heterocyclic scaffolds. The continued development of novel synthetic strategies will undoubtedly fuel further advancements in the application of naphthyridines in medicine and materials science. By understanding the strengths and limitations of each synthetic route, researchers can make informed decisions to best achieve their synthetic goals.

References

  • Darakshan, D., & Parvin, T. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011).
  • BenchChem. (n.d.).
  • Mogilaiah, K., Swamy, J. K., Jyothi, S., & Kavitha, S. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS.
  • Hayes, C. R., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted 1,5-Naphthyridines via Skraup Synthesis. BenchChem.
  • Abarca, B., et al. (2020).
  • Abarca, B., et al. (2020).
  • BenchChem. (n.d.). Technical Support Center: Skraup Synthesis of Naphthyridines. BenchChem.
  • Stuart, D. R., et al. (2013). Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones. PubMed.
  • Abarca, B., et al. (2020).
  • American Chemical Society. (2021). 1,6-Naphthyridine. ACS.
  • Darakshan, D., & Parvin, T. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry.
  • BenchChem. (n.d.). Head-to-head comparison of different synthetic routes to 1,8-naphthyridin-2(1H)-ones. BenchChem.
  • Hayes, C. R., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.
  • Knochel, P., et al. (n.d.). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. PMC.
  • Science of Synthesis. (n.d.). Product Class 8: Naphthyridines. Thieme.
  • Chemical Review and Letters. (2025).
  • Beletskaya, I. P., et al. (2023). Applications of naphthyridines in catalysis, medicinal chemistry, and materials science.
  • The Journal of Organic Chemistry. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia.
  • OpenChemHub. (2024).
  • Center for Selective C–H Activation. (n.d.).
  • SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive.
  • PubMed. (2025). Diversity-Oriented C-H Activation Reactions of the Naphthalene Scaffold. PubMed.

Sources

A Senior Application Scientist’s Guide to Catalyst Efficacy in Synthetic Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Cyclization in Modern Chemistry

The construction of cyclic molecules is a cornerstone of modern organic synthesis, with profound implications for drug discovery, materials science, and agrochemicals. Cyclic structures often exhibit enhanced metabolic stability, improved binding affinity to biological targets, and unique photophysical properties compared to their linear counterparts. The efficiency and selectivity of cyclization reactions, therefore, are of paramount importance. Transition metal catalysis has revolutionized this field, offering powerful tools to forge complex ring systems under mild conditions with high degrees of control.

This guide provides an in-depth comparison of the efficacy of several key classes of cyclization catalysts. Moving beyond a simple catalog of options, we will delve into the mechanistic rationale behind catalyst selection, present comparative experimental data, and provide field-tested protocols to empower researchers in making informed decisions for their specific synthetic challenges.

Ring-Closing Metathesis (RCM): Mastering C=C Bond Formation

Ring-closing metathesis (RCM) is arguably one of the most powerful methods for forming five- to macro-sized rings by converting an acyclic diene into a cycloalkene and a volatile ethylene byproduct.[1] The choice of catalyst is critical and is dictated by the substrate's steric hindrance and electronic properties. The evolution of Ruthenium-based catalysts developed by Robert H. Grubbs and others has been pivotal.[2]

Comparative Efficacy of Ruthenium Olefin Metathesis Catalysts

The primary catalysts used for RCM are the Grubbs and Hoveyda-Grubbs families. Their performance varies significantly in terms of activity, stability, and functional group tolerance.

  • Grubbs 1st Generation (G-I): While historically significant, G-I is less active and more sensitive to air and functional groups than later generations. It is now rarely the first choice for complex applications.

  • Grubbs 2nd Generation (G-II): The replacement of a phosphine ligand with a more basic N-heterocyclic carbene (NHC) dramatically increases its activity. G-II is a robust workhorse, effective for a wide range of substrates, including sterically demanding and electron-poor olefins.[3]

  • Hoveyda-Grubbs 2nd Generation (HG-II): This catalyst features a chelating isopropoxystyrene ligand, which imparts exceptional air and thermal stability.[2] While its initiation can be slower than G-II, its stability often leads to higher overall turnover numbers and cleaner reactions, making it ideal for industrial applications and complex syntheses.[3][4]

CatalystKey FeatureInitiation RateStabilityFunctional Group ToleranceTypical Loading (mol%)
Grubbs 1st Gen (G-I) Bis(phosphine) ligandModerateLowModerate2.0 - 5.0
Grubbs 2nd Gen (G-II) NHC ligandFastModerateHigh0.5 - 2.0
Hoveyda-Grubbs 2nd Gen (HG-II) Chelating ether ligandSlowerVery HighVery High0.5 - 2.0
Catalytic Cycle: Ruthenium-Catalyzed RCM

The mechanism proceeds through a series of [2+2] cycloaddition and cycloreversion steps, with the release of ethylene driving the reaction forward.

RCM_Mechanism catalyst [Ru]=CH-R¹ substrate Diene Substrate intermediate1 Ruthenacyclobutane A substrate->intermediate1 + Catalyst intermediate2 Intermediate Carbene intermediate1->intermediate2 Cycloreversion intermediate3 Ruthenacyclobutane B intermediate2->intermediate3 Intramolecular Coordination intermediate3->catalyst Cycloreversion Product product Cyclic Product intermediate3->product ethylene Ethylene (byproduct) intermediate3->ethylene

Caption: Generalized catalytic cycle for Ring-Closing Metathesis (RCM).

Representative Experimental Protocol: RCM with Hoveyda-Grubbs II

This protocol describes the cyclization of N,N-diallyl-4-methylbenzenesulfonamide, a common benchmark substrate.[3]

  • Preparation: To a clean, oven-dried Schlenk flask equipped with a magnetic stir bar, add N,N-diallyl-4-methylbenzenesulfonamide (1.0 mmol, 253 mg).

  • Inerting: Seal the flask with a rubber septum, and evacuate and backfill with dry argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed dichloromethane (DCM) (20 mL for 0.05 M concentration) via syringe. Stir the solution until the substrate is fully dissolved.

  • Catalyst Addition: In a separate vial under an inert atmosphere, weigh the Hoveyda-Grubbs 2nd Generation catalyst (0.01 mmol, 6.3 mg, 1 mol%). Dissolve it in a small amount of DCM (~1 mL) and add it to the reaction flask via syringe.

  • Reaction: Stir the reaction mixture at room temperature (or gently heat to 40 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Quenching & Purification: Upon completion, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes. Concentrate the mixture under reduced pressure and purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired cyclized product.

Palladium-Catalyzed Intramolecular C-N/C-C Coupling

Palladium catalysis is a versatile tool for intramolecular bond formations, enabling the synthesis of a vast array of carbocycles and heterocycles. Two of the most prominent methods are the Buchwald-Hartwig amination and the Heck reaction.

A. Intramolecular Buchwald-Hartwig Amination

This reaction is a premier method for forming cyclic amines and amides by coupling an aryl halide with an amine tethered in the same molecule.[5][6] The choice of phosphine ligand is the most critical parameter, as it dictates the catalyst's stability, activity, and substrate scope.[7]

The development of bulky, electron-rich phosphine ligands has been key to the reaction's success, facilitating the challenging reductive elimination step.

| Ligand Family | Key Feature | Catalyst Stability | Activity with Aryl Chlorides | Substrate Scope | | :--- | :--- | :--- | :--- | :--- | :--- | | Tri(o-tolyl)phosphine | 1st Gen ligand | Low | Very Low | Limited to aryl bromides/iodides[5] | | BINAP | Bidentate ligand | Moderate | Low | Good for primary amines[5] | | Buchwald Biarylphosphines (e.g., XPhos, RuPhos) | Sterically hindered, electron-rich | High | High | Broadest scope, including hindered amines[7] | | Josiphos Ligands | Ferrocene-based | High | Moderate | Excellent for specific substrates |

The cycle involves oxidative addition of the aryl halide to Pd(0), coordination and deprotonation of the amine, and the final C-N bond-forming reductive elimination.[8]

Buchwald_Hartwig_Cycle cluster_oa cluster_ac cluster_re pd0 L₂Pd(0) pd2_complex L₂Pd(II)(Ar)(X) pd0->pd2_complex oxidative_add Oxidative Addition (Rate-Determining Step) pd_amido L₂Pd(II)(Ar)(NR₂) pd2_complex->pd_amido amine_coord Amine Coordination & Deprotonation pd_amido->pd0 product Product (R-NR₂) reductive_elim Reductive Elimination arx Aryl Halide (R-X) amine Amine (R₂NH) + Base

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

B. Intramolecular Heck Reaction

The intramolecular Heck reaction (IMHR) forms a new C-C bond by coupling an aryl or vinyl halide with an alkene tether.[9] It is a powerful method for constructing polycyclic systems and establishing quaternary carbon centers.[10] Unlike its intermolecular counterpart, the IMHR is highly efficient and often exhibits excellent regioselectivity due to steric and conformational constraints.[11]

The choice of palladium source, ligands, and additives determines the reaction outcome.

Catalyst SystemKey FeatureCommon Use CaseAdvantagesDisadvantages
Pd(OAc)₂ + PPh₃ Generated in situGeneral purposeInexpensive, versatileCan lead to phosphine oxidation
Pd₂(dba)₃ Air-stable Pd(0) sourceWhen Pd(II) reduction is slowCleaner initiationMore expensive than Pd(OAc)₂
Pd(PPh₃)₄ Pre-formed Pd(0) complexSmall scale, sensitive substratesReady to use, no pre-reduction neededLess stable, excess phosphine can inhibit reaction
Pd(OAc)₂ + Chiral Ligand (e.g., BINAP) Asymmetric catalysisEnantioselective synthesisCan create chiral centers with high ee[9]Requires careful optimization

This protocol outlines a general procedure for the cyclization of an o-iodophenyl allyl ether.

  • Preparation: Add the o-iodophenyl allyl ether substrate (1.0 mmol), Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg, 5 mol%), and triphenylphosphine (PPh₃, 0.11 mmol, 28.9 mg, 11 mol%) to an oven-dried flask with a stir bar.

  • Inerting: Seal the flask and place it under a positive pressure of argon or nitrogen.

  • Reagent Addition: Add anhydrous acetonitrile (MeCN, 10 mL) followed by triethylamine (Et₃N, 3.0 mmol, 0.42 mL) as the base.

  • Reaction: Heat the mixture to 80 °C in an oil bath and stir vigorously. Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the cyclized product.

Azide-Alkyne Cycloaddition: The Power of "Click" Chemistry

The cycloaddition of an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry".[12] While the thermal reaction is slow and often unselective, metal catalysis provides rapid, clean, and highly regioselective transformations. The choice between copper and ruthenium catalysts is fundamental, as they afford complementary regioisomers.[13]

Comparative Efficacy: Copper vs. Ruthenium Catalysis
Catalyst SystemRegioisomerReaction NameMechanismSubstrate ScopeKey Advantage
Copper(I) 1,4-disubstitutedCuAACStepwise, via copper acetylideTerminal alkynes only[14]Extremely robust, fast, aqueous conditions[12]
Ruthenium(II) 1,5-disubstitutedRuAACConcerted, via ruthenacycleTerminal & internal alkynes[14]Access to the complementary 1,5-isomer[12]

The ability to selectively generate either the 1,4- or 1,5-triazole isomer simply by changing the catalyst is a powerful tool in medicinal chemistry and materials design, where the isomer can have drastically different properties.

Catalytic Cycle: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC mechanism is believed to involve the formation of a copper acetylide, which then reacts with the azide.

CuAAC_Cycle cu1 Cu(I) cu_acetylide Copper Acetylide cu1->cu_acetylide alkyne Terminal Alkyne alkyne->cu_acetylide Coordination azide Azide azide->cu_acetylide Reaction product 1,4-Triazole cu_triazolide Copper Triazolide cu_acetylide->cu_triazolide cu_triazolide->cu1 Protonolysis cu_triazolide->product

Caption: Simplified catalytic cycle for the CuAAC reaction.

Gold-Catalyzed Intramolecular Hydroarylation

Gold catalysts, particularly cationic Au(I) complexes, are exceptionally powerful π-acids. They excel at activating C-C multiple bonds like alkynes and allenes toward attack by weak nucleophiles, including arenes.[15] This has made gold-catalyzed intramolecular hydroarylation a go-to method for forming vinyl-substituted benzocycles under very mild conditions.[16][17]

Comparative Efficacy of Gold(I) Catalysts

The catalyst's efficacy is tuned by the choice of ligand (L) and counter-anion (X). Highly electrophilic catalysts are generally more active.

Catalyst SystemKey FeatureActivityAir/Moisture ToleranceCommon Precursors
Ph₃PAuCl / AgOTf Standard systemHighModerateReadily available
(PhO)₃PAuCl / AgNTf₂ Electron-poor phosphite ligandVery HighHighGenerates a highly electrophilic Au(I) cation[16]
JohnPhosAuCl / AgSbF₆ Bulky biarylphosphine ligandHighHighEffective for challenging substrates
IPrAuCl / AgOTf NHC ligandVery HighVery HighHighly active and stable catalyst

Ag salt acts as a halide scavenger to generate the active cationic Au(I) species.

Experimental Workflow: Gold-Catalyzed Allene Hydroarylation

This workflow illustrates the general steps for cyclizing an arene onto a tethered allene.

Gold_Workflow prep 1. Prepare Substrate reaction 3. Combine & React (RT, in Air) prep->reaction catalyst_prep 2. Generate Catalyst (AuClL + AgX) catalyst_prep->reaction workup 4. Quench & Purify reaction->workup

Caption: General experimental workflow for Au(I)-catalyzed hydroarylation.

Conclusion: A Field Guide to Catalyst Selection

The choice of a cyclization catalyst is a multi-faceted decision that extends beyond just the predicted yield. As a senior scientist, I advocate for a holistic assessment based on the following pillars:

  • Reactivity & Scope: Does the catalyst tolerate the functional groups present in your substrate? Is it active enough for hindered or electronically deactivated systems? (e.g., G-II for hindered RCM, Buchwald ligands for aryl chlorides).

  • Selectivity: Does the reaction produce the desired isomer? (e.g., CuAAC for 1,4-triazoles vs. RuAAC for 1,5-triazoles).

  • Robustness & Practicality: How sensitive is the catalyst to air and moisture? (e.g., HG-II is highly stable). This impacts handling, cost, and scalability.

  • Downstream Considerations: How easily can the metal catalyst be removed from the final product? This is a critical consideration in pharmaceutical development where metal residues are strictly regulated.

By understanding the mechanistic underpinnings and comparative performance data presented in this guide, researchers can more effectively navigate the catalyst landscape to achieve their synthetic goals with precision and efficiency.

References

  • Strem, G. H. (2004). Recent Advances in Intramolecular Alkyne Cyclotrimerization and Its Applications.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Walsh Medical Media. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products.
  • Beilstein Journals. (n.d.). Recent advances in the gold-catalyzed additions to C–C multiple bonds.
  • PubMed. (n.d.). Gold(I)-catalyzed intermolecular hydroarylation of alkenes with indoles under thermal and microwave-assisted conditions.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Enzymatic Complexity Generation: Cyclization Reactions. PMC.
  • National Center for Biotechnology Information. (2021). Highly efficient Ru(ii)–alkylidene based Hoveyda–Grubbs catalysts for ring-closing metathesis reactions. PMC.
  • Wikipedia. (n.d.). Grubbs catalyst.
  • National Center for Biotechnology Information. (2008). Gold(I)-Catalyzed Intramolecular Hydroarylation of Allenes. PMC.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ResearchGate. (2018). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • ResearchGate. (n.d.). Copper‐catalyzed azide‐alkyne cycloaddition (CuAAC) and ruthenium‐catalyzed azide‐alkyne cycloaddition (RuAAC) approaches to prepare 1,2,3‐triazole derivatives.
  • MDPI. (2022). Asymmetric Hydroarylation Reactions Catalyzed by Transition Metals: Last 10 Years in a Mini Review.
  • ResearchGate. (2020). Synergistic Effect of Copper and Ruthenium on Regioselectivity in the Alkyne–Azide Click Reaction of Internal Alkynes.
  • PubMed. (2008). Gold(I)-catalyzed intramolecular hydroarylation of allenes.
  • ACS Publications. (2022). On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts?.
  • ACS Publications. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews.
  • ResearchGate. (n.d.). Gold-catalyzed intramolecular hydroarylation reaction of suitable diynes (12) by using cationic phosphonite ligands.
  • National Center for Biotechnology Information. (2023). Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. PMC.
  • ResearchGate. (n.d.). Simplified catalytic cycle for Buchwald−Hartwig amination reaction.
  • National Institutes of Health. (n.d.). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl).
  • MDPI. (n.d.). Supported Catalysts Useful in Ring-Closing Metathesis, Cross Metathesis, and Ring-Opening Metathesis Polymerization.
  • ACS Publications. (2012). A Phosphate Tether-Mediated, One-Pot, Sequential Ring-Closing Metathesis/Cross-Metathesis/Chemoselective Hydrogenation Protocol. Organic Letters.
  • Macmillan Group, Princeton University. (2004). The Intramolecular Heck Reaction.
  • Royal Society of Chemistry. (2021). Highly efficient Ru(ii)–alkylidene based Hoveyda–Grubbs catalysts for ring-closing metathesis reactions. RSC Advances.
  • Wikipedia. (n.d.). Intramolecular Heck reaction.
  • National Center for Biotechnology Information. (2016). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Wipf Group, University of Pittsburgh. (2007). Palladium I I. Basic Principles - Heck Reactions.
  • ACS Publications. (2023). Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis.
  • ResearchGate. (n.d.). Solvents for ring-closing metathesis reactions.
  • ResearchGate. (2013). Intramolecular cyclization reaction — Palladium(0)-catalyzed cyclization is more effective than tin hydride mediated reaction.
  • ResearchGate. (2017). Ring closing metathesis in water with or without surfactants in the presence of RuCl 2(PPh 3) 2(CHPh).
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • ResearchGate. (2023). An Overview of Catalytic Carbonylative Double Cyclization Reactions.
  • Royal Society of Chemistry. (n.d.). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry.
  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
  • ACS Publications. (n.d.). Catalyst-Transfer Macrocyclization Protocol: Synthesis of π-Conjugated Azaparacyclophanes Made Easy. JACS Au.
  • Semantic Scholar. (2023). An Overview of Catalytic Carbonylative Double Cyclization Reactions.
  • National Center for Biotechnology Information. (2024). One-Step Catalyst-Transfer Macrocyclization: Expanding the Chemical Space of Azaparacyclophanes. PMC.
  • MDPI. (2023). An Overview of Catalytic Carbonylative Double Cyclization Reactions.
  • ACS Publications. (2024). One-Step Catalyst-Transfer Macrocyclization: Expanding the Chemical Space of Azaparacyclophanes.
  • Royal Society of Chemistry. (2023). Macrocyclization via remote meta-selective C–H olefination using a practical indolyl template.

Sources

A Senior Application Scientist's Guide to Regioisomeric Purity Analysis by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Regioisomeric Purity in Drug Development

In the landscape of pharmaceutical development, the precise control of a drug substance's chemical identity is paramount. Regioisomers, molecules that share the same molecular formula but differ in the spatial arrangement of substituents on a core structure, pose a significant challenge. These subtle structural differences can lead to profound variations in pharmacological activity, toxicity, and metabolic fate. For instance, the position of a functional group on an aromatic ring can dictate its ability to bind to a target receptor or be metabolized by cytochrome P450 enzymes. Consequently, regulatory bodies such as the International Council for Harmonisation (ICH) mandate the stringent control and quantification of isomeric impurities to ensure the safety and efficacy of new drug substances.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust analysis of regioisomeric purity, grounded in scientific principles and practical application.

The Chromatographic Toolkit: A Comparative Analysis of HPLC Modes for Regioisomer Separation

The selection of an appropriate HPLC method is contingent on the physicochemical properties of the regioisomers . The primary modes of separation—Reversed-Phase (RP), Normal-Phase (NP), and specialized techniques like Silver-Ion and Chiral Chromatography—each offer unique selectivity profiles.

Reversed-Phase HPLC (RP-HPLC): The Workhorse for Moderately Polar to Nonpolar Regioisomers

RP-HPLC is the most widely utilized chromatographic technique due to its versatility and compatibility with aqueous mobile phases. Separation is primarily driven by hydrophobic interactions between the analytes and a nonpolar stationary phase (e.g., C18, C8).

Mechanism of Separation: In RP-HPLC, more nonpolar isomers interact more strongly with the stationary phase, leading to longer retention times. For regioisomers, subtle differences in polarity, dipole moment, and molecular shape, arising from the varied positions of functional groups, can be exploited to achieve separation.

Optimizing Selectivity in RP-HPLC:

  • Stationary Phase Selection: While C18 columns are a common starting point, they may not always provide sufficient resolution for closely related regioisomers.[2] Phenyl-based stationary phases (e.g., Phenyl-Hexyl, Pentafluorophenyl - PFP) offer alternative selectivity through π-π interactions with aromatic analytes.[2][3][4] This is particularly effective for separating positional isomers on a benzene ring, where differences in electron density due to substituent positions can be leveraged.[3] For example, a Phenyl-Hexyl column can resolve dinitrobenzene isomers that are poorly separated on a C18 phase.[3]

  • Mobile Phase Composition: The choice of organic modifier (typically acetonitrile or methanol) can significantly impact selectivity. Methanol can enhance π-π interactions with phenyl columns, often leading to better resolution of aromatic isomers compared to acetonitrile.[2][5] The pH of the mobile phase is critical for ionizable compounds, as it affects their charge state and, consequently, their retention.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Mechanism of Reversed-Phase HPLC for Regioisomer Separation."

Comparative Data: C18 vs. Phenyl-Hexyl for Aromatic Isomers

Isomer PairStationary PhaseMobile PhaseObservationReference
Dinitrobenzene IsomersC18Water/MethanolPoor resolution[3]
Phenyl-HexylWater/MethanolBaseline separation[3]
Trimethoxybenzene IsomersC18Water/MethanolPartial co-elution[6]
Phenyl-HexylWater/MethanolImproved separation[6]
Normal-Phase HPLC (NP-HPLC): Superior Selectivity for Polar Regioisomers

NP-HPLC employs a polar stationary phase (e.g., silica, diol) and a nonpolar mobile phase (e.g., hexane, ethyl acetate). It is particularly effective for separating polar isomers that are not well-retained in RP-HPLC.

Mechanism of Separation: Separation in NP-HPLC is governed by adsorption and polar interactions. More polar isomers interact more strongly with the polar stationary phase and are retained longer. This mode is highly sensitive to small differences in the polarity of functional groups and their steric accessibility, often providing superior selectivity for positional isomers.[7]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Mechanism of Normal-Phase HPLC for Regioisomer Separation."

Silver-Ion HPLC: A Specialized Technique for Unsaturated Regioisomers

Silver-ion chromatography is a powerful technique for separating isomers that differ in the number, configuration (cis/trans), or position of double bonds. It is most commonly applied to the analysis of triacylglycerol and fatty acid regioisomers.[4][8]

Mechanism of Separation: This technique utilizes a stationary phase impregnated with silver ions (Ag+). The pi electrons of the double bonds in the unsaturated analytes form reversible complexes with the silver ions.[9][10] The strength of this interaction, and thus the retention time, is influenced by the number and position of the double bonds. Generally, retention increases with the number of double bonds.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Mechanism of Silver-Ion HPLC for Unsaturated Regioisomers."

Chiral Chromatography: Resolving Atropisomers and Other Chiral Regioisomers

While often associated with enantiomer separation, chiral chromatography is also indispensable for resolving certain types of regioisomers that exhibit chirality, such as atropisomers. Atropisomers are stereoisomers resulting from hindered rotation around a single bond.[7][8]

Mechanism of Separation: Chiral stationary phases (CSPs) create a chiral environment that allows for differential interactions with the isomers. These interactions, which can include hydrogen bonding, dipole-dipole, and steric effects, lead to the formation of transient diastereomeric complexes with different stabilities, resulting in different retention times.

Experimental Protocols: A Practical Approach

Protocol 1: RP-HPLC for the Analysis of Cresol Isomers

This protocol provides a method for the separation of ortho-, meta-, and para-cresol, common impurities and starting materials in chemical synthesis.[3]

  • Instrumentation: HPLC system with UV detector.

  • Column: Phenyl-Hexyl, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Methanol:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 270 nm.

  • Injection Volume: 10 µL.

  • Expected Elution Order: o-cresol, p-cresol, m-cresol.

Protocol 2: Silver-Ion HPLC for Triacylglycerol (TAG) Regioisomers

This method is suitable for the analysis of regioisomers in complex lipid samples.[4]

  • Instrumentation: HPLC system with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

  • Column: Three silver-ion columns (e.g., ChromSpher 5 Lipids) connected in series.

  • Mobile Phase: A gradient of hexane, acetonitrile, and 2-propanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: ELSD or APCI-MS.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A validated analytical method provides assurance of its reliability. The validation of an HPLC method for regioisomeric purity should be conducted in accordance with ICH Q2(R1) guidelines and should assess the following parameters.[1][9][11][12]

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components, including other isomers. This is demonstrated by achieving baseline resolution between the main component and its regioisomeric impurities.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by the analysis of a sample with a known concentration of the regioisomeric impurity.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Workflow for HPLC Method Development and Validation for Regioisomeric Purity."

Troubleshooting Common Challenges in Regioisomer Separations

ChallengePotential Cause(s)Recommended Solution(s)
Co-elution of ortho/meta or meta/para isomers Insufficient selectivity of the stationary phase.Switch to a column with a different selectivity (e.g., from C18 to a Phenyl or PFP column).[2][3]
Mobile phase composition is not optimal.Adjust the organic modifier (e.g., switch from acetonitrile to methanol) or modify the pH of the mobile phase.[2]
Poor peak shape for one isomer (tailing) Secondary interactions with residual silanols on the stationary phase.Use a high-purity, end-capped column. Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations. Adjust the mobile phase pH to suppress silanol ionization.[13]
Column overload.Reduce the sample concentration or injection volume.[13]
Irreproducible retention times Poor column equilibration.Increase the column equilibration time between runs.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.[14]
Mobile phase composition drift.Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.[15]

Conclusion

The successful analysis of regioisomeric purity by HPLC is a cornerstone of ensuring the quality and safety of pharmaceutical products. A thorough understanding of the separation mechanisms of different HPLC modes, coupled with a systematic approach to method development and validation, is essential. While RP-HPLC with C18 columns serves as a versatile starting point, leveraging the unique selectivities of phenyl-based, polar, and chiral stationary phases is often necessary to resolve challenging regioisomer pairs. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can confidently develop and implement robust and reliable HPLC methods for the critical task of regioisomeric purity assessment.

References

  • Getting the Most from Phenyl Stationary Phases for HPLC. (2016).
  • Lísa, M., & Holčapek, M. (2009). Regioisomeric characterization of triacylglycerols using silver-ion HPLC/MS and randomization synthesis of standards.
  • Introduction to Silver Ion Chrom
  • Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu. [Link]
  • Zhang, L., Hu, Y., Galella, E., Tomasella, F. P., & Fish, W. P. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of pharmaceutical analysis, 7(3), 156–162. [Link]
  • Tanaka, N., Kimata, K., Hosoya, K., & Araki, T. (1991). Selectivity of stationary phases in reversed-phase liquid chromatography based on the dispersion interactions.
  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025). Technology Networks. [Link]
  • Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.
  • What is the Difference Between C18 and Phenyl Column. (2022). Pediaa.com. [Link]
  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. (2017). Journal of Pharmaceutical Analysis. [Link]
  • Phenyl-Hexyl - HPLC.
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • Effective Determination of Pharmaceutical Impurities by Two Dimensional Liquid Chromatography. (2017).
  • HPLC Troubleshooting Guide. Scion Instruments. [Link]
  • HPLC Troubleshooting Guide. ACE. [Link]
  • Separation of regioisomers of metal phthalocyanines.
  • HPLC Troubleshooting Guide. Crawford Scientific. [Link]
  • Applying UPLC to the Profiling of Impurities in Raw Drug Substances.
  • Morris, L. J. (1966). Separations of lipids by silver ion chromatography. Journal of lipid research, 7(6), 717–732. [Link]
  • Silver Ion Chromatography and Lipids, Part 3. (2019). AOCS. [Link]
  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (2014). Agilent Technologies. [Link]
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]
  • Horgan, G. W., & Mitchell, M. C. (2023). Silver Ion High-Performance Liquid Chromatography—Atmospheric Pressure Chemical Ionization Mass Spectrometry: A Tool for Analyzing Cuticular Hydrocarbons. Metabolites, 13(5), 621. [Link]
  • Using a Chromatographic Pseudophase Model to Elucidate the Mechanism of Olefin Separation by Silver(I) Ions in Ionic Liquids. Iowa State University Digital Repository. [Link]
  • Application Notes.
  • Poole, C. F. (2018). Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC North America, 36(11), 834-841. [Link]
  • Poole, C. F. (2018). Stationary Phase Selectivity: The Chemistry Behind the Separation.
  • Selectivity in reversed-phase separations: Influence of the stationary phase. (2004).
  • Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development.
  • Schematic diagram of separation and identification of regioisomers and....
  • Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Semantic Scholar. [Link]
  • Separation of Benzene, (trichloromethoxy)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society. [Link]
  • Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]
  • UPLC Separation and Quantification of Related Substances of Varenicline Tartrate Tablet.
  • UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. (2022). Molecules. [Link]
  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. International Journal for Research in Applied Science and Engineering Technology. [Link]
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Exploiting the power of UPLC in separation and simultaneous determination of pholcodine, guaiacol along with three specified guaiacol impurities. (2023). Scientific Reports. [Link]
  • Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. (2000). Journal of Inorganic Biochemistry. [Link]
  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (2023). Indian Journal of Nuclear Medicine. [Link]
  • A method for the quantitative determination of glycerophospholipid regioisomers by UPLC-ESI-MS/MS. (2015). Journal of lipid research. [Link]
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]
  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?.
  • Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. (2017).
  • A Reversed-phase HPLC Study of the Complexation of Benzene Derivatives Guest Molecules with 5,17-bis( N -Tolyliminomethyl)-25,27-dipropoxycalix[2]arene in Acetonitrile–Water Solution. (2007). Bulletin of the Korean Chemical Society. [Link]

Sources

A Comparative Guide to the Antimicrobial Spectrum of Novel Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the face of escalating antimicrobial resistance, the quest for novel therapeutic agents is a paramount challenge in modern medicine. Among the promising scaffolds in the medicinal chemist's arsenal are the naphthyridines, a class of nitrogen-containing heterocyclic compounds. With a structural resemblance to quinolones, these molecules have demonstrated a broad spectrum of antimicrobial activity, positioning them as compelling candidates for further drug development.[1][2] This guide provides a comprehensive technical overview of the antimicrobial spectrum of novel naphthyridine compounds, offering a comparative analysis with established alternatives and detailing the requisite experimental methodologies for their evaluation.

Unveiling the Antimicrobial Potential: A Broad-Spectrum inhibitory Action

Naphthyridine derivatives have consistently exhibited potent inhibitory activity against a wide array of both Gram-positive and Gram-negative bacteria, as well as certain fungal pathogens.[1][3][4] The core mechanism of their antibacterial action lies in the specific inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them validated targets for antimicrobial agents. By stabilizing the transient enzyme-DNA cleavage complex, naphthyridines effectively induce lethal double-strand breaks in the bacterial chromosome.[5]

The antimicrobial spectrum of naphthyridines is not merely a replication of existing quinolone antibiotics. Novel derivatives have shown significant activity against multi-drug resistant (MDR) strains, including methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant pathogens.[6][7] Furthermore, some naphthyridine compounds have demonstrated promising antifungal and anti-mycobacterial activities, highlighting their versatility.[3][4][8]

Quantifying Potency: A Comparative Analysis of Minimum Inhibitory Concentrations (MIC)

The minimum inhibitory concentration (MIC) is a critical parameter for assessing the in vitro potency of an antimicrobial agent. The following tables summarize the reported MIC values for representative novel naphthyridine compounds against a panel of clinically relevant pathogens, alongside a comparison with commonly used fluoroquinolones. It is imperative to note that MIC values can vary based on the specific derivative, the bacterial strain, and the testing methodology employed.

Table 1: Antibacterial Activity of Novel Naphthyridine Derivatives (MIC in µg/mL)

Compound/DrugStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Escherichia coliPseudomonas aeruginosaKlebsiella pneumoniaeReference
Novel Naphthyridine 1 0.1250.50.2581Fictional Example
Novel Naphthyridine 2 0.060.250.12540.5Fictional Example
Ciprofloxacin 0.25 - 10.5 - >1280.015 - >10000.19 - >320.03 - >32[1][4][8][9][10][11]
Levofloxacin 0.12 - 160.5 - 160.03 - >10000.38 - >320.06 - >32[2][8][11][12][13][14]
Moxifloxacin 0.06 - 0.50.125 - 80.03 - 21 - >320.06 - 4[3][6][11][15][16]

Table 2: Antifungal and Anti-mycobacterial Activity of Novel Naphthyridine Derivatives (MIC in µg/mL)

Compound/DrugCandida albicansAspergillus fumigatusMycobacterium tuberculosis H37RvReference
Novel Naphthyridine 3 8166.25Fictional Example
Novel Naphthyridine 4 4812.5Fictional Example
Fluconazole 0.25 - 64>64N/A[7]
Amphotericin B 0.125 - 20.25 - 2N/A
Isoniazid N/AN/A0.025 - 0.05
Rifampicin N/AN/A0.05 - 0.2

Mechanism of Action: Interrupting Bacterial DNA Replication

The bactericidal effect of naphthyridine compounds stems from their ability to form a stable ternary complex with bacterial DNA and either DNA gyrase or topoisomerase IV. This complex traps the enzyme in a state where it has cleaved the DNA but is unable to re-ligate the strands, leading to the accumulation of toxic double-strand breaks.

The DNA Gyrase and Topoisomerase IV Catalytic Cycle

Both DNA gyrase and topoisomerase IV are heterotetrameric enzymes that modulate DNA topology through a coordinated series of conformational changes. The catalytic cycle involves DNA binding, ATP hydrolysis, DNA cleavage and strand passage, and finally, DNA re-ligation.

DNA_Gyrase_Cycle cluster_0 DNA Gyrase/Topoisomerase IV Catalytic Cycle cluster_1 Naphthyridine Inhibition A Enzyme + DNA (G-segment binding) B ATP Binding & T-segment capture A->B C DNA Cleavage (G-segment) B->C D T-segment Passage C->D Inhibition Naphthyridine Compound E DNA Re-ligation D->E F ATP Hydrolysis & Product Release E->F F->A Cleavage_Complex Stabilized Cleavage Complex Inhibition->Cleavage_Complex Apoptosis Bacterial Cell Death Cleavage_Complex->Apoptosis Broth_Microdilution Start Prepare Serial Dilutions of Naphthyridine Compound in 96-well plate Inoculate Inoculate each well with a standardized bacterial suspension (~5 x 10^5 CFU/mL) Start->Inoculate Incubate Incubate at 35 +/- 2°C for 16-20 hours Inoculate->Incubate Read Visually inspect for turbidity (bacterial growth) Incubate->Read Determine_MIC MIC = Lowest concentration with no visible growth Read->Determine_MIC

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 4-Hydroxy-naphthyridine-3-carboxylate

A Comprehensive Guide to the Proper Disposal of Ethyl 4-Hydroxy-[1][2]naphthyridine-3-carboxylate

As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of Ethyl 4-Hydroxy-[1][2]naphthyridine-3-carboxylate (CAS No. 13801-51-9), a heterocyclic compound frequently used in synthetic chemistry and drug discovery.

The procedures outlined below are grounded in established safety protocols and regulatory standards, designed to provide researchers and laboratory personnel with the necessary information to manage this chemical waste stream responsibly.

Part 1: Hazard Profile and Immediate Safety Precautions

Before handling or preparing for disposal, it is imperative to understand the hazard profile of Ethyl 4-Hydroxy-[1][2]naphthyridine-3-carboxylate. Based on data for the compound and structurally related naphthyridine derivatives, it should be managed as a hazardous substance.[3][4]

Table 1: GHS Hazard Identification

Hazard Class Code Statement Pictogram Signal Word
Acute Toxicity, Oral H302 Harmful if swallowed GHS07 Warning
Skin Corrosion/Irritation H315 Causes skin irritation GHS07 Warning
Serious Eye Damage/Eye Irritation H319 Causes serious eye irritation GHS07 Warning
Specific target organ toxicity — Single exposure H335 May cause respiratory irritation GHS07 Warning

Source: Information derived from safety data for the specific CAS number 13801-51-9.[4]

Essential Personal Protective Equipment (PPE)

Given the identified hazards, the following PPE is mandatory when handling Ethyl 4-Hydroxy-[1][2]naphthyridine-3-carboxylate in any form, including during disposal preparation:

  • Eye Protection : Chemical safety goggles or a face shield are required to prevent eye contact.[3][5]

  • Hand Protection : Chemically resistant gloves, such as nitrile, must be worn. Inspect gloves for integrity before each use.[2][3]

  • Body Protection : A laboratory coat must be worn at all times to prevent skin exposure.[3][5]

  • Respiratory Protection : All handling and preparation of waste should occur in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or aerosols.[2]

Spill Management

In the event of a small spill, it should be managed immediately.

  • Alert personnel in the immediate area and restrict access.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, chemisorb, or dry sand.[2][5]

  • Once absorbed, carefully sweep or scoop the material into a designated hazardous waste container.

  • Decontaminate the spill area with soap and water.[5]

  • Report the spill to your laboratory supervisor and Environmental Health & Safety (EHS) department as per your institution's policy.[5]

Part 2: Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is that it must never be discarded down the drain or in regular trash.[5][6] It must be managed as regulated hazardous chemical waste from the moment of generation.[6]

Step 1: Waste Classification

Any quantity of pure or unused Ethyl 4-Hydroxy-[1][2]naphthyridine-3-carboxylate, solutions containing it, and any materials contaminated by it (e.g., gloves, weigh boats, filter paper, absorbent pads) must be classified as hazardous waste.[2][5]

Step 2: Waste Segregation

Proper segregation is essential to prevent dangerous chemical reactions within waste containers.[7] Isolate the waste into the following streams:

  • Solid Waste : This includes the pure solid compound and contaminated disposable labware. Collect these materials in a designated, durable, and sealable solid waste container.[2][5]

  • Liquid Waste : Any solutions containing Ethyl 4-Hydroxy-[1][2]naphthyridine-3-carboxylate must be collected in a separate, leak-proof liquid waste container.[2] It is crucial to segregate halogenated and non-halogenated solvent wastes into different containers.[7]

  • Sharps Waste : Needles, syringes, or glass pipettes contaminated with the compound must be placed directly into a designated, puncture-resistant sharps container.[2]

Step 3: Container Selection and Labeling

The integrity and labeling of your waste container are critical for safety and compliance.

  • Container Choice : Use only containers that are in good condition and are chemically compatible with the waste. Plastic containers are often preferred.[6][8] The container must have a secure, sealable lid to prevent leaks or the release of vapors.[5][9]

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste" .[1][8][10] The label must also include the full chemical name—"Ethyl 4-Hydroxy-[1][2]naphthyridine-3-carboxylate"—and the names and approximate percentages of any other constituents (e.g., solvents).[8] Do not use chemical formulas or abbreviations.[8]

Step 4: Accumulation and Storage

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][2][10]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[2][8]

  • Waste containers must be kept closed at all times except when actively adding waste.[8][9] A funnel should never be left in an open container.[8]

  • It is best practice to store the primary waste container within a larger, secondary containment bin to mitigate the impact of any potential leaks.[2]

Step 5: Arranging for Final Disposal

Laboratory personnel should not attempt to transport or dispose of the chemical waste themselves.

  • Contact your institution's Environmental Health & Safety (EHS) department or the equivalent office to schedule a pickup of the hazardous waste.[2][5][6][8]

  • Follow all institutional procedures for waste pickup requests and manifest documentation.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 4-Hydroxy-[1][2]naphthyridine-3-carboxylate.

Gcluster_0Phase 1: Generation & Assessmentcluster_1Phase 2: Segregation & Collectioncluster_2Phase 3: Containment & Storagecluster_3Phase 4: Final DispositionAWaste Generation(Pure compound, solutions,contaminated materials)BAssess Waste FormA->BCSolid Waste(e.g., powder, gloves, paper)B->CIs it solid?DLiquid Waste(e.g., reaction mixtures,solutions)B->DIs it liquid?ESharps Waste(e.g., needles, glass pipettes)B->EIs it a sharp?F1. Select compatible, sealable container.2. Label as 'Hazardous Waste' with full chemical name.3. Store in designated Satellite Accumulation Area (SAA).4. Keep container closed.C->FD->FE->FGContact EHS forHazardous Waste PickupF->GcaptionDisposal workflow for Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate.

Caption: Disposal workflow for Ethyl 4-Hydroxy-[1][2]naphthyridine-3-carboxylate.

References

  • Laboratory Waste Management: The New Regulations. MedicalLab Management.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Ethyl 4-hydroxy-[1][2]naphthyridine-3-carboxylate. Pharmaffiliates.
  • 13801-51-9 | Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate. ChemScence.
  • Chemical Waste Disposal Guidelines. Emory University.
  • Hazardous Waste Disposal Guidelines. Purdue University.

A Senior Application Scientist's Guide to the Safe Handling of Ethyl 4-Hydroxy-naphthyridine-3-carboxylate

A Senior Application Scientist's Guide to the Safe Handling of Ethyl 4-Hydroxy-[1][2]naphthyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and application of novel heterocyclic compounds are paramount. Ethyl 4-Hydroxy-[1][2]naphthyridine-3-carboxylate, a member of the naphthyridine class of compounds, holds significant potential in medicinal chemistry.[3][4] As with any specialized chemical, a profound understanding of its safe handling, necessary personal protective equipment (PPE), and proper disposal is not just a regulatory requirement but a cornerstone of a robust safety culture and scientific integrity.

Hazard Assessment: Understanding the Risks

Based on data from closely related naphthyridine derivatives, Ethyl 4-Hydroxy-[1][2]naphthyridine-3-carboxylate is anticipated to present the following hazards.[6][8]

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Signal Word: Warning

Pictogram:

The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion. The irritant nature of the compound necessitates stringent measures to prevent direct contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling Ethyl 4-Hydroxy-[1][2]naphthyridine-3-carboxylate. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (in a fume hood) Chemical safety gogglesNitrile or neoprene glovesFully buttoned laboratory coatNot generally required if handled in a certified chemical fume hood.
Solution Preparation and Transfers Chemical safety goggles and a face shieldNitrile or neoprene glovesChemical-resistant apron over a laboratory coatNot generally required if handled in a certified chemical fume hood.
Reaction Setup and Workup Chemical safety goggles and a face shieldNitrile or neoprene glovesChemical-resistant apron over a laboratory coatNot generally required if handled in a certified chemical fume hood.
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant coveralls or suitAir-purifying respirator (APR) with organic vapor/particulate cartridges.

Causality Behind PPE Choices:

  • Eye and Face Protection: The high likelihood of eye irritation (H319) necessitates the use of chemical safety goggles at a minimum.[8] A face shield provides an additional layer of protection against splashes during solution transfers.

  • Hand Protection: Nitrile or neoprene gloves offer good resistance to a wide range of organic compounds.[9] Given the skin irritation hazard (H315), it is crucial to ensure gloves are in good condition and changed immediately upon contamination.[8]

  • Body Protection: A standard laboratory coat is sufficient for small-scale operations within a fume hood. However, for larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls are recommended.

  • Respiratory Protection: The potential for respiratory tract irritation (H335) makes it imperative to handle the solid compound in a well-ventilated area, preferably a certified chemical fume hood.[8] A respirator is a critical component of PPE during spill cleanup or when engineering controls are not available or insufficient.

Operational Plan: From Receipt to Disposal

A systematic approach to handling Ethyl 4-Hydroxy-[1][2]naphthyridine-3-carboxylate minimizes the risk of exposure and ensures the integrity of your research.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]

  • The container should be tightly sealed and clearly labeled.

Handling Procedures
  • Preparation: Before handling, ensure that a chemical fume hood is certified and functioning correctly. Have all necessary PPE, spill cleanup materials, and waste containers readily accessible.

  • Weighing: Conduct all weighing operations of the solid material within a chemical fume hood to prevent the inhalation of airborne particles. Use a disposable weighing boat to minimize contamination of the balance.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Transfers: Use appropriate tools such as spatulas for solids and pipettes or syringes for solutions to minimize the risk of spills.

Emergency Procedures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

The disposal of Ethyl 4-Hydroxy-[1][2]naphthyridine-3-carboxylate and its associated waste must be handled with care to protect the environment and comply with regulations.

  • Waste Classification: All materials contaminated with Ethyl 4-Hydroxy-[1][2]naphthyridine-3-carboxylate, including unused product, reaction residues, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.[1][9]

  • Waste Segregation: Collect all waste in a designated, clearly labeled, and sealed hazardous waste container. Do not mix this waste with other waste streams unless compatibility has been confirmed.[9]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

Visual Workflow for Handling and Disposal

The following diagram illustrates the logical flow for the safe handling and disposal of Ethyl 4-Hydroxy-[1][2]naphthyridine-3-carboxylate.

cluster_prepPreparationcluster_handlingHandlingcluster_disposalDisposalprep_ppeDon Appropriate PPEprep_hoodVerify Fume Hood Operationprep_ppe->prep_hoodprep_spillPrepare Spill Kitprep_hood->prep_spillhandle_weighWeigh Solid in Fume Hoodprep_spill->handle_weighhandle_dissolvePrepare Solutionhandle_weigh->handle_dissolvehandle_transferPerform Experimenthandle_dissolve->handle_transferdisp_collectCollect Contaminated Wastehandle_transfer->disp_collectspillSpill Occurs?handle_transfer->spilldisp_labelLabel Hazardous Waste Containerdisp_collect->disp_labeldisp_storeStore in Satellite Accumulation Areadisp_label->disp_storedisp_pickupArrange for EHS Pickupdisp_store->disp_pickupspill->disp_collectNocleanupFollow Spill Cleanup Protocolspill->cleanupYescleanup->disp_collect

Caption: Workflow for Handling Ethyl 4-Hydroxy-[1][2]naphthyridine-3-carboxylate.

Conclusion: A Culture of Safety

The responsible use of Ethyl 4-Hydroxy-[1][2]naphthyridine-3-carboxylate is predicated on a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidance outlined in this document, researchers can confidently and safely explore the scientific potential of this and other novel chemical entities. Always consult your institution's specific safety guidelines and do not hesitate to seek guidance from your Environmental Health and Safety department.

References

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(15), 4439. [Link]
  • PubChem. (n.d.). Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.
  • Pharmaffiliates. (n.d.). CAS No : 13801-51-9| Chemical Name : Ethyl 4-hydroxy-[1][2]naphthyridine-3-carboxylate.
  • PubChem. (n.d.). Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate.
  • ResearchGate. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • IntechOpen. (2021). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.
  • Siyu Chemical. (n.d.). ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate|13801-51-9.
  • MDPI. (2022). Antimicrobial Activity of Naphthyridine Derivatives.
  • ResearchGate. (n.d.). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'.
  • MDPI. (2021). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods.
  • Queen Mary University of London. (n.d.). Decontamination.
  • Journal of Pharmaceutical Research International. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles.
  • Proceedings of the National Academy of Sciences. (2004). A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate
Reactant of Route 2
Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.